Solanesol

Catalog No.
S619322
CAS No.
13190-97-1
M.F
C45H74O
M. Wt
631.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solanesol

CAS Number

13190-97-1

Product Name

Solanesol

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol

Molecular Formula

C45H74O

Molecular Weight

631.1 g/mol

InChI

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+

InChI Key

AFPLNGZPBSKHHQ-MEGGAXOGSA-N

SMILES

Array

Synonyms

(C45 all trans polyprenol), solanesol

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C

The exact mass of the compound Solanesol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299938. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of nonaprenol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Detailed Bioactivities and Pharmacological Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Solanesol's unique structure confers multiple biological activities. The table below summarizes key experimental findings and proposed mechanisms for its main bioactivities.

Bioactivity Experimental Findings Proposed Mechanisms

| Antioxidant | • Scavenges DPPH, superoxide anion, and hydroxyl radicals [1]. • Inhibits microsomal lipid peroxidation [1]. • Protects L02 hepatocytes from alcohol and high glucose-induced oxidative damage [1] [2]. | Activates the Keap1/Nrf2/ARE signaling pathway. This compound promotes the release of Nrf2, which translocates to the nucleus and induces the expression of antioxidant genes like HO-1 and GCLC/GCLM, enhancing cellular defense [1] [2]. | | Anti-inflammatory | • Inhibits LPS-stimulated secretion of IL-1β, IL-6, and TNF-α in RAW264.7 cells [1] [2]. • Reduces carrageenan-induced paw edema in rats [1]. • Alleviates oxidative stress and inflammation in rat periodontitis model [3]. | • Induces HO-1 expression via the p38 and Akt signaling pathways [2] [3]. • Increased HO-1 activity limits the production of pro-inflammatory cytokines [3]. | | Antimicrobial | • Shows significant inhibitory effects against Staphylococcus aureus, Escherichia coli, Mycobacterium phlei, and Pseudomonas aeruginosa [1] [3]. • Weakest activity against Bacillus subtilis and Bacillus cereus [1]. | The exact molecular mechanism is not fully elucidated, but it is believed to be related to its membrane-stabilizing property, which may disrupt bacterial cell membranes [1]. | | Neuroprotective | • Ameliorates behavioral, biochemical, and histological changes in a rat model of Huntington's disease [3]. • Restores mitochondrial complex enzyme activity and reduces brain inflammation and oxidative damage [3]. | The effect is linked to the restoration of coenzyme Q10 levels, a crucial metabolite for mitochondrial function and cellular energy production, for which this compound is a direct precursor [3]. |

The following diagram illustrates the primary antioxidant mechanism of this compound via the Keap1/Nrf2/ARE pathway, which is one of the most well-studied mechanisms.

G This compound This compound HSP90_HSF1 HSP90-HSF1 Complex This compound->HSP90_HSF1  Disrupts Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2  Disrupts HSF1 Free HSF1 HSP90_HSF1->HSF1 Nucleus Nucleus HSF1->Nucleus  Translocates to Nrf2 Free Nrf2 Keap1_Nrf2->Nrf2 Nrf2->Nucleus  Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE HO1_GCL HO-1, GCLC, GCLM (Antioxidant Proteins) ARE->HO1_GCL  Activates Transcription

This compound activates the Nrf2/ARE pathway to induce antioxidant gene expression.

Experimental Extraction and Analysis Protocols

Sample Preparation and Extraction

Common starting materials include dried and ground tobacco or tomato leaves. Here are two validated extraction methods:

  • Ultrasound-Assisted Extraction (UAE) [3]:

    • Material: Use powdered tobacco leaf dust.
    • Solvent: Employ a hydrocarbon solvent like hexane or a mixture of hexane and ethanol.
    • Process: Mix the plant material with the solvent and subject it to ultrasound in an ultrasonic bath.
    • Post-processing: Filter the mixture to remove solid debris. The crude this compound extract is obtained by evaporating the solvent from the filtrate under reduced pressure.
  • Subcritical CO₂ Extraction [4]:

    • Material: Load dried tomato leaves into an extraction vessel.
    • Conditions: Use CO₂ at a pressure of 25 MPa and a temperature of 25°C.
    • Process: Maintain the CO₂ flow rate for a specified duration to extract non-polar compounds.
    • Output: This method can yield an extract containing about 40% this compound, which can be further purified to over 90% purity.
Purification and Analysis

The crude extract requires purification to obtain high-purity this compound for research.

  • Purification via Saponification and Crystallization [5]:

    • Saponification: Treat the crude extract with an ethanolic potassium hydroxide (KOH) solution. This step hydrolyzes ester bonds, converting esterified this compound into its free form.
    • Liquid-Liquid Extraction: Extract the neutralized mixture with an organic solvent like hexane to separate the free this compound from water-soluble impurities.
    • Crystallization: Concentrate the hexane layer and cool it to induce crystallization. Pure this compound crystallizes out as a white solid.
  • Purity Analysis by HPLC [5]:

    • Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for determining this compound purity and quantity.
    • Quality Check: The purified product should be analyzed by HPLC to confirm its identity and ensure it meets the required purity standards (e.g., >90%) for experimental use.

Key Pharmaceutical Applications

This compound's primary industrial importance lies in its role as a key pharmaceutical intermediate [6] [3] [7]. It is the crucial building block for the side chain of several vital molecules:

  • Coenzyme Q10: Essential for mitochondrial electron transport and a potent antioxidant [6] [3].
  • Vitamin K2 (Menaquinone): Important for blood clotting, bone metabolism, and cardiovascular health [6] [3].
  • SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine): An effective synergist to overcome multidrug resistance in cancer cells [6] [3].

Furthermore, its inherent bioactivities and chemical properties are being harnessed in novel drug delivery systems. For instance, PEGylated this compound can form micelles that serve as redox-responsive nanocarriers for targeted delivery of hydrophobic anticancer drugs [1] [3].

Research Gaps and Future Directions

Despite its promise, several challenges need to be addressed to advance this compound research [1] [2]:

  • Unclear Molecular Targets: The direct molecular targets and receptors for this compound are not yet fully identified.
  • Limited Pharmacokinetic Data: There is a notable lack of comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) in vivo.
  • Insufficient Toxicity Profiles: More thorough toxicological assessments are required to ensure its safety for potential therapeutic use.

Future research should focus on target deconvolution, nanotechnology-based delivery systems to improve bioavailability, and the application of multi-omics analyses to comprehensively understand its mechanism of action and promote clinical translation [1] [2].

References

Comprehensive Technical Guide to Solanesol Biosynthesis in Plants: Pathways, Regulation, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance of Solanesol

This compound is a non-cyclic terpene alcohol composed of nine isoprene units (C₄₅H₇₄O) that predominantly accumulates in solanaceous plants such as tobacco (Nicotiana tabacum), potato (Solanum tuberosum), tomato (Solanum lycopersicum), eggplant (Solanum melongena), and pepper (Capsicum annuum) [1] [2]. This nonaprenol alcohol exists as a white to pale yellow solid at room temperature characterized by low polarity, water insolubility, and solubility in organic solvents like hexane and ethanol [3] [4]. The compound features nine non-conjugated double bonds in an all-trans configuration, which confers significant biological activity and susceptibility to reactions such as oxidation, addition, and dehydrogenation [3].

The pharmaceutical significance of this compound stems from its role as a key intermediate in synthesizing clinically valuable compounds. It serves as a precursor for ubiquinone-based drugs including coenzyme Q10 (CoQ10), which exhibits antioxidant, anti-aging, and cardiovascular enhancement properties; vitamin K2, which promotes bone growth and inhibits osteoporosis; and N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB), an anti-cancer agent synergizer that overcomes P-glycoprotein-mediated multidrug resistance in cancer cells [1] [2] [5]. Recent research has also revealed that this compound itself possesses direct bioactive properties, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects [3] [4]. This compound demonstrates remarkable therapeutic potential in preclinical models of inflammatory disorders (periodontitis, neuropathic pain) and neurodegenerative diseases (Alzheimer's, Parkinson's) [3].

Table 1: Pharmaceutical Applications of this compound and Its Derivatives

Compound Therapeutic Applications Mechanism of Action
This compound Antimicrobial, anti-inflammatory, antioxidant, anti-ulcer Suppresses ROS generation, inhibits pro-inflammatory cytokines (IL-1β, TNF-α), membrane stabilization [3] [4]
Coenzyme Q10 Cardiovascular diseases, neurodegenerative disorders, migraine, type 2 diabetes supplement Anti-oxidation, anti-aging, immune function enhancement, electron transport in mitochondrial respiratory chain [1] [2]
Vitamin K2 Osteoporosis, arteriosclerosis, blood coagulation Promotes bone formation and mineralization, inhibits bone resorption, reduces arterial stiffness [1] [2]
SDB Cancer multidrug resistance reversal Overcomes P-glycoprotein-mediated drug efflux, synergizes with conventional chemotherapeutic agents [1] [5]

The economic importance of this compound is underscored by the challenges in its chemical synthesis. De novo synthesis of this compound is extremely challenging due to its long carbon chains, making production reliant on extraction from plant sources, primarily tobacco leaves where it can reach up to 4.13% of dry weight [1] [2] [3]. This dependency on natural extraction has driven extensive research into understanding and optimizing this compound biosynthesis in plants, particularly through elucidation of its metabolic pathway, key enzymatic regulators, and environmental influences.

Biosynthetic Pathway of this compound

The MEP Pathway for C₅ Unit Formation

This compound biosynthesis occurs exclusively in plastids of higher plants via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway [1] [2] [5]. This pathway converts primary metabolites pyruvate and glyceraldehyde-3-phosphate into the universal C₅ isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through a series of seven enzymatic reactions [1] [5].

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-d-xylulose 5-phosphate (DXP), catalyzed by the enzyme 1-deoxy-d-xylulose 5-phosphate synthase (DXS) [1]. DXP then undergoes molecular rearrangement and reduction to form MEP through the action of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) [1] [5]. Subsequent steps involve the conversion of MEP to IPP and DMAPP through the sequential catalytic actions of 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase (IspD), 4-diphosphocytidyl-2-C-methyl-d-erythritol kinase (IspE), 2-C-methyl-d-erythritol 2,4-cyclodiphosphate synthase (IspF), 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (IspG), and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (IspH) [1] [5]. The interconversion between IPP and DMAPP is catalyzed by isopentenyl diphosphate isomerase (IPI) [1].

It is important to note that plants possess two distinct isoprenoid biosynthesis pathways: the MEP pathway in plastids and the mevalonic acid (MVA) pathway in the cytoplasm. While these pathways are not completely independent, with some exchange of intermediates occurring between compartments, this compound biosynthesis primarily relies on the plastidial MEP pathway [1] [5].

Polymerization of C₅ Units to this compound

The polymerization process for this compound biosynthesis involves the sequential addition of C₅ units to form increasingly longer terpenoid chains [1] [5]. The initial condensation of one IPP molecule with one DMAPP molecule forms geranyl diphosphate (GPP, C₁₀), catalyzed by geranyl diphosphate synthase (GPS). The addition of another IPP to GPP yields farnesyl diphosphate (FPP, C₁₅) through the action of farnesyl diphosphate synthase (FPS), and the further addition of IPP to FPP produces geranylgeranyl diphosphate (GGPP, C₂₀) via geranylgeranyl diphosphate synthase (GGPPS) [1] [5].

The critical elongation step in this compound biosynthesis is catalyzed by solanesyl diphosphate synthase (SPS), which adds the remaining IPP units to GGPP to form solanesyl diphosphate (SPP, C₄₅) [1] [5]. Finally, this compound is formed by the conversion of the SPP pyrophosphate group to a hydroxyl group [1] [5]. The following diagram illustrates the complete MEP pathway for this compound biosynthesis:

G Pyruvate Pyruvate DXP 1-deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP CDP_ME 4-diphosphocytidyl- 2-C-methyl-D-erythritol (CDP-ME) MEP->CDP_ME CDP_MEP 4-diphosphocytidyl- 2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) CDP_ME->CDP_MEP MEcPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP HMBPP 1-hydroxy-2-methyl- 2-(E)-butenyl 4-diphosphate (HMBPP) MEcPP->HMBPP IPP Isopentenyl diphosphate (IPP) HMBPP->IPP DMAPP Dimethylallyl diphosphate (DMAPP) HMBPP->DMAPP IPP->DMAPP GPP Geranyl diphosphate (GPP, C₁₀) DMAPP->GPP FPP Farnesyl diphosphate (FPP, C₁₅) GPP->FPP GGPP Geranylgeranyl diphosphate (GGPP, C₂₀) FPP->GGPP SPP Solanesyl diphosphate (SPP, C₄₅) GGPP->SPP This compound This compound SPP->this compound DXS DXS DXS->DXP DXR DXR DXR->MEP IspD IspD IspD->CDP_ME IspE IspE IspE->CDP_MEP IspF IspF IspF->MEcPP IspG IspG IspG->HMBPP IspH IspH IspH->IPP IspH->DMAPP IPI IPI IPI->IPP GPS GPS GPS->GPP FPS FPS FPS->FPP GGPPS GGPPS GGPPS->GGPP SPS SPS SPS->SPP

Diagram 1: The complete MEP pathway for this compound biosynthesis in plants, showing key intermediates and enzymes. The pathway converts primary metabolites pyruvate and glyceraldehyde-3-phosphate into solanesyl diphosphate, which is then converted to this compound.

Key Enzymes in this compound Biosynthesis and Their Experimental Modulation

Enzymatic Functions and Characteristics

The this compound biosynthetic pathway involves numerous enzymes, with several playing particularly critical roles in regulating flux through the pathway. These key enzymes have been the primary targets for metabolic engineering approaches aimed at enhancing this compound production [1] [5].

1-Deoxy-d-xylulose 5-phosphate synthase (DXS) catalyzes the first and generally rate-limiting step of the MEP pathway, forming DXP from pyruvate and glyceraldehyde-3-phosphate [1] [5]. Multiple DXS isoforms have been identified in plants, with DXS3 in tobacco showing the highest expression in leaves where this compound primarily accumulates [6]. 1-Deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) catalyzes the second step of the MEP pathway, the conversion of DXP to MEP, and is another important regulatory point [1]. Isopentenyl diphosphate isomerase (IPI) facilitates the interconversion of IPP and DMAPP, maintaining the balance between these two essential precursors [1].

Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the formation of GGPP (C₂₀) from three IPP molecules and one DMAPP molecule, serving as the direct precursor for solanesyl diphosphate synthesis [1] [5]. Most significantly, solanesyl diphosphate synthase (SPS) is the key enzyme dedicated to this compound biosynthesis, catalyzing the condensation of GGPP with additional IPP units to form SPP (C₄₅) [1] [5]. In tobacco, two SPS isoforms (NtSPS1 and NtSPS2) have been identified, both containing two conserved aspartate-rich DDxxD domains characteristic of trans-prenyltransferases [6]. NtSPS1 shows significantly higher expression in leaves compared to stems and roots, correlating with this compound accumulation patterns [6].

Table 2: Key Enzymes in this compound Biosynthesis and Their Characteristics

Enzyme EC Number Gene Family Size in Tobacco Catalytic Function Subcellular Localization
DXS EC 2.2.1.7 6 isoforms Condensation of pyruvate and glyceraldehyde-3-phosphate to form DXP Plastid
DXR EC 1.1.1.267 2 isoforms Conversion of DXP to MEP Plastid
IPI EC 5.3.3.2 6 isoforms Isomerization of IPP to DMAPP and vice versa Plastid
GGPPS EC 2.5.1.29 Not specified Condensation of FPP with IPP to form GGPP (C₂₀) Plastid
SPS EC 2.5.1.84 2 isoforms (NtSPS1, NtSPS2) Sequential addition of IPP units to GGPP to form SPP (C₄₅) Plastid
Experimental Modulation of Key Enzymes

Heterologous expression of this compound biosynthetic genes in microbial systems has emerged as a promising strategy for this compound production. Studies have demonstrated that introducing key tobacco enzymatic genes into microorganisms such as Escherichia coli or Saccharomyces cerevisiae can enable the production of this compound and its derivatives, offering an alternative to plant extraction [1] [7]. These approaches also serve as valuable tools for characterizing enzyme functions and identifying novel this compound derivatives with medicinal value [1].

Overexpression of NtSPS1 in tobacco plants has been successfully accomplished, resulting in significantly increased this compound accumulation [7]. These transgenic lines provide valuable materials for evaluating the effects of SPS1 overexpression on this compound content, photosynthetic parameters, and the expression levels of other genes in the this compound biosynthetic pathway [1] [7]. Such genetic engineering approaches hold significant promise for developing tobacco varieties with enhanced this compound content for pharmaceutical applications [1] [7].

Transient overexpression of genes from both the MEP and mevalonic acid (MVA) pathways in Nicotiana benthamiana has proven to be an effective strategy for enhancing this compound accumulation [8]. This approach allows for rapid testing of gene combinations and identification of rate-limiting steps in the pathway. For example, co-expression of multiple genes in the prenyl chain elongation process has been shown to significantly increase this compound production, providing insights for metabolic engineering strategies [8].

Regulation of this compound Biosynthesis

Genetic Factors and Transcriptional Regulation

Substantial genetic variation in this compound content exists among different tobacco varieties, with reported values ranging from 0.70% to 4.13% of dry weight among 168 Chinese flue-cured tobacco germplasm resources [9]. Genetic studies have revealed that this compound content in tobacco leaves is controlled by two pairs of 'co-dominant major gene plus additive dominant polygene', with major gene heritability estimates of 33.61% and 53.15% [9].

RNA-seq analyses have identified numerous genes involved in this compound biosynthesis across different tobacco organs. Studies have revealed organ-specific expression patterns, with most this compound biosynthetic genes showing highest expression in leaves, intermediate expression in stems, and lowest expression in roots [6]. This expression pattern correlates with this compound accumulation, which is highest in leaves (21.45-fold higher than in stems), measurable in stems, and undetectable in roots [6].

Transcriptional dynamics during plant development also significantly influence this compound accumulation. This compound content in tobacco leaves increases progressively during development, reaching a maximum at 40 days after transplanting (S3 stage), then decreasing slightly at 60 days (S4 stage) [6]. This developmental regulation corresponds with changes in expression patterns of key biosynthetic genes, particularly NtSPS1 and NtSPS2 [6].

Environmental Factors Influencing this compound Accumulation

Environmental factors significantly impact this compound accumulation in plants, with temperature being one of the most influential. Exposure to moderately high temperature (MHT) conditions (30°C/20°C day/night) causes a more than six-fold increase in this compound content in potato leaves after one week compared to normal temperatures (22°C/16°C) [1] [8]. In tobacco, MHT treatment (30°C/24°C) significantly increases this compound content, dry weight, and net photosynthetic rate [9]. Transcriptome analysis of MHT-exposed tobacco leaves revealed 492 significantly upregulated and 1440 significantly downregulated genes, with differentially expressed genes (DEGs) primarily related to secondary metabolite biosynthesis, carbohydrate metabolism, lipid metabolism, and oxidation-reduction processes [9].

Pathogen infection represents another significant environmental factor influencing this compound accumulation. In tobacco, infection with tobacco mosaic virus (TMV) or Pseudomonas syringae pv. tabaci resulted in a ≥7-fold increase in this compound content in resistant varieties one week post-infection, while susceptible varieties showed no significant changes [1] [2]. This suggests that this compound may participate in plant defense responses against biotic stress.

Additional environmental factors that enhance this compound accumulation include drought stress, moderate shade, long-wavelength light exposure, and treatment with rare earth elements [1] [2] [9]. The following diagram summarizes the key genetic and environmental factors regulating this compound accumulation:

G cluster_genetic Genetic Factors cluster_environmental Environmental Factors cluster_molecular Molecular Responses Factors Regulatory Factors GeneticVariation Genetic Variation Among Cultivars Temperature Moderately High Temperature (MHT) Transcriptional Transcriptional Regulation GeneticVariation->Transcriptional GeneExpression Organ-Specific Gene Expression Patterns GeneExpression->Transcriptional Developmental Developmental Stage Regulation Developmental->Transcriptional EnzymeActivity Key Enzyme Activity (DXS, DXR, SPS) Metabolic Metabolic Flux Adjustment EnzymeActivity->Metabolic Pathway MEP Pathway Activation Temperature->Pathway Pathogen Pathogen Infection (TMV, Pseudomonas) Pathogen->Pathway Light Light Quality and Intensity Light->Pathway Drought Drought Stress Drought->Metabolic Nutrients Nutrient Availability (Rare Earth Elements) Nutrients->Metabolic This compound This compound Transcriptional->this compound Metabolic->this compound Pathway->this compound

Diagram 2: Genetic and environmental factors regulating this compound accumulation in plants, showing key influences on transcriptional regulation, metabolic flux, and MEP pathway activation.

Experimental Methods for Studying this compound Biosynthesis

This compound Quantification and Analysis

Ultra-high performance liquid chromatography (UPLC) has emerged as the method of choice for precise quantification of this compound content in plant tissues [6] [9]. The standard protocol involves drying tobacco leaves to constant weight using a freeze-dryer, grinding them to a fine powder, and sieving through a 40-mesh sieve [9]. Powdered samples (0.2 g) are transferred to 20-mL centrifuge tubes, followed by extraction with appropriate organic solvents [9]. The UPLC analysis typically utilizes a C18 reverse-phase column with UV detection, allowing for separation and quantification of this compound in both free and esterified forms [6].

The extraction methodologies for this compound have evolved significantly, with current mainstream methods including ammonia leaching pretreatment-assisted extraction, dynamic saponification extraction, ultrasonic-assisted extraction, molecular distillation, supercritical CO₂ fluid extraction, and bio-enzymatic extraction [3] [4]. Recently, molecularly imprinted polymers (MIPs) have emerged as a novel purification strategy, enabling selective separation through specific molecular recognition [3] [4].

Gene Expression Analysis

RNA-sequencing (RNA-seq) has proven invaluable for identifying and characterizing genes involved in this compound biosynthesis [6] [9]. This approach allows for comprehensive transcriptome analysis of different plant organs and developmental stages, enabling identification of candidate genes in the this compound biosynthetic pathway based on sequence similarity to known genes in databases [6]. For gene expression analysis, read counts are typically normalized to fragments per kilobase of exon per million fragments mapped (FPKM) to enable comparisons across genes and samples [6].

Quantitative real-time PCR (qRT-PCR) serves as a complementary approach for validating RNA-seq results and monitoring expression patterns of key biosynthetic genes under different experimental conditions [9]. This method has been crucial for establishing correlations between gene expression levels and this compound accumulation in response to various environmental factors, such as temperature stress and pathogen infection [9].

Metabolic Engineering Approaches

Transient overexpression in Nicotiana benthamiana has become a powerful tool for rapidly characterizing gene function in this compound biosynthesis [8]. This approach involves infiltrating tobacco leaves with Agrobacterium tumefaciens strains carrying genes of interest, allowing for rapid assessment of their effects on this compound accumulation without the need for stable transformation [8].

Stable transformation of tobacco plants remains essential for developing lines with enhanced this compound production capacity [1] [7]. The creation of NtSPS1-overexpressing tobacco plants has enabled comprehensive evaluation of the effects of SPS1 overexpression on this compound content, photosynthetic parameters, and expression levels of other genes in the pathway [7].

QTL mapping approaches in biparental segregating diploid potato populations have identified several quantitative trait loci associated with leaf this compound content, revealing the genetic architecture controlling natural variation in this compound accumulation [8]. This information facilitates marker-assisted selection for high this compound content and identification of candidate genes underlying QTLs [8].

Applications and Future Research Directions

Metabolic Engineering and Synthetic Biology Strategies

Future advances in this compound research will likely focus on metabolic engineering approaches to enhance production. The identification and characterization of key enzymatic genes, particularly SPS, provide targets for genetic manipulation to increase this compound yields [1] [7]. Synthetic biology approaches employing microbial heterologous expression systems offer promising alternatives to plant extraction, potentially enabling more efficient and scalable this compound production [1] [7].

The development of tobacco varieties with high this compound content through overexpression of key biosynthetic genes represents a particularly promising application [1] [7]. Such engineered varieties could transform tobacco from a traditional smoking product into a valuable pharmaceutical crop, providing additional economic incentives for farmers while serving medical needs [1].

Integration of Multi-Omics Approaches

Transcriptomics and metabolomics studies are expected to play increasingly important roles in resolving the metabolic flux distribution of this compound and its interactions with other metabolic pathways [7]. The completion of genome sequencing for solanaceous plants such as tobacco, potato, and tomato provides foundational resources for these integrated approaches [7].

Systems biology frameworks combining transcriptomic, metabolomic, and proteomic data will be essential for elucidating the complex regulatory networks controlling this compound biosynthesis [9]. Such comprehensive understanding will enable more precise metabolic engineering strategies and facilitate the identification of previously unrecognized regulatory nodes in the pathway.

Pharmacological Development and Clinical Translation

While this compound and its derivatives demonstrate significant therapeutic potential, several challenges must be addressed to advance clinical translation [3]. Current research faces critical bottlenecks including a lack of in vivo pharmacokinetic data, unclear molecular targets, and insufficient toxicity assessments [3]. Future studies should prioritize integrating experimental approaches including target screening, nanotechnology-based delivery systems, and comprehensive safety evaluations to elucidate mechanisms of action and promote clinical application [3].

The development of novel this compound derivatives with enhanced bioactivity and improved pharmacological properties represents another promising research direction [3] [4]. Recent studies have explored this compound as an "active carrier" in novel nano-drug delivery systems for synthesizing anticancer drugs, highlighting the potential for innovative applications beyond its traditional uses [3] [4].

Conclusion

This compound biosynthesis in plants represents a complex metabolic process involving multiple enzymatic steps primarily through the MEP pathway in plastids. Key enzymes including DXS, DXR, GGPPS, and particularly SPS play critical roles in regulating this compound accumulation, which is influenced by both genetic factors and environmental conditions such as temperature, pathogen infection, and light quality. Advanced analytical methods including UPLC, RNA-seq, and qRT-PCR have enabled detailed characterization of the pathway and its regulation.

References

Biological Activities and Therapeutic Potential of Solanesol

Author: Smolecule Technical Support Team. Date: February 2026

Solanesol (C₄₅H₇₄O) is a long-chain, unsaturated terpene alcohol predominantly found in plants of the Solanaceae family, especially tobacco [1] [2]. Its unique structure, featuring nine non-conjugated double bonds, is responsible for its notable biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects [1] [3] [4]. The following tables summarize the key experimental findings for its core bioactivities.

TABLE 1: Antioxidant and Anti-inflammatory Activities of this compound

Activity Experimental Model / Subjects Dose / Concentration Key Effects & Mechanisms Citations
Antioxidant In vitro chemical assays 100 μg/mL Scavenges DPPH free radicals. [3]
Mouse microsomes 30, 60, 120 mg/kg Scavenges superoxide anion & hydroxyl radicals; inhibits microsomal lipid peroxidation. [3]
In vitro 10-100 mg/L Absorbs UV radiation, scavenges lipid free radicals, inhibits tyrosinase activity. [3]
Ethanol-induced L02 hepatocyte oxidative damage 10-80 μM Activates Keap1/Nrf2/ARE pathway; upregulates HO-1, GCLC, GCLM; increases SOD, CAT, GSH-Px activities. [1] [3]
High glucose-induced L02 hepatocyte oxidative damage 40-160 μM Promotes Nrf2 nuclear translocation; activates Keap1/Nrf2/ARE pathway; upregulates HO-1, NQO1; restores mitochondrial membrane potential. [1] [3]
Anti-inflammatory LPS-stimulated RAW264.7 cells 10-40 μM Induces HO-1 expression via p38 & Akt activation; inhibits pro-inflammatory cytokines (e.g., IL-1β, TNF-α). [3] [2]
Carrageenan-induced paw edema (Rat) 1% (w/w) topical gel Shows significant topical anti-inflammatory activity. [3] [2]
CFA-induced chronic inflammatory pain (Mouse) Not Specified Reverses mechanical allodynia & thermal hypersensitivity; downregulates spinal TNF-α & IL-1β; suppresses microglial & astrocytic activation. [5]

TABLE 2: Neuroprotective, Antimicrobial, and Other Activities of this compound

Activity Experimental Model / Subjects Dose / Concentration Key Effects & Mechanisms Citations
Neuroprotective Ouabain-induced Bipolar Disorder model (Rat) 40, 80 mg/kg Activates SIRT-1 signaling; restores Na+/K+ ATPase; modulates apoptosis (↓Bax, ↓Caspase-3, ↑Bcl-2); restores mitochondrial ETC complexes & neurotransmitters. [6]
3-Nitropropionic-induced Huntington's model (Rat) Not Specified Ameliorates behavioral & biochemical deficits; restores CoQ10; improves mitochondrial function; reduces oxidative stress & inflammation. [2]
Tramadol-induced Parkinson's model (Zebrafish) Not Specified Improves neurobehavioral, molecular, and neurochemical parameters. [4]
Antimicrobial Standard & clinical bacterial strains 500-1000 µg/disk, 75-2250 mg/L Inhibits S. aureus, M. phlei, E. coli, P. aeruginosa; weaker activity against B. subtilis & B. cereus. [3]
Membrane Stabilizing Inner Mitochondrial Membrane 1.5 mol% Reduces membrane permeability to small hydrophilic solutes. [3]
E. coli membrane 1.6 mol% Improves membrane resistance to deformation and osmotic pressure. [3]

Mechanisms of Action: Key Signaling Pathways

This compound exerts its primary antioxidant and anti-inflammatory effects through two well-documented signaling pathways.

G This compound This compound HSP90_HSF1 HSP90-HSF1 Complex This compound->HSP90_HSF1  Disrupts HSP90_Keap1 HSP90-Keap1 Complex This compound->HSP90_Keap1  Promotes HSF1_free Free HSF1 HSP90_HSF1->HSF1_free  Releases HSP70 HSP70 HSF1_free->HSP70 Transcribes Keap1_free Free Keap1 HSP90_Keap1->Keap1_free  Releases Nrf2 Nrf2 (Inactive) Keap1_free->Nrf2 Releases Nrf2_free Nrf2 (Active) Nrf2->Nrf2_free Activates ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Binds to HO1_GCL HO-1, GCLC, GCLM ARE->HO1_GCL Transcribes Antioxidant Antioxidant Effects HO1_GCL->Antioxidant HSP70->HSP90_Keap1 Promotes Formation

Diagram 1: this compound activates the Nrf2/ARE pathway via HSP90/HSF1, inducing antioxidant gene expression.

G This compound This compound p38_Akt p38 / Akt This compound->p38_Akt  Activates Nrf2 Nrf2 p38_Akt->Nrf2 Activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 Induces Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) HO1->Cytokines Inhibits Production Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Mediates LPS LPS (Inflammatory Trigger) LPS->Cytokines Stimulates

Diagram 2: this compound induces HO-1 expression via p38/Akt and Nrf2, inhibiting pro-inflammatory cytokine production.

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from pivotal studies.

  • Antioxidant Activity in Hepatocytes (L02 cells) [1] [3]

    • Cell Model: Use human hepatic L02 cells.
    • Oxidative Damage Induction: Treat cells with ethanol (e.g., 200-400 mM) or high glucose (e.g., 30-50 mM) for 24-48 hours.
    • Intervention: Co-treat or pre-treat cells with this compound (10-160 μM) dissolved in DMSO or ethanol. Include a positive control like Trolox.
    • Key Assays:
      • Cell Viability: MTT or CCK-8 assay.
      • ROS Levels: DCFH-DA probe measured by flow cytometry or fluorescence microscopy.
      • Antioxidant Enzymes: Measure SOD, CAT, and GSH-Px activities using commercial kits.
      • Western Blot: Analyze protein levels of Nrf2, Keap1, HO-1, NQO1 in cytoplasmic and nuclear fractions.
      • qPCR: Measure mRNA expression of HO-1, GCLC, GCLM.
  • Anti-inflammatory Activity in Macrophages (RAW264.7 cells) [3] [2]

    • Cell Model: Use murine macrophage RAW264.7 cell line.
    • Inflammation Induction: Stimulate cells with LPS (e.g., 100 ng/mL - 1 μg/mL) for 6-24 hours.
    • Intervention: Co-treat or pre-treat cells with this compound (10-40 μM). Use specific inhibitors (e.g., SB203580 for p38, LY294002 for Akt) for mechanistic studies.
    • Key Assays:
      • ELISA: Quantify secretion of TNF-α, IL-1β, and IL-6 in cell culture supernatant.
      • Western Blot: Analyze protein levels of HO-1, p-p38, p-Akt, and Nrf2.
      • qPCR: Measure HO-1 mRNA expression.
  • In Vivo Neuroprotective Activity (Ouabain-Induced Bipolar Disorder Model) [6]

    • Animal Model: Adult Wistar rats.
    • Model Induction: Administer intracerebroventricular (ICV) injections of ouabain (1 mM/0.5 μL) over 3 days.
    • Treatment: Administer this compound (40, 80 mg/kg, orally) or lithium (as a positive control) for 28 days.
    • Behavioral Tests:
      • Open Field Test: Assess locomotor activity, rearing, and time spent in center.
      • Forced Swim Test: Assess immobility time.
    • Post-Sacrifice Analysis:
      • Neurochemicals: Measure dopamine, serotonin, glutamate, and acetylcholine levels in brain homogenates via HPLC.
      • Oxidative Stress: Assess levels of lipid peroxidation and antioxidant enzymes in brain tissue.
      • Western Blot/ELISA: Measure SIRT-1, Caspase-3, Bax, Bcl-2, and inflammatory cytokines in brain homogenates, blood plasma, and CSF.

Current Research Limitations and Future Directions

Despite its promise, this compound research faces several challenges that must be addressed for clinical translation [1] [4].

  • Pharmacokinetics and Toxicity: A significant lack of in vivo pharmacokinetic data (absorption, distribution, metabolism, excretion) and comprehensive toxicity assessments exists [1] [4].
  • Molecular Targets: The direct molecular targets and receptors for this compound remain largely unidentified [1].
  • Delivery Challenges: Its high lipophilicity and water insolubility present formulation and delivery hurdles [1] [7].

Future research should prioritize target deconvolution techniques, develop nanotechnology-based delivery systems (e.g., this compound-derived micelles) to improve bioavailability [1] [2], and conduct rigorous preclinical in vivo studies to fill the pharmacokinetic and toxicological data gaps [1].

References

Comprehensive Technical Analysis of Solanesol's Antioxidant Mechanisms: A Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Antioxidant Significance

This compound (C₄₅H₇₄O), chemically known as all-trans-nonaprenol, is a long-chain unsaturated isoprenoid alcohol composed of nine isoprene units with nine non-conjugated double bonds. This unique chemical structure confers remarkable antioxidant capabilities and biological activities that have garnered significant scientific interest. This compound exists as a white to pale yellow solid at room temperature characterized by low polarity and water insolubility, though it demonstrates good solubility in organic solvents including hexane, ethanol, and chloroform. Predominantly found in Solanaceae family plants, particularly tobacco (Nicotiana tabacum), where it can constitute up to 4.13% of dry leaf weight, this compound also accumulates in potatoes, tomatoes, eggplants, and peppers, making these plants viable sources for its extraction [1] [2].

The structural configuration of this compound, featuring an extended system of non-conjugated double bonds, enables efficient free radical scavenging through electron delocalization. This fundamental property underpins its potent antioxidant activity and associated therapeutic benefits. Beyond its intrinsic bioactivities, this compound serves as a critical pharmaceutical intermediate in synthesizing coenzyme Q₁₀, vitamin K₂, and various anticancer agents, establishing its indispensable role in medicinal chemistry and drug development [2] [3]. Recent advances have expanded its applications to include novel drug delivery systems, where this compound-derived micelles and nanocarriers improve the bioavailability and targeted delivery of hydrophobic therapeutic compounds [1].

Molecular Mechanisms of Antioxidant Activity

Primary Antioxidant Pathways and Signaling Cascades

This compound exerts its antioxidant effects primarily through the modulation of cytoprotective pathways that enhance cellular defense mechanisms against oxidative stress. The most comprehensively studied mechanism involves the Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element (Keap1/Nrf2/ARE) pathway, a central regulator of antioxidant gene expression. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which targets it for proteasomal degradation. Research demonstrates that this compound disrupts the Keap1-Nrf2 complex, facilitating Nrf2 liberation, nuclear translocation, and subsequent binding to ARE sequences in the promoter regions of antioxidant genes [1] [4].

Simultaneously, this compound activates a complementary pathway through heat shock factor protein 1 (HSF1) modulation. By disrupting the HSF1-HSP90 complex, this compound promotes HSF1 release and nuclear translocation, where it binds to heat shock elements (HSE) and initiates transcription of heat shock protein 70 (HSP70) and other cytoprotective factors. This dual-pathway activation creates a synergistic effect that significantly enhances cellular resistance to oxidative damage [1]. The following diagram illustrates these intricate molecular interactions:

G cluster_keap1_nrf2 Keap1/Nrf2/ARE Pathway cluster_hsf1_hsp HSF1/HSP70 Pathway This compound This compound Keap1_Nrf2_complex Keap1-Nrf2 Complex This compound->Keap1_Nrf2_complex Disrupts HSF1_HSP90_complex HSF1-HSP90 Complex This compound->HSF1_HSP90_complex Disrupts Nrf2_free Free Nrf2 Keap1_Nrf2_complex->Nrf2_free Disruption Nrf2_nuclear Nuclear Nrf2 Nrf2_free->Nrf2_nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuclear->ARE Binding HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 GCLC GCLC ARE->GCLC GCLM GCLM ARE->GCLM GSH GSH GCLC->GSH Synthesis GCLM->GSH Synthesis HSF1_free Free HSF1 HSF1_HSP90_complex->HSF1_free Disruption HSF1_nuclear Nuclear HSF1 HSF1_free->HSF1_nuclear Translocation HSE Heat Shock Element (HSE) HSF1_nuclear->HSE Binding HSP70 HSP70 HSE->HSP70 HSP70->Keap1_Nrf2_complex Enhances ROS ROS ROS->HO1 Neutralized ROS->NQO1 Neutralized

This compound activates dual cytoprotective pathways through Keap1/Nrf2/ARE and HSF1/HSP70 signaling, enhancing antioxidant gene expression.

The downstream genes activated through these pathways include:

  • Heme oxygenase-1 (HO-1): A rate-limiting enzyme in heme catabolism that produces the potent antioxidants biliverdin and carbon monoxide [1]
  • NAD(P)H dehydrogenase [quinone] 1 (NQO1): Detoxifies quinones and reduces oxidative stress
  • Glutamate-cysteine ligase catalytic (GCLC) and regulatory (GCLM) subunits: Rate-limiting enzymes in glutathione (GSH) synthesis, critically important for maintaining cellular redox homeostasis [1]
  • Heat shock protein 70 (HSP70): Provides cytoprotection through protein refolding and anti-apoptotic functions
Additional Molecular Targets and Mechanisms

Beyond the primary Nrf2 and HSF1 pathways, this compound demonstrates multifaceted antioxidant actions through several additional mechanisms. Research indicates that this compound can directly scavenge reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals, with efficacy comparable to Trolox, a water-soluble vitamin E analog [2]. This direct free radical quenching capability stems from its polyisoprenoid structure with multiple double bonds that can stabilize unpaired electrons through resonance.

This compound also exhibits membrane-stabilizing properties by integrating into lipid bilayers and reducing mitochondrial membrane permeability to small hydrophilic solutes. This action helps maintain mitochondrial integrity and function under oxidative stress conditions, thereby preventing cytochrome c release and subsequent apoptosis activation [1] [4]. Additionally, this compound has been shown to inhibit pro-inflammatory cytokine production, including IL-1β, IL-6, and TNF-α, through modulation of NF-κB signaling, creating an indirect antioxidant effect by reducing inflammation-generated oxidative stress [1].

Recent evidence suggests this compound may activate SIRT-1 signaling, a NAD+-dependent deacetylase involved in cellular stress response, mitochondrial biogenesis, and aging processes. This mechanism was demonstrated in a ouabain-induced bipolar disorder model where this compound treatment increased SIRT-1 levels in cerebrospinal fluid, blood plasma, and brain homogenates while modulating apoptotic markers including caspase-3, Bax, and Bcl-2 [5].

Experimental Evidence and Methodological Approaches

In Vitro and Cell-Based Assays

The methodological framework for investigating this compound's antioxidant mechanisms encompasses diverse experimental approaches across multiple biological systems. In vitro studies utilizing cell culture models have been instrumental in elucidating the molecular pathways. The human hepatic L02 cell line has been extensively employed to examine protection against alcohol-induced and high glucose-induced oxidative damage. Standardized protocols typically involve pretreatment with this compound (10-80 μM concentrations) for 2-4 hours followed by exposure to oxidative stress-inducing agents (e.g., ethanol or high glucose media) for 24-48 hours [1] [4].

Assessment endpoints include:

  • Intracellular ROS levels measured using fluorescent probes like DCFH-DA
  • Mitochondrial membrane potential evaluated with JC-1 or TMRE staining
  • Antioxidant enzyme activities (SOD, CAT, GSH-Px) assessed via colorimetric assays
  • Lipid peroxidation products (MDA) quantified using TBARS assay
  • Protein and mRNA expression of Nrf2, HO-1, NQO1, and HSP70 analyzed through western blotting and qRT-PCR

The RAW264.7 macrophage cell line has been utilized to investigate anti-inflammatory mechanisms, with cells typically pre-treated with this compound (10-20 μM) before lipopolysaccharide (LPS) stimulation. Outcome measures include secretion levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA and nuclear translocation of Nrf2 analyzed through immunofluorescence and subcellular fractionation [1].

In Vivo Models and Behavioral Assessments

Animal studies have provided critical evidence for this compound's therapeutic potential in various oxidative stress-related pathology models. Research methodologies typically involve rodent models of neurodegenerative diseases, with this compound administered orally or intraperitoneally at doses ranging from 15-100 mg/kg depending on the specific model and duration of treatment [1] [5].

Key experimental paradigms include:

  • Neurodegenerative models: 3-nitropropionic acid-induced Huntington's disease, methylmercury-induced amyotrophic lateral sclerosis, tramadol-induced Parkinson's disease in zebrafish
  • Inflammatory models: Carrageenan-induced paw edema, ligature-induced periodontitis
  • Behavioral assessments: Motor performance (rotarod, open field), cognitive function (Morris water maze, passive avoidance), anxiety-like behaviors (elevated plus maze)

Biochemical analyses of tissue homogenates typically measure oxidative stress markers (lipid peroxidation, protein carbonylation), antioxidant defense components (GSH levels, SOD, CAT, GSH-Px activities), mitochondrial complex enzymes, and inflammatory mediators. Histopathological examinations assess neuronal preservation, glial activation, and general tissue integrity [5].

Quantitative Assessment of Antioxidant Efficacy

Table 1: Quantitative Evidence of this compound's Antioxidant Effects in Experimental Models

Experimental System Treatment Conditions Key Outcomes References
L02 hepatocytes (alcohol-induced oxidative damage) 10-20 μM this compound pretreatment ↓ ROS generation, ↑ mitochondrial membrane potential, ↑ HO-1 expression, activation of Keap1/Nrf2/ARE pathway [1]
L02 hepatocytes (high glucose-induced oxidative damage) 40-80 μM this compound pretreatment ↓ ALT, AST, LDH secretion; ↑ SOD, CAT, GSH-Px activities; ↓ Keap1 expression, ↑ Nrf2 nuclear translocation [1]
RAW264.7 macrophages (LPS-induced inflammation) 10-20 μM this compound pretreatment ↓ IL-1β, TNF-α secretion; activation of Nrf2 via p38 and Akt phosphorylation; ↑ HO-1 expression [1] [4]
In vitro antioxidant assays 100 μg/mL this compound DPPH radical scavenging activity comparable to Trolox; strong superoxide anion and hydroxyl radical scavenging [2]
Rat model (3-nitropropionic-induced Huntington's-like symptoms) 15-30 mg/kg this compound, oral administration Improved motor performance and cognitive behavior; restored mitochondrial complex enzymes; ↓ oxidative and inflammatory damage [2]
Zebrafish Parkinson's model (tramadol-induced) 25-100 mg/kg this compound Reversed motor dysfunction and coordination deficits; restored neurochemical balance [5]

Table 2: Methodological Approaches for Studying this compound's Antioxidant Mechanisms

Method Category Specific Techniques Key Applications Technical Considerations
Cell-free assays DPPH scavenging, FRAP, ORAC, lipid peroxidation inhibition Direct assessment of free radical scavenging capacity Provides fundamental antioxidant profile but lacks biological context
In vitro models L02 hepatocytes, RAW264.7 macrophages, primary neuronal cultures Mechanism elucidation through controlled manipulation Permits pathway analysis but may not reflect tissue complexity
In vivo models Rodent neurodegenerative models, zebrafish neurotoxicity models Therapeutic efficacy assessment in whole organisms Provides physiological relevance but with higher complexity
Molecular techniques Western blot, qRT-PCR, EMSA, immunofluorescence, siRNA knockdown Pathway manipulation and target identification Establishes causal relationships in mechanisms
Analytical methods HPLC-MS/MS, NMR, molecular distillation, countercurrent chromatography Compound purification, characterization, and quantification Essential for quality control and compound verification

Research Applications and Technical Considerations

Neuroprotective Applications and Experimental Workflows

The neuroprotective potential of this compound represents one of its most promising therapeutic applications, with compelling evidence across multiple neurodegenerative disease models. Research demonstrates that this compound ameliorates behavioral, biochemical, and histological alterations in experimental models of Huntington's disease, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis [1] [5]. The following experimental workflow illustrates a typical research approach for evaluating this compound's neuroprotective effects:

G cluster_models Experimental Models cluster_treatment Treatment Parameters cluster_behavior Behavioral Tests cluster_analysis Molecular Analyses Model_Development Disease Model Development HD 3-NP Huntington's Disease Model Model_Development->HD PD Tramadol Parkinson's Disease Model Model_Development->PD ALS Methylmercury ALS Model Model_Development->ALS Solanesol_Treatment This compound Administration Dose Dose: 15-100 mg/kg Solanesol_Treatment->Dose Route Route: Oral/IP Solanesol_Treatment->Route Duration Duration: Days-Weeks Solanesol_Treatment->Duration Behavioral_Testing Behavioral Assessments Sample_Collection Tissue Collection Molecular_Analysis Molecular Analyses Sample_Collection->Molecular_Analysis OxStress Oxidative Stress Markers Molecular_Analysis->OxStress Antioxidants Antioxidant Enzymes Molecular_Analysis->Antioxidants Inflammation Inflammatory Cytokines Molecular_Analysis->Inflammation Apoptosis Apoptotic Markers Molecular_Analysis->Apoptosis Histology Histopathological Examination Molecular_Analysis->Histology Data_Integration Data Integration HD->Solanesol_Treatment PD->Solanesol_Treatment ALS->Solanesol_Treatment Behavioral_esting Behavioral_esting Dose->Behavioral_esting Route->Behavioral_esting Duration->Behavioral_esting Motor Motor Function (Rotarod, Open Field) Motor->Sample_Collection Cognitive Cognitive Function (Morris Water Maze) Cognitive->Sample_Collection Anxiety Anxiety-like Behavior (Elevated Plus Maze) Anxiety->Sample_Collection OxStress->Data_Integration Antioxidants->Data_Integration Inflammation->Data_Integration Apoptosis->Data_Integration Histology->Data_Integration Behavioral_esting->Motor Behavioral_esting->Cognitive Behavioral_esting->Anxiety

Experimental workflow for evaluating this compound's neuroprotective effects, encompassing model development, treatment, behavioral testing, and molecular analysis.

In the methylmercury-induced amyotrophic lateral sclerosis (ALS) rat model, this compound treatment (15 and 30 mg/kg) significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complex enzyme activities including coenzyme Q₁₀, and attenuated inflammatory and oxidative damage markers in brain tissue [1]. Similarly, in a tramadol-induced zebrafish Parkinson's disease model, this compound administration (25, 50, and 100 mg/kg) reversed motor dysfunction and coordination deficits while restoring neurochemical balance [5]. These consistent findings across diverse models highlight this compound's potential as a multifaceted therapeutic agent for oxidative stress-related neurological disorders.

Extraction and Analytical Methodologies

Advanced extraction technologies have been developed to obtain high-purity this compound for research and pharmaceutical applications. Current methods focus on efficiency, environmental sustainability, and scalability, with particular emphasis on utilizing tobacco production waste as a valuable source [6]. The sequential application of multiple techniques enables progressively higher purification levels:

Table 3: Extraction and Purification Methods for this compound Isolation

Method Principles Advantages Limitations Purity Output
Supercritical Fluid Extraction (SFE) Uses supercritical CO₂ as solvent with modifiers like ethanol Green technology, low thermal degradation, solvent-free residues High equipment costs, optimization complexity Moderate (enrichment)
Molecular Distillation (MD) High-vacuum short-path distillation based on molecular weight differences Suitable for heat-sensitive compounds, short residence time Limited to specific volatility ranges High (enrichment)
Countercurrent Chromatography (CCC) Liquid-liquid partition chromatography without solid support High recovery, scalable, no irreversible adsorption Solvent system optimization required Very high (>95%)
Molecularly Imprinted Polymers (MIP) Synthetic polymers with specific molecular recognition sites High selectivity, reusability, mechanical stability Complex polymer synthesis Highest reported (98.4%)
Combined Approaches Sequential application of SFE, MD, CCC, and SPE Synergistic purification effect Multiple processing steps Up to 99%

Recent advances include combined purification approaches that achieve exceptional purity levels. One innovative methodology involves sequential processing using supercritical CO₂ extraction (30 MPa, 50°C) followed by molecular distillation, centrifugal partition chromatography, and final solid-phase extraction, yielding this compound with 99% purity as verified by HPLC-APCI-MS/MS and quantitative NMR [6]. This integrated approach demonstrates the potential for industrial-scale production of pharmaceutical-grade this compound while utilizing tobacco processing waste, aligning with circular economy principles in natural product extraction.

Analytical determination of this compound primarily employs chromatographic techniques, with LC-APCI-MS/MS (atmospheric pressure chemical ionization tandem mass spectrometry) emerging as the gold standard for sensitive and specific quantification. This method enables rapid detection with low limits of quantification (0.01-0.05 μg/mL), crucial for pharmacokinetic studies and quality control in pharmaceutical applications [6]. NMR spectroscopy provides complementary structural verification and purity assessment, particularly for confirming isomeric purity and detecting potential degradation products.

Research Gaps and Future Directions

Despite significant advances in understanding this compound's antioxidant mechanisms, several critical research gaps remain to be addressed. The precise molecular targets initiating the signaling cascades require further elucidation, particularly the initial binding interactions that trigger Nrf2 and HSF1 pathway activation. Advanced techniques such as activity-based protein profiling, affinity chromatography, and cryo-electron microscopy could provide structural insights into these molecular interactions [1].

The structure-activity relationship (SAR) of this compound remains incompletely characterized, with limited understanding of how specific structural modifications (e.g., double-bond configuration, chain length, functional group additions) influence its antioxidant efficacy and pharmacological properties. Systematic SAR studies through semi-synthetic modification could identify optimized analogs with enhanced potency, bioavailability, or tissue specificity [1] [4].

From a translational perspective, comprehensive pharmacokinetic studies are notably lacking, particularly regarding absorption, distribution, metabolism, and excretion (ADME) profiles. Future research should establish these fundamental parameters through radiolabeled tracing studies and advanced bioanalytical methods [1]. Additionally, toxicity assessments and safety profiles need systematic evaluation through GLP-compliant preclinical studies to establish therapeutic indices and support future clinical trial design.

Emerging applications in nanomedicine represent a promising research direction. This compound's amphiphilic nature and membrane-stabilizing properties position it as an ideal component for advanced drug delivery systems, including liposomes, polymeric nanoparticles, and micelles that could improve hydrophobic drug bioavailability and enable targeted delivery to specific tissues [1] [4]. Preliminary studies demonstrate this compound's utility as a "therapeutic carrier" in anticancer drug formulations, where it both facilitates delivery and provides complementary bioactivity [1].

Future research directions should prioritize:

  • Target identification through chemical proteomics and molecular docking studies
  • Nanotechnology integration for enhanced delivery and combination therapies
  • Clinical translation through rigorous preclinical safety and efficacy studies
  • Combination therapy approaches leveraging this compound's multi-target mechanisms
  • Biosynthetic engineering for sustainable production through metabolic pathway manipulation

The integration of multi-omics approaches (transcriptomics, proteomics, metabolomics) with systems biology analysis could provide comprehensive insights into this compound's polypharmacological effects and potential applications in complex multifactorial diseases where oxidative stress represents a common pathological feature [1].

Conclusion

References

Comprehensive Technical Guide: Anti-Inflammatory Activity of Solanesol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol: Chemical Properties and Sources

This compound, chemically known as Nonaprenol alcohol (C₄₅H₇₄O), is a long-chain unsaturated terpene alcohol composed of nine isoprene units arranged in an all-trans configuration [1]. This non-cyclic terpene alcohol accumulates primarily in solanaceous plants, with the highest concentrations found in tobacco (up to 4.13% of dry weight), along with significant amounts in potato, tomato, eggplant, and pepper [2] [3]. At room temperature, this compound presents as a white or faintly yellow solid with low polarity and is insoluble in water but soluble in organic solvents such as hexane and ethanol [2] [3]. Its distinctive chemical structure features nine non-conjugated double bonds, which confer significant biological activity and make it susceptible to oxidation, addition, and dehydrogenation reactions [2] [3].

The compound was first isolated from tobacco by Rowland and colleagues in 1956 [2] [3], and since the 1990s, extraction methods have advanced to include supercritical CO₂ fluid extraction, ultrasonic-assisted extraction, microwave-assisted extraction, and molecular distillation [2] [3]. More recently, ammonia leaching pretreatment-assisted extraction and bio-enzymatic extraction have emerged as efficient and environmentally friendly approaches [2] [3]. From a pharmaceutical perspective, this compound serves as a key intermediate in synthesizing clinically valuable compounds including coenzyme Q10, vitamin K2, and the anti-cancer synergizer SDB (N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine) [1] [4]. Beyond its role as a synthetic precursor, this compound possesses intrinsic anti-inflammatory, antimicrobial, antioxidant, and membrane-stabilizing properties that have garnered significant research interest [2] [3].

Mechanisms of Anti-Inflammatory Action

Molecular Targets and Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple interconnected signaling pathways, primarily via induction of heme oxygenase-1 (HO-1) and subsequent suppression of pro-inflammatory cytokines [5]. Research using RAW264.7 macrophage cells demonstrates that this compound significantly induces HO-1 expression at both mRNA and protein levels, resulting in increased HO-1 enzymatic activity [5]. This induction is mediated through activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which dissociates from its cytoplasmic inhibitor Keap1 (Kelch-like ECH-associated protein 1), translocates to the nucleus, and binds to the antioxidant response element (ARE) in the HO-1 promoter region [5]. The p38 MAPK and Akt signaling pathways are crucial intermediates in this process, as demonstrated by inhibition experiments using SB203580 (p38 inhibitor) and LY294002 (Akt inhibitor), which effectively block this compound-induced Nrf2 activation and HO-1 expression [5].

Simultaneously, this compound modulates autophagy pathways, evidenced by increased conversion of LC3B-I to LC3B-II, an established marker of autophagosome formation [5]. This enhanced autophagy contributes to the compound's anti-inflammatory effects, as demonstrated by experiments showing that autophagy inhibitors (3-MA and Baf-A1) significantly reduce this compound's protective actions against LPS-induced inflammation [5]. The coordinated induction of HO-1 and autophagy creates a cytoprotective environment that limits excessive inflammatory responses to various stimuli, particularly bacterial endotoxins like lipopolysaccharide (LPS) [5].

Cytokine Regulation and Downstream Effects

The ultimate anti-inflammatory effect of this compound manifests through significant suppression of key pro-inflammatory mediators. In LPS-stimulated RAW264.7 cells, this compound treatment potently inhibits the production of IL-1β, IL-6, and TNF-α [5]. This cytokine suppression is functionally dependent on HO-1 induction, as demonstrated by experiments where HO-1 inhibition with SnPP (tin protoporphyrin) or HO-1-specific siRNA largely abolishes this compound's anti-inflammatory effects [5]. In vivo studies using a complete Freund's adjuvant (CFA)-induced chronic inflammatory pain model corroborate these findings, showing that this compound administration significantly reduces spinal TNF-α and IL-1β levels while concurrently alleviating mechanical allodynia and thermal hypersensitivity [6].

Additional mechanistic insights reveal that this compound modulates the heat shock response by disrupting the Hsp90-HSF1 complex, which promotes HSF1 nuclear translocation and subsequent upregulation of Hsp70 expression [1] [3]. This mechanism not only contributes to this compound's antioxidant effects but also synergizes with its anti-inflammatory activity by further stabilizing Nrf2 activation and enhancing cellular stress resistance [3]. The multi-target nature of this compound's action, encompassing HO-1 induction, autophagy enhancement, cytokine suppression, and heat shock protein modulation, positions it as a promising polypharmacological agent for managing complex inflammatory conditions [2] [3] [5].

G This compound This compound p38 p38 This compound->p38 Activates Akt Akt This compound->Akt Activates Nrf2 Nrf2 p38->Nrf2 Phosphorylates Akt->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates From ARE ARE Nrf2->ARE Binds To HO1 HO1 ARE->HO1 Induces Expression Autophagy Autophagy ARE->Autophagy Enhances Cytokines Cytokines HO1->Cytokines Suppresses Autophagy->Cytokines Limits Production Inflammation Inflammation Cytokines->Inflammation Promote

Figure 1: this compound Anti-Inflammatory Signaling Pathway. This compound activates p38 and Akt pathways, leading to Nrf2 dissociation from Keap1, nuclear translocation, and binding to ARE elements, resulting in HO-1 induction and enhanced autophagy that collectively suppress pro-inflammatory cytokine production.

Quantitative Data on Anti-Inflammatory Efficacy

In Vitro Anti-Inflammatory Activity

Table 1: In Vitro Anti-Inflammatory Effects of this compound in Cell Models

Experimental System Treatment Conditions Key Results Mechanistic Insights Reference
RAW264.7 macrophages 10-40 μM this compound + LPS stimulation Dose-dependent inhibition of IL-1β, IL-6, and TNF-α production HO-1 induction via p38/Akt-mediated Nrf2 activation and nuclear translocation [5]
RAW264.7 macrophages 40 μM this compound + specific inhibitors ∼70% reduction in HO-1 induction with p38/Akt inhibitors p38 and Akt signaling crucial for Nrf2/ARE pathway activation [5]
RAW264.7 macrophages 40 μM this compound + HO-1 inhibitor/siRNA Near-complete abolition of anti-inflammatory effects HO-1 induction essential for cytokine suppression [5]
RAW264.7 macrophages 40 μM this compound + autophagy inhibitors Significant reduction of cytoprotective effects Autophagy contributes to anti-inflammatory mechanism [5]
L-02 hepatocytes 10-80 μM this compound + alcohol exposure Upregulation of HO-1 and Hsp70; reduced oxidative damage Activation of Keap1/Nrf2/ARE pathway; Hsp90-HSF1 complex disruption [1] [3]
In Vivo Anti-Inflammatory Efficacy

Table 2: In Vivo Anti-Inflammatory Effects of this compound in Animal Models

Disease Model Treatment Protocol Therapeutic Outcomes Mechanistic Evidence Reference
CFA-induced chronic inflammatory pain Single administration Significant reduction in mechanical allodynia and thermal hypersensitivity Suppressed spinal TNF-α and IL-1β; inhibited microglial and astrocytic activation [6]
CFA-induced chronic inflammatory pain Single administration Alleviation of anxiety-like behaviors concomitant with chronic pain Downregulation of neuroinflammatory markers in central nervous system [6]
Carrageenan-induced rat paw edema 1% (w/w) this compound topical application Dose-dependent inhibition of plantar swelling Anti-inflammatory effect comparable to standard NSAIDs [2] [3]
Neuropathic pain models Various doses Reversal of mechanical allodynia Modulation of central immune cell activation and cytokine production [2] [3]

The quantitative data collectively demonstrate that this compound exerts potent anti-inflammatory effects across multiple experimental systems, with consistent evidence of dose-dependent activity in the range of 10-160 μM in vitro and significant efficacy at 1% (w/w) formulation in vivo. The therapeutic concentrations are achievable through current extraction and purification methodologies, supporting its pharmaceutical potential [2] [3]. Notably, the dual functionality of this compound—both as a direct anti-inflammatory agent and a modulator of oxidative stress responses—enhances its therapeutic profile for inflammatory conditions characterized by concurrent oxidative damage [5] [7].

Experimental Models and Methodologies

In Vitro Assay Systems

Cell Culture and Treatment: The most extensively characterized in vitro system for investigating this compound's anti-inflammatory mechanisms involves RAW264.7 murine macrophages [5]. Cells are typically maintained in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For experimental treatments, this compound is generally prepared as a stock solution in DMSO and diluted to final concentrations ranging from 10-80 μM in serum-free medium [5]. To evaluate anti-inflammatory efficacy, researchers commonly pre-treat cells with this compound for 2-12 hours followed by inflammatory stimulation with LPS (100 ng/mL) for an additional 6-24 hours [5].

HO-1 Activity Assessment: Heme oxygenase-1 induction represents a crucial mechanistic endpoint in this compound studies. HO-1 expression is typically quantified at transcriptional level using RT-qPCR with specific primers, and at protein level through western blot analysis [5]. HO-1 enzymatic activity is commonly determined by measuring bilirubin generation from hemin substrate in microsomal fractions, using the difference in absorbance between 464 and 530 nm [5]. To confirm pathway specificity, researchers employ pharmacological inhibitors including SB203580 (p38 inhibitor, 10-20 μM), LY294002 (Akt inhibitor, 10-20 μM), and SnPP (HO-1 inhibitor, 10-20 μM), as well as gene-specific siRNA knockdown approaches targeting HO-1, Nrf2, p38, or Akt [5].

Cytokine Measurement: The suppression of pro-inflammatory cytokines represents a key functional readout of this compound's anti-inflammatory efficacy. Researchers typically quantify TNF-α, IL-1β, and IL-6 levels in culture supernatants using enzyme-linked immunosorbent assays (ELISA) with commercial antibody pairs and standards according to manufacturer protocols [5]. Additionally, intracellular cytokine staining followed by flow cytometric analysis provides information about cytokine-producing cell populations [5]. For mechanistic studies, western blot analysis of whole cell lysates or nuclear fractions assesses NF-κB activation, Nrf2 nuclear translocation, and phosphorylation status of signaling intermediates [5].

In Vivo Experimental Models

Chronic Inflammatory Pain Model: The complete Freund's adjuvant (CFA)-induced inflammatory pain model represents a well-characterized in vivo system for evaluating this compound's therapeutic potential [6]. Typically, researchers administer CFA (20-50 μL) by intraplantar injection into the hind paw of mice or rats, which induces robust and sustained local inflammation, mechanical allodynia, and thermal hypersensitivity [6]. This compound is then administered via intraperitoneal injection or oral gavage at varying doses (typically 10-100 mg/kg) either prophylactically or therapeutically after inflammation establishment [6].

Behavioral Assessments: In vivo anti-inflammatory efficacy is quantified using standardized behavioral tests. Mechanical allodynia is typically assessed using von Frey filaments applied to the plantar surface of the hind paw, with paw withdrawal threshold calculated using the Dixon up-down method [6]. Thermal hypersensitivity is evaluated using the Hargreaves test, where a radiant heat source is directed to the plantar surface and paw withdrawal latency is measured [6]. For assessing comorbid affective disorders, researchers employ elevated plus maze and open field tests to quantify anxiety-like behaviors associated with chronic inflammatory pain [6].

Molecular Analyses in Tissue: Following behavioral assessments, spinal cords, dorsal root ganglia, or paw tissues are collected for molecular analyses. Western blotting and ELISA measure protein levels of pro-inflammatory cytokines (TNF-α, IL-1β) and activation markers of microglia (Iba1) and astrocytes (GFAP) [6]. Immunohistochemical staining of spinal cord sections visualizes morphological activation of glial cells and localization of inflammatory mediators [6]. For oxidative stress parameters, tissues are homogenized and analyzed for lipid peroxidation (MDA content), antioxidant enzyme activities (SOD, CAT, GSH-Px), and HO-1 expression levels [6] [7].

G cluster_invitro In Vitro Experimental Workflow cluster_invivo In Vivo Experimental Workflow InVitro InVitro CellCulture Cell Culture Systems (RAW264.7, L-02) InVitro->CellCulture InVivo InVivo AnimalModel CFA-Induced Inflammation Model (Mice/Rats) InVivo->AnimalModel Treatment This compound Treatment (10-80 μM, 2-12h pre-treatment) CellCulture->Treatment Stimulation LPS Stimulation (100 ng/mL, 6-24h) Treatment->Stimulation Analysis Molecular Analysis Stimulation->Analysis HO1Assay HO-1 Expression/Activity (RT-qPCR, Western Blot, Bilirubin Assay) Analysis->HO1Assay CytokineMeasure Cytokine Measurement (ELISA, Intracellular Staining) Analysis->CytokineMeasure PathwayAnalysis Pathway Analysis (Inhibitors, siRNA Knockdown) Analysis->PathwayAnalysis DrugAdmin This compound Administration (10-100 mg/kg, i.p. or oral) AnimalModel->DrugAdmin Behavior Behavioral Assessments DrugAdmin->Behavior TissueAnalysis Tissue Collection & Analysis Behavior->TissueAnalysis Mechanical Mechanical Allodynia (von Frey filaments) Behavior->Mechanical Thermal Thermal Hypersensitivity (Hargreaves test) Behavior->Thermal Anxiety Anxiety-like Behaviors (Elevated plus maze, Open field) Behavior->Anxiety Molecular Molecular Analyses (Western Blot, ELISA, IHC) TissueAnalysis->Molecular

Figure 2: Experimental Workflow for Evaluating this compound Anti-Inflammatory Activity. Comprehensive in vitro and in vivo approaches used to characterize this compound's anti-inflammatory mechanisms and therapeutic efficacy.

Potential Therapeutic Applications and Pharmaceutical Development

Inflammatory Conditions with Therapeutic Potential

The multifaceted anti-inflammatory profile of this compound suggests potential applications across several inflammatory disorders. Preclinical studies specifically support its development for chronic inflammatory pain conditions [6]. The compound's ability to suppress spinal cytokine production and inhibit glial cell activation positions it as a promising candidate for neuroinflammatory disorders, including those associated with chronic pain and possibly neurodegenerative diseases [2] [3] [6]. The observed anxiolytic effects in inflammatory pain models further suggest potential for managing comorbid affective symptoms in chronic inflammation [6].

Beyond neurological applications, this compound's efficacy in carrageenan-induced paw edema—a standard model of acute inflammation—supports potential development for rheumatoid arthritis, osteoarthritis, and other inflammatory joint diseases [2] [3]. The compound's dual antioxidant and anti-inflammatory activities are particularly relevant for conditions characterized by concurrent oxidative stress and inflammation, such as metabolic syndrome, diabetic complications, and cardiovascular inflammation [7]. Emerging evidence of hepatoprotective effects in models of alcoholic liver disease and diabetic liver injury further expands potential applications to hepatic inflammatory conditions [7].

Pharmaceutical Development and Formulation Strategies

Current this compound formulation research explores several advanced delivery approaches to enhance its therapeutic potential. Nanotechnology-based delivery systems represent a promising frontier, with studies demonstrating that this compound can serve as both an active therapeutic component and a carrier molecule in nanomedicine formulations [2] [3]. Specifically, mPEGylated this compound micelles have been developed as redox-responsive nanocarriers that demonstrate synergistic anticancer effects, suggesting potential for similar applications in inflammatory diseases [2] [3]. Additionally, research confirms that this compound formulated as an oil-in-water (O/W) emulsion displays good physicochemical stability under various storage conditions (5°C, 25°C, and 40°C), comparable to established emulsion systems like squalene [2] [3].

The pharmaceutical industry shows growing interest in this compound, with the high-purity this compound market projected to reach approximately $250 million by 2033, reflecting a compound annual growth rate (CAGR) of 7% [8]. This market growth is primarily driven by increasing applications in synthesizing Coenzyme Q10 and Vitamin K2, though intrinsic therapeutic applications are gaining attention [8]. Current production relies mainly on extraction from tobacco leaves, with purity grades of 0.98 and 0.99 accounting for approximately 70% of the pharmaceutical-grade market [8]. Ongoing technological advances in extraction methodologies and purification processes continue to improve efficiency, yield, and cost-effectiveness of high-purity this compound production [2] [3] [8].

Current Research Gaps and Future Directions

Despite promising preclinical results, several critical research gaps must be addressed to advance this compound toward clinical application. A primary limitation is the absence of comprehensive pharmacokinetic data regarding its absorption, distribution, metabolism, and excretion in vivo [2] [3]. Future studies should establish bioavailability profiles across different administration routes and dose-response relationships for anti-inflammatory effects in relevant disease models [2] [3]. Additionally, the precise molecular targets through which this compound initiates its signaling cascades remain incompletely characterized [2] [3]. Identification of direct protein targets and receptors would significantly enhance understanding of its mechanism of action.

Another significant research gap involves inadequate toxicity and safety assessment, particularly with chronic administration [2] [3]. While existing studies report minimal toxicity at effective concentrations, systematic toxicological evaluation following regulatory standards is necessary before clinical translation [2] [3]. The field would also benefit from expanded structure-activity relationship studies to determine whether this compound's anti-inflammatory activity can be enhanced through chemical modification or analog development [2] [3].

Future research directions should prioritize integrative experimental approaches including target screening, multi-omics analyses, and advanced delivery systems to elucidate comprehensive mechanisms of action [2] [3]. Additionally, exploration of this compound's therapeutic potential in human-relevant disease models and combination therapies with established anti-inflammatory agents would strengthen its translational prospects [2] [3]. With its favorable natural product profile and multi-target mechanisms, this compound represents a promising candidate for development as a novel anti-inflammatory therapeutic, potentially offering advantages over single-target approaches for complex inflammatory conditions [2] [3].

Conclusion

References

Comprehensive Technical Guide: Polypharmacological Actions of Solanesol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Polypharmacological Potential

This compound (C₄₅H₇₄O), chemically known as all-trans-nonaprenol, is a non-cyclic terpene alcohol composed of nine isoprene units that predominantly accumulates in solanaceous plants, especially tobacco (Nicotiana tabacum), where it can constitute up to 4.13% of dry leaf weight [1] [2]. This compound exists as a white to pale yellow solid at room temperature characterized by low polarity, water insolubility, and solubility in organic solvents such as hexane and ethanol [1]. The unique chemical structure of this compound, featuring nine non-conjugated double bonds, confers remarkable biological activities and reactivity prone to oxidation, addition, and dehydrogenation reactions [1].

The polypharmacological potential of this compound represents a promising frontier in drug discovery, as it demonstrates a unique ability to modulate multiple biological targets simultaneously. This characteristic is particularly valuable for managing complex multifactorial diseases where single-target therapies often show limited efficacy. As a compound that combines natural safety with multi-target effects, this compound serves not only as a research focus for novel drug development but also as a bridge connecting natural products with precision medicine approaches [1]. Current research indicates that this compound's polypharmacological profile includes antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for the development of next-generation biocompatible therapies [1] [3].

Comprehensive Pharmacological Activities of this compound

Quantitative Summary of Documented Bioactivities

Table 1: Experimental evidence for this compound's pharmacological activities

Bioactivity Experimental Model Dose/Concentration Key Effects References
Antimicrobial Staphylococcus aureus, Escherichia coli 500-1000 µg/disk Significant growth inhibition [1]
Antioxidant In vitro radical scavenging 100 μg/mL DPPH free radical scavenging [1]
Antioxidant Mouse model 30-120 mg/kg Scavenged superoxide anion & hydroxyl radicals [1]
Anti-inflammatory RAW264.7 cells 10-40 μM Inhibition of LPS-stimulated proinflammatory cytokines [1]
Anti-inflammatory Rat model 1% (w/w) Inhibition of carrageenan-induced plantar swelling [1]
Neuroprotective Zebrafish Parkinson's model 40-60 mg/kg Improved neurobehavioral, molecular, and neurochemical parameters [4]
Membrane Stabilizing E. coli membranes 1.6 mol% Improved membrane resistance to osmotic pressure [1]
Detailed Pharmacological Profile

Antimicrobial Activity: this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Research by Chen et al. utilizing agar diffusion and twofold dilution methods revealed that this compound exhibits significant inhibitory effects against Staphylococcus aureus, Mycobacterium phlei, Escherichia coli, and Pseudomonas aeruginosa, though it shows weaker activity against Bacillus subtilis and Bacillus cereus [1]. Subsequent studies confirmed that regardless of extraction method (supercritical extraction, Soxhlet extraction, or ultrasonic extraction), this compound maintained the strongest antibacterial effect against S. aureus, followed by B. subtilis, with the least effectiveness observed against E. coli [1].

Antioxidant Properties: The nine non-conjugated double bonds in this compound's structure confer remarkable free radical scavenging capability [1]. Huang et al. discovered that the antioxidant activity of tobacco extracts correlated closely with this compound yield (R² = 0.946) [1] [3]. Further investigation demonstrated that this compound possesses strong in vitro antioxidant activity, with capacity to scavenge superoxide anions and hydroxyl radicals comparable to water-soluble vitamin E (Trolox), along with ability to inhibit microsomal lipid peroxidation [1]. Additional research revealed that this compound can effectively absorb ultraviolet radiation, scavenge lipid radicals, and inhibit tyrosinase activity, suggesting potential applications in preventing skin aging and age spot formation [1] [3].

Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory properties through multiple mechanisms. In RAW264.7 macrophage cells, this compound treatment inhibited lipopolysaccharide (LPS)-stimulated secretion of proinflammatory cytokines including IL-1β and TNF-α [1]. In vivo studies using rat models demonstrated that topical application of this compound (1% w/w) effectively inhibited carrageenan-induced plantar swelling [1] [3]. Recent research has elucidated that this compound's anti-inflammatory activity involves induction of haem oxygenase-1 (HO-1) expression and activation of p38 and Akt signaling pathways [3] [5].

Molecular Mechanisms and Signaling Pathways

Antioxidant Pathway Mechanism

Table 2: Key signaling pathways modulated by this compound

Pathway Molecular Targets Biological Outcome Experimental Evidence
Nrf2/ARE Pathway Keap1, Nrf2, HO-1, GCLC/GCLM Upregulation of antioxidant genes Protection against alcohol-induced hepatocyte damage [1]
p38/Akt Pathway p38 MAPK, Akt, Nrf2, HO-1 Anti-inflammatory cytokine reduction Inhibition of LPS-stimulated cytokine production [3]
Mitochondrial Stabilization Inner mitochondrial membrane Reduced permeability to small solutes Enhanced membrane resistance to deformation [1]
Neuroinflammatory Regulation TIA1, IL-1β, TNF-α, microglia/astrocytes Reduced neuroinflammation and anxiety-like behavior CFA-induced inflammatory pain model [6]

This compound exerts its antioxidant effects primarily through the Nrf2-ARE pathway. In alcohol-induced L02 hepatocyte oxidative damage models, this compound disrupts the heat shock protein (Hsp) 90-heat shock factor 1 (HSF1) complex, promoting Hsp90 binding to Kelch-like ECH-associated protein 1 (Keap1), thereby releasing nuclear factor-erythroid 2-related factor 2 (Nrf2). The liberated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating transcription of downstream genes including haem oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM) [1]. HO-1, a rate-limiting enzyme in heme catabolism, breaks down heme into biliverdin, iron, and carbon monoxide, collectively exhibiting potent antioxidant effects. The GCLC and GCLM complex forms glutamate cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) biosynthesis, thereby enhancing intracellular GSH levels and protecting cells from oxidative stress induced by reactive oxygen species (ROS) [1].

G This compound This compound HSP90_HSF1 HSP90-HSF1 Complex This compound->HSP90_HSF1 Disrupts Keap1_Nrf2 Keap1-Nrf2 Complex HSP90_HSF1->Keap1_Nrf2 HSP90 binds Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO_1 HO-1 ARE->HO_1 GCLC_GCLM GCLC/GCLM ARE->GCLC_GCLM Antioxidant_Effects Antioxidant Effects HO_1->Antioxidant_Effects GCLC_GCLM->Antioxidant_Effects

Figure 1: this compound's activation of the Nrf2-ARE antioxidant pathway

Anti-inflammatory and Neuroinflammatory Mechanisms

This compound demonstrates potent anti-inflammatory effects through modulation of multiple signaling pathways. In RAW264.7 macrophage cells, this compound induces haem oxygenase-1 (HO-1) expression at both mRNA and protein levels, resulting in increased HO-1 activity [3]. Additionally, this compound treatment activates both p38 and Akt kinases, and inhibition studies using SB203580 (p38 kinase inhibitor), LY294002 (Akt inhibitor), and specific siRNAs demonstrated that both p38 and Akt signaling contribute to this compound-induced activation of Nrf2 and subsequent HO-1 expression [3]. This pathway ultimately limits lipopolysaccharide-stimulated cytokine production through autophagic signaling.

In neuroinflammatory conditions, this compound exerts significant effects by modulating T cell-restricted intracellular antigen-1 (TIA1), a key component of stress granules. Recent research demonstrated that this compound treatment downregulates TIA1 expression in the anterior cingulate cortex (ACC), leading to reduced levels of pro-inflammatory cytokines IL-1β and TNF-α [6]. This mechanism consequently suppresses microglial and astrocytic activation, ultimately ameliorating anxiety-like behaviors in mouse models. Conditional knockout of TIA1 in Nestin-positive cells (TIA1Nestin cKO mice) confirmed that TIA1 reduction mirrors this compound's anti-inflammatory and anxiolytic effects, establishing TIA1 as a crucial molecular target in this compound's mechanism of action [6].

G This compound This compound p38 p38 MAPK This compound->p38 Activates Akt Akt This compound->Akt Activates TIA1 TIA1 This compound->TIA1 Downregulates Nrf2 Nrf2 p38->Nrf2 Akt->Nrf2 HO_1 HO-1 Nrf2->HO_1 IL1b_TNFa IL-1β/TNF-α HO_1->IL1b_TNFa Reduces TIA1->IL1b_TNFa Regulates Microglia_Astrocytes Microglial/Astrocytic Activation IL1b_TNFa->Microglia_Astrocytes Activates Neuroinflammation Reduced Neuroinflammation Microglia_Astrocytes->Neuroinflammation Reduces

Figure 2: this compound's multi-target anti-inflammatory signaling pathways

Experimental Protocols and Methodologies

In Vitro Assessment of Anti-inflammatory Activity

Cell-based assays represent a fundamental approach for evaluating this compound's anti-inflammatory properties. The following protocol outlines the methodology using RAW264.7 macrophage cells:

  • Cell Culture: Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • Treatment Protocol: Seed cells in 24-well plates at a density of 1×10⁵ cells/well and allow to adhere for 24 hours. Pre-treat cells with this compound at concentrations of 10, 20, and 40 μM for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce inflammatory response [1].
  • Cytokine Measurement: Collect cell culture supernatants and quantify pro-inflammatory cytokines (IL-1β, TNF-α) using enzyme-linked immunosorbent assay (ELISA) kits according to manufacturer protocols [1] [3].
  • Western Blot Analysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against HO-1, p38, Akt, and Nrf2, followed by appropriate HRP-conjugated secondary antibodies. Detect signals using enhanced chemiluminescence and quantify by densitometry [3] [6].
  • Pathway Inhibition Studies: To investigate mechanism of action, pre-treat cells with specific pathway inhibitors including SB203580 (p38 inhibitor, 10 μM) or LY294002 (Akt inhibitor, 20 μM) for 1 hour prior to this compound treatment [3].
In Vivo Models for Neuroprotective and Anti-inflammatory Evaluation

Animal models provide critical translational insights into this compound's therapeutic potential. Well-established protocols include:

  • Chronic Inflammatory Pain Model: Induce chronic inflammatory pain by injecting complete Freund's adjuvant (CFA) into the left hind paw of mice (20 μL of CFA suspension) [7] [6]. Administer this compound (50 mg/kg, intraperitoneally) or vehicle daily for 7 days post-CFA injection. Assess mechanical allodynia and thermal hypersensitivity using von Frey filaments and Hargreaves test, respectively [7].
  • Behavioral Assessment: Evaluate anxiety-like behaviors using open field and elevated plus-maze tests on day 7 post-CFA injection. Record distance and time spent in central areas (open field) or open arms (elevated plus maze) using automated tracking systems [6].
  • Tissue Collection and Analysis: Following behavioral tests, perfuse mice transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Dissect brain regions including anterior cingulate cortex (ACC), hippocampus, and spinal cord for subsequent analysis [6].
  • Immunofluorescence Staining: Section brain tissues at 30 μm thickness using a cryostat. Incubate free-floating sections with primary antibodies against Iba-1 (microglial marker), S100b (astrocyte marker), and TIA1 overnight at 4°C, followed by appropriate fluorescent secondary antibodies. Capture images using confocal microscopy and quantify fluorescence intensity or cell counts using ImageJ software [6].
  • Protein Analysis: Homogenize brain tissues in RIPA buffer, quantify protein concentrations using BCA assay, and perform Western blot analysis for IL-1β, TNF-α, and TIA1 as described in section 4.1 [6].

Therapeutic Applications and Translational Potential

Neurodegenerative Disorders

This compound demonstrates significant promise in the management of neurodegenerative diseases through multiple mechanisms. In Huntington's disease (HD) models, this compound treatment significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complex enzyme activities including coenzyme Q10, and attenuated inflammatory and oxidative damage in rat brains [3] [5]. Based on these findings, researchers have proposed that this compound may be utilized as a therapeutic agent or adjuvant to manage oxidative stress-mediated neurodegeneration.

In autism spectrum disorder models, this compound (40 and 60 mg/kg) alone and in combination with standard medications (aripiprazole, citalopram, memantine, and donepezil) demonstrated marked improvement in locomotion, muscle coordination, long-term memory, and reduction in depressive behavior [8]. Chronic treatment with this compound alone and in combination with standard drugs showed neuroprotective potential by enhancing cognitive deficits, ameliorating biochemical alterations, reducing levels of inflammatory mediators, and decreasing oxidative stress [8]. The mitochondrial stabilizing properties of this compound and its role as a precursor to coenzyme Q10 position it as a promising candidate for addressing mitochondrial dysfunction observed in various neurodegenerative conditions.

Chronic Inflammatory Pain and Anxiety Disorders

Recent evidence supports this compound's efficacy in managing chronic inflammatory pain and associated anxiety-like behaviors. In complete Freund's adjuvant (CFA)-induced chronic inflammatory pain models, this compound administration significantly reversed mechanical allodynia and thermal hypersensitivity while partially alleviating concomitant anxiety-like behaviors [7] [6]. Mechanistic investigations revealed that these effects correlate with substantial decreases in TNF-α and IL-1β levels following this compound administration, coupled with notable suppression of microglial and astrocytic activation in the spinal cord and anterior cingulate cortex following CFA injection [7] [6].

The anxiolytic effects of this compound represent a particularly promising application, as it demonstrates efficacy comparable to traditional anxiolytic medications while potentially avoiding side effects such as dizziness, decreased alertness, concentration difficulties, physical dependence, and withdrawal associated with benzodiazepines [6]. Furthermore, unlike most conventional drugs that focus primarily on inhibiting neuronal activation without addressing microglial activity induced by pro-inflammatory cytokine expression, this compound directly targets neuroinflammatory pathways, potentially resulting in more sustainable therapeutic outcomes [6].

Research Limitations and Future Perspectives

Current Research Challenges

Despite promising preclinical results, this compound research faces several critical bottlenecks that must be addressed to facilitate clinical translation. Significant knowledge gaps include a lack of comprehensive in vivo pharmacokinetic data, unclear molecular targets, and insufficient toxicity assessments [1]. Additionally, while this compound demonstrates favorable physicochemical stability as an oil-in-water (O/W) emulsion with comparable stability to squalene under storage conditions of 5°C and 25°C, further investigation is needed to optimize delivery systems for enhanced bioavailability [1].

The complex interplay between this compound's multiple mechanisms of action presents both an opportunity and a challenge. While polypharmacology offers advantages for multifactorial diseases, it complicates target identification and validation. Furthermore, the environmental factors influencing this compound accumulation in plants – including genetic factors, pathogen infections, temperature, illumination, and agronomic measures – introduce variability in source material that must be standardized for pharmaceutical applications [3] [9].

Future Research Directions

Future studies on this compound should prioritize integrated experimental approaches to address current limitations. Key research directions include:

  • Target Identification: Implementation of comprehensive target screening strategies including chemical proteomics, affinity chromatography, and computational docking studies to identify direct molecular targets of this compound [1].
  • Advanced Delivery Systems: Development of nanotechnology-based delivery systems such as mPEGylated this compound micelles, which have shown promise in increasing oral bioavailability of coenzyme Q10 and serving as redox-responsive nanocarriers with synergistic anticancer effects [1] [10].
  • Multi-omics Integration: Application of transcriptomics, metabolomics, and proteomics approaches to resolve metabolic flux distribution of this compound and elucidate its interactions with other metabolic pathways [1] [9].
  • Heterologous Expression Systems: Exploration of microbial heterologous expression systems for key tobacco enzymatic genes to produce this compound and generate this compound derivatives of medicinal value, thereby reducing reliance on plant extraction [9].
  • Clinical Translation: Conduct of rigorously designed preclinical toxicology and pharmacokinetic studies to establish safety profiles and facilitate investigational new drug (IND) application for human clinical trials.

The continued investigation of this compound's polypharmacological actions holds significant promise for advancing therapeutic options for complex multifactorial diseases, particularly neurodegenerative disorders, chronic inflammatory conditions, and antibiotic-resistant infections. By leveraging modern pharmacological approaches while building on traditional knowledge of natural products, this compound research represents an emerging frontier in drug discovery that bridges natural product chemistry with precision medicine paradigms [1].

Conclusion

References

Comprehensive Technical Guide: Solanesol Resources, Accumulation Factors, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol - Structure, Properties and Significance

This compound is a non-cyclic terpene alcohol composed of nine isoprene units with the chemical formula C₄₅H₇₄O and a molecular weight of 631.07 g/mol [1]. This all-trans-nonaisoprenoid alcohol exists as a white to pale yellow solid at room temperature characterized by low polarity and water insolubility, though it dissolves well in hexane and ethanol [2]. The structure features nine non-conjugated double bonds that confer remarkable biological activity and make it prone to reactions such as oxidation, addition, and dehydrogenation [2]. This compound was first isolated from tobacco (Nicotiana tabacum) by Rowland and colleagues in 1956 and has since been identified as a key intermediate for pharmaceutical synthesis [1] [2].

The global market value of this compound was approximately $15 million in 2022 and is expected to grow to $25 million by 2028, reflecting its increasing importance in pharmaceutical and industrial applications [3]. This compound serves as a crucial precursor for the synthesis of coenzyme Q10 (used for cardiovascular and neurodegenerative disorders), vitamin K2 (employed in treating osteoporosis), and SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine, an anti-cancer agent synergizer that overcomes P-glycoprotein-mediated multidrug resistance in cancer cells) [1] [4]. Recent research has also revealed that this compound possesses intrinsic antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing properties, making it a promising natural product for drug development [2].

Table 1: Natural Occurrence of this compound in Plant Sources

Source This compound Content Tissue/Part Notes
Tobacco (N. tabacum) 0.70–4.13% of dry weight [4] Leaves Highest concentration among solanaceous plants; commercial source
Potato (S. tuberosum) >6× increase under MHT [1] Leaves Content increases significantly under moderately high temperatures
Tomato (S. lycopersicum) Not quantified Leaves Present in solanaceous plants
Eggplant (S. melongena) Not quantified Leaves Present in solanaceous plants
Pepper (C. annuum) Not quantified Leaves Present in solanaceous plants

Biosynthetic Pathway of this compound

The MEP Pathway

This compound is biosynthesized exclusively through the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway within plastids [1]. This pathway operates independently from the mevalonate (MVA) pathway and uses pyruvate and glyceraldehyde-3-phosphate (G3P) as initial substrates [1]. The MEP pathway represents a crucial metabolic route for producing isoprenoid precursors in plants and many microorganisms.

The biosynthetic process occurs in three distinct stages:

  • Formation of C₅ precursors: Generation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)
  • Chain elongation: Polymerization of C₅ units to form solanesyl diphosphate (SPP)
  • Modification: Conversion of SPP to this compound through dephosphorylation and reduction [1]

The first enzyme in the MEP pathway, 1-deoxy-d-xylulose 5-phosphate synthase (DXS), catalyzes the formation of 1-deoxy-d-xylulose 5-phosphate (DXP) from pyruvate and G3P [1]. DXP then undergoes molecular rearrangement and reduction to form MEP through the catalytic action of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) [1]. Subsequent enzymatic steps involving IspD, IspE, IspF, IspG, and IspH convert MEP to the key C₅ isoprenoid precursors IPP and DMAPP, whose interconversion is catalyzed by isopentenyl diphosphate isomerase (IPI) [1].

Chain Elongation and this compound Formation

The polymerization process begins with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP, C₁₀), which further elongates to farnesyl diphosphate (FPP, C₁₅) and geranylgeranyl diphosphate (GGPP, C₂₀) through the action of specific synthases [1]. The critical step in this compound biosynthesis is catalyzed by solanesyl diphosphate synthase (SPS), which adds additional isoprene units to form solanesyl diphosphate (SPP, C₄₅) [1]. Finally, this compound is formed by the conversion of the SPP pyrophosphate group to a hydroxyl group [1].

The following diagram illustrates the complete MEP pathway for this compound biosynthesis:

G cluster_0 Plastid Pyruvate_G3P Pyruvate & Glyceraldehyde-3-P DXP 1-deoxy-D-xylulose 5-phosphate (DXP) Pyruvate_G3P->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR IPP_DMAPP IPP / DMAPP (C5 precursors) MEP->IPP_DMAPP IspD, IspE, IspF, IspG, IspH GPP Geranyl diphosphate (GPP) C10 IPP_DMAPP->GPP GPS FPP Farnesyl diphosphate (FPP) C15 GPP->FPP FPS GGPP Geranylgeranyl diphosphate (GGPP) C20 FPP->GGPP GGPPS SPP Solanesyl diphosphate (SPP) C45 GGPP->SPP SPS This compound This compound SPP->this compound Phosphatase/ Reductase

Diagram 1: The MEP pathway for this compound biosynthesis in plastids, showing key enzymes and intermediates. DXS: 1-deoxy-D-xylulose 5-phosphate synthase; DXR: 1-deoxy-D-xylulose 5-phosphate reductoisomerase; SPS: solanesyl diphosphate synthase.

Factors Affecting this compound Accumulation

Genetic Factors

This compound accumulation in plants is significantly influenced by genetic factors, with substantial variation observed among different tobacco varieties. Analysis of 168 Chinese flue-cured tobacco germplasm resources revealed this compound contents ranging from 0.70% to 4.13% of dry weight when grown across four geographical regions in China [4]. Genetic studies using the 'major gene plus polygene' mixed inheritance model demonstrated that this compound content in tobacco leaves is controlled by two pairs of 'co-dominant major gene plus additive dominant polygene', with major gene heritability rates of 33.61% and 53.15% and polygene heritability rates of 30.01% and 13.64% [4].

The expression of key biosynthetic enzymes plays a crucial role in determining this compound accumulation. Research has shown that overexpression or silencing of DXS genes in Arabidopsis thaliana significantly altered the contents of plastid-derived isoprenoids [1]. Similarly, transcriptome analysis of tobacco leaves exposed to moderately high temperature (MHT) revealed significant upregulation of NtHMGR, NtDXR, NtGGPS, and NtSPS genes, along with significant downregulation of NtDXS and NtFPS transcription [4]. These findings highlight the complex genetic regulation of this compound biosynthesis and suggest potential targets for genetic engineering approaches to enhance this compound production.

Environmental Factors

Environmental conditions profoundly influence this compound accumulation in plants, with temperature being one of the most significant factors. Exposure to moderately high temperatures (MHT) of 30°C during the day and 24°C at night resulted in a significant increase in this compound content in tobacco leaves compared to normal temperatures (22°C/16°C) [4]. In potato plants, MHT conditions (30°C daytime/20°C nighttime) caused a more than six-fold increase in this compound content after one week [1]. RNA-sequencing analysis of MHT-exposed tobacco leaves identified 492 significantly upregulated and 1,440 significantly downregulated genes, most related to secondary metabolite biosynthesis, metabolic pathways, carbohydrate metabolism, lipid metabolism, and oxidation-reduction processes [4].

Light conditions also significantly affect this compound accumulation. Studies have shown that moderate shade and long-wavelength/extended irradiation increase this compound content in tobacco [1] [4]. Additionally, drought stress and treatment with rare-earth elements have been reported to enhance this compound accumulation [1] [4]. These environmental factors appear to trigger protective responses in plants that involve enhanced production of isoprenoid compounds like this compound, which may play roles in membrane stabilization and antioxidant defense under stress conditions.

Biotic Stress and Agricultural Practices

Pathogen infection represents a significant biotic factor influencing this compound accumulation. Research by Bajda et al. demonstrated that infection by tobacco mosaic virus (TMV) and Pseudomonas syringae pv. tabaci resulted in differential this compound accumulation based on plant resistance [1] [4]. In resistant tobacco varieties, this compound content increased by ≥7 times one week after TMV infection, while susceptible varieties showed no significant increases [1]. This suggests that this compound may participate in the immune response towards pathogens, possibly through its role in strengthening cellular membranes or its antioxidant properties.

Certain agricultural practices can also modulate this compound content. Tobacco topping (removal of the inflorescence) has been shown to increase this compound accumulation in remaining leaves [1]. The timing of harvest and leaf position on the plant also affect this compound content, with mature leaves typically containing higher concentrations than younger ones. Understanding these factors allows for optimization of agricultural practices to maximize this compound yield when growing tobacco for industrial extraction purposes.

Table 2: Factors Influencing this compound Accumulation in Plants

Factor Category Specific Factor Effect on this compound Content Mechanism/Notes
Genetic Factors Tobacco variety 0.70–4.13% dry weight [4] Controlled by 2 major genes + polygenes
Enzyme expression Significant alteration Overexpression/silencing of DXS, DXR, SPS
Environmental Factors Moderately high temperature Significant increase [4] >6× increase in potato; upregulation of biosynthetic genes
Light conditions Increase Moderate shade, long-wavelength light
Drought stress Increase Moderate drought conditions
Rare-earth elements Increase Specific mechanisms not fully elucidated
Biotic Stress Pathogen infection ≥7× increase in resistant varieties [1] TMV, Pseudomonas syringae; no change in susceptible varieties
Agricultural Practices Tobacco topping Increase Removal of inflorescence
Harvest timing Varies Higher in mature leaves

Analytical Methods and Experimental Protocols

Extraction and Purification Methods

Several extraction methods have been developed for this compound isolation from plant materials, particularly tobacco leaves. Supercritical fluid extraction (SFE) with CO₂ has emerged as an efficient and environmentally friendly approach. Parameters of 30 MPa and 50°C have been successfully applied for pilot-scale SC-CO₂ extraction of burley tobacco leaves, providing high yields while maintaining mild conditions to prevent this compound decomposition [3]. Other extraction techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), ammonia leaching pretreatment-assisted extraction, dynamic saponification extraction, and bio-enzymatic extraction [2].

For purification, advanced chromatographic techniques have been employed. Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) have proven effective for this compound purification without substance loss [3]. These liquid-liquid chromatographic techniques use solvent systems such as petroleum ether/ethanol/methanol (200/1/100, v/v/v) or the "BTF" system (n-hexane/acetonitrile/benzotrifluoride, 20:13:7, v/v/v) [3]. Molecular distillation (MD) has also been successfully applied for this compound enrichment, taking advantage of its high boiling point (686°C) and the short residence time in distillation units that protect this heat-sensitive compound [3]. The highest reported purity of this compound (98.4%) isolated from tobacco leaves was achieved by flash chromatography with molecularly imprinted polymers (MIPs) [3].

Quantification and Analysis

Accurate quantification of this compound is essential for research and quality control. Reverse-phase liquid chromatography coupled to triple-quadrupole mass spectrometry (LC-MS/MS) has been developed as a fast, accurate, high-throughput method for measuring this compound content [5]. This method incorporates a 48-well plate format for automated sample preparation, reducing preparation time and solvent use while increasing sample throughput 10-fold compared to previous methods [5]. The technique demonstrates linear calibration curves ranging from 1.9 to 367 μg/butt with a 0.05 μg/butt limit of detection and recoveries exceeding 93% at both low and high spiking levels [5].

Other analytical approaches include gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) [5]. For structural verification of isolated this compound, nuclear magnetic resonance spectroscopy (NMR) provides definitive characterization, with LC-APCI-MS/MS used for purity assessment [3]. The following workflow diagram illustrates a comprehensive this compound analysis protocol:

G Sample Plant Material (Tobacco Leaves) Extraction Extraction Methods Sample->Extraction SFE Supercritical Fluid Extraction (SFE) Extraction->SFE UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE CrudeExtract Crude Extract SFE->CrudeExtract UAE->CrudeExtract MAE->CrudeExtract Purification Purification Methods CrudeExtract->Purification MD Molecular Distillation (MD) Purification->MD CCC Countercurrent Chromatography (CCC) Purification->CCC CPC Centrifugal Partition Chromatography (CPC) Purification->CPC MIP Molecularly Imprinted Polymers (MIP) Purification->MIP Purifiedthis compound Purified this compound MD->Purifiedthis compound CCC->Purifiedthis compound CPC->Purifiedthis compound MIP->Purifiedthis compound Analysis Analysis & Quantification Purifiedthis compound->Analysis LCMS LC-MS/MS Analysis->LCMS NMR NMR Spectroscopy Analysis->NMR HPLC HPLC-UV Analysis->HPLC Results Quantitative Data & Purity Assessment LCMS->Results NMR->Results HPLC->Results

Diagram 2: Comprehensive workflow for this compound extraction, purification, and analysis, showing key methodologies at each stage.

Experimental Protocol for this compound Analysis from Tobacco Leaves

The following detailed protocol is adapted from established methodologies in the search results:

Sample Preparation:

  • Harvest mature tobacco leaves and freeze-dry to constant weight.
  • Grind dried leaves to a fine powder and sieve through a 40-mesh screen.
  • Transfer 0.2 g of powdered sample to a 20-mL centrifuge tube.

Extraction:

  • Add 1 mL of 1 M NaOH (in ethanol) and 5 mL of hexane to the sample.
  • Perform ultrasonic extraction at 50°C for 30 minutes.
  • Add 8 mL distilled water and centrifuge at 3000× g for 10 minutes.
  • Collect the supernatant for analysis [4].

SC-CO₂ Extraction (Alternative Method):

  • Use pilot-scale SFE system with 100% CO₂ as solvent.
  • Set parameters to 30 MPa and 50°C for optimal yield.
  • Collect SC-CO₂ extract for further purification [3].

Purification by CCC:

  • Prepare solvent system: petroleum ether/ethanol/methanol (200/1/100, v/v/v).
  • Alternatively, use n-hexane/acetonitrile/benzotrifluoride (20:13:7, v/v/v) system.
  • Perform separation with stationary phase retention >70%.
  • Collect this compound-rich fractions and evaporate solvents [3].

Analysis by LC-MS/MS:

  • Use reverse-phase C18 column (e.g., 100 × 4.6 mm, 2.7 μm).
  • Employ mobile phase gradient: water with 0.1% formic acid and methanol with 0.1% formic acid.
  • Set triple-quadrupole MS detection with APCI source in positive mode.
  • Use multiple reaction monitoring (MRM) transition m/z 613.5→69.0 for this compound quantification [5] [3].

Research Implications and Future Directions

The growing understanding of this compound resources and accumulation factors has significant implications for pharmaceutical development and industrial applications. This compound's role as a precursor for coenzyme Q10, vitamin K2, and anti-cancer synergists makes it a high-value compound in the pharmaceutical industry [1] [2]. Recent research has also explored this compound's potential as a therapeutic carrier in novel nano-drug delivery systems for anticancer drugs, leveraging its lipid-soluble nature and biological compatibility [2] [3].

Future research should focus on addressing several critical bottlenecks identified in current this compound research. These include a lack of in vivo pharmacokinetic data, unclear molecular targets, and insufficient toxicity assessments [2] [6]. Integrated approaches combining target screening, nanotechnology-based delivery systems, and multi-omics analysis will be essential for elucidating this compound's mechanisms of action and promoting clinical translation [2]. Additionally, optimization of biotechnological production methods, including heterologous expression of this compound biosynthetic genes in microorganisms, could provide more sustainable production systems than plant extraction [1].

References

Comprehensive Technical Review: Solanesol Bioactivities and Medicinal Applications in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Fundamentals

Solanesol, a non-cyclic terpene alcohol composed of nine isoprene units (C₄₅H₇₄O), represents a pharmaceutically significant compound primarily found in solanaceous plants, especially tobacco (Nicotiana tabacum), where it can constitute up to 4.13% of the dry leaf weight [1] [2]. This aliphatic terpene alcohol exists as a white to pale yellow solid at room temperature characterized by low polarity and water insolubility, though it demonstrates good solubility in hexane and ethanol [1] [2]. The unique chemical structure of this compound features nine non-conjugated double bonds arranged in a regular trans-configuration, which confers not only significant reactivity potential (oxidation, addition, dehydrogenation) but also remarkable biological activities that have garnered increasing pharmaceutical interest [3] [1].

Since its initial isolation from tobacco by Rowland et al. in 1956, research on this compound has expanded considerably, revealing its multifaceted bioactivities and substantial medicinal value [3] [1]. The structural complexity of this compound, particularly its long isoprenoid chain, makes chemical synthesis economically challenging; consequently, extraction from natural sources—primarily tobacco leaves—remains the most viable production method [3] [4]. The biological significance of this compound extends beyond its medicinal applications to include physiological functions in plants, where it appears to participate in response mechanisms to environmental stressors such as pathogen infection and moderately high temperatures [4]. In resistant tobacco varieties, for instance, this compound content increases by ≥7 times following tobacco mosaic virus infection, suggesting its potential role in plant defense systems [4].

Bioactivity Mechanisms of Action

Antioxidant Activity and Molecular Pathways

This compound exhibits potent antioxidant properties primarily attributed to its unique molecular architecture featuring nine non-conjugated double bonds, which confer strong free radical absorption capability [3] [1]. Experimental evidence demonstrates that this compound's scavenging activities for superoxide anion and hydroxyl radicals are comparable to Trolox, a water-soluble vitamin E analog [3]. Research by Huang et al. revealed a strong correlation (R² = 0.946) between crude this compound yield from tobacco leaves and anti-free radical activity, indicating its significant contribution to the overall antioxidant capacity of plant extracts [3].

The molecular mechanisms underlying this compound's antioxidant effects involve the Nrf2/ARE pathway, a critical regulator of cellular antioxidant responses [1]. In ethanol-induced L02 hepatocyte oxidative damage models, this compound disrupts the Hsp90-HSF1 complex, promoting Hsp90 binding to Keap1 and subsequent release of Nrf2 [1]. The liberated Nrf2 then translocates to the nucleus and binds to Antioxidant Response Elements (ARE), initiating transcription of cytoprotective genes including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase regulatory subunit (GCLM) [1]. Additionally, this compound disrupts the Hsp90-HSF1 complex, releasing HSF1 which translocates to the nucleus and binds Heat Shock Elements (HSE), initiating transcription of HSP70 genes that further activate the Keap1/Nrf2/ARE pathway [1]. In high-glucose-induced L02 hepatocyte models, this compound decreases Keap1 expression and promotes Nrf2 nuclear translocation, increasing expression of downstream antioxidants HO-1 and NQO1 while improving activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [1].

G This compound This compound HSP90_HSF1 HSP90-HSF1 Complex This compound->HSP90_HSF1 Disrupts Free_HSF1 Free HSF1 HSP90_HSF1->Free_HSF1 Releases Free_HSP90 Free HSP90 HSP90_HSF1->Free_HSP90 Releases HSE Heat Shock Element (HSE) Free_HSF1->HSE Binds KEAP1_NRF2 KEAP1-NRF2 Complex Free_HSP90->KEAP1_NRF2 Binds Free_NRF2 Free NRF2 KEAP1_NRF2->Free_NRF2 Releases NRF2 NRF2_Nucleus NRF2 (Nuclear) Free_NRF2->NRF2_Nucleus Translocates to nucleus ARE Antioxidant Response Element (ARE) NRF2_Nucleus->ARE Binds HO1_GCLC HO-1, GCLC, GCLM Expression ARE->HO1_GCLC Activates transcription HSP70 HSP70 Expression HSE->HSP70 Activates transcription Antioxidant_Effects Antioxidant Effects • Reduced ROS • Lipid peroxidation inhibition • Mitochondrial protection HO1_GCLC->Antioxidant_Effects HSP70->KEAP1_NRF2 Activates pathway HSP70->Antioxidant_Effects

Figure 1: Molecular mechanisms of this compound's antioxidant activity through Nrf2/ARE and HSF1/HSE pathways

Beyond these primary mechanisms, this compound demonstrates additional protective functions including ultraviolet radiation absorption, lipid radical scavenging, and tyrosinase inhibition, suggesting potential applications in preventing skin aging and age spot formation [1]. The compound's ability to maintain mitochondrial membrane potential and balance intracellular ROS levels further underscores its multifaceted antioxidant capabilities [1].

Anti-inflammatory Activity and Signaling Pathways

This compound demonstrates significant anti-inflammatory effects through multiple mechanisms, primarily via modulation of key inflammatory signaling pathways [3] [1]. In RAW264.7 macrophage models, this compound treatment induced heme oxygenase-1 (HO-1) expression at both mRNA and protein levels, resulting in increased HO-1 activity [3]. This induction occurs through simultaneous activation of both p38 and Akt signaling pathways, as demonstrated by experiments with specific inhibitors (SB203580 for p38 and LY294002 for Akt) and siRNA knockdown techniques, which suppressed this compound-induced Nrf2 activation and subsequent HO-1 expression [3].

The anti-inflammatory efficacy of this compound has been validated in multiple in vivo models. In carrageenan-induced hind paw edema experiments, a developed this compound herbal gel formulation (1% w/w) demonstrated comparable topical anti-inflammatory properties to standard treatments [3] [2]. Similarly, in rats with ligature-induced periodontitis, intragastric administration of this compound alleviated systemic oxidative stress and reduced expression of pro-inflammatory cytokines [3]. More recently, in a complete Freund's adjuvant (CFA)-induced chronic inflammatory pain model, this compound administration significantly reduced mechanical allodynia and thermal hypersensitivity while partially alleviating concomitant anxiety-like behaviors [5]. Mechanistically, these effects correlated with substantial decreases in TNF-α and IL-1β levels and notable suppression of microglial and astrocytic activation in the spinal cord [5].

G This compound This compound p38_Akt p38/Akt Activation This compound->p38_Akt NRF2_Act NRF2 Activation p38_Akt->NRF2_Act HO1_Expr HO-1 Expression NRF2_Act->HO1_Expr Cytokine_Prod Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) HO1_Expr->Cytokine_Prod Inhibits Microglial_Astro Microglial and Astrocytic Activation HO1_Expr->Microglial_Astro Suppresses Inflammatory_Pain Inflammatory Pain Cytokine_Prod->Inflammatory_Pain Pain_Reduction Pain Reduction Microglial_Astro->Inflammatory_Pain Inflammatory_Pain->Pain_Reduction Leads to

Figure 2: this compound's anti-inflammatory mechanisms through HO-1 induction and cytokine suppression

The interaction between this compound and serum albumin has been investigated to understand its pharmacokinetic behavior. Studies demonstrate that this compound has strong static quenching effects on bovine serum albumin, with hydrophobic interactions playing a key role in binding at tryptophan 212 [3]. This characterization of protein-binding behavior provides valuable insights for the synthesis and clinical application of this compound-based pharmaceuticals.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, though with varying potency across bacterial species [3] [1]. Research employing agar diffusion and twofold dilution methods demonstrated that this compound exerts significant inhibitory effects against Staphylococcus aureus, Mycobacterium phlei, Escherichia coli, and Pseudomonas aeruginosa, while showing comparatively weaker activity against Bacillus circulans and Bacillus subtilis [3] [1]. Interestingly, studies comparing different extraction methods found that regardless of the extraction technique employed (supercritical, Soxhlet, or ultrasonic extraction), this compound consistently demonstrated the strongest antibacterial effect against S. aureus, followed by B. subtilis, with the least effectiveness observed against E. coli [1].

The antifungal activity of this compound appears less significant compared to its antibacterial effects [3]. Studies investigating the correlation between main antifungal metabolites in tobacco extract and their biological activity identified cembranoids, rather than this compound, as the primary antifungal substances [3]. However, this compound is recognized as a key effective component in tobacco mosaic virus (TMV)-resistant tobacco varieties, suggesting potential antiviral applications [3]. The membrane-stabilizing properties of this compound may contribute to its antimicrobial mechanisms; research indicates that this compound incorporation (at 1.6 mol%) improves membrane resistance to deformation and enhances bacterial resistance to osmotic pressure [2].

Therapeutic Applications and Medicinal Value

Neuroprotective Effects

This compound demonstrates significant neuroprotective potential across multiple neurodegenerative conditions, positioning it as a promising therapeutic candidate for central nervous system disorders [1] [6]. In models of Huntington's disease (HD), this compound administration significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, enhanced mitochondrial complex enzyme activities including coenzyme-Q10, and attenuated inflammatory and oxidative damage in rat brains [3]. These findings suggest this compound may serve as a therapeutic agent or adjuvant for managing oxidative stress-mediated neurodegeneration [3].

Emerging research indicates this compound's potential in Alzheimer's and Parkinson's disease models [1] [6]. The compound's multifaceted mechanisms—including antioxidant, anti-inflammatory, and mitochondrial-protective effects—address multiple pathological pathways implicated in neurodegenerative diseases [3] [1]. As a phytochemical capable of influencing different pathological pathways, this compound represents a promising multi-target therapeutic approach for complex neurodegenerative disorders where single-target treatments have shown limited success [3].

Analgesic and Anti-inflammatory Applications

Recent investigations have revealed pronounced analgesic effects of this compound in chronic inflammatory pain models [5]. In mice with complete Freund's adjuvant (CFA)-induced inflammatory pain, this compound administration reversed both mechanical allodynia and thermal hypersensitivity while concurrently alleviating anxiety-like behaviors that often accompany chronic pain states [5]. These behavioral improvements correlated with reduced pro-inflammatory cytokines (TNF-α and IL-1β) and suppressed glial cell activation in the spinal cord, suggesting modulation of central immune responses contributes to its therapeutic effects [5].

The topical anti-inflammatory efficacy of this compound has been demonstrated in carrageenan-induced paw edema models, where this compound formulated in a herbal gel exhibited comparable anti-inflammatory activity to standard treatments [3] [2]. This finding, coupled with its favorable safety profile, suggests potential for topical formulations targeting localized inflammation and pain. The multi-mechanistic action of this compound—simultaneously addressing oxidative stress, inflammation, and pain pathways—makes it particularly attractive for chronic inflammatory conditions where these elements are interconnected [3] [5].

Pharmaceutical Intermediate Applications

This compound serves as a critical pharmaceutical intermediate in synthesizing several therapeutically valuable compounds, most notably coenzyme Q10, vitamin K2, and the anticancer agent synergizer N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB) [3] [4]. Coenzyme Q10, a lipid-soluble quinone essential for mitochondrial oxidative phosphorylation, possesses multiple physiological functions including high antioxidant activity, human immunity enhancement, cardiac power strengthening, brain function improvement, and blood lipid regulation [3]. It has therapeutic applications in neurodegenerative diseases, hypertension, cardiovascular diseases, and as a dietary supplement for type 2 diabetes patients [3].

Vitamin K2, another this compound-derived compound, promotes bone growth and mineralization, inhibits bone resorption, demonstrates preventive and therapeutic effects on osteoporosis, diminishes blood clotting, and reduces arteriosclerosis progression [4]. The anticancer agent synergizer SDB helps overcome P-glycoprotein-mediated multidrug resistance in cancer cells and exhibits synergistic effects with various anti-tumor drugs [4]. These applications highlight this compound's invaluable role as a backbone structure for numerous clinically relevant compounds.

Drug Delivery and Nanotechnology Applications

This compound has emerged as a promising biomaterial for developing advanced drug delivery systems, particularly for anticancer therapeutics [7]. Researchers have developed this compound-derived micelles that function as "therapeutic carriers" rather than inert vehicles, actively contributing to pharmacological effects while delivering hydrophobic drugs [7]. The synthesis of solanesyl thiosalicylate (STS) from this compound has yielded derivatives with enhanced cytotoxic properties compared to the parent compound [7]. These STS derivatives can be further PEGylated to form amphiphilic micelles that efficiently encapsulate chemotherapeutic agents like doxorubicin (DOX) [7].

A particularly innovative approach involves incorporating pH-sensitive hydrazone bonds into PEGylated STS derivatives, enabling pH-responsive drug release in the acidic tumor microenvironment [7]. These this compound-derived nanocarriers demonstrate several advantageous properties: enhanced stability due to the elongated hydrophobic chain, superior drug loading capacity resulting from structural similarity to hydrophobic therapeutics, and synergistic anticancer effects between the carrier and encapsulated drugs [7]. In vivo studies have confirmed that these systems exhibit superior antitumor activity compared to conventional formulations, highlighting the significant potential of this compound-based nanocarriers in oncology applications [7].

Table 1: Quantitative Experimental Data on this compound Bioactivities

Bioactivity Experimental Model Dose/Concentration Key Findings Reference
Antibacterial Standard bacterial strains 500-1000 µg/disk Significant inhibition of S. aureus, M. phlei, E. coli, P. aeruginosa [2]
Antioxidant L02 hepatocytes 10-80 µM Protection against ethanol-induced oxidative damage via HO-1 upregulation [1]
Anti-inflammatory RAW264.7 cells 10-40 µM Inhibition of LPS-stimulated cytokine production via p38/Akt pathways [2]
Anti-inflammatory Carrageenan-induced edema (rats) 1% (w/w) gel Significant reduction in paw edema [2]
Neuroprotective 3-NP-induced HD model (rats) 25-100 mg/kg Improved motor performance, reduced oxidative brain damage [3]
Analgesic CFA-induced pain (mice) 10-40 mg/kg Reduced mechanical allodynia and thermal hypersensitivity [5]

Experimental Methodologies and Protocols

Extraction and Purification Techniques

Various extraction methodologies have been developed for this compound isolation from plant materials, particularly tobacco leaves [3] [8]. Traditional methods like heat-reflux extraction have been largely superseded by more efficient and environmentally friendly techniques [8]. Supercritical CO₂ extraction with ethanol as a co-solvent has emerged as a particularly effective approach, offering advantages including near-environmental temperature operation, absence of air which prevents oxidative damage, and reduced thermal decomposition of labile compounds [8]. Optimization studies using central composite design with response surface methodology have identified optimal parameters for this technique, demonstrating its superiority over conventional methods in both extraction yield and bioactivity preservation [8].

Alternative extraction methods include ultrasonic-assisted extraction, microwave-assisted extraction, dynamic saponification extraction, molecular distillation, and bio-enzymatic extraction [1] [2]. Recently, sequential microwave-ultrasound-assisted extraction (MUAE) has shown promise for enhanced efficiency [9]. For purification, molecularly imprinted polymers (MIPs) have emerged as a novel strategy, enabling selective separation through specific molecular recognition [1]. Additionally, techniques such as slow rotary countercurrent chromatography using non-aqueous two-phase solvent systems have been successfully employed for this compound isolation from tobacco extracts [8].

Bioactivity Assessment Protocols

Standardized antimicrobial evaluation of this compound typically employs agar diffusion and twofold dilution methods against various standard bacterial strains and clinically isolated strains [1] [2]. For antioxidant assessment, DPPH free radical scavenging assays are commonly used, along with measurements of superoxide anion and hydroxyl radical scavenging capacities compared to standards like Trolox [1] [2]. Additionally, inhibition of microsomal lipid peroxidation provides insight into membrane-protective antioxidant effects [2].

In vitro anti-inflammatory activity is typically evaluated using macrophage cell lines (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS), measuring secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [2]. For in vivo assessment, carrageenan-induced hind paw edema in rodents serves as a standard model for acute inflammation, while complete Freund's adjuvant (CFA)-induced inflammation provides a chronic inflammatory pain model [2] [5]. In neuroprotective studies, behavioral assessments including motor performance tests and cognitive behavior tasks are complemented by histological analysis and evaluation of mitochondrial function and oxidative stress markers [3].

Table 2: this compound Extraction Methods Comparison

Extraction Method Principles Advantages Limitations References
Supercritical CO₂ with ethanol Diffusion in supercritical fluid with polarity modifier High efficiency, low thermal degradation, minimal solvent residue High equipment cost, pressure optimization required [8]
Ultrasound-assisted Cavitation-induced cell disruption Reduced extraction time, moderate efficiency Potential compound degradation, scale-up challenges [1] [2]
Microwave-assisted Dielectric heating Rapid heating, reduced solvent consumption Non-uniform heating, limited penetration depth [1] [9]
Molecularly Imprinted Polymers Selective molecular recognition High specificity, reusable matrices Complex polymer synthesis, optimization required [1]
Sequential MUAE Combined microwave and ultrasound Enhanced yield through sequential energy input Process parameter optimization critical [9]

Research Challenges and Future Perspectives

Despite promising bioactivities, this compound research faces significant challenges that must be addressed to facilitate clinical translation [1] [6]. A primary limitation is the scarcity of in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles [1] [6]. Additionally, molecular targets remain incompletely characterized, and systemic toxicity assessments are insufficient for comprehensive safety evaluation [1] [6]. The low water solubility of this compound also presents formulation challenges that may limit bioavailability [1].

Future research should prioritize integrated experimental approaches including target screening, nanotechnology-based delivery systems, and multi-omics analyses to elucidate mechanisms of action [1] [6]. The development of This compound-based nanoformulations represents a particularly promising direction, potentially enhancing bioavailability while leveraging intrinsic bioactivities [7]. Additionally, exploration of synergistic combinations with established therapeutics may uncover enhanced efficacy profiles, especially in oncology and neurodegenerative applications [3] [7]. The heterologous expression of this compound biosynthetic genes in microorganisms could provide alternative production platforms independent of plant extraction [4].

Conclusion

References

Detailed Bioactivities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Solanesol exhibits multiple pharmacological effects through specific molecular mechanisms, supported by various experimental models.

Bioactivity Experimental Models/Subjects Tested Doses/Concentrations Observed Effects & Key Mechanisms

| Antioxidant | • In vitro chemical assays • L02 human hepatocytes (ethanol & high glucose-induced damage) [1] | • 10 - 160 µM (cell models) • 10 - 100 mg/L (chemical assays) [1] | Activates Keap1/Nrf2/ARE pathway [1] [2]. ↑ HO-1, GCLC, GCLM, NQO1 expression; ↑ SOD, CAT, GSH-Px activity; ↓ ROS & lipid peroxidation [1] [2] [3]. | | Anti-inflammatory | • RAW264.7 macrophage cells • Rat paw edema model • High-fat diet fed mice [1] [4] | • 10 - 40 µM (cells) • 1% (w/w) topical gel (rats) • Oral administration (mice) [1] [4] | Inhibits pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1] [2]. Suppresses NLRP3 inflammasome activation by reducing ROS and K⁺ efflux in macrophages [4]. | | Antimicrobial | • Standard and clinical bacterial strains (S. aureus, E. coli, P. aeruginosa, M. phlei) [1] [3] | • 75 - 2250 mg/L (broth dilution) • 500 - 1000 µg/disk (agar diffusion) [1] | Inhibits growth of Gram-positive and Gram-negative bacteria; most potent against S. aureus [1]. | | Neuroprotective | • Rat model of Huntington's disease (3-nitropropionic acid-induced) [3] | • Oral administration | Improved motor and cognitive function; restored mitochondrial complex activity (including CoQ10); reduced brain oxidative stress and inflammation [3]. |

Biosynthesis Pathway in Plants

This compound is biosynthesized in plant plastids via the MEP (2-C-methyl-d-erythritol 4-phosphate) pathway. The following diagram illustrates the key enzymatic steps from primary metabolites to this compound.

G Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-Phosphate (G3P) G3P->DXS DXP DXP DXR DXR DXP->DXR MEP MEP IspD_IspH IspD, IspE, IspF, IspG, IspH MEP->IspD_IspH IPP IPP IPI IPI IPP->IPI DMAPP DMAPP GGPPS GGPPS DMAPP->GGPPS + 3 IPP GPP GPP FPP FPP GGPP GGPP SPS SPS GGPP->SPS + IPP SPP SPP Synthase Undetermined Synthase SPP->Synthase This compound This compound DXS->DXP DXR->MEP IspD_IspH->IPP IPI->DMAPP GGPPS->GGPP SPS->SPP Synthase->this compound

Key enzymatic pathway from primary metabolites to this compound via the MEP pathway [5] [6] [7].

  • Key Enzymes: Solanesyl diphosphate synthase (SPS) is the pivotal enzyme catalyzing the condensation of GGPP with additional IPP units to form solanesyl diphosphate (SPP), the immediate precursor to this compound [5] [6] [7]. The pathway begins with DXS and DXR, which are often rate-limiting [5] [6].
  • Cellular Compartment: The entire process occurs in the plastids [5] [6].
  • Gene Expression: RNA-seq studies in tobacco show that expression levels of key biosynthetic genes (like NtSPS1 and NtSPS2) are highest in leaves, correlating with this compound accumulation [7].

Detailed Experimental Protocols

For researchers aiming to work with this compound, here are detailed methodologies for key experiments cited in the literature.

This compound Extraction Using Subcritical CO₂

This method is noted for its efficiency and lower solvent use [8].

  • Principle: Utilizes CO₂ under specific pressure and temperature conditions to extract this compound from plant material.
  • Procedure:
    • Raw Material Preparation: Air-dry tomato or tobacco leaves and grind them into a fine powder.
    • Extraction Vessel Loading: Place the powder into a high-pressure extraction vessel.
    • Subcritical CO₂ Extraction: Pass subcritical CO₂ through the material at 25°C. Specific pressure should be optimized but was a key variable in the study [8].
    • Collection: The extract, containing approximately 40% this compound, is collected upon depressurization.
    • Purification (Optional): A secondary purification step can increase purity to over 90% [8].
In Vitro Assessment of Antioxidant Activity in Hepatocytes

This protocol is based on the model of alcohol-induced oxidative damage in L02 cells [1] [3].

  • Cell Culture: Maintain human hepatic L02 cells in standard culture medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
  • Oxidative Stress Induction and Treatment:
    • Seed L02 cells in plates and pre-treat with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for a set period (e.g., 2 hours).
    • Induce damage by adding a high concentration of ethanol (e.g., 400 mM) to the culture medium and incubate for further 24 hours.
  • Mechanistic Analysis (Key Measurements):
    • Cell Viability: Assess using MTT or CCK-8 assay.
    • ROS Levels: Measure using a fluorescent probe like DCFH-DA.
    • Western Blot: Analyze protein levels of Nrf2, Keap1, HO-1, NQO1 in cytoplasmic and nuclear fractions.
    • Antioxidant Enzyme Activity: Assay kits for SOD, CAT, GSH-Px.
    • Glutathione Levels: Measure total GSH and GSSG.
Antimicrobial Activity Assay

The agar diffusion and broth dilution methods are commonly used [1] [3].

  • Test Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
  • Agar Diffusion Method:
    • Inoculate molten agar with a standardized bacterial suspension and pour into plates.
    • Create wells in the solidified agar.
    • Add this compound solutions (e.g., 500 µg/disk, 1000 µg/disk) to the wells.
    • Incubate plates at 37°C for 18-24 hours.
    • Measure the zone of inhibition (diameter in mm) around the wells.
  • Broth Dilution Method (for MIC determination):
    • Prepare a series of two-fold dilutions of this compound in a liquid growth medium (e.g., concentrations from 75 mg/L to 2250 mg/L).
    • Inoculate each tube with a standard inoculum of the test bacterium.
    • Incubate at 37°C for 18-24 hours.
    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth.

Pharmacological Mechanism Visualization

The antioxidant and anti-inflammatory effects of this compound are interconnected. The diagram below summarizes its key molecular mechanisms based on current research.

G This compound This compound HSP90_HSF1 HSP90-HSF1 Complex This compound->HSP90_HSF1 Disrupts HSP90_Keap1 HSP90-Keap1 Complex This compound->HSP90_Keap1 Promotes p38_Akt p38 / Akt Activation This compound->p38_Akt Activates NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits ROS ROS This compound->ROS Suppresses HSF1 HSF1 HSP90_HSF1->HSF1 ARE Nucleus ARE HSF1->ARE Binds HSE Keap1 Keap1 HSP90_Keap1->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2->ARE Translocates Antioxidant_Genes HO-1, GCLC, GCLM, NQO1 ARE->Antioxidant_Genes Transcribes Antioxidant_Genes->ROS Reduces p38_Akt->Nrf2 Promotes Activation Cytokines IL-1β, IL-6, TNF-α NLRP3->Cytokines ROS->NLRP3 Activates

Integrated mechanism of this compound's antioxidant and anti-inflammatory effects [1] [2] [4].

Future Research Directions

Despite promising preclinical results, several challenges remain before this compound can be translated into clinical applications [1] [2]:

  • Target Identification: The direct molecular targets and receptors of this compound are still unknown. Future work should employ techniques like target fishing and chemoproteomics.
  • ADME and Toxicity Profiles: Comprehensive in vivo pharmacokinetic (absorption, distribution, metabolism, excretion) and chronic toxicity studies are urgently needed.
  • Formulation Development: Given its low water solubility, advanced delivery systems (e.g., nanotechnology-based formulations, emulsions) are crucial for improving its bioavailability [1] [2].
  • Clinical Validation: Well-designed clinical trials are essential to confirm the therapeutic efficacy and safety of this compound in humans.

References

Comprehensive Technical Guide: Free Radical Scavenging Ability of Solanesol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Solanesol (Nonaprenol alcohol, C₄₅H₇₄O) is a long-chain unsaturated fatty alcohol belonging to the triterpenoid class, predominantly found in plants of the Solanaceae family including tobacco, potatoes, tomatoes, and eggplants [1]. Tobacco represents the richest known source, containing up to 4.13% of this compound based on dry weight [1]. This compound exists as a white to pale yellow solid at room temperature characterized by low polarity, water insolubility, and solubility in organic solvents such as hexane and ethanol [1]. The chemical structure of this compound features nine isoprene units with nine non-conjugated double bonds in an all-trans configuration [2] [3]. This unique structural arrangement confers remarkable biological activities, particularly exceptional free radical scavenging capability [1] [2].

The extended conjugated system formed by the nine double bonds provides multiple sites for free radical interaction, enabling this compound to effectively neutralize various reactive oxygen species (ROS) through electron donation [1] [4]. Research indicates that this compound's antioxidant efficacy correlates strongly with its concentration and purity, with extraction methods significantly influencing bioactivity [5] [6]. Advanced extraction techniques like ethanol-modified supercritical CO₂ extraction have been shown to yield this compound with higher antioxidant potency compared to traditional heat-reflux methods [5]. The fundamental structural attributes that make this compound an outstanding radical scavenger include its high electron density, structural flexibility, and lipid solubility, allowing it to integrate into biological membranes and protect against lipid peroxidation [1] [4] [2].

Mechanisms of Action

Molecular Pathways and Signaling Mechanisms

This compound exerts its antioxidant effects through multiple molecular pathways, with the Nrf2-ARE signaling pathway representing the primary mechanism [1] [4]. Under normal physiological conditions, Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein Keap1 (Kelch-like ECH-associated protein 1), which promotes Nrf2 ubiquitination and degradation [1] [4]. This compound disrupts this interaction by facilitating the binding of heat shock protein 90 (Hsp90) to Keap1, thereby releasing Nrf2 from Keap1-mediated suppression [1]. The liberated Nrf2 then translocates to the nucleus where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes [1] [4].

This binding initiates the transcription of phase II detoxifying enzymes and antioxidant proteins including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase regulatory subunit (GCLM) [1] [4]. HO-1 catalyzes the rate-limiting step in heme degradation, producing biliverdin, carbon monoxide, and free iron, all of which contribute to antioxidant and anti-inflammatory effects [1]. Simultaneously, GCLC and GCLM form the glutamate-cysteine ligase enzyme complex that catalyzes the initial, rate-limiting step in glutathione synthesis, thereby enhancing intracellular glutathione levels and strengthening the cellular defense against oxidative stress [1].

Additional mechanistic studies have revealed that this compound activates the p38 MAPK and Akt signaling pathways, which further promotes Nrf2 nuclear translocation and ARE-driven gene expression [7]. The compound also demonstrates direct radical scavenging capability through its polyisoprenoid structure, wherein the double bonds can directly neutralize various free radicals including DPPH, superoxide anions, and hydroxyl radicals [1] [2]. In mitochondrial membranes, this compound incorporates into lipid bilayers and stabilizes membrane structure, reducing permeability to small hydrophilic solutes and enhancing resistance to oxidative damage [1] [7].

G cluster_normal Normal Conditions cluster_this compound This compound Treatment This compound This compound HSF1 HSF1 This compound->HSF1  disrupts p38 p38 This compound->p38  activates Akt Akt This compound->Akt  activates Keap1 Keap1 Ubiquitination Ubiquitination Keap1->Ubiquitination promotes Nrf2 Nrf2 Nrf2->Keap1 binding Degradation Degradation Ubiquitination->Degradation HSP90 HSP90 Keap1_S Keap1_S HSP90->Keap1_S  binds Nrf2_S Nrf2_S Keap1_S->Nrf2_S  releases Nucleus Nucleus Nrf2_S->Nucleus  translocates ARE ARE Nucleus->ARE  binds HO_1 HO_1 ARE->HO_1  activates GCLC GCLC ARE->GCLC  activates GCLM GCLM ARE->GCLM  activates NQO1 NQO1 ARE->NQO1  activates HSF1->HSP90  releases p38->Nrf2_S  phosphorylates Akt->Nrf2_S  phosphorylates

Figure 1: this compound activates the Nrf2-ARE pathway through multiple mechanisms, including disruption of the Keap1-Nrf2 complex and phosphorylation of Nrf2 via p38 and Akt signaling [1] [4] [7].

Direct Free Radical Scavenging Mechanisms

The nine non-conjugated double bonds in this compound's structure function as electron-rich centers that directly neutralize free radicals through electron transfer mechanisms [1] [2]. This conjugated system allows this compound to effectively scavenge various radical species including DPPH, superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and lipid peroxyl radicals (LOO•) [1] [2]. Studies have demonstrated that this compound's radical scavenging capacity is comparable to Trolox, a water-soluble vitamin E analog [2] [3]. In addition to direct radical neutralization, this compound exhibits strong UV-absorbing properties due to its extended conjugated system, providing photoprotective effects by preventing UV-induced radical formation [1] [2]. The compound also inhibits tyrosinase activity, potentially reducing oxidative stress associated with melanin synthesis [1] [2].

In cellular systems, this compound enhances the activity of key endogenous antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [4]. This dual functionality—direct radical scavenging and enhancement of cellular defense systems—makes this compound particularly effective against various oxidative stress models. In high glucose-induced hepatocyte injury models, this compound treatment significantly increased SOD, CAT, and GSH-Px activities while reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation [4]. Similarly, in alcohol-induced oxidative damage models, this compound protected human hepatic L02 cells by upregulating HO-1 and Hsp70 through the Nrf2 pathway [1] [2] [3].

Quantitative Antioxidant Data

Free Radical Scavenging Capacity Across Experimental Models

Table 1: Quantitative Free Radical Scavenging Activity of this compound Across Experimental Models

Free Radical Type Experimental System Concentration/Dose Scavenging Activity/Effect Reference
DPPH• In vitro chemical assay 100 μg/mL Significant scavenging activity [1]
Superoxide anion (O₂•⁻) In vitro chemical assay Comparable to Trolox (reference antioxidant) Equivalent scavenging capacity [2] [3]
Hydroxyl radical (•OH) In vitro chemical assay Comparable to Trolox (reference antioxidant) Equivalent scavenging capacity [2] [3]
Lipid free radicals In vitro assay 10-100 mg/L Concentration-dependent scavenging [1]
Intracellular ROS High glucose-induced L02 cells 40-160 μM Significant reduction of ROS levels [1] [4]
Microsomal lipid peroxidation Mouse model 30-120 mg/kg Significant inhibition of peroxidation [1]

Research demonstrates that this compound exhibits dose-dependent antioxidant activity across various experimental systems [1]. In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, this compound extracted using ethanol-modified supercritical CO₂ fluid displayed significant activity that strongly correlated with extraction yield (R² = 0.946) [5] [6]. This correlation suggests that this compound is primarily responsible for the observed antioxidant effects in tobacco extracts. In high glucose-induced oxidative damage models using L02 hepatocytes, this compound treatment at 40-160 μM concentrations significantly reduced intracellular ROS levels in a dose-dependent manner [1] [4]. Similarly, in mouse models, this compound administered at 30-120 mg/kg demonstrated significant inhibition of microsomal lipid peroxidation [1].

The membrane-stabilizing properties of this compound further enhance its antioxidant efficacy by protecting cellular structures from oxidative damage [1]. Studies have shown that at concentrations of 1.5-1.6 mol%, this compound integrates into lipid bilayers and reduces membrane permeability to small hydrophilic solutes, thereby improving resistance to oxidative stress [1] [7]. In Escherichia coli models, this compound incorporation enhanced bacterial membrane resistance to osmotic pressure, demonstrating its membrane-stabilizing effects in biological systems [1]. This multifunctional antioxidant profile—combining direct radical scavenging, enzyme induction, and membrane stabilization—makes this compound particularly effective against diverse oxidative stress sources.

Antioxidant Efficacy in Disease Models

Table 2: Therapeutic Effects of this compound in Oxidative Stress-Related Disease Models

Disease Model Experimental System Concentration/Dose Key Antioxidant Effects Reference
Diabetic hepatotoxicity High glucose-induced L02 cells 40-160 μM ↓ALT, AST, LDH, MDA; ↑SOD, CAT, GSH-Px [4]
Alcohol-induced liver injury Human hepatic L02 cells 10-80 μM ↑HO-1, Hsp70 via Nrf2 pathway [1] [2]
Huntington's disease Rat model 15-30 mg/kg ↓Oxidative damage, ↑mitochondrial complex activity [2] [3]
Periodontitis Rat model Not specified ↓Pro-inflammatory cytokines, ↓systemic oxidative stress [1] [2]
Neuropathic pain Mouse model Not specified ↓ROS, ↓pro-inflammatory cytokines (IL-1β, TNF-α) [1]

In diabetic hepatotoxicity models, this compound treatment demonstrated comprehensive hepatoprotective effects by improving multiple biochemical parameters of oxidative stress [4]. Specifically, this compound reduced the levels of liver injury markers (ALT, AST, LDH) and lipid peroxidation products (MDA) while enhancing the activities of key antioxidant enzymes (SOD, CAT, GSH-Px) [4]. These effects were associated with increased expression of Nrf2, HO-1, and NQO1 at both mRNA and protein levels, along with decreased expression of Keap1 [4]. In neurodegenerative disease models, including Huntington's disease, Alzheimer's disease, and Parkinson's disease, this compound treatment significantly improved motor performance, cognitive function, and mitochondrial complex activity while attenuating inflammatory and oxidative damage in the brain [1] [7].

The therapeutic potential of this compound extends to inflammatory conditions such as periodontitis and neuropathic pain, where it reduces pro-inflammatory cytokine production (IL-1β, TNF-α) and systemic oxidative stress [1]. In LPS-stimulated RAW264.7 macrophage cells, this compound at 10-40 μM concentrations inhibited the secretion of pro-inflammatory cytokines through induction of HO-1 expression via the p38 and Akt signaling pathways [1] [2]. These findings demonstrate that this compound's antioxidant activity contributes to its therapeutic effects across multiple disease models with underlying oxidative stress components.

Experimental Protocols

In Vitro Free Radical Scavenging Assays

DPPH Radical Scavenging Assay: The most commonly employed method for evaluating this compound's direct free radical scavenging capacity utilizes the stable DPPH radical [5] [6]. Prepare a 0.1 mM DPPH solution in ethanol or methanol. Add 1 mL of this compound solution at varying concentrations (typically 10-100 μg/mL) to 2 mL of DPPH solution. Vortex the mixture thoroughly and incubate in darkness at room temperature for 30 minutes. Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the percentage scavenging activity using the formula: % Scavenging = [(A₀ - A₁)/A₀] × 100, where A₀ is the absorbance of the control (DPPH solution without this compound) and A₁ is the absorbance of the sample [5] [6].

Superoxide Anion Scavenging Assay: The superoxide anion scavenging activity can be determined using the NADH/PMS system. Prepare a reaction mixture containing 20 μL of NADH (1.5 mM), 25 μL of NBT (1.5 mM), 25 μL of PMS (0.12 mM), and 100 μL of this compound at different concentrations in phosphate buffer (pH 7.4). Incubate the mixture at room temperature for 5 minutes and measure the absorbance at 560 nm. The superoxide anion scavenging activity is calculated as percentage inhibition of NBT reduction compared to the control [2].

Hydroxyl Radical Scavenging Assay: Hydroxyl radical scavenging capacity can be evaluated using the deoxyribose degradation method. Prepare a reaction mixture containing 2-deoxy-2-ribose (2.8 mM), FeCl₃ (100 μM), EDTA (100 μM), H₂O₂ (1.0 mM), ascorbic acid (100 μM), and varying concentrations of this compound in phosphate buffer (pH 7.4). Incubate the mixture at 37°C for 1 hour, then add thiobarbituric acid (1% in 50 mM NaOH) and trichloroacetic acid (2.8%) followed by heating at 100°C for 20 minutes. Measure the absorbance at 532 nm after cooling. Calculate hydroxyl radical scavenging activity as percentage inhibition of 2-deoxy-2-ribose degradation [2].

G cluster_assays Antioxidant Assays SamplePreparation Sample Preparation (this compound in appropriate solvent) DPPH DPPH Assay • 0.1 mM DPPH solution • Incubate 30 min dark • Measure 517 nm SamplePreparation->DPPH Superoxide Superoxide Anion Assay • NADH/PMS/NBT system • Incubate 5 min • Measure 560 nm SamplePreparation->Superoxide Hydroxyl Hydroxyl Radical Assay • Deoxyribose method • Incubate 1h at 37°C • TBA reaction at 100°C • Measure 532 nm SamplePreparation->Hydroxyl Cellular Cellular ROS Assay • DCFH-DA probe • Flow cytometry/fluorescence • High glucose/ethanol induction SamplePreparation->Cellular DataAnalysis Data Analysis • Calculate % scavenging • Determine IC50 values • Statistical analysis DPPH->DataAnalysis Superoxide->DataAnalysis Hydroxyl->DataAnalysis Cellular->DataAnalysis

Figure 2: Experimental workflow for evaluating this compound's free radical scavenging capacity using standardized in vitro assays and cellular models [1] [5] [2].

Cellular Antioxidant Activity Assessment

Cell Culture and Oxidative Stress Induction: For evaluating this compound's antioxidant effects in cellular systems, human hepatic L02 cells or RAW264.7 macrophage cells are commonly employed [1] [4]. Culture cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. To induce oxidative stress, treat cells with either high glucose (49.5 mM for L02 cells) or ethanol (for alcohol-induced damage models) for 24-48 hours [1] [4]. For this compound treatment, prepare stock solutions in DMSO or ethanol and dilute to working concentrations (typically 10-160 μM) in culture media, ensuring the final solvent concentration does not exceed 0.1% [1] [4].

Intracellular ROS Measurement: Monitor intracellular ROS levels using the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate). After experimental treatments, incubate cells with 10 μM DCFH-DA in serum-free media at 37°C for 30 minutes. Wash cells with PBS and analyze fluorescence intensity using flow cytometry or fluorescence microscopy with excitation at 485 nm and emission at 530 nm [4]. Alternatively, use commercial ROS detection kits following manufacturer protocols [4].

Antioxidant Enzyme Activity Assays: For assessment of antioxidant enzyme activities, prepare cell lysates using RIPA buffer followed by centrifugation at 12,000 × g for 15 minutes at 4°C. Determine protein concentration using BCA assay. Measure superoxide dismutase (SOD) activity based on its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide anions. Assess catalase (CAT) activity by monitoring the decomposition of H₂O₂ at 240 nm. Evaluate glutathione peroxidase (GSH-Px) activity using commercial kits that measure NADPH oxidation at 340 nm [4]. All enzyme activities should be normalized to total protein content.

Lipid Peroxidation Measurement: Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay. Mix cell lysates or tissue homogenates with thiobarbituric acid (0.375% w/v) and trichloroacetic acid (15% w/v) in HCl (0.25 N). Heat the mixture at 100°C for 15 minutes, cool to room temperature, and centrifuge at 1000 × g for 10 minutes. Measure the absorbance of the supernatant at 535 nm and calculate MDA concentration using a molar extinction coefficient of 1.56 × 10⁵ M⁻¹cm⁻¹ [4].

Research Limitations and Future Perspectives

Despite promising findings on this compound's free radical scavenging capacity, significant research gaps remain that require attention [1]. The precise molecular targets through which this compound activates the Nrf2 pathway remain incompletely characterized, with current understanding limited to its interactions with Keap1, Hsp90, and upstream kinases [1]. Additionally, comprehensive pharmacokinetic data are notably lacking, particularly regarding this compound's absorption, distribution, metabolism, and excretion profiles in vivo [1]. Most existing studies have utilized in vitro or acute in vivo models, leaving the compound's long-term safety profile and potential toxicity largely uninvestigated [1]. Furthermore, the structure-activity relationship of this compound has not been systematically explored, making it difficult to determine whether specific structural modifications could enhance its antioxidant efficacy or bioavailability [1].

Future research should prioritize translational studies that bridge the gap between preclinical findings and clinical applications [1]. Advanced techniques such as artificial intelligence (AI) and machine learning-based target prediction, activity-based protein profiling, and molecular docking could help identify this compound's precise molecular targets and binding partners [1]. The development of novel formulation strategies represents another promising direction, with nanotechnology-based delivery systems showing particular potential for improving this compound's bioavailability and targeted delivery [1] [8]. Recent studies have demonstrated that this compound-derived micelles and block copolymers can effectively encapsulate and stabilize hydrophobic antioxidants like quercetin, protecting them from photodegradation and enhancing their therapeutic efficacy [8]. Collaborative efforts integrating computational biology, structural biology, and synthetic chemistry will be essential for fully unlocking this compound's potential as a therapeutic agent [1].

References

Comprehensive Technical Guide: Genetic Factors Affecting Solanesol Accumulation in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Significance

This compound is a 45-carbon, unsaturated, all-trans-nonaprenol isoprenoid that primarily accumulates in solanaceous crops such as tobacco (Nicotiana tabacum), potato (Solanum tuberosum), tomato (Solanum lycopersicum), and pepper [1] [2] [3]. This aliphatic terpene alcohol composed of nine isoprene units has gained significant pharmaceutical importance due to its utility both as a bioactive compound itself and as a precursor for synthesizing therapeutic agents [4] [5]. This compound serves as a key intermediate in the production of coenzyme Q10 (ubiquinone), vitamin K2 analogs, and anticancer drug synergists such as N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine (SDB) [4] [6]. These derivatives have applications in treating cardiovascular diseases, neurodegenerative disorders, osteoporosis, and overcoming multidrug resistance in cancer chemotherapy [4] [6].

The commercial significance of this compound extraction from plant sources stems from the difficulty and cost-effectiveness of its chemical synthesis, which is complicated by its long carbon chains and specific isoprenoid structure [4] [5]. Tobacco leaves represent the richest known source of this compound, containing approximately 0.70-4.13% of dry weight across different cultivars, followed by potato leaves (0.04-1.5% of dry weight) [1] [7]. With solanaceous foliage often considered agricultural waste in many production systems, there is considerable potential for developing bio-refinery approaches that extract this compound as a valuable co-product [1] [3]. Understanding the genetic factors controlling this compound accumulation is therefore essential for optimizing these production systems and developing enhanced plant varieties through breeding or biotechnology.

Genetic Regulation of this compound Accumulation

Quantitative Trait Loci (QTL) Mapping Studies

Genetic studies have demonstrated that this compound accumulation in plants is quantitatively inherited, with both major genes and polygenes contributing to the observed variation in content. Recent QTL mapping and association analyses have identified specific genomic regions associated with this compound accumulation, providing insights into the genetic architecture of this trait and markers for molecular-assisted breeding.

Table 1: Summary of QTLs Associated with this compound Content in Tobacco

QTL Name Linkage Group LOD Score Phenotypic Variation Explained (%) Associated Markers
QTL3-1 LG3 Not specified 10.05 Not specified
QTL21-6 LG21 Not specified 5.19-6.93 Not specified
QTL23-3 LG23 Not specified 6.12-7.28 Not specified
- LG14 Not specified 20.07 LG14-PT54448
- LG10 Not specified 11.12-16.86 LG10-PT60114-2, LG10-PT60510, LG10-PT61061
- LG21 Not specified 13.84 LG21-PT20388

In tobacco, a comprehensive study analyzing 222 accessions and a Maryland609 × K326 F~2~ population identified 12 QTLs underlying this compound content distributed across seven linkage groups (LGs) [7]. Among these, three major QTLs (QTL3-1, QTL21-6, and QTL23-3) explained 5.19-10.05% of the phenotypic variation each [7]. Association analysis further revealed 38 significant marker-trait associations, with the most significant markers located on LG14 (LG14-PT54448, explaining 20.07% of variation) and LG10 (LG10-PT60114-2, LG10-PT60510, and LG10-PT61061, explaining 11.12-16.86% of variation) [7]. These findings indicate a complex genetic architecture for this compound accumulation with both major and minor genes contributing to the trait.

In potato, a different genetic approach using a biparental segregating diploid population also identified several QTLs associated with leaf this compound content, confirming the genetic control of this trait in solanaceous crops beyond tobacco [1] [3]. The study demonstrated that this compound content is genetically controlled with considerable natural variation that can be exploited in breeding programs [1]. The combination of QTL mapping with transcriptomic analyses has enabled the identification of candidate genes underlying these QTLs, providing insights into the molecular mechanisms controlling this compound accumulation and potential targets for genetic engineering [1].

Key Enzymes in this compound Biosynthesis

This compound biosynthesis occurs primarily through the methylerythritol 4-phosphate (MEP) pathway in plastids, with contributions from the mevalonic acid (MVA) pathway [8] [5]. The MEP pathway generates the basic C~5~ isoprene units (isopentenyl diphosphate, IPP, and dimethylallyl diphosphate, DMAPP) that are sequentially condensed to form longer-chain prenyl diphosphates, culminating in solanesyl diphosphate (SPP), the immediate precursor of this compound [8] [6].

Table 2: Key Enzymes in this compound Biosynthesis Pathway

Enzyme Gene Abbreviation Pathway Function Effect on this compound Accumulation
1-deoxy-D-xylulose-5-phosphate synthase DXS MEP First and rate-limiting enzyme of MEP pathway Negative correlation with this compound content [9]
1-deoxy-D-xylulose-5-phosphate reductoisomerase DXR MEP Second committed step of MEP pathway Positive correlation with this compound content [9]
Isopentenyl diphosphate isomerase IPI MEP Interconversion of IPP and DMAPP Significant positive correlation with this compound content [9]
Farnesyl diphosphate synthase FPS MEP/MVA Synthesis of C~15~ farnesyl diphosphate Significant positive correlation with this compound content [9]
Geranylgeranyl diphosphate synthase GGPPS MEP Synthesis of C~20~ geranylgeranyl diphosphate Negative correlation with this compound content [9]
Solanesyl diphosphate synthase SPS MEP Synthesis of C~45~ solanesyl diphosphate Significant positive correlation with this compound content [9]
3-hydroxy-3-methylglutaryl-CoA reductase HMGR MVA Rate-limiting enzyme of MVA pathway Positive correlation with IPI expression [9]

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate catalyzed by DXS (1-deoxy-D-xylulose-5-phosphate synthase), which serves as the first and rate-limiting enzyme of the pathway [10]. This is followed by a series of reactions catalyzed by DXR, IspD, IspE, IspF, IspG, and IspH, leading to the formation of the C~5~ building blocks IPP and DMAPP [8] [10]. The sequential condensation of these isoprene units is catalyzed by a series of prenyltransferases, with solanesyl diphosphate synthase (SPS) specifically catalyzing the formation of the C~45~ backbone [5] [6].

Research has shown that SPS is the key committed enzyme in this compound biosynthesis, and its expression pattern correlates with this compound accumulation in different tissues and developmental stages [6]. In tobacco, NtSPS1 expression is highest in leaves, followed by stems and roots, mirroring the distribution of this compound accumulation [6]. Functional studies have confirmed that overexpression of NtSPS1 significantly increases this compound content in tobacco leaves, while silencing of SPS genes in Arabidopsis reduces plastoquinone content and impairs photosynthesis [6]. These findings establish SPS as not only a key enzymatic step but also a potential regulatory point in the this compound biosynthetic pathway.

Molecular Mechanisms and Regulatory Networks

Gene Expression Patterns and Correlation with this compound Accumulation

Comparative studies of tobacco cultivars with high (Honghuadajinyuan) and low (Zhongyan90) this compound content have revealed distinct expression patterns for genes encoding terpenoid synthetic enzymes throughout plant development [9]. These expression patterns provide insights into the coordinated regulation of this compound biosynthesis and its integration with plant development.

The expression of key genes including FPS, DXR, IPI, SPS, and GGPPS gradually increases from the seedling stage to the flowering stage in tobacco [9]. Tissue-specific analysis shows that expression peaks at the budding stage in roots and at the flowering stage in stems and leaves, followed by a rapid decline as plants mature further [9]. This developmental regulation correlates with this compound accumulation patterns, which also increase throughout vegetative growth and peak around flowering.

Correlation analysis between gene expression and this compound content has revealed significant relationships that highlight the coordinated regulation of the pathway [9]. Specifically:

  • DXS and GGPPS show negative correlation with this compound content [9]
  • FPS, DXR, SPS, and IPI exhibit significant positive correlations with this compound content [9]
  • In leaves, SPS expression shows positive correlation with FPS and IPI, but negative correlation with DXS [9]
  • IPI expression shows significant positive correlation with HMGR expression in leaves, suggesting cross-talk between MEP and MVA pathways [9]

These correlation patterns suggest that the higher this compound content in certain cultivars may result from the coordinated high expression of specific genes rather than individual gene effects, highlighting the importance of balanced pathway engineering for metabolic optimization.

Transcriptional Regulation Under Environmental Stimuli

RNA sequencing studies have revealed that moderately high temperature (MHT) exposure induces significant transcriptomic reprogramming that enhances this compound accumulation in tobacco leaves [8]. Under MHT conditions (30°C/24°C day/night), 492 genes were significantly upregulated and 1,440 genes were downregulated compared to normal temperature conditions (22°C/16°C) [8].

Functional enrichment analysis indicates that these differentially expressed genes (DEGs) are primarily associated with:

  • Secondary metabolite biosynthesis
  • Carbohydrate and lipid metabolism
  • Hydrolase and catalytic activity
  • Oxidation-reduction processes [8]

Among the DEGs, 122 were identified as transcription factors distributed across 22 families, suggesting extensive transcriptional reprogramming in response to temperature stress [8]. Specifically, MHT exposure resulted in significant upregulation of NtHMGR, NtDXR, NtGGPS, and NtSPS, along with significant downregulation of NtDXS and NtFPS [8]. This selective modulation of pathway genes indicates sophisticated regulatory mechanisms that enhance flux through the this compound biosynthetic pathway under specific environmental conditions.

Experimental Methodologies for Studying Genetic Factors

This compound Quantification Protocols

Accurate quantification of this compound content is essential for genetic studies and breeding programs. The following ultra-performance liquid chromatography (UPLC) protocol has been widely adopted for precise this compound measurement in plant tissues [7] [8]:

  • Sample Preparation: Freeze-dried leaf tissue is ground to a fine powder and passed through a 40-mesh sieve. Exactly 0.1 g of powdered sample is transferred to a 20 mL glass centrifuge tube [7].
  • Extraction: Add 1 mL of 0.1 M sodium hydroxide ethanol solution and 5.0 mL of n-hexane to each sample tube. Cap tubes tightly and mix by shaking. Perform ultrasonic extraction at 45 kHz and 40-50°C for 30 minutes [7].
  • Phase Separation: After cooling, add 8.0 mL of deionized water to each tube, cap tightly, and centrifuge at 16,000 × g for 10 minutes [7].
  • Sample Cleanup: Collect 500 μL of the upper n-hexane layer and mix with 4.5 mL of acetonitrile (mobile phase). Filter through 0.2 μm filters prior to UPLC analysis [7].
  • UPLC Conditions: Utilize a C18 reverse-phase column with mobile phase consisting of acetonitrile:tetrahydrofuran:isopropanol (90:7:3, v/v/v) at a flow rate of 0.8 mL/min. Detection is typically performed with a UV detector at 210 nm [7].

This method provides excellent precision and accuracy for this compound quantification across a range of plant tissues and is suitable for high-throughput screening of breeding populations and mutant libraries.

Transcriptomic Analysis of this compound Biosynthesis

RNA sequencing has emerged as a powerful approach for identifying genes and regulatory networks involved in this compound biosynthesis. The following protocol outlines a standard workflow for transcriptome analysis related to this compound accumulation:

  • Plant Material and Treatments: Grow plants under controlled conditions. For temperature induction studies, maintain one group at normal temperature (22°C/16°C day/night) and another at moderately high temperature (30°C/24°C day/night) for specified durations [8].
  • RNA Extraction: Harvest leaves from biological triplicates and extract total RNA using a commercial kit with DNase I treatment to remove genomic DNA contamination [8].
  • Library Preparation and Sequencing: Enrich mRNA using oligo(dT) magnetic beads. Fragment mRNA and synthesize cDNA. Ligate adapters and amplify libraries for sequencing on an Illumina HiSeq platform [8].
  • Bioinformatic Analysis: Process raw reads by removing adapters and low-quality sequences. Map clean reads to a reference genome. Identify differentially expressed genes (DEGs) using thresholds such as |log~2~FoldChange| > 1 and adjusted p-value < 0.05 [8].
  • Functional Enrichment: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify biological processes, molecular functions, and metabolic pathways significantly enriched among DEGs [8].
  • qRT-PCR Validation: Select key genes for validation by quantitative real-time PCR using gene-specific primers and standard SYBR Green protocols [8] [9].

This integrated approach enables comprehensive analysis of the transcriptional regulation of this compound biosynthesis and identification of candidate genes for functional characterization.

Genetic Transformation and Functional Characterization

Functional validation of candidate genes involved in this compound biosynthesis typically involves genetic transformation approaches:

  • Vector Construction: Clone full-length cDNA sequences of candidate genes (e.g., NtSPS1) into plant expression vectors under the control of constitutive promoters such as CaMV 35S [6].
  • Plant Transformation: Introduce constructs into tobacco using Agrobacterium-mediated transformation. Select transgenic lines on appropriate antibiotic selection media [6].
  • Molecular Characterization: Confirm transgenic lines by PCR and determine transgene expression levels by quantitative RT-PCR [6].
  • Phenotypic Analysis: Compare this compound content, plant growth, photosynthetic parameters, and metabolome profiles between transgenic and wild-type plants [6].

This approach has been successfully used to demonstrate that NtSPS1 overexpression increases this compound content by 64-90% in tobacco leaves, confirming its key role in the biosynthetic pathway [6].

Pathway Engineering and Metabolic Regulation Strategies

Genetic Engineering of this compound Biosynthesis

Several metabolic engineering strategies have been employed to enhance this compound accumulation in plants:

  • Single Gene Overexpression: Transient overexpression of genes from both the MEP and mevalonic acid (MVA) pathways, either singly or in combination, has resulted in enhanced this compound accumulation in Nicotiana benthamiana leaves [1]. This approach suggests that multiple steps in the pathway may exert flux control.
  • Combinatorial Gene Expression: Simultaneous overexpression of multiple genes in the MEP pathway may overcome potential bottlenecks in metabolic flux. The coordinated expression of DXR, IPI, FPS, and SPS has shown particularly promising results [1] [9].
  • Transcription Factor Engineering: Identification and manipulation of transcription factors that regulate multiple genes in the this compound biosynthetic pathway offer potential for coordinated pathway enhancement [8]. The 122 temperature-responsive transcription factors identified in tobacco represent candidate regulators for such approaches [8].

The following diagram illustrates the this compound biosynthetic pathway and key regulatory points that can be targeted for metabolic engineering:

G Pyruvate Pyruvate DXS DXS (1-deoxy-D-xylulose-5-phosphate synthase) Pyruvate->DXS Condensation G3P Glyceraldehyde-3-Phosphate G3P->DXS Condensation DXP DXP (1-deoxy-D-xylulose-5-phosphate) DXS->DXP DXR DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) DXP->DXR Reduction/ Isomerization MEP MEP (2-C-methyl-D-erythritol-4-phosphate) DXR->MEP IPP IPP (Isopentenyl diphosphate) MEP->IPP Multiple Steps (IspD-IspH) IPI IPI (Isopentenyl diphosphate isomerase) IPP->IPI Isomerization FPS FPS (Farnesyl diphosphate synthase) IPP->FPS Chain Elongation DMAPP DMAPP (Dimethylallyl diphosphate) DMAPP->FPS Chain Elongation IPI->DMAPP FPP FPP (Farnesyl diphosphate, C15) FPS->FPP GGPPS GGPPS (Geranylgeranyl diphosphate synthase) FPP->GGPPS Chain Elongation GGPP GGPP (Geranylgeranyl diphosphate, C20) GGPPS->GGPP SPS SPS (Solanesyl diphosphate synthase) GGPP->SPS Chain Elongation SPP SPP (Solanesyl diphosphate, C45) SPS->SPP This compound This compound SPP->this compound Dephosphorylation

Figure 1: this compound Biosynthetic Pathway via the MEP Pathway in Plastids. The diagram shows key enzymatic steps with gene abbreviations and major intermediates. Enzymes highlighted in green represent potential metabolic engineering targets for enhancing this compound accumulation.

Environmental Modulation of this compound Accumulation

Genetic factors interact significantly with environmental conditions to influence this compound accumulation. Several environmental factors have been identified that can enhance this compound content through modulation of biosynthetic gene expression:

  • Temperature Regulation: Exposure to moderately high temperature (30°C/24°C day/night) can increase this compound content by up to six-fold in potato leaves and significantly enhance accumulation in tobacco [1] [8]. This enhancement correlates with increased expression of key genes including NtHMGR, NtDXR, NtGGPS, and NtSPS [8].
  • Light Quality and Intensity: Long-wavelength light and shading have been shown to increase this compound content in tobacco leaves, suggesting that light quality manipulation could be used as a practical approach for enhancing this compound production [4].
  • Biotic Elicitors: Infection with tobacco mosaic virus (TMV) or Pseudomonas syringae in resistant tobacco cultivars leads to up to 7-fold increases in this compound content, indicating activation of defense-related metabolic pathways [1] [4].
  • Nutrient Management: Application of rare earth elements has been shown to influence this compound accumulation, though the specific mechanisms require further investigation [4].

These environmental interventions can be integrated with genetic approaches to develop comprehensive strategies for maximizing this compound productivity in agricultural production systems.

Conclusion and Future Perspectives

This technical guide has synthesized current knowledge on the genetic factors affecting this compound accumulation in plants, highlighting the complex interplay between genetic determinants, enzymatic pathways, and environmental influences. The genetic architecture of this compound accumulation involves both major genes and polygenes, with quantitative trait loci (QTLs) identified across multiple linkage groups in tobacco and potato [1] [7]. The MEP pathway represents the primary route for this compound biosynthesis, with solanesyl diphosphate synthase (SPS) serving as the key committed enzyme [5] [6].

Substantial progress has been made in identifying key regulatory genes whose expression patterns correlate with this compound accumulation, including DXR, IPI, FPS, and SPS [9]. The successful enhancement of this compound content through NtSPS1 overexpression demonstrates the potential of metabolic engineering approaches for increasing the production of this valuable compound [6]. Furthermore, the identification of environmental factors such as moderately high temperature that can dramatically enhance this compound accumulation provides additional strategies for optimization [1] [8].

For future research, several areas warrant particular attention:

  • Detailed characterization of the key QTLs identified in mapping studies to pinpoint the causal genes and molecular mechanisms underlying natural variation in this compound accumulation
  • Comprehensive analysis of the transcription factors regulating the coordinated expression of this compound biosynthetic genes, particularly in response to environmental stimuli
  • Development of synthetic biology approaches for engineering this compound biosynthesis in heterologous systems or enhancing production in natural accumulators
  • Investigation of this compound transport and storage mechanisms within plant tissues to develop strategies for compartmentalization and accumulation
  • Clinical and pharmacological studies to better understand the therapeutic potential of this compound and its derivatives, which would further drive interest in enhanced production systems

References

Comprehensive Technical Guide: Solanesol Extraction from Tobacco for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Pharmaceutical Relevance

This compound (C₄₅H₇₄O) is an aliphatic terpene alcohol composed of nine isoprene units arranged in an all-trans configuration, forming a long-chain unsaturated compound with significant commercial and pharmaceutical value. This non-cyclic terpenoid primarily accumulates in solanaceous plants, with tobacco (Nicotiana tabacum) representing the richest known source [1] [2]. At room temperature, this compound appears as a white or colorless waxy solid with a melting point of 33-35°C and exhibits low polarity and water insolubility, though it dissolves well in non-polar organic solvents like hexane, ethanol, and ethyl acetate [1] [3]. The compound's unique chemical structure, featuring nine non-conjugated double bonds, confers not only remarkable reactivity and antioxidant potential but also makes chemical synthesis economically challenging, thus establishing extraction from natural sources as the most viable production method [2] [3].

The pharmaceutical significance of this compound stems from its role as a key intermediate in synthesizing metabolically essential quinones, particularly coenzyme Q10 (ubiquinone) and vitamin K2 (menaquinone) [1] [2]. These compounds play critical roles in cellular energy production, blood coagulation, bone metabolism, and cardiovascular health. Additionally, this compound serves as a precursor for SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine), an anti-cancer agent synergizer that helps overcome multidrug resistance in tumor cells [1] [4]. Beyond its use as an intermediate, this compound itself demonstrates direct bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties [2] [3]. The growing market for high-purity this compound, projected to reach approximately $250 million by 2033 with a CAGR of 7%, reflects its expanding pharmaceutical applications [5].

Table 1: Key Characteristics of this compound

Property Description
Chemical Name (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
Molecular Formula C₄₅H₇₄O
Molecular Weight 631.086 g·mol⁻¹
Appearance White or colorless wax
Melting Point 33-35°C
Solubility Insoluble in water; soluble in hexane, ethanol, ethyl acetate
Primary Source Tobacco leaves (Nicotiana tabacum L.)
Content in Tobacco Up to 3.0-4.13% dry weight depending on variety and conditions

Extraction Methods Overview

The extraction of this compound from tobacco has evolved significantly from traditional methods to more sophisticated approaches that improve yield, purity, and efficiency while reducing environmental impact. Conventional techniques such as heat-reflux extraction and Soxhlet extraction have been widely used historically but present limitations including lengthy processing times, high solvent consumption, and potential thermal degradation of the target compound [6]. These methods typically employ organic solvents like hexane through multiple extraction and purification steps, resulting in relatively low yields and significant waste generation [7]. While maceration represents a simpler alternative, it requires extended extraction periods (typically 4+ hours) and produces lower yields compared to modern methods [7].

Advanced extraction technologies have emerged to address these limitations, offering improved efficiency, selectivity, and sustainability. Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to rapidly heat the plant material, enhancing cell disruption and this compound release while significantly reducing extraction time [8]. Similarly, ultrasound-assisted extraction (UAE) employs cavitation phenomena to break cell walls and improve mass transfer, resulting in higher yields with reduced solvent consumption [7]. The combination of microwave and ultrasound techniques (MUAE) in a sequential manner has demonstrated particularly promising results, achieving yields up to 3.0% (w/w) from tobacco leaves [8]. Supercritical fluid extraction (SFE), especially using carbon dioxide with or without ethanol as a co-solvent, represents another green alternative that operates at near-ambient temperatures, minimizing thermal degradation while offering tunable selectivity through pressure and temperature modulation [7] [6]. Recent research has also explored subcritical CO₂ extraction, which operates at lower pressures than supercritical systems while maintaining high efficiency, particularly for temperature-sensitive compounds like this compound [7].

Table 2: Comparison of this compound Extraction Methods from Tobacco

Extraction Method Key Parameters Yield (% dry weight) Advantages Limitations
Heat-Reflux Extraction Hexane, 60°C, 2+ hours 0.5-1.5% Simple equipment, established protocol Long extraction time, high solvent use, thermal degradation risk
Soxhlet Extraction Hexane, 60°C, multiple cycles 1.0-1.8% Efficient, multiple extractions Time-consuming, high solvent consumption
Maceration Hexane, room temperature, 4+ hours 0.3-1.0% Minimal equipment, no heating required Lengthy process, lower yields
Microwave-Assisted Extraction (MAE) 400W, 1.5 min, water as solvent 2.0-3.0% Rapid, reduced solvent, high yield Optimization challenging, scaling issues
Ultrasound-Assisted Extraction (UAE) 40°C, 30 min, hexane/ethanol 1.5-2.5% Moderate temperature, improved yield Energy intensive, process control important
Microwave-Ultrasound Assisted Extraction (MUAE) MAE: 400W, 1.5min → UAE: 40°C, 30min Up to 3.0% Combined advantages, highest yields Complex equipment, multiple steps
Supercritical CO₂ Extraction 25-40°C, 150-350 bar, with ethanol modifier 1.8-2.8% Green technology, high purity, low thermal stress High capital cost, pressure optimization critical
Subcritical CO₂ Extraction 25°C, 50-70 bar ~1.0% Lower pressure requirements, energy efficient Moderate yields, less studied

Detailed Experimental Protocols

Protocol 1: Sequential Microwave-Ultrasound Assisted Extraction (MUAE)

Principle: This sequential extraction method combines the rapid heating and cell disruption capabilities of microwave irradiation with the efficient mass transfer provided by ultrasonic cavitation, resulting in significantly improved extraction efficiency and reduced processing time compared to conventional methods [8].

Materials and Equipment:

  • Plant Material: Dried tobacco leaves (ground to particle size <1 mm)
  • Solvents: n-Hexane, ethanol, acidified ethanol (for UAE step)
  • Equipment: Microwave extraction system, ultrasonic bath or probe system, rotary evaporator, filtration apparatus, analytical balance, vacuum desiccator

Procedure:

  • Sample Preparation:

    • Dry fresh tobacco leaves at 65°C for 4 hours in a dehydration oven
    • Grind dried leaves using a laboratory grinder to achieve particle size <1 mm
    • Store ground powder in airtight amber glass containers at 4°C to prevent degradation
  • Microwave-Assisted Extraction (Primary Extraction):

    • Weigh 10.0 g of dried tobacco powder accurately
    • Mix with 60 mL of deionized water (solvent-to-feed ratio 6:1 mL/g)
    • Transfer the mixture to a microwave-safe extraction vessel
    • Perform extraction at 400W for 1.5 minutes
    • Cool the mixture to room temperature and collect the extract through filtration
    • Wash the residue with 20 mL fresh solvent and combine filtrates
  • Ultrasound-Assisted Extraction (Secondary Extraction):

    • Transfer the residual plant material from the MAE step to an ultrasound vessel
    • Add 400 mL of solvent mixture (n-hexane:ethanolic acid, 1:2 v/v) with solvent-to-feed ratio of 40:1
    • Perform ultrasonic extraction at 40°C for 30 minutes
    • Separate the liquid extract from plant residue by filtration or centrifugation (5000 RPM for 10 minutes)
    • Combine with the MAE extract if further purification is planned
  • Concentration and Purification:

    • Concentate the combined extracts using rotary evaporation at 60°C
    • Dissolve the crude this compound residue in acetonitrile for purification
    • Purify using silica gel column chromatography with hexane:ethyl acetate gradient elution
    • Evaporate purified fractions and dry under vacuum to constant weight

Notes: The initial MAE step using water as solvent effectively breaks down cellular structures and releases this compound, while the subsequent UAE with organic solvents completes the extraction. This combination achieves significantly higher yields than either method independently [8].

Protocol 2: High-Pressure CO₂ Extraction (Subcritical/Supercritical)

Principle: This method utilizes carbon dioxide at elevated pressures (subcritical or supercritical state) as the extraction solvent, offering tunable selectivity through modulation of pressure and temperature parameters. The addition of ethanol as a co-solvent enhances this compound solubility and improves extraction efficiency [7] [6].

Materials and Equipment:

  • Plant Material: Dried tobacco leaf powder (particle size <1 mm)
  • Solvents: Food-grade carbon dioxide (>99% purity), ethanol (HPLC grade)
  • Equipment: High-pressure extraction system with syringe pump, extraction vessel, pressure regulators, temperature-controlled water bath, collection vials, CO₂ cylinder

Procedure:

  • Sample Preparation:

    • Dry and grind tobacco leaves as described in Protocol 1
    • Mix 3.0 g of dried tobacco powder with glass beads (approximately 1:1 w/w) to improve mass transfer
    • Load the mixture into the high-pressure extraction vessel
    • Place glass wool at the top and bottom of the vessel to prevent pipe blockage
  • Extraction System Setup:

    • Pre-heat the extraction vessel to the desired temperature (25°C for subcritical, 40°C for supercritical)
    • Pressurize the system with CO₂ to the target pressure (50-70 bar for subcritical, 150-350 bar for supercritical)
    • For modified extraction, introduce ethanol as a co-solvent (23 wt% of CO₂) using a secondary pump
  • Dynamic Extraction Process:

    • Maintain constant temperature and pressure conditions for the duration of extraction
    • Adjust CO₂ flow rate to 1-2 L/min (measured at atmospheric pressure)
    • Conduct extraction for 60-120 minutes, monitoring system parameters continuously
    • Separate the extracted this compound by depressurization through a restrictor into collection vials
    • For ethanol-modified extraction, maintain separator at supercritical conditions (6.8 MPa, 50°C)
  • Extract Collection and Analysis:

    • Rinse the collection vessel with acetonitrile to recover all this compound
    • Concentrate the extract under a stream of nitrogen or using rotary evaporation
    • Weigh the extracted material to determine yield
    • Analyze this compound content by UPLC or HPLC using authentic standards

Optimization Notes: Response surface methodology with central composite design has been successfully employed to optimize operating parameters. For supercritical CO₂ with ethanol modifier, optimal conditions were identified as 45°C, 350 bar, and 23% ethanol concentration, resulting in yields comparable to conventional methods with significantly higher purity [6].

Extraction Workflows and Pathway Diagrams

The extraction and purification of this compound involves multiple steps that can be visualized through the following workflow diagrams, which illustrate the sequence of operations, key decision points, and purification strategies.

G Start Start Extraction Process SP1 Dry tobacco leaves (65°C for 4 hours) Start->SP1 SP2 Grind to powder (<1 mm particle size) SP1->SP2 SP3 Store in airtight container at 4°C SP2->SP3 MethodSel Select Extraction Method SP3->MethodSel MAE Microwave-Assisted Extraction (MAE) MethodSel->MAE High yield priority SCCO2 Supercritical/Subcritical CO₂ Extraction MethodSel->SCCO2 High purity priority Conventional Conventional Methods (Soxhlet/Reflux) MethodSel->Conventional Equipment limitations MAE1 Mix with water (Solvent:Feed = 6:1) MAE->MAE1 SC1 Load sample with glass beads in extraction vessel SCCO2->SC1 Conv1 Mix with hexane (Solvent:Feed = 10:1) Conventional->Conv1 MAE2 Microwave extraction (400W, 1.5 minutes) MAE1->MAE2 MAE3 Filter and collect extract MAE2->MAE3 Purif1 Concentrate extract using rotary evaporation MAE3->Purif1 SC2 Pressurize with CO₂ (50-350 bar) SC1->SC2 SC3 Extract at 25-40°C for 60-120 min SC2->SC3 SC4 Depressurize and collect extract SC3->SC4 SC4->Purif1 Conv2 Heat reflux at 60°C for 2+ hours Conv1->Conv2 Conv3 Filter and concentrate Conv2->Conv3 Conv3->Purif1 Purif2 Purify by silica gel column chromatography Purif1->Purif2 Purif3 Crystallize or precipitate This compound Purif2->Purif3 End High-Purity this compound Purif3->End

Diagram 1: Comprehensive Workflow for this compound Extraction and Purification from Tobacco

The purification process following extraction is critical for achieving pharmaceutical-grade this compound, particularly for applications in coenzyme Q10 and vitamin K2 synthesis where high purity is essential.

G Start Crude this compound Extract P1 Saponification (0.2% ethanolic KOH, 60°C, 2h) Start->P1 P2 Liquid-liquid extraction with n-hexane P1->P2 P3 Wash with water and dry over MgSO₄ P2->P3 MethodSel Select Purification Method P3->MethodSel Column Silica Gel Column Chromatography MethodSel->Column Standard lab purification CC Counter-Current Chromatography MethodSel->CC High recovery required Dist Molecular Distillation MethodSel->Dist Thermally stable preparations Col1 Pack column with silica gel (200-300 mesh) Column->Col1 CC1 Set up non-aqueous two-phase solvent system CC->CC1 Dist1 Transfer to molecular distillation apparatus Dist->Dist1 Col2 Load sample and elute with hexane:ethyl acetate gradient Col1->Col2 Col3 Collect this compound-rich fractions Col2->Col3 F1 Concentrate purified fractions Col3->F1 CC2 Perform slow rotary counter-current chromatography CC1->CC2 CC3 Collect purified this compound CC2->CC3 CC3->F1 Dist2 Distill under high vacuum at 180-220°C Dist1->Dist2 Dist3 Collect distillate Dist2->Dist3 Dist3->F1 F2 Crystallize from cold ethanol F1->F2 F3 Dry under vacuum F2->F3 Analyze Purity Analysis (UPLC/HPLC) F3->Analyze End High-Purity this compound (85-99% purity) Analyze->End

Diagram 2: this compound Purification Process for Pharmaceutical Applications

Bioactivity and Mechanism of Action

This compound exhibits multiple pharmacological activities that make it valuable not only as a synthetic intermediate but also as a potential therapeutic agent itself. The following diagrams illustrate the key molecular mechanisms underlying its antioxidant and anti-inflammatory effects.

G This compound This compound Disruption Complex Disruption This compound->Disruption HSP90 HSP90 HSF1 HSF1 HSE Heat Shock Element (HSE) HSF1->HSE Binds to Complex HSP90-HSF1 Complex Disruption->Complex Dissociates KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Releases ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to HO1 HO-1 Expression ARE->HO1 GCL GCLC/GCLM Expression ARE->GCL NQO1 NQO1 Expression ARE->NQO1 ROS Reduced ROS HO1->ROS GSH Increased GSH GCL->GSH Antioxidant Antioxidant Effects NQO1->Antioxidant HSP70 HSP70 Expression HSP70->KEAP1 Binds to HSE->HSP70 ROS->Antioxidant GSH->Antioxidant

Diagram 3: Molecular Mechanisms of this compound Antioxidant Activity

The anti-inflammatory activity of this compound involves modulation of key signaling pathways and inhibition of pro-inflammatory cytokine production, as illustrated in the following diagram.

G This compound This compound p38 p38 MAPK Activation This compound->p38 Akt Akt Pathway Activation This compound->Akt NRF2 NRF2 Activation p38->NRF2 Activates Akt->NRF2 Activates HO1 HO-1 Expression NRF2->HO1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) HO1->Cytokines Suppresses Autophagy Autophagic Signaling HO1->Autophagy NFkB NF-κB Pathway NFkB->Cytokines AntiInflammatory Anti-inflammatory Effects Cytokines->AntiInflammatory Reduced Autophagy->NFkB Inhibits

Diagram 4: Mechanisms of this compound Anti-inflammatory Activity

Discussion and Industry Perspective

Method Selection Considerations

The selection of an appropriate extraction method depends on multiple factors, including target purity, production scale, equipment availability, and economic considerations. For research-scale applications where speed and yield are priorities, MUAE offers compelling advantages, achieving yields up to 3.0% with significantly reduced processing time compared to conventional methods [8]. For pharmaceutical production where purity and solvent residues are critical concerns, supercritical CO₂ extraction provides an excellent option despite higher capital investment, as it eliminates organic solvent residues and operates at mild temperatures that preserve compound integrity [7] [6]. Traditional methods like Soxhlet extraction remain relevant for small-scale operations or when specialized equipment is unavailable, though they offer lower efficiency and higher environmental impact [7].

The genetic factors influencing this compound content in source materials deserve consideration when planning extraction workflows. Recent studies have identified quantitative trait loci (QTLs) associated with this compound accumulation in tobacco, explaining 5.19-10.05% of phenotypic variation [9]. Furthermore, environmental factors significantly impact this compound content, with moderately elevated temperatures (30°C) demonstrating up to six-fold increases in this compound accumulation in potato leaves, suggesting potential for optimization through controlled growth conditions [4]. These biological factors highlight the importance of integrated approaches that combine optimal extraction methods with carefully selected and cultivated source materials.

Industrial Applications and Market Perspective

The global market for high-purity this compound continues to expand, driven primarily by growing demand for coenzyme Q10 and vitamin K2 in nutraceutical and pharmaceutical applications [5]. Market analysis indicates that purity levels of 0.98 and 0.99 account for approximately 70% of the market value, with the pharmaceutical sector representing the dominant segment (approximately $180 million) [5]. The increasing consumer awareness of health and wellness, coupled with aging populations in developed regions, continues to drive demand for this compound-derived products.

From a technical perspective, industry trends favor the development of greener extraction technologies that reduce environmental impact while maintaining cost competitiveness. The integration of biotechnology approaches, including heterologous expression of this compound biosynthetic genes in microbial systems, represents a promising frontier for sustainable production [1]. Additionally, nanotechnology applications of this compound, particularly in drug delivery systems where its lipophilic nature enables improved bioavailability of hydrophobic pharmaceuticals, offer potential for expanded market opportunities [3]. As research continues to elucidate the direct therapeutic benefits of this compound itself, particularly for neurodegenerative disorders and inflammatory conditions, the compound's commercial importance is likely to increase further [2] [3].

References

Application Notes: Microwave-Assisted Extraction of Solanesol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol

This compound (C₄₅H₇₄O) is a valuable non-cyclic terpene alcohol composed of nine isoprene units, primarily found in solanaceous plants like tobacco, potato, tomato, and eggplant. [1] [2]. It serves as a critical pharmaceutical intermediate for synthesizing coenzyme Q10, vitamin K2, and anti-cancer drug synergists [1] [2]. Its extraction from natural sources, particularly tobacco leaves, remains essential since chemical synthesis is challenging due to its long carbon chain structure [1]. Microwave-assisted extraction (MAE) has emerged as an efficient technique that reduces extraction time and solvent consumption while improving yields compared to traditional methods [3] [4].

Optimization of MAE Parameters

The efficiency of MAE depends on several interconnected parameters. The table below summarizes key optimization findings from recent studies:

Source Material Optimal Power Optimal Time Solvent Ratio Optimal Temperature Yield Additional Conditions
Virginia Tobacco Leaves [3] 324.6 W 30 seconds 1:1 (sample-to-water) Not specified 2.926% Predicted via RSM
Potato Leaves & Stems [4] 2.0 kW 40 minutes 1:8 (g/mL, to ethanol) 55°C 98.57%
Tobacco Leaves [5] Not specified 40 minutes Not specified Not specified 0.91% With 0.05M NaOH

Detailed Experimental Protocol

Title: Standardized Protocol for Microwave-Assisted Extraction of this compound from Tobacco Leaves

1. Reagents and Materials

  • Source Material: Dried and powdered leaves of Nicotiana tabacum L. (Virginia variety) [3].
  • Solvent: Deionized water (for specific optimizations) or ethanol [3] [4].
  • Additive: Sodium hydroxide (NaOH), for integrated saponification [5].

2. Equipment

  • Microwave-assisted extraction system.
  • High-Performance Liquid Chromatography (HPLC) system with UV/VIS or mass spectrometry detector [3].
  • Analytical balance, vacuum filtration setup, rotary evaporator.

3. Procedure

  • Step 1: Sample Preparation. Weigh 1.0 g of dried tobacco leaf powder accurately.
  • Step 2: Solvent Addition. Add 10 mL of solvent. For the RSM-optimized water-based method, use deionized water. For the ethanol method, use a 1:8 (g/mL) ratio. For higher purity, add NaOH to a final concentration of 0.05 M [5].
  • Step 3: Microwave Extraction.
    • For short-cycle extraction: Set microwave power to 325 W and irradiate for 30 seconds [3].
    • For long-cycle extraction: Set microwave power to 2.0 kW, temperature to 55°C, and irradiate for 40 minutes [4].
  • Step 4: Mixture Separation. Allow the sample to cool. Separate the supernatant from the solid residue via vacuum filtration.
  • Step 5: Concentration. Concentrate the extract under reduced pressure using a rotary evaporator.
  • Step 6: Quantification. Redissolve the extract in a suitable solvent and quantify this compound content using HPLC.

4. Notes

  • The integration of saponification (NaOH) during extraction hydrolyzes this compound esters to free this compound, increasing yield and simplifying downstream purification [5].
  • Always include safety precautions when operating microwave systems and handling chemicals.

Biosynthesis and Pharmacological Significance

This compound is biosynthesized in plant plastids via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway [1]. Key enzymes include 1-deoxy-d-xylulose 5-phosphate synthase (DXS) and solanesyl diphosphate synthase (SPS) [1]. Beyond its role as an industrial intermediate, this compound exhibits direct antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing activities [2] [6]. It activates the Keap1/Nrf2/ARE pathway, upregulating antioxidant genes like HO-1, and inhibits pro-inflammatory cytokines via the p38 and Akt pathways [2].

The following diagram illustrates the pharmacological mechanisms of this compound and its role in plant biosynthesis:

G cluster_pharma Pharmacological Mechanisms cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_biosynth Biosynthesis in Plants (MEP Pathway) This compound This compound AO1 Disrupts Hsp90-HSF1 Complex This compound->AO1 AI1 Inhibits p38/Akt Signaling This compound->AI1 AO2 Releases HSF1 AO1->AO2 AO3 Releases Nrf2 AO1->AO3 AO4 Binds to HSE AO2->AO4 AO5 Binds to ARE AO3->AO5 AO6 ↑ HSP70 Expression AO4->AO6 AO7 ↑ HO-1, GCLC, GCLM AO5->AO7 AO8 Reduced Oxidative Stress AO7->AO8 AI2 Suppresses IL-1β, TNF-α Production AI1->AI2 AI3 Anti-inflammatory Effect AI2->AI3 B1 Pyruvate & Glycerol-3-P B2 DXS B1->B2 B3 DXP B2->B3 B4 DXR B3->B4 B5 MEP B4->B5 B6 IPP/DMAPP B5->B6 B7 SPS B6->B7 B8 Solanesyl Diphosphate B7->B8 B9 This compound B8->B9

Diagram 1: Pharmacological mechanisms and plant biosynthesis of this compound. The diagram highlights the activation of antioxidant pathways (Keap1/Nrf2/ARE and HSF1/HSP70) and inhibition of pro-inflammatory cytokines, alongside the core MEP biosynthesis pathway in plants.

Conclusion

Microwave-assisted extraction represents a highly efficient and optimized method for obtaining this compound from plant materials. The parameters and detailed protocol provided here offer researchers a robust framework for reproducible extraction. Future research should focus on clarifying in vivo molecular targets, conducting pharmacokinetic and toxicity studies, and exploring nanotechnology-based delivery systems to fully realize the therapeutic potential of this promising natural product [2].

References

Comprehensive Application Notes and Protocols: Ultrasonic-Assisted Extraction of Solanesol from Tobacco Leaves

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Pharmaceutical Significance

This compound is a non-cyclic terpene alcohol composed of nine isoprene units (C₄₅H₇₄O) that predominantly accumulates in solanaceous plants, with tobacco (Nicotiana tabacum) containing the highest concentrations [1]. This 45-carbon aliphatic isoprenoid plays crucial physiological roles in plants, including participation in immune responses against pathogens like tobacco mosaic virus (TMV) and adaptation to moderately high temperatures [1]. In tobacco plants, research has demonstrated that the this compound content in resistant varieties increased by ≥7 times one week after TMV infection, while susceptible varieties showed no significant increase, highlighting its role in plant defense mechanisms [1].

The pharmaceutical significance of this compound stems from its versatile biological activities and role as a key intermediate for synthesizing therapeutic compounds. This compound exhibits antimicrobial, anti-inflammatory, anti-ulcer, and anti-tumor properties [1]. Recent research has demonstrated its efficacy in alleviating chronic inflammatory pain in mouse models, where this compound administration significantly reduced mechanical allodynia and thermal hypersensitivity while suppressing spinal glial cell activation and proinflammatory cytokines (TNF-α and IL-1β) [2]. More importantly, this compound serves as a crucial precursor for the synthesis of coenzyme Q10 (ubiquinone), which functions in cellular energy production and antioxidant defense; vitamin K2 (menaquinone), essential for blood clotting and bone metabolism; and SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine), an anti-cancer agent synergizer that overcomes multidrug resistance in cancer cells [1].

Fundamentals of Ultrasound-Assisted Extraction (UAE)

Principles and Mechanisms

Ultrasound-assisted extraction utilizes high-frequency sound waves (>20 kHz) beyond human hearing to enhance the extraction of bioactive compounds from plant matrices. The fundamental mechanism driving UAE is acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid medium [3]. When ultrasonic waves pass through a solvent, they generate alternating compression and rarefaction cycles that create microscopic bubbles. These bubbles collapse violently during compression phases, generating localized extreme conditions with temperatures reaching 5000 K and pressures up to 1000 atm [3]. This cavitational effect induces several physical phenomena that enhance extraction efficiency.

The primary mechanisms through which UAE improves extraction yields include:

  • Fragmentation: Cavitation bubble collapse generates shockwaves that break down plant cell structures, reducing particle size and increasing surface area for improved mass transfer [3].

  • Erosion: Implosion of cavitation bubbles on plant tissue surfaces causes localized damage that facilitates solvent penetration into cellular structures [3].

  • Sonoporation: Ultrasound induces pore formation in cell membranes, enabling the release of intracellular compounds like this compound [3].

  • Shear forces: Turbulence and microstreaming from bubble collapse disrupt cell walls and enhance mixing at the solid-liquid interface [3].

Compared to conventional extraction techniques, UAE offers significant advantages including reduced extraction time, lower solvent consumption, decreased energy requirements, and enhanced extraction yields while better preserving thermolabile compounds due to its ability to operate effectively at lower temperatures [4] [3]. The non-thermal nature of ultrasound makes it particularly suitable for compounds like this compound that may degrade under prolonged heat exposure.

Equipment Configuration

UAE systems typically employ either ultrasonic baths or probe-type systems (sonotrodes). Ultrasonic baths distribute energy throughout a liquid medium but suffer from non-uniform energy distribution and decreasing power output over time [3]. In contrast, probe systems deliver higher ultrasonic intensity directly to the extraction mixture through a horn immersed in the solvent, resulting in more efficient cavitation and better reproducibility [3]. For laboratory-scale extraction, probe tip diameters typically range from 2 mm for small volumes (up to 5 mL) to 25 mm for larger volumes (up to 1 L), with 20 mm flat tips being common for plant material extraction [3].

Extraction Protocols and Methodologies

Conventional Solvent-Based UAE Protocol

The following protocol details the optimized sequential extraction of this compound from tobacco leaves using microwave-assisted extraction (MAE) followed by UAE, as demonstrated by Safitra et al. [5]:

Materials and Equipment:

  • Plant material: Dried tobacco leaves (Nicotiana tabacum) ground to 40-60 mesh particle size
  • Solvents: Non-polar solvents (hexane or petroleum ether), polar solvents (ethanol, methanol)
  • Equipment: Ultrasonic probe system (20 mm tip diameter), microwave extraction system, vacuum filtration setup, rotary evaporator

Step-by-Step Procedure:

  • Sample Preparation:

    • Dry fresh tobacco leaves at 40°C until constant weight
    • Grind using a laboratory mill and sieve to obtain 40-60 mesh particles
    • Store in airtight containers protected from light at room temperature
  • Primary Microwave-Assisted Extraction:

    • Weigh 5.0 g of dried tobacco powder
    • Add 30 mL of hexane (solvent-to-solid ratio 6:1 mL/g)
    • Perform MAE at 400 W for 1.5 minutes
    • Filter through Whatman No. 1 filter paper under vacuum
    • Retain the filter cake for subsequent UAE step
  • Ultrasound-Assisted Extraction:

    • Transfer the filter cake from MAE to an extraction vessel
    • Add 200 mL of hexane (solvent-to-solid ratio 40:1 mL/g)
    • Maintain solvent ratio of 1:2 (non-polar/polar, v/v)
    • Set ultrasonic probe system to the following parameters:
      • Frequency: 20-40 kHz
      • Power: 150-500 W (adjust based on system capacity)
      • Temperature: 40°C (controlled using water bath)
      • Time: 10 seconds (0.17 minutes)
      • Duty cycle: 50-70% (pulsing mode to prevent overheating)
    • Subject the mixture to ultrasonic treatment while stirring moderately
  • Post-Extraction Processing:

    • Filter the extract through a 0.45 μm membrane filter
    • Concentrate using rotary evaporation at 40°C under reduced pressure
    • Dry completely under nitrogen stream
    • Weigh to determine crude this compound yield
  • Purification:

    • Dissolve crude extract in 1,2-dichloroethane
    • Load onto silica gel column chromatography
    • Elute with gradient of hexane and ethyl acetate
    • Collect this compound-rich fractions
    • Evaporate solvent and analyze purity by HPLC

Table 1: Optimal UAE Parameters for this compound Extraction from Tobacco Leaves

Parameter Optimal Value Experimental Range
Solvent-to-solid ratio 40:1 (mL/g) 10:1 - 50:1 (mL/g)
Solvent ratio (non-polar/polar) 1:2 (v/v) 2:3, 1:1, 3:2, 2:1
Temperature 40°C 30 - 70°C
Extraction time 10 seconds (0.17 min) 10 seconds - 10 minutes
Ultrasound frequency 20-40 kHz 20-100 kHz
Solvent system Hexane or petroleum ether Various non-polar solvents
Natural Deep Eutectic Solvents (NADES) UAE Protocol

The combination of natural deep eutectic solvents with UAE represents a green extraction approach that aligns with sustainable chemistry principles [6]. NADES are composed of natural primary metabolites like choline chloride, organic acids, and sugars that form eutectic mixtures with high extraction efficiency for various bioactive compounds.

NADES Preparation:

  • Combine choline chloride and glycerol in a 1:2 molar ratio
  • Heat at 80°C with continuous stirring (400 rpm) until a homogeneous liquid forms
  • Add 30% water (v/v) to adjust viscosity

UAE-NADES Extraction Procedure:

  • Mix 1.0 g of dried tobacco powder with 20 mL of NADES (solvent-to-solid ratio 20:1)
  • Perform UAE using an ultrasonic bath or probe system at 40°C for 20 minutes
  • Centrifuge at 5000 rpm for 10 minutes to separate insoluble material
  • Dilute the supernatant with ethanol (1:1 v/v) to reduce viscosity
  • Filter through 0.22 μm syringe filter
  • Analyze this compound content by HPLC or LC-MS

Critical Process Parameters and Optimization Strategies

Ultrasonic System Parameters

The efficiency of this compound extraction via UAE depends critically on several ultrasonic parameters that must be optimized for each specific plant matrix and equipment configuration:

  • Ultrasonic Power and Amplitude: Power delivered during UAE significantly influences this compound yield. Studies indicate that optimal power typically falls between 150-500 W, with higher powers generating more intense cavitation until a threshold is reached [3]. Beyond this optimal point, excessive power creates too many cavitation bubbles that actually dampen the cavitation effect through cushioning, potentially degrading this compound through free radical formation [3]. Power is often expressed as amplitude percentage (0-100% of system capacity) or power density (W/mL), with a linear relationship typically existing between amplitude and output power in the 30-80% amplitude range [3].

  • Frequency: The optimal frequency range for UAE of bioactive compounds typically lies between 20-40 kHz [3]. Lower frequencies generate larger cavitation bubbles that collapse more violently, enhancing cell wall disruption, while higher frequencies produce smaller bubbles with gentler collapse more suitable for delicate compounds. For this compound extraction, frequencies in the 20-40 kHz range provide the ideal balance between effective cell disruption and compound stability.

  • Extraction Time and Duty Cycle: Unlike conventional extraction methods requiring hours, UAE achieves efficient this compound extraction in remarkably short timeframes. Research demonstrates optimal extraction occurs in as little as 10 seconds (0.17 minutes) [5]. The duty cycle (pulsing mode) prevents overheating by alternating ultrasound ON and OFF periods, with 50-70% duty cycles typically optimal for this compound extraction [3].

Table 2: Optimization of UAE Parameters for Enhanced this compound Yield

Parameter Effect on Extraction Optimization Strategy
Ultrasonic Power Increased power enhances cavitation until threshold; excessive power causes degradation Use response surface methodology to identify optimal power (150-500 W range)
Temperature Higher temperature improves solubility but may degrade thermolabile compounds Maintain at 40°C for optimal this compound stability and extraction efficiency
Time Longer exposure increases yield initially, then plateaus or decreases Optimize at 10 seconds to 10 minutes; shorter times preferred for energy efficiency
Solvent-to-Solid Ratio Higher ratios improve mass transfer but increase solvent usage 40:1 mL/g provides optimal balance between yield and solvent consumption
Solvent Composition Polarity affects this compound solubility and cell wall penetration Mixed solvents (non-polar/polar, 1:2 v/v) enhance extraction efficiency
Solvent Selection and Material Considerations

Solvent selection critically influences this compound extraction efficiency due to its non-polar nature. Hexane and petroleum ether have demonstrated highest extraction yields, with optimal performance at a specific non-polar to polar solvent ratio of 1:2 (v/v) [5]. The solvent-to-solid ratio significantly impacts mass transfer rates, with research indicating optimal values between 10:1 to 50:1 mL/g, and 40:1 mL/g providing the best this compound yields from tobacco leaves [5].

Plant material characteristics including particle size, moisture content, and cellular structure affect ultrasound penetration and cavitation efficiency. Optimal results are obtained with 40-60 mesh tobacco powder, providing sufficient surface area while preventing excessive scattering of ultrasonic waves [5]. Pre-treatment methods such as microwave-assisted extraction can enhance subsequent UAE efficiency by initially disrupting cellular structures [5].

Analytical Methods for this compound Quantification

Extraction Yield Assessment

Accurate quantification of this compound extraction efficiency requires validated analytical methods. The extraction yield is typically calculated as the percentage of this compound mass relative to the initial dry plant material:

Yield Calculation: [ \text{Yield (%, w/w)} = \frac{\text{Mass of extracted this compound (g)}}{\text{Mass of dry tobacco (g)}} \times 100] Under optimal UAE conditions, this compound yields of 2.05% (w/w) with hexane and 1.49% (w/w) with petroleum ether have been reported [5]. Simultaneously, nicotine yields under identical conditions were 1.94% and 0.75% (w/w) respectively, highlighting the importance of purification for pharmaceutical applications [5].

Chromatographic Analysis and Purity Assessment

High-performance liquid chromatography provides precise this compound quantification and purity assessment:

HPLC Conditions:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: Methanol:water (95:5, v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV detector at 210-215 nm
  • Column temperature: 30°C
  • Injection volume: 10-20 μL

Purity Assessment:

  • Crude this compound extracts typically require purification for pharmaceutical applications
  • Silica gel column chromatography with 1,2-dichloroethane elution can achieve purities of 88.7% [5]
  • Further purification through recrystallization or preparative HPLC can enhance purity to >95%

LC-MS/MS methods enable comprehensive metabolomic profiling of this compound and related terpenoids in complex extracts, as demonstrated in studies investigating NtSPS1 knockout tobacco lines [7]. This approach allows simultaneous quantification of this compound while monitoring potential co-extracted compounds that may affect final product quality.

Advanced Applications and Future Perspectives

Integration with Other Extraction Technologies

Sequential extraction approaches combining UAE with other green extraction technologies demonstrate enhanced efficiency for this compound recovery. The microwave-ultrasound-assisted extraction method leverages microwave energy for rapid cellular heating followed by ultrasound-mediated cell disruption, achieving superior yields compared to individual techniques [5]. Similarly, ultrasound-assisted enzymolysis shows promise for this compound extraction by enzymatically breaking down cell wall components before ultrasound application, potentially improving release of intracellular compounds [6].

Response surface methodology with numerical optimization has emerged as a powerful statistical tool for optimizing UAE parameters, enabling researchers to model complex interactions between variables and identify optimal conditions with reduced experimental runs [8] [3]. This approach typically employs Central Composite Design or Box-Behnken Design to generate predictive models for this compound yield based on key parameters including ultrasonic power, time, temperature, and solvent composition.

Molecular Biology Approaches for Enhanced this compound Production

Recent advances in gene editing technologies offer innovative approaches to enhance this compound content in source plants. Studies demonstrate that NtSPS1 knockout tobacco exhibits significantly altered terpenoid profiles, with this compound content lowered by approximately fourfold compared to wild-type plants [7]. This gene encodes solanesyl diphosphate synthase, a pivotal enzyme in the this compound biosynthetic pathway that catalyzes the formation of solanesyl diphosphate from isoprene units [1] [7].

The biosynthetic pathway of this compound in plants occurs through the 2-C-methyl-d-erythritol 4-phosphate pathway within plastids, involving key enzymes including 1-deoxy-d-xylulose 5-phosphate synthase, 1-deoxy-d-xylulose 5-phosphate reductoisomerase, isopentenyl diphosphate isomerase, geranyl geranyl diphosphate synthase, and solanesyl diphosphate synthase [1]. Understanding these enzymatic steps enables metabolic engineering strategies to enhance this compound accumulation, potentially improving extraction efficiency from plant sources.

The following diagram illustrates the experimental workflow for ultrasonic-assisted extraction and analysis of this compound:

G Ultrasonic-Assisted Extraction Workflow for this compound SamplePrep Sample Preparation (Drying, Grinding, Sieving) MAE Primary Microwave Extraction (400W, 1.5 min, 6:1 solvent ratio) SamplePrep->MAE 5g dried powder UAE Ultrasound-Assisted Extraction (40°C, 10 sec, 40:1 solvent ratio) MAE->UAE Filter cake Filtration Vacuum Filtration (0.45 μm membrane) UAE->Filtration Crude extract Concentration Concentration (Rotary Evaporation, 40°C) Filtration->Concentration Filtered extract Purification Purification (Silica Gel Column Chromatography) Concentration->Purification Concentrated extract Analysis Analysis & Quantification (HPLC, LC-MS/MS) Purification->Analysis Purified this compound

Conclusion

Ultrasound-assisted extraction represents an efficient, environmentally friendly approach for this compound recovery from tobacco leaves and other solanaceous plants. The optimized protocol combining MAE pre-treatment with brief UAE exposure (as short as 10 seconds) at 40°C with hexane solvent (40:1 mL/g ratio) enables rapid extraction with yields exceeding 2% (w/w). The integration of green chemistry principles through NADES solvents, along with statistical optimization using response surface methodology, further enhances the sustainability and efficiency of this compound extraction.

Future developments in ultrasonic equipment design, multimodal extraction approaches, and metabolic engineering of source plants promise to improve this compound production efficiency for pharmaceutical applications. As research continues to elucidate the molecular mechanisms underlying this compound's therapeutic effects, particularly its anti-inflammatory properties and potential in chronic pain management [2], efficient extraction protocols will remain crucial for enabling further pharmacological studies and therapeutic development.

References

Comprehensive Application Notes and Protocols for HPLC Determination of Solanesol in Tobacco and Related Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Analytical Importance

This compound is a trisisoprenoid alcohol (C₄₅H₇₄O) that serves as a key biochemical precursor for the synthesis of high-value compounds including coenzyme Q10 and vitamin K analogues. This long-chain terpenoid alcohol was first isolated from flue-cured tobacco by Rowland et al. in 1956 and has since been identified as a major tobacco constituent with significant commercial and research applications [1] [2]. Beyond its role as a synthetic intermediate, this compound exhibits intrinsic biological activities including cardiac stimulant, lipid antioxidant, and antibiotic properties, with ongoing clinical investigations exploring its potential as an anti-cancer agent [3].

The accurate quantification of this compound in tobacco and tobacco products is essential for multiple applications: quality control in tobacco processing, extraction optimization for commercial production, and exposure assessment in smoking behavior studies. The analytical challenge in this compound determination stems from its unique chemical properties—specifically its low UV absorptivity with maximum absorption around 200-210 nm, its presence in both free and esterified forms in plant tissue, and its susceptibility to degradation under high temperatures [3] [2]. These characteristics necessitate careful selection of extraction methodologies, chromatographic conditions, and detection systems to achieve accurate and reproducible results.

Table 1: Key Chemical and Analytical Properties of this compound

Property Description Analytical Significance
Chemical Formula C₄₅H₇₄O High molecular weight (631.09) facilitates MS detection
Structure All-trans nonaprenyl alcohol Polyisoprenoid chain creates detection challenges
UV Maximum ~200-210 nm Low UV sensitivity requires alternative detection methods
Solubility Insoluble in water, soluble in non-polar organic solvents Guides extraction solvent selection
Forms in Tobacco Free alcohol and fatty acid esters Requires saponification for total this compound determination
Stability Heat-sensitive Degrades at high temperatures, limiting GC applications

Sample Preparation and Extraction Methods

Modern Extraction Techniques

The efficient extraction of this compound from tobacco matrixes requires strategies that address its lipophilic nature and the presence of both free and esterified forms. Traditional methods like Soxhlet extraction and room-temperature maceration have been largely superseded by modern techniques that offer reduced solvent consumption, shorter processing times, and enhanced extraction efficiency [3] [2]. Microwave-assisted extraction (MAE) has emerged as a particularly effective approach, leveraging microwave energy to accelerate solvent penetration and compound release. The MAE protocol developed by Zhou et al. demonstrates that optimal extraction occurs using hexane as solvent with microwave power of 400W for 5 minutes extraction time, achieving recovery rates exceeding 98% while reducing solvent consumption by approximately 50% compared to conventional methods [3].

For comprehensive quantification of total this compound content (both free and esterified forms), saponification followed by ultrasound-assisted extraction (UAE) has proven highly effective. This dual approach first liberates bound this compound through alkaline hydrolysis, then extracts the free alcohol using ultrasonic energy [2] [4]. The optimal saponification conditions involve treatment with ethanolic KOH (0.5-1.0 M) at 70-80°C for 30-45 minutes, followed by UAE with hexane or ethyl acetate for 15-20 minutes. This method has demonstrated extraction efficiencies of 98.7% for various tobacco types and significantly improves the completeness of this compound recovery compared to non-saponification approaches [4].

Extraction Workflow

The following diagram illustrates the comprehensive sample preparation workflow for this compound analysis from tobacco samples:

G This compound Extraction and Analysis Workflow cluster_Extraction Extraction Options Start Tobacco Sample (Powdered) Saponification Saponification Step (Ethanolic KOH, 70-80°C, 30-45 min) Start->Saponification For total this compound Extraction Extraction Method Start->Extraction For free this compound Saponification->Extraction MAE Microwave-Assisted Extraction (5 min, 400W) Extraction->MAE Preferred method UAE Ultrasound-Assisted Extraction (15-20 min) Extraction->UAE Alternative method Cleanup Sample Cleanup (Centrifugation, Filtration) MAE->Cleanup UAE->Cleanup Analysis HPLC Analysis Cleanup->Analysis HPLC/LC-MS

Table 2: Comparison of this compound Extraction Protocols

Extraction Parameter Microwave-Assisted Extraction Ultrasound-Assisted Extraction Traditional Soxhlet
Time Required 5-10 minutes 15-20 minutes 4-6 hours
Solvent Volume 10-20 mL 15-25 mL 100-200 mL
Temperature 60-70°C 40-50°C Solvent boiling point
Efficiency 98-99% 97-98.7% 95-97%
Equipment Cost High Moderate Low
Suitability for Total this compound Requires pre-saponification Compatible with post-saponification Compatible with pre-saponification

HPLC Analysis Protocols

HPLC-UV Analysis Methods

Despite the detection challenges associated with this compound's low UV absorptivity, HPLC-UV remains a widely used technique due to its accessibility and cost-effectiveness. The optimal UV detection wavelength for this compound is typically within the 200-210 nm range, though this necessitates the use of high-purity solvents with minimal UV absorbance in this region to reduce background interference [2] [4]. A robust RP-HPLC-UV method for this compound quantification employs a C4 or C8 reversed-phase column (e.g., Hypersil C4, 150 × 4.6 mm, 5µm) with an isocratic mobile phase of acetonitrile-water (98:2, v/v) at a flow rate of 0.8 mL/min and column temperature maintained at 30-35°C [4]. This method provides excellent separation efficiency with a retention time of approximately 12-15 minutes for this compound and a linear dynamic range of 3.65-4672 ng per injection.

For improved sensitivity with UV detection, the mobile phase composition can be optimized to acetonitrile-isopropanol (60:40, v/v), which enhances this compound separation from interfering compounds while maintaining reasonable backpressure [3]. The injection volume typically ranges from 5-20 µL, with smaller volumes preferred when analyzing concentrated extracts to avoid column overloading. To address the inherent sensitivity limitations of UV detection at low wavelengths, sample preconcentration through solvent evaporation and reconstitution in smaller volumes may be employed, effectively improving the method detection limit to approximately 1.8 ng per injection [4].

Alternative Detection Methods
3.2.1 HPLC with Evaporative Light Scattering Detection (ELSD)

The HPLC-ELSD platform effectively circumvents the limitations of UV detection for this compound analysis. As a mass-sensitive detection system, ELSD responds to non-volatile analyte particles remaining after mobile phase evaporation, making it ideal for compounds with weak chromophores [3]. The optimal HPLC-ELSD configuration utilizes a C18 reversed-phase column with acetonitrile-isopropanol (60:40, v/v) mobile phase at 1.0 mL/min. Critical ELSD parameters include: nebulizer temperature of 40°C, evaporation temperature of 80°C, and gas flow rate of 1.5 SLM (standard liters per minute). This configuration provides excellent linearity (r² > 0.999) across the concentration range of 10-500 µg/mL and does not suffer from the solvent interference issues that plague low-wavelength UV detection [3].

3.2.2 LC-Mass Spectrometric Methods

Liquid chromatography coupled with mass spectrometry provides the highest sensitivity and selectivity for this compound determination, particularly valuable for complex matrices and low-concentration samples. Various ionization techniques have been successfully employed, including atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) [5] [6]. In the APCI-positive mode, this compound typically forms a stable [M-H₂O+H]⁺ ion with m/z 613.5, while ESI may generate both [M+Na]⁺ (m/z 653.6) and [M+K]⁺ (m/z 669.5) adducts [6]. The LC-APCI-MS method developed by Chen et al. employs an Alltima C8 column (250 × 4.6 mm) with methanol-water (98:2, v/v) mobile phase and achieves an exceptional detection limit of 0.12 ng, significantly lower than UV or ELSD methods [6].

Analytical Technique Selection Diagram

The following diagram illustrates the decision pathway for selecting appropriate analytical methods based on research objectives and available instrumentation:

G This compound Method Selection Guide Start Research Objective Q1 Detection Sensitivity Requirement? Start->Q1 HighSens High Sensitivity Needed Q1->HighSens Yes ModSens Moderate Sensitivity Acceptable Q1->ModSens No Q2 Available Instrumentation? UV HPLC-UV LOD: 1.8-5.0 ng Q2->UV UV only ELSD HPLC-ELSD LOD: 10-20 ng Q2->ELSD ELSD available No MS MS LC-MS/APCI-MS LOD: 0.12 ng Q2->MS MS available Q3 Sample Complexity? Complex Complex Matrix Q3->Complex Yes Simple Simple Matrix Q3->Simple No HighSens->Q3 ModSens->Q2 Complex->MS Select Simple->MS Select

Table 3: Comparison of HPLC Detection Techniques for this compound

Detection Parameter UV Detection ELSD APCI-MS
Detection Limit 1.8-5.0 ng 10-20 ng 0.12-0.5 ng
Linear Range 3.65-4672 ng 100-5000 ng 1.9-367 µg/butt
Selectivity Low Moderate High
Mobile Phase Restrictions High-purity, low UV cutoff Volatile buffers required Volatile buffers required
Matrix Effects Significant Moderate Minimal with MRM
Equipment Cost Low Moderate High
Reproducibility (RSD) <5% <3% <2%

Method Validation and Quality Assurance

Validation Parameters

Comprehensive method validation is essential to establish the reliability, accuracy, and robustness of this compound quantification methods. The International Conference on Harmonisation (ICH) guidelines provide the framework for validation of analytical procedures, with key parameters including linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness [1]. For this compound analysis using HPTLC, excellent linearity has been demonstrated with correlation coefficients of r = 0.9978 in the concentration range of 100-5000 ng/spot, with LOD and LOQ values of 13 and 30 ng/spot, respectively [1]. Similarly, for LC-UV methods, linear dynamic ranges of 3.65-4672 ng with correlation coefficients exceeding 0.999 have been reported [4].

Precision assessments, including both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variation), should demonstrate relative standard deviations (RSD) below 5% for well-controlled methods [1] [4]. Accuracy is typically established through recovery studies using spiked samples, with acceptable recovery rates generally falling between 95-105%. For instance, the HPLC-ELSD method developed by Zhou et al. demonstrated average recoveries exceeding 98%, while the LC-APCI-MS method achieved 99.1% recovery, both well within acceptable limits for quantitative analysis [3] [6].

Reference Materials and Quality Control

The use of certified reference materials is critical for method validation and quality assurance. This compound reference standards are commercially available with purities exceeding 93% (TCI America), though higher purity materials (>99%) can be prepared from tobacco leaves through petroleum ether extraction, dynamic saponification, silica gel chromatography, and final purification using preparative HPLC with methanol-ethanol mobile phase [7]. For ongoing quality control, the inclusion of quality control samples at low (QCL) and high (QCH) concentrations with each analytical batch enables continuous method performance monitoring [5]. These QC samples can be prepared from reference cigarettes smoked under standardized ISO (35 mL puff volume, 60 s interval) and Health Canada (55 mL puff volume, 30 s interval) regimes to represent typical exposure ranges encountered in analytical practice [5].

Applications and Case Studies

Tobacco Plant Analysis

The application of validated HPLC methods has revealed significant variations in this compound content based on geographical origin, tobacco variety, and plant part. Research on Indian tobacco varieties demonstrated that leaf samples from Karnataka contained the highest this compound levels at 3.52 mg/g (0.35%), while significant variations were observed across different geographical regions [1]. Similarly, analysis of Chinese tobacco leaves from Fujian province showed this compound content ranging from 0.20% to 1.50% of dry weight, with upper leaves consistently containing higher this compound concentrations compared to lower leaves [4]. These findings highlight the importance of standardized sampling protocols when comparing this compound content across different tobacco sources and suggest that selective harvesting of plant parts with higher this compound content could improve extraction efficiency for commercial production.

Smoke Exposure Assessment

This compound serves as an effective exposure marker for tobacco smoke particulate matter, with applications in estimating mouth-level intake of smoke constituents during natural smoking behaviors [5]. The analysis of this compound deposited in discarded cigarette filters provides a non-invasive approach to estimate individual exposure to nicotine and other smoke constituents on a per-cigarette basis. A high-throughput method using LC-MS/MS analysis of filter extracts has been developed, incorporating a 48-well plate format for automated sample preparation that reduces processing time and solvent use while increasing throughput 10-fold compared to previous methods [5]. This approach demonstrates linearity from 1.9 to 367 μg/butt with a detection limit of 0.05 μg/butt and recovery rates exceeding 93% across concentration levels, making it suitable for large-scale epidemiological studies of smoking behavior and exposure [5].

Preparation of Reference Materials

The preparation of high-purity this compound reference material from tobacco waste streams represents an important application with both economic and sustainability benefits. A validated protocol involves initial petroleum ether extraction of dried tobacco leaves, followed by dynamic saponification to hydrolyze esterified this compound, and silica gel chromatography for preliminary purification [7]. The crude this compound is then refined using preparative HPLC with a mobile phase of methanol-ethanol (60:40, v/v) to achieve final purity exceeding 99.7%, suitable for use as analytical reference material [7]. This approach demonstrates that waste tobacco leaves, typically considered a low-value byproduct, can serve as a viable source of high-purity this compound for analytical applications, potentially reducing dependence on commercial standards while adding value to agricultural waste streams.

Conclusion

The accurate quantification of this compound in tobacco and related products requires careful consideration of extraction methodology, chromatographic conditions, and detection system based on the specific analytical requirements. Modern extraction techniques including MAE and UAE offer significant advantages over traditional methods in terms of efficiency, solvent consumption, and processing time. For detection, while HPLC-UV remains accessible, HPLC-ELSD and LC-MS methods provide superior sensitivity and selectivity, particularly for complex matrices. The validated methods outlined in these application notes demonstrate robust performance across various tobacco sample types and have enabled important applications in plant composition analysis, smoke exposure assessment, and reference material preparation. As research into this compound's biological activities and commercial applications continues to expand, these analytical protocols will support further investigations into this valuable tobacco constituent.

References

Comprehensive Analytical Methods for Solanesol Quantification: HPTLC Protocol and Comparative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and its Analytical Importance

This compound (C₄₅H₇₄O) is an aliphatic terpene alcohol composed of nine isoprene units that serves as a critical pharmaceutical intermediate in the synthesis of numerous therapeutic compounds. First isolated from tobacco (Nicotiana tabacum) by Rowland et al. in 1956, this trisesquiterpenoid alcohol is predominantly found in Solanaceae plants, with tobacco leaves representing the richest natural source for commercial extraction [1] [2] [3]. This compound possesses several notable bioactive properties, including significant antioxidant activity due to its multiple non-conjugated double bonds that confer strong free radical absorption capacity, demonstrated anti-inflammatory effects through induction of haem oxygenase-1, neuroprotective activity potentially beneficial for managing Huntington's disease, and antimicrobial actions against various bacterial strains [1] [3]. These diverse bioactivities, combined with its role as a key intermediate in synthesizing coenzyme Q10, vitamin K2, and anticancer drug synergists, have established this compound as a high-value compound in pharmaceutical and cosmetic applications [1] [3].

The quantitative analysis of this compound in plant materials and pharmaceutical preparations presents significant analytical challenges due to its unique chemical properties. With a molecular structure containing nine isoprene units, this compound lacks strong chromophores, resulting in weak UV absorption maxima around 200-210 nm, which complicates detection using conventional UV-Vis spectrophotometry [4]. Furthermore, its high molecular weight and thermal sensitivity make gas chromatographic analysis problematic due to potential decomposition at elevated temperatures [4] [2]. These limitations have driven the development of various chromatographic techniques for this compound quantification, with High-Performance Thin-Layer Chromatography (HPTLC) emerging as a particularly effective method that combines excellent separation efficiency with simplified sample preparation and the ability to analyze multiple samples simultaneously [5].

Table 1: Overview of Analytical Methods for this compound Quantification

Method Detection System Linear Range Limit of Detection Key Advantages
HPTLC [5] Densitometry at 210 nm 100-5000 ng/spot 13 ng/spot High throughput, cost-effective, simple sample preparation
RP-HPLC-UV [6] UV at 202 nm 3.65-4672 ng 1.83 ng High sensitivity, good precision
HPLC-ELSD [4] Evaporative Light Scattering 0.1-1.5 mg/mL Not specified Universal detection, no chromophore needed
HPLC-ESI-TOF/MS [2] Mass Spectrometry Not specified 1.8 ng High specificity, compound identification

HPTLC Method for this compound Quantification

Materials and Reagents

The HPTLC method for this compound quantification requires specific chromatographic materials and analytical-grade reagents to ensure reproducible results. The stationary phase consists of pre-coated HPTLC silica gel 60 F₂₅₄ plates (20 × 10 cm) with a layer thickness of 200 μm, which provide excellent separation efficiency and the advantage of visual detection under UV light at 254 nm [5]. The mobile phase is prepared using n-hexane and ethyl acetate in an optimized ratio of 5:1 (v/v), both of analytical grade quality. For sample preparation, HPLC-grade methanol is recommended as the extraction solvent due to its efficiency in solubilizing this compound while minimizing interference from other plant constituents [5].

The standard preparation begins with high-purity this compound (≥98% purity) as the reference compound. A stock solution is prepared by accurately weighing 10 mg of this compound standard and dissolving it in 10 mL of methanol to obtain a concentration of 1 mg/mL [5]. This stock solution is subsequently diluted with methanol to prepare working standard solutions ranging from 0.1 to 5 mg/mL for constructing the calibration curve. All solutions should be stored in amber glass containers at 4°C when not in use to prevent degradation, with weekly preparation recommended to maintain stability [5].

Sample Preparation Protocol

Efficient extraction of this compound from plant material, particularly tobacco leaves, requires a meticulous approach to ensure complete recovery while minimizing degradation. The recommended procedure begins with drying and pulverization of tobacco leaves followed by passing through a 60-mesh sieve to obtain a homogeneous powder [5]. Approximately 1.0 g of this powdered material is accurately weighed and transferred to a 50 mL conical flask containing 10 mL of methanol. The mixture is subjected to ultrasonication-assisted extraction at 40°C for 30 minutes, which has been demonstrated to provide superior extraction efficiency compared to conventional reflux extraction [6] [2]. Following extraction, the solution is centrifuged at 4000 rpm for 10 minutes to separate particulate matter, and the supernatant is carefully collected. The extraction process is repeated twice with fresh methanol, and the combined supernatants are evaporated to dryness under reduced pressure at 40°C. The residue is reconstituted in exactly 10 mL of methanol and filtered through a 0.45 μm membrane filter prior to HPTLC analysis [5].

For tobacco industry waste materials (scrap, dust, and midrib), studies indicate that extraction efficiency may vary significantly based on the waste type and extraction parameters [3]. In such cases, a saponification step may be incorporated prior to extraction to liberate bound this compound esters, which constitute a substantial portion of total this compound in tobacco [2]. This involves refluxing the sample with ethanolic potassium hydroxide (0.5 M) for 45 minutes at 80°C, followed by neutralization and extraction with n-hexane. The extraction recovery should be validated by spiking pre-analyzed samples with known amounts of this compound standard, with acceptable recovery rates typically ranging between 95-102% [5].

Chromatographic Conditions and Instrumentation

The HPTLC analysis is performed under controlled environmental conditions with ambient temperature maintained at 25±2°C and relative humidity at 40±5% to ensure chromatographic reproducibility [5]. Sample application is achieved using an automated HPTLC applicator such as the CAMAG Linomat 5, which provides precise spraying of samples as 6 mm bands positioned 15 mm from the bottom edge of the plate, with a minimum distance of 10 mm between adjacent bands. The application volume typically ranges from 2-10 μL for both standards and samples, delivered at a constant application rate of 150 nL/s [5].

Chromatographic development is carried out in a twin-trough glass chamber previously saturated for 30 minutes with the mobile phase consisting of n-hexane:ethyl acetate (5:1, v/v). The development distance is optimized at 80 mm from the point of application, requiring approximately 15-20 minutes to complete. Following development, the plate is air-dried completely in a fume hood to remove residual solvent, and this compound bands are visualized as compact spots at Rf value 0.41 ± 0.02 [5]. Densitometric scanning is performed using a CAMAG TLC Scanner 4 operated in absorbance mode at 210 nm with deuterium light source, employing the following parameters: slit dimensions of 5.00 × 0.30 mm, scanning speed of 20 mm/s, and data resolution of 100 μm per step [5]. The resulting chromatograms are integrated using winCATS software (version 1.4.6) for peak area measurement and calibration curve construction.

G SamplePreparation Sample Preparation 1. Powder plant material (60 mesh) 2. Weigh 1.0 g accurately 3. Ultrasonicate with 10 mL methanol   at 40°C for 30 min 4. Centrifuge at 4000 rpm for 10 min 5. Collect supernatant 6. Repeat extraction twice 7. Combine & evaporate supernatants 8. Reconstitute in 10 mL methanol 9. Filter through 0.45 μm membrane HPTLCAnalysis HPTLC Analysis SamplePreparation->HPTLCAnalysis StandardPreparation Standard Preparation 1. Weigh 10 mg this compound standard 2. Dissolve in 10 mL methanol (1 mg/mL) 3. Prepare serial dilutions   (0.1-5 mg/mL) 4. Store at 4°C in amber glass StandardPreparation->HPTLCAnalysis SampleApplication Sample Application • Automated applicator (Linomat 5) • 6 mm bands, 15 mm from bottom • 10 mm between bands • 2-10 μL application volume • 150 nL/s application rate HPTLCAnalysis->SampleApplication ChromatographicDevelopment Chromatographic Development • Mobile phase: n-hexane:ethyl acetate (5:1) • Chamber saturation: 30 min • Development distance: 80 mm • Development time: 15-20 min SampleApplication->ChromatographicDevelopment Detection Detection & Quantification • Air-dry plate completely • Scan at 210 nm in absorbance mode • Slit: 5.00 × 0.30 mm • Scanning speed: 20 mm/s • Data resolution: 100 μm/step ChromatographicDevelopment->Detection DataAnalysis Data Analysis • Peak integration with winCATS • Calibration curve: 100-5000 ng/spot • Rf value: 0.41 ± 0.02 • LOD: 13 ng/spot, LOQ: 30 ng/spot Detection->DataAnalysis

Figure 1: Comprehensive Workflow for HPTLC Quantification of this compound from Plant Materials

Method Validation and Data Analysis

The HPTLC method for this compound quantification must undergo comprehensive validation to establish reliability, accuracy, and reproducibility according to ICH guidelines [5]. The method exhibits excellent linearity over a concentration range of 100-5000 ng per spot, with a correlation coefficient (r) of 0.9978, indicating a strong proportional relationship between concentration and peak area [5]. The limit of detection (LOD) and limit of quantification (LOQ) are determined to be 13 ng and 30 ng per spot, respectively, demonstrating high sensitivity for this compound quantification in complex plant matrices [5].

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation (RSD) values for peak areas of this compound standard solutions not exceeding 1.5% and 2.0%, respectively [5]. Accuracy assessment through standard addition methodology reveals recovery rates between 98.2-101.5%, confirming minimal matrix interference effects [5]. The robustness of the method is established by deliberately introducing small variations in mobile phase composition (±0.2 mL), development distance (±5 mm), and chamber saturation time (±5 minutes), with results demonstrating that the method remains unaffected by these minor operational changes [5].

Table 2: Validation Parameters for HPTLC Method of this compound Quantification

Validation Parameter Results Acceptance Criteria
Linearity range 100-5000 ng/spot -
Correlation coefficient (r) 0.9978 r ≥ 0.995
Limit of Detection (LOD) 13 ng/spot -
Limit of Quantification (LOQ) 30 ng/spot -
Repeatability (RSD, n=6) ≤1.5% ≤2.0%
Intermediate precision (RSD, n=6) ≤2.0% ≤3.0%
Recovery (%) 98.2-101.5% 95-105%
Robustness Insignificant variation RSD ≤ 2.0%

Alternative Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC coupled with various detection systems represents a widely employed alternative for this compound quantification, particularly when higher sensitivity is required. The RP-HPLC-UV method developed utilizes a Hypersil C₄ column (4.6 × 150 mm, 5 μm) with acetonitrile and water as mobile phase at a flow rate of 0.8 mL/min, achieving UV detection at 202 nm [6]. This method demonstrates exceptional sensitivity with a detection limit of 1.83 ng and a broad linear dynamic range from 3.65 to 4672 ng, coupled with an average recovery of 98.7% from tobacco leaf samples [6]. The chromatographic separation is typically completed within 15 minutes, making it suitable for high-throughput analysis of multiple tobacco samples.

For this compound detection without strong chromophores, HPLC with Evaporative Light Scattering Detection (ELSD) provides an effective solution that eliminates the need for UV-absorbing functional groups [4] [7]. The optimal conditions employ a C18 column with acetonitrile-isopropanol (60:40, v/v) as mobile phase at 1.0 mL/min flow rate, with ELSD parameters set at nebulizer gas flow of 1.5 L/min and drift tube temperature of 65°C [4] [7]. This approach offers satisfactory precision and recovery with a calibration range of 0.1-1.5 mg/mL and has been successfully applied to determine geographical variations in this compound content in tobacco samples from different growing regions in China [4] [7]. When combined with microwave-assisted extraction, the HPLC-ELSD method significantly reduces extraction time and solvent consumption while maintaining high recovery efficiency [4].

Advanced Chromatographic and Mass Spectrometric Methods

Liquid chromatography coupled with mass spectrometry provides superior specificity and sensitivity for this compound determination in complex matrices. The RP-HPLC with ESI-TOF/MS method enables both characterization and quantification of this compound in tobacco leaf extracts, offering the significant advantage of structural confirmation through accurate mass measurement [6] [2]. The method incorporates saponification and ultrasound-assisted extraction to liberate and extract both free and esterified this compound, followed by chromatographic separation on a C₄ column with acetonitrile-water mobile phase [2]. The electrospray ionization in positive mode with time-of-flight mass detection provides excellent specificity with a detection limit of 1.8 ng, representing more than 100-fold improvement in sensitivity compared to conventional UV-vis detection methods [2].

For specialized applications such as determining smoke exposure markers, a highly sensitive method using LC-MS/MS with a triple-quadrupole mass spectrometer has been developed for measuring this compound in discarded cigarette filter butts [8]. This approach utilizes reverse-phase liquid chromatography with multiple reaction monitoring (MRM) mode to achieve a detection limit of 0.05 μg/butt across a linear range of 1.9 to 367 μg/butt [8]. The method incorporates a 48-well plate format for automated sample preparation that dramatically reduces processing time and solvent consumption while increasing sample throughput approximately 10-fold compared to conventional methods [8]. This high-throughput approach demonstrates how advanced chromatographic techniques can be adapted to specific analytical requirements in tobacco exposure assessment.

Pharmaceutical Applications and Bioactivity Assessment

Bioactivities and Mechanism of Action

This compound exhibits multiple bioactive properties that underlie its pharmaceutical value, with its antioxidant activity representing one of the most significant attributes. The compound demonstrates potent free radical scavenging capacity due to the presence of several non-conjugated double bonds in its structure, with scavenging activities for superoxide anion and hydroxyl radicals comparable to Trolox, a water-soluble analog of vitamin E [1] [3]. Research has shown that this compound protects human hepatic L02 cells from ethanol-induced oxidative injury through upregulation of haem oxygenase-1 (HO-1) and heat shock protein 70, both of which play crucial cytoprotective roles in cellular defense mechanisms [3]. Additionally, this compound effectively absorbs ultraviolet radiation and inhibits tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in cosmetic formulations aimed at inhibiting skin ageing and age spot formation [3].

The anti-inflammatory activity of this compound has been demonstrated in both in vitro and in vivo models. Studies indicate that this compound induces HO-1 expression at both mRNA and protein levels, resulting in increased HO-1 activity in RAW264.7 cells [3]. The compound activates both p38 and Akt signaling pathways, and treatments with specific inhibitors for these pathways suppress this compound-induced activation of Nrf2, resulting in decreased HO-1 expression [3]. This mechanism likely underlines the observed anti-inflammatory effects, including the limitation of lipopolysaccharide-stimulated cytokine production through autophagic signaling. In animal models, this compound extracted from tobacco scrap has shown comparable topical anti-inflammatory properties to standard formulations against carrageenan-induced hind paw edema [3]. Furthermore, intragastric administration of this compound alleviates systemic oxidative stress and reduces expression of pro-inflammatory cytokines in rats with ligature-induced periodontitis, suggesting potential clinical applications for inflammatory conditions [3].

G cluster_0 Antioxidant Pathway cluster_1 Anti-inflammatory Pathway cluster_2 Neuroprotective Pathway cluster_3 Antimicrobial Activity This compound This compound Administration A1 Free Radical Scavenging • Superoxide anion • Hydroxyl radicals This compound->A1 A2 Upregulation of HO-1 and HSP70 This compound->A2 A4 UV Absorption & Tyrosinase Inhibition This compound->A4 B1 Activation of p38 and Akt Pathways This compound->B1 C1 Restoration of Coenzyme Q10 Levels This compound->C1 D1 Inhibition of E. coli, M. phlei P. aeruginosa, S. aureus This compound->D1 A3 Cytoprotection Against Oxidative Stress B2 Nrf2 Activation & HO-1 Induction B1->B2 B3 Suppression of Pro-inflammatory Cytokines B2->B3 C2 Improvement of Mitochondrial Function C1->C2 C3 Attenuation of Neuroinflammation C1->C3

Figure 2: Bioactive Pathways and Mechanisms of Action of this compound

Pharmaceutical Applications and Intermediate Utility

This compound serves as a critical pharmaceutical intermediate in the synthesis of several high-value compounds, most notably coenzyme Q10, vitamin K2, and the anticancer agent synergizer N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB) [1] [3]. Coenzyme Q10, a lipid-soluble quinone essential to the mitochondrial respiratory chain, participates in oxidative phosphorylation and ATP synthesis while acting as an activator of cellular metabolism and respiration [3]. This compound exhibits multiple physiological functions, including high antioxidant activity, enhancement of human immunity, strengthening of cardiac function, improvement of brain performance, and regulation of blood lipids, making it valuable for treating neurodegenerative diseases, hypertension, and cardiovascular conditions, as well as serving as a dietary supplement for patients with type 2 diabetes [3].

Beyond its role as a synthetic intermediate, this compound has been incorporated into novel drug delivery systems and medicinal formulations. This compound derivative micelles have shown promise for the delivery of hydrophobic drugs, leveraging the compound's amphiphilic properties to enhance bioavailability [1] [3]. Similarly, this compound-derived scaffolds have been utilized for bioactive peptide multimerization, and this compound-anchored DNA has been employed for mediating vesicle fusion in advanced drug delivery platforms [1] [3]. The neuroprotective applications of this compound have been explored in models of Huntington's disease, where this compound treatment significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complex activity, and attenuated inflammatory and oxidative damage in rat brains [3]. These diverse applications underscore the broad pharmaceutical utility of this compound beyond its traditional role as a chemical intermediate.

Table 3: Pharmaceutical Applications of this compound and Derivatives

Application Area Specific Use Mechanism/Function
Pharmaceutical Intermediate Coenzyme Q10 synthesis Side-chain component for ubiquinone drugs
Vitamin K2 production Precursor for menaquinone synthesis
Anticancer agent synergizer (SDB) Enhances efficacy of chemotherapeutic agents
Drug Delivery Systems This compound derivative micelles Delivery vehicle for hydrophobic drugs
This compound-derived scaffolds Bioactive peptide multimerization
This compound-anchored DNA Mediates vesicle fusion
Therapeutic Applications Antioxidant formulations Free radical scavenging, UV protection
Anti-inflammatory preparations HO-1 induction, cytokine suppression
Neuroprotective agents Mitochondrial protection, CoQ10 restoration

Conclusion

The comprehensive analysis presented in these application notes demonstrates that HPTLC methodology provides a reliable, cost-effective, and efficient approach for the quantification of this compound in plant materials, particularly tobacco. The validated method exhibits excellent analytical performance with appropriate sensitivity, precision, and accuracy for routine analysis, quality control, and research applications. For laboratories requiring higher sensitivity or dealing with more complex matrices, HPLC with UV or ELSD detection and advanced LC-MS techniques offer viable alternatives with enhanced detection capabilities. The pharmaceutical significance of this compound continues to drive methodological advancements in its analysis, ensuring that reliable quantification methods remain available to support research, development, and quality assurance of this valuable natural product and its derivatives across multiple therapeutic applications.

References

Comprehensive Application Notes and Protocols for LC-MS Analysis of Solanesol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Solanesol, a 45-carbon aliphatic terpene alcohol composed of nine isoprene units, is primarily found in solanaceous plants like tobacco, potato, and tomato, with tobacco leaves representing the richest source, containing up to 4.13% of dry weight [1] [2]. This compound has garnered significant scientific interest due to its diverse bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties [1] [3]. Furthermore, this compound serves as a critical pharmaceutical intermediate in the synthesis of coenzyme Q10, vitamin K2, and anti-cancer agent synergists [4] [5] [3].

The analysis of this compound presents particular challenges due to its low polarity and water insolubility, alongside the need to accurately quantify it in complex matrices such as plant extracts and biological samples [1] [2]. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful technique for addressing these challenges, offering the selectivity, sensitivity, and robustness required for precise this compound quantification in various research and quality control applications [6] [7].

Analytical Method Summaries

Table 1: Comparison of HPLC/LC-MS Methods for this compound Analysis

Method Feature HPLC-UV (Tobacco Leaf) [7] LC-MS/MS (Cigarette Filter Butts) [6] RP-HPLC-UV with ESI-TOF/MS (Tobacco Leaf) [7]
Sample Type Tobacco leaf Spent cigarette filters Tobacco leaf
Extraction Technique Saponification + Ultrasound-assisted extraction Automated 48-well plate extraction Saponification + Ultrasound-assisted extraction
Chromatography Reversed-Phase (RP-HPLC) Reversed-Phase (RP-LC) Reversed-Phase (RP-HPLC)
Mobile Phase Acetonitrile/Water (not specified) Not specified (reverse-phase) Acetonitrile/Water
Detection UV Triple-Quadrupole MS/MS UV and ESI-TOF/MS
Linear Range Not specified 1.9 - 367 μg/butt Not specified
Limit of Detection (LOD) 1.8 ng per injection 0.05 μg/butt High sensitivity (confirmed by MS)
Key Advantages Rapid, cost-effective, improved sensitivity over older UV methods High-throughput, environmentally friendly, high accuracy and precision Confirmed identity of this compound via accurate mass

Table 2: Bioactivities and Pharmacological Effects of this compound [1] [3]

Bioactivity Observed Effects Experimental Model
Antimicrobial Inhibits growth of S. aureus, E. coli, M. phlei, P. aeruginosa Standard and clinical bacterial strains
Antioxidant Scavenges DPPH, superoxide anion, and hydroxyl radicals; inhibits lipid peroxidation In vitro assays and L02 hepatocytes
Anti-inflammatory Inhibits secretion of IL-1β, TNF-α; reduces carrageenan-induced paw edema RAW264.7 cells; rat model
Neuroprotective Ameliorates behavioral, biochemical, and histological changes in Huntington's disease model Rat model of 3-nitropropionic-induced neurodegeneration
Membrane-Stabilizing Reduces mitochondrial membrane permeability; improves bacterial resistance to osmotic pressure Inner mitochondrial membrane; E. coli

Detailed Experimental Protocols

Sample Preparation and Extraction
3.1.1 Protocol for Total this compound from Plant Material (e.g., Tobacco Leaf)

Principle: This protocol is designed for the efficient extraction of total this compound (both free and esterified forms) from plant tissues like tobacco leaf, utilizing alkaline saponification to liberate bound this compound followed by ultrasound-assisted extraction (UAE) to maximize recovery [7].

Materials and Reagents:

  • Plant material (e.g., dried tobacco leaves), ground to a fine powder.
  • This compound standard (≥ 93% purity).
  • Potassium hydroxide (KOH), analytical grade.
  • Extraction solvent: n-Hexane, analytical or HPLC grade.
  • Ethanol, analytical grade.
  • Saponification flask or tube.
  • Ultrasonic bath.
  • Centrifuge.

Procedure:

  • Weighing: Accurately weigh approximately 1.0 g of homogenized plant powder into a saponification flask.
  • Saponification: Add 50 mL of ethanolic KOH (2 M). Reflux the mixture for 1 hour to hydrolyze this compound esters.
  • Cooling and Transfer: Allow the mixture to cool. Transfer the contents quantitatively to a separation funnel.
  • Liquid-Liquid Extraction: Add 50 mL of n-hexane to the separation funnel, shake vigorously for 5 minutes, and allow the layers to separate.
  • Collection: Collect the upper organic layer containing this compound.
  • Ultrasound-Assisted Extraction (Optional): For increased yield, the hexane layer can be subjected to ultrasound treatment for 15-30 minutes.
  • Concentration: Evaporate the hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
  • Reconstitution: Reconstitute the dry residue in 1-2 mL of a suitable LC-MS compatible solvent (e.g., methanol or acetonitrile).
  • Filtration: Filter the solution through a 0.22 μm syringe filter into an LC vial for analysis.
3.1.2 Protocol for this compound in Cigarette Filter Butts

Principle: This high-throughput method quantifies free this compound deposited in used cigarette filters as a marker for smoke constituent intake, using an internal standard (Geranylgeraniol, GG) for improved reliability and an automated 48-well plate format to reduce preparation time and solvent use [6].

Materials and Reagents:

  • Spent cigarette filter butts.
  • Internal Standard: Geranylgeraniol (GG, >95% purity).
  • Extraction solvent: Methanol or other suitable solvent.
  • 48-well plate system.
  • Cryovials for storage.

Procedure:

  • Storage and Equilibration: Store collected filters at -20°C. Before processing, equilibrate in a refrigerator for 24 hours, then at room temperature for at least 2 hours.
  • Sample Preparation: Cut a 1-cm portion from the mouth end of the filter. Remove the tipping paper and overwrap.
  • Internal Standard Addition: Place the bare filter segment into a well of a 48-well plate and spike with the internal standard solution.
  • Extraction: Add extraction solvent to the well to fully submerge the filter material.
  • Automated Extraction: Allow the extraction to proceed, facilitated by the automated plate system, with optional shaking or sonication.
  • Analysis: Directly analyze an aliquot of the extract by LC-MS/MS.
Instrumental Analysis: LC-MS Conditions

Liquid Chromatography Conditions (Example from Cigarette Filter Analysis) [6]:

  • Chromatography Mode: Reversed-Phase Liquid Chromatography (RP-LC)
  • Column: Not specified in detail, but a C18 column is typical for such applications.
  • Mobile Phase: The specific gradient was not detailed, but the method is described as "environmentally friendly," suggesting reduced solvent use. A common approach is a gradient of water and acetonitrile or methanol.
  • Flow Rate and Temperature: Optimized for separation efficiency.

Mass Spectrometry Conditions (LC-MS/MS) [6]:

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Mass Analyzer: Triple-Quadrupole (QqQ).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). This mode is selected for its high sensitivity and selectivity by monitoring specific precursor ion > product ion transitions for both this compound and the internal standard.
  • Key Parameters: The method reported a limit of detection (LOD) of 0.05 μg/butt and a linear range from 1.9 to 367 μg/butt. Accuracy and precision were validated with recoveries exceeding 93% at both low and high spiking levels.
Method Validation

A rigorous validation per standard guidelines should include:

  • Linearity: Demonstrated over the specified range (e.g., 1.9-367 μg/butt) with a correlation coefficient (R²) > 0.99 [6].
  • Accuracy and Precision: Assessed via recovery studies (should exceed 93%) and repeated measurements of quality control (QC) samples at low and high concentrations [6].
  • Limit of Detection (LOD) and Quantification (LOQ): Determined from signal-to-noise ratios. The cited method achieved an LOD of 0.05 μg/butt [6].
  • Specificity: Ensured by the MRM mode in MS/MS, which distinguishes this compound from potential matrix interferences [6].

Pathway and Workflow Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the comprehensive workflow from sample collection to data analysis for this compound quantification in plant materials and cigarette filters.

Key Pharmacological Mechanisms of this compound

This compound exhibits multiple bioactivities through complex molecular pathways. The diagram below summarizes its primary antioxidant and anti-inflammatory mechanisms of action.

Applications in Research and Development

The robust LC-MS protocols described herein enable critical advancements in several fields:

  • Smoking Behavior and Exposure Assessment: Quantification of this compound in discarded cigarette filter butts provides a non-invasive method to estimate mouth-level intake of nicotine and total particulate matter from smoking on a per-cigarette basis, reflecting real-world smoking behavior more accurately than machine smoking regimens [6].
  • Pharmaceutical Quality Control: LC-MS analysis ensures the quality and potency of this compound extracted for use as a pharmaceutical intermediate in the synthesis of coenzyme Q10, vitamin K2, and anti-cancer synergists like SDB [4] [3].
  • Bioactivity and Pharmacological Studies: These methods facilitate the precise measurement of this compound in in vitro and in vivo studies, aiding in the investigation of its antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties [1] [3].

Troubleshooting and Best Practices

  • Low Recovery during Extraction: For plant materials, ensure complete saponification by verifying the concentration of KOH and the reflux time. For UAE, optimize the duration and power settings [7].
  • Matrix Interference in LC-MS: The use of MS/MS in MRM mode is highly recommended to maintain specificity. The internal standard (Geranylgeraniol) corrects for potential matrix effects and variations in sample preparation [6].
  • Column Performance: Due to the non-polar nature of this compound, stable retention times and peak shape are best achieved on high-quality C18 columns with 100% organic solvent in the mobile phase for elution.

Conclusion

The application notes and protocols detailed in this document provide a solid foundation for the reliable quantification of this compound using LC-MS. The methods have been validated for accuracy, precision, and sensitivity in complex matrices like plant materials and cigarette filters. The integration of efficient sample preparation techniques, such as saponification with ultrasound-assisted extraction and automated high-throughput systems, with the selective and sensitive detection power of LC-MS/MS, makes this combination an indispensable tool for researchers in plant science, analytical chemistry, and drug development. The growing interest in the bioactivities and medicinal value of this compound underscores the importance of these robust analytical methods for future research and application development.

References

Application Notes and Protocols: Solanesol in Coenzyme Q10 Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Solanesol (C₄₅H₇₄O), a non-cyclic terpene alcohol composed of nine isoprene units, serves as a critical pharmaceutical intermediate for the synthesis of ubiquinone-based drugs, most notably coenzyme Q10 (CoQ10) [1] [2]. Its naturally occurring, long-chain, all-trans isoprenoid structure provides the ideal side-chain for CoQ10, making it a preferred starting material over total chemical synthesis, which often faces challenges with stereoselectivity and generates significant chemical waste [3] [4]. These notes provide a detailed technical overview of this compound's properties, accumulation, extraction, and its specific application in CoQ10 synthesis protocols for research and development purposes.

This compound Background and Bioactivities

Chemical Properties and Sources

This compound is a white to pale yellow solid at room temperature, characterized by its low polarity, insolubility in water, and solubility in organic solvents like hexane and ethanol [5]. Its structure features nine non-conjugated double bonds, which are responsible for its susceptibility to oxidation and its potent biological activities [5].

The primary commercial source of this compound is plants from the Solanaceae family. Tobacco (Nicotiana tabacum) is the richest source, with this compound content reaching up to 4.13% of the plant's dry weight [5]. Other sources include potato, tomato, eggplant, and pepper leaves [1] [6]. Tomato leaves have been identified as a promising alternative source, with subcritical CO₂ extraction yielding up to 1% this compound by dry weight [6].

Key Bioactivities and Pharmacological Potential

Beyond its role as a synthetic intermediate, this compound itself exhibits several notable bioactivities:

  • Antioxidant Activity: this compound demonstrates strong free radical scavenging ability, comparable to Trolox (a water-soluble vitamin E analog) [2]. It activates the Keap1/Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) [5].
  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) via the p38 and Akt signaling pathways [1] [2].
  • Antimicrobial Properties: this compound shows significant inhibitory effects against various bacteria, including Staphylococcus aureus and Escherichia coli [5] [2].
  • Neuroprotective and Nephroprotective Potential: Preclinical studies indicate this compound can ameliorate behavioral and biochemical changes in models of Huntington's disease and protect against gentamicin-induced nephrotoxicity by restoring mitochondrial complex enzymes [7] [2].

Table 1: Bioactivities and Associated Mechanisms of this compound

Bioactivity Observed Effects Proposed Mechanism(s)
Antioxidant Scavenges superoxide anion & hydroxyl radicals; protects from ethanol-induced hepatic oxidative injury [5] [2]. Activation of Keap1/Nrf2/ARE pathway; upregulation of HO-1 and Hsp70 [5].
Anti-inflammatory Reduces cytokine production in LPS-stimulated cells; alleviates periodontitis in rats [5] [2]. Inhibition via p38 and Akt signaling pathways; induction of HO-1 [1] [2].
Antimicrobial Inhibits growth of S. aureus, E. coli, M. phlei, and P. aeruginosa [5]. Not fully elucidated.
Neuroprotective Ameliorates 3-nitropropionic-induced Huntington's-like symptoms in rats [2]. Restoration of mitochondrial CoQ10 activity; attenuation of oxidative stress and inflammation [2].

Technical Protocols

Protocol 1: Accumulation and Biosynthesis of this compound in Plant Tissues
3.1.1 Background

This compound is biosynthesized in plant plastids via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, not the mevalonate pathway used in the cytoplasm [1] [8]. The biosynthetic process involves three key stages and several enzymes, with the final step catalyzed by solanesyl diphosphate synthase (SPS), which condenses the isoprene units to form the solanesyl backbone [1].

The following diagram illustrates the core biosynthetic pathway of this compound within the plastid, highlighting the key enzymatic steps.

G MEP MEP Pathway (Pyruvate & Glyceraldehyde-3-P) IPP Isopentenyl diphosphate (IPP) MEP->IPP DXS, DXR, IspD-IspH DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP IPI GPP Geranyl diphosphate (GPP, C₁₀) DMAPP->GPP GPS FPP Farnesyl diphosphate (FPP, C₁₅) GPP->FPP FPS GGPP Geranylgeranyl diphosphate (GGPP, C₂₀) FPP->GGPP GGPPS SPP Solanesyl diphosphate (SPP, C₄₅) GGPP->SPP SPS (Condensation) This compound This compound SPP->this compound Phosphatase

3.1.2 Key Factors Influencing Accumulation

Understanding these factors is crucial for selecting optimal raw material sources for extraction [1] [2] [8].

  • Genetic Factors: Resistant tobacco varieties show a ≥7-fold increase in this compound content after pathogen attack, while susceptible varieties do not [1].
  • Environmental Factors:
    • Pathogen Infection: Tobacco mosaic virus (TMV) infection can increase this compound content in resistant varieties [1].
    • Temperature: Moderately high temperatures (30°C day/20°C night) caused a more than six-fold increase in potato this compound content [1].
    • Agronomic Practices: Tobacco topping increases this compound content in leaves [1].
  • Organ- and Growth Stage-Specificity:
    • In tobacco, this compound content follows the order: Leaves > Stems > Roots (roots often have no measurable this compound) [8].
    • Content is lowest in young leaves, peaks in mature leaves at the S3 stage (e.g., 40 days after transplanting), and decreases slightly in senescent leaves [8].

Table 2: Factors Affecting this compound Accumulation in Plant Tissues

Factor Effect on this compound Content Notes / Quantitative Change
Plant Organ Leaves > Stems > Roots [8] Total this compound in leaves can be >21x higher than in stems [8].
Leaf Maturity Increases to a peak at maturity, then declines [8] Highest content found at S3 stage (40 days post-transplant) [8].
Pathogen Attack Increases in resistant varieties [1] ≥7-fold increase one week post-TMV infection in resistant tobacco [1].
Temperature Increases under moderate heat stress [1] >6-fold increase in potato under 30°C/20°C (day/night) [1].
Tobacco Topping Increases in leaves [1] Agronomic practice to remove the flower head.
Protocol 2: Extraction and Purification of this compound
3.2.1 Subcritical CO₂ Extraction from Tomato Leaves

This protocol describes a clean, efficient method for this compound extraction [6].

  • Principle: Utilizes CO₂ under subcritical pressure and temperature as a non-toxic, non-flammable solvent to extract this compound based on its low polarity.
  • Materials:
    • Source Material: Dried and ground tomato leaves.
    • Solvent: Food-grade CO₂.
    • Co-solvent: Anhydrous Ethanol.
    • Equipment: Subcritical/Supercritical CO₂ Extraction System.
  • Procedure:
    • Preparation: Dry tomato leaves and grind to a particle size of 0.3-0.5 mm.
    • Primary Extraction:
      • Load the ground leaves into the extraction vessel.
      • Set extraction parameters: 25°C and CO₂ pressure corresponding to the subcritical state.
      • Use ethanol as a static co-solvent modifier.
      • Perform dynamic extraction for a specified period.
    • Collection: The extract, containing ~40% this compound along with other active compounds (e.g., Vitamin K1), is collected upon depressurization [6].
    • Secondary Purification (Optional): To achieve higher purity (e.g., ~93%), the crude extract can be further purified, for instance, using methods like molecular distillation or column chromatography with molecularly imprinted polymers (MIPs) for selective separation [5] [6].
  • Notes:
    • This method is superior to conventional techniques (e.g., Soxhlet, ultrasonic-assisted) in yield and environmental impact [6].
    • Yield can reach nearly 1% of dry leaf weight [6].
3.2.2 Determination and Quantification
  • Recommended Method: Ultra-High Performance Liquid Chromatography (UPLC) [8].
  • Procedure Summary: Extract is dissolved in a suitable solvent (e.g., hexane, ethanol) and analyzed via reverse-phase UPLC. Quantification is achieved by comparison with a certified this compound standard curve.
Protocol 3: Chemical Synthesis of Coenzyme Q10 from this compound
3.3.1 Background

This compound serves as the source of the prenyl side chain in CoQ10 synthesis. The challenge lies in the stereoselective coupling of this side chain with a benzoquinone head group to produce the biologically active all-trans isomer [3] [4] [9]. The following diagram outlines a general synthetic strategy.

G This compound This compound (C₄₅H₇₄O) Activatedthis compound Activated this compound Derivative (e.g., halide) This compound->Activatedthis compound Activation (e.g., halogenation) CoQ10Intermediate CoQ10 Intermediate (Coupled Product) Activatedthis compound->CoQ10Intermediate Coupling Reaction (Pd-catalyzed) QuinonePrecursor Quinone Precursor (e.g., 2,3-dimethoxy-5-methyl-1,4-benzoquinone) QuinonePrecursor->CoQ10Intermediate Condensation CoQ10 Coenzyme Q10 (Purified) CoQ10Intermediate->CoQ10 Deprotection & Oxidation (Purification)

3.3.2 Synthetic Procedure (Based on Patent Literature)

This protocol outlines a convergent synthesis approach using palladium-catalyzed coupling [3] [9].

  • Principle: A protected and activated this compound derivative is coupled with a suitably functionalized quinone precursor under Pd-catalysis to form the CoQ10 skeleton.
  • Materials:
    • Starting Material: High-purity this compound (≥93%).
    • Reagents: 2,3-dimethoxy-4-chloromethyl-5-methyl-1,4-benzoquinone (or similar), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Anhydrous solvents (e.g., toluene, hexane).
    • Equipment: Schlenk line for inert atmosphere (Ar/N₂), round-bottom flasks, heating mantle, TLC/HPLC for monitoring.
  • Procedure:
    • Activation of this compound: Convert this compound to a more reactive derivative, such as solanesyl halide or phosphate.
    • Coupling Reaction:
      • Dissolve the activated this compound and the quinone precursor in a dry, degassed solvent like toluene under an inert atmosphere.
      • Add a Pd-catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to scavenge acids.
      • Heat the reaction mixture to 60-80°C and monitor by TLC/HPLC until completion (several hours).
    • Work-up and Purification:
      • Cool the reaction mixture and quench with water.
      • Extract the product with an organic solvent (e.g., hexane or ethyl acetate).
      • Wash the organic layer thoroughly with brine and dry over anhydrous MgSO₄.
      • Purify the crude product using techniques like silica gel column chromatography or recrystallization to obtain pure CoQ10.
  • Notes:
    • This method aims for high stereoselectivity to produce the all-trans isomer [9].
    • Overall yield for a 9-step convergent synthesis from this compound and other precursors has been reported at ~26% [3].
    • The purity of the final product should be confirmed by HPLC, NMR, and mass spectrometry.

Applications and Concluding Remarks

This compound's primary application remains its role as the key intermediate for the industrial and laboratory synthesis of CoQ10, a vital molecule with applications in the treatment of cardiovascular and neurodegenerative diseases, and as a dietary supplement and cosmetic ingredient [1] [3] [4]. Furthermore, this compound is used in the synthesis of Vitamin K2 and the anti-cancer agent synergizer SDB [1] [2].

Emerging applications include its use as:

  • An "active carrier" in nano-drug delivery systems for hydrophobic drugs [5].
  • A scaffold for bioactive peptide multimerization [2].
  • A therapeutic agent in its own right for oxidative stress-mediated disorders [7] [2].

References

Application Notes and Protocols: Solanesol in the Synthesis of Vitamin K2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Medicinal Significance

This compound is a non-cyclic terpene alcohol with the chemical formula C₄₅H₇₄O, characterized by its unique structure of nine all-trans isoprene units [1]. This white or pale yellow waxy solid is insoluble in water but soluble in organic solvents such as hexane and ethanol [2] [3]. It predominantly accumulates in plants of the Solanaceae family, with tobacco (Nicotiana tabacum) being the richest source, containing up to 4.13% of dry weight [2] [3]. Other significant sources include potato, tomato, eggplant, and pepper [1] [4].

The primary pharmaceutical significance of this compound lies in its role as a key intermediate in the synthesis of several high-value compounds, most notably Coenzyme Q₁₀, Vitamin K₂ (menaquinone), and the anti-cancer agent synergizer SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine) [4] [5] [6]. Its long, hydrophobic isoprenoid chain makes it ideally suited for constructing the side chains of these molecules. De novo chemical synthesis of this compound is extremely challenging due to its long carbon chain and specific stereochemistry [4] [7], making extraction from natural sources, particularly tobacco waste, the most viable production method [1] [5].

Vitamin K₂, specifically menaquinone-7 (MK-7), is a crucial lipid-soluble vitamin with well-established roles in blood coagulation and bone metabolism [8]. It promotes bone growth, inhibits bone resorption, stimulates bone mineralization, and has preventive and therapeutic effects on osteoporosis [4]. Furthermore, it diminishes blood clotting and reduces the progression of arteriosclerosis [4]. The structural similarity between the this compound molecule and the side chain of Vitamin K₂ makes it an indispensable building block in its pharmaceutical synthesis.

Bioactivities and Physicochemical Properties of this compound

Key Bioactivities

Beyond its role as a synthetic intermediate, this compound itself exhibits several valuable biological activities, underpinned by its nine non-conjugated double bonds [2] [5].

  • Antioxidant Activity: this compound demonstrates a strong ability to scavenge free radicals, including DPPH, superoxide anions, and hydroxyl radicals [2]. Its antioxidant capacity is comparable to Trolox, a water-soluble analog of vitamin E [2] [5]. It can also absorb ultraviolet radiation and inhibit tyrosinase activity, suggesting potential in preventing skin aging [2] [5].
  • Anti-inflammatory Activity: this compound inhibits the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines such as IL-1β and TNF-α [2] [3]. It has shown efficacy in reducing carrageenan-induced plantar swelling in rats [2] [9]. The mechanism involves the induction of heme oxygenase-1 (HO-1) via the p38 and Akt signaling pathways [5] [3].
  • Antimicrobial Activity: Studies have shown that this compound has significant inhibitory effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Mycobacterium phlei, Escherichia coli, and Pseudomonas aeruginosa [2] [3] [6].
  • Membrane-Stabilizing Effects: Research indicates that this compound can integrate into lipid membranes, such as the inner mitochondrial membrane, reducing its permeability to small, hydrophilic solutes and improving resistance to deformation and osmotic pressure [2] [3] [9].
Physicochemical Properties and Specifications

The following table summarizes the key physicochemical properties of this compound for pharmaceutical application development.

Table 1: Physicochemical Properties of this compound

Property Specification / Description Reference
Chemical Name (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol [1]
Molecular Formula C₄₅H₇₄O [1]
Molar Mass 631.086 g·mol⁻¹ [1]
Appearance White or colorless waxy solid [1]
Melting Point 33–35 °C [1]
Polarity Low polarity [2] [3]
Water Solubility Insoluble [2] [3]
Solubility Soluble in hexane, ethanol, and other organic solvents [2] [3]
Chemical Stability Prone to oxidation, addition, and dehydrogenation reactions due to multiple double bonds. Stable as an oil-in-water emulsion at 5°C and 25°C. [1] [3]

Biosynthetic Pathway of this compound in Plants

Understanding the biosynthetic pathway of this compound is crucial for potential metabolic engineering strategies to enhance yield. This compound is biosynthesized in the plastids of plants via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway [4] [7].

The pathway can be summarized in three key stages:

  • Formation of C5 Units: The building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized from pyruvate and glyceraldehyde-3-phosphate.
  • Polymerization: The enzyme solanesyl diphosphate synthase (SPS) catalyzes the sequential condensation of IPP molecules with a starter molecule (DMAPP, GPP, FPP, or GGPP) to form solanesyl diphosphate (SPP), the direct precursor to this compound [4] [7].
  • Formation of this compound: The pyrophosphate group of SPP is converted to a hydroxyl group, yielding this compound.

The following diagram illustrates the key stages and enzymes of the this compound biosynthetic pathway within the plastid.

G Start Plastid (Pyruvate + G3P) DXS DXS Start->DXS Catalyzes DXP DXP (1-deoxy-D-xylulose-5-phosphate) DXR DXR DXP->DXR Catalyzes MEP MEP (2-C-methyl-D-erythritol-4-phosphate) IPP_DMAPP IPP / DMAPP (C5 Isoprene Units) MEP->IPP_DMAPP Multiple Enzymes SPS SPS (Solanesyl Diphosphate Synthase) IPP_DMAPP->SPS Catalyzes Condensation SPP SPP (Solanesyl Diphosphate) Phosphatase Phosphatase SPP->Phosphatase Catalyzes This compound This compound DXS->DXP DXR->MEP SPS->SPP Phosphatase->this compound

Figure 1: this compound Biosynthetic Pathway via the MEP Pathway in Plastids. Key enzymatic steps are catalyzed by 1-deoxy-d-xylulose 5-phosphate synthase (DXS), 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR), and solanesyl diphosphate synthase (SPS).

Protocol for this compound Extraction from Tobacco Waste

The following protocol outlines a standardized procedure for the extraction and purification of this compound from tobacco waste, combining established methods from the literature [2] [5] [6].

Materials and Equipment
  • Source Material: Dried and powdered tobacco waste (e.g., stems, midribs, scrap).
  • Solvents: n-Hexane, ethanol, acetone (analytical or industrial grade).
  • Equipment:
    • Ultrasonic bath or probe sonicator
    • Soxhlet extraction apparatus
    • Rotary evaporator
    • Vacuum filtration system
    • Analytical Balance
    • Oven or desiccator
Step-by-Step Procedure
  • Raw Material Pretreatment:

    • Dry fresh tobacco waste at 50°C until a constant weight is achieved.
    • Grind the dried material to a fine powder (60-80 mesh) to increase the surface area for extraction.
  • Ultrasonic-Assisted Extraction (UAEs):

    • Weigh 100 g of powdered tobacco waste and transfer it to an Erlenmeyer flask.
    • Add 1 L of n-hexane to the flask (solid-to-liquid ratio of 1:10).
    • Seal the flask and place it in an ultrasonic bath. Subject the mixture to ultrasonication at a power of 300W and a temperature of 40°C for 30 minutes.
    • Filter the mixture under vacuum. Retain the filtrate (the extract) and collect the residue for a second extraction if desired.
  • Solvent Removal and Crude this compound Recovery:

    • Combine all filtrates and concentrate using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation.
    • Evaporate until a thick, waxy, yellow crude this compound extract is obtained.
  • Purification (Molecular Distillation or Chromatography):

    • For high-purity requirements, purify the crude extract using short-path molecular distillation under high vacuum (e.g., <0.1 Pa) and controlled temperature to separate this compound based on its molecular weight and volatility.
    • Alternatively, use column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate (e.g., from 100:0 to 90:10) to isolate this compound. Monitor fractions by TLC or HPLC.
  • Crystallization (Optional):

    • Dissolve the purified this compound in a minimal volume of warm ethanol.
    • Allow the solution to cool slowly at 4°C to promote crystallization.
    • Collect the white crystalline solid via filtration and wash with cold ethanol.
  • Quality Control:

    • Determine the purity of the final product using HPLC with a C18 reverse-phase column and UV detection at 210-220 nm [5] [6].
    • Confirm the identity and isomeric purity (all-trans configuration) by NMR spectroscopy [1] [10].
Alternative Extraction Methods
  • Supercritical CO₂ Extraction (SFE): This is an efficient and environmentally friendly method. Optimal conditions often involve a pressure of 25-30 MPa, a temperature of 40-50°C, and using ethanol as a co-solvent to enhance yield [2] [5].
  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to rapidly heat the solvent and plant matrix, reducing extraction time and solvent consumption.

Quantitative Bioactivity Data of this compound

The following table compiles key experimental data from preclinical studies on the bioactivities of this compound, providing a reference for researchers designing in vitro or in vivo experiments.

Table 2: Experimentally Determined Bioactivities of this compound

Bioactivity Experimental Model / Assay Effective Concentration / Dose Key Findings / Outcome Reference
Antioxidant In vitro DPPH scavenging 100 μg/mL Significant free radical scavenging activity [2]
In vivo (Mice) 30, 60, 120 mg/kg Scavenged superoxide anion & hydroxyl radicals; inhibited microsomal lipid peroxidation [2]
L02 hepatocytes (Ethanol-induced damage) 10, 20, 40, 80 μM Activated Nrf2/ARE pathway; induced HO-1 and Hsp70 expression [2] [5]
Anti-inflammatory RAW264.7 macrophages (LPS-stimulated) 10, 20, 40 μM Inhibited IL-1β, TNF-α secretion via p38/Akt pathways [2] [3]
In vivo (Rat, carrageenan-induced edema) 1% (w/w) in gel formulation Significant reduction in paw swelling [2] [9]
Antimicrobial Agar diffusion assay (vs. S. aureus, E. coli) 500, 1000 μg/disk Zone of inhibition observed [2] [3]
Broth dilution (vs. S. aureus) 75 - 2250 mg/L Minimum Inhibitory Concentration (MIC) determined [2]
Membrane Stabilizing Inner Mitochondrial Membrane (IMM) model 1.5 mol% Reduced permeability to small hydrophilic solutes [2] [9]
E. coli membrane 1.6 mol% Improved membrane resistance to deformation and osmotic pressure [2]

Research Gaps and Future Perspectives

Despite its significant potential, several challenges and research gaps remain in the full utilization of this compound [2] [3]:

  • Pharmacokinetics and Toxicity: A critical lack of comprehensive in vivo pharmacokinetic data (absorption, distribution, metabolism, excretion) and systematic toxicity assessments limits clinical translation.
  • Molecular Targets: The precise molecular targets and detailed mechanisms of action for many of its bioactivities are not fully elucidated.
  • Delivery Systems: Its low water solubility presents formulation challenges. Future work should focus on developing advanced delivery systems, such as This compound-derived nanocarriers or micelles, to improve bioavailability and enable targeted drug delivery [2] [3].
  • Synthetic Biology: Metabolic engineering of microorganisms (e.g., E. coli, S. cerevisiae) for the heterologous production of this compound is a promising avenue to ensure a sustainable and scalable supply, bypassing the need for plant extraction [4] [7].

References

Comprehensive Application Notes and Protocols for Solanesol-Based Nano-Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Pharmaceutical Relevance

This compound is a nonacyclic isoprenoid alcohol with the chemical formula C₄₅H₇₄O, consisting of nine isoprene units arranged in an all-trans configuration [1]. This 45-carbon terpenoid alcohol exists as a white to pale yellow waxy solid at room temperature with a melting point of 33-35°C [1]. This compound is classified as a low-polarity compound that is insoluble in water but soluble in organic solvents such as hexane and ethanol [2] [3]. The unique molecular structure of this compound, featuring nine non-conjugated double bonds, confers remarkable biological activities and makes it susceptible to chemical modifications including oxidation, addition, and dehydrogenation reactions [2].

This natural product is primarily found in plants of the Solanaceae family, with tobacco (Nicotiana tabacum) containing the highest concentration (up to 4.13% of dry weight) [2] [3]. Other significant sources include potato, tomato, eggplant, and pepper plants [1]. Originally isolated from tobacco in 1956 by Rowland and colleagues, this compound has gained considerable pharmaceutical interest due to its polypharmacological properties and potential applications in nanotechnology-based drug delivery systems [2]. Historically, this compound has been used primarily as a key intermediate in the synthesis of coenzyme Q10, vitamin K2, and vitamin E [2] [3]. However, recent research has revealed that this compound itself possesses significant bioactivities and can function as an active carrier in novel nano-drug delivery systems for anticancer therapeutics [2].

Fundamental Properties and Therapeutic Applications of this compound

Key Physicochemical Properties

The extraction methodologies for this compound have evolved significantly, with current mainstream methods including ammonia leaching pretreatment-assisted extraction, dynamic saponification extraction, ultrasonic-assisted extraction, molecular distillation, supercritical CO₂ fluid extraction, and bio-enzymatic extraction [2] [3]. For purification, molecularly imprinted polymers (MIPs) have emerged as a novel strategy, enabling selective separation through specific molecular recognition [2]. From a formulation perspective, this compound demonstrates favorable stability when configured as an oil-in-water (O/W) emulsion, exhibiting comparable physicochemical stability to squalene under standard storage conditions (5°C and 25°C) while maintaining good physical stability even at 40°C [2] [3]. This stability profile, combined with its biocompatibility, positions this compound as an attractive candidate for pharmaceutical development.

Demonstrated Bioactivities and Therapeutic Potential

Table 1: Documented Bioactivities of this compound with Experimental Evidence

Bioactivity Experimental Models Key Findings Effective Concentrations/Doses References
Antimicrobial Standard bacterial strains (S. aureus, E. coli, P. aeruginosa) and clinical isolates Significant inhibitory effects against Gram-positive and Gram-negative bacteria 75-2,250 mg/L depending on bacterial strain [3]
Antioxidant L02 hepatocytes (alcohol-induced and high glucose-induced oxidative damage models) Activation of Keap1/Nrf2/ARE pathway; increased expression of HO-1, GCLC, GCLM, NQO1 10-160 µM [2] [3]
Anti-inflammatory RAW264.7 macrophages (LPS-stimulated) Suppression of pro-inflammatory cytokines (IL-1β, TNF-α) via p38 and Akt signaling 10-40 µM [2] [4]
Membrane Stabilizing Inner mitochondrial membrane; E. coli models Reduced membrane permeability to small hydrophilic solutes; enhanced resistance to osmotic pressure 1.5-1.6 mol% [3]
Anti-ulcer Experimental ulcer models Demonstrated anti-ulcer activity Not specified in available literature [5]

This compound exhibits diverse pharmacological activities that make it promising for various therapeutic applications. Its antimicrobial properties have been demonstrated against both Gram-positive bacteria (Staphylococcus aureus, Mycobacterium phlei) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), though effectiveness varies between strains [3]. The antioxidant capacity of this compound represents one of its most thoroughly characterized activities, with multiple studies confirming its ability to scavenge free radicals and activate the cytoprotective Keap1/Nrf2/ARE pathway [2]. This pathway activation leads to upregulated expression of antioxidant enzymes including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), enhancing cellular defense against oxidative stress [2] [4].

The anti-inflammatory activity of this compound has been demonstrated in RAW264.7 macrophage models, where it significantly suppresses lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) [2] [4]. Mechanistic studies reveal that this effect involves this compound's ability to induce HO-1 expression through activation of p38 and Akt signaling pathways, subsequently modulating autophagic processes [4]. Additionally, this compound exhibits membrane-stabilizing properties, reducing permeability of biological membranes to small hydrophilic solutes and enhancing resistance to osmotic pressure changes [3]. These diverse bioactivities, combined with its favorable safety profile, underscore the therapeutic potential of this compound beyond its traditional role as a synthetic intermediate.

Molecular Mechanisms of Action

Figure 1: Signaling Pathways Mediating this compound's Antioxidant and Anti-inflammatory Effects

G cluster_pathway1 Antioxidant Mechanism cluster_pathway2 Anti-inflammatory Mechanism This compound This compound HSF1_HSP90 HSF1-HSP90 Complex This compound->HSF1_HSP90 Disrupts p38_Akt p38 & Akt Activation This compound->p38_Akt Activates Keap1_Nrf2 Keap1-Nrf2 Complex HSF1_HSP90->Keap1_Nrf2 Promotes HSP90-Keap1 binding Nrf2_nucleus Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_nucleus Nrf2 release ARE ARE Element Binding Nrf2_nucleus->ARE Binds to Antioxidant_genes HO-1, GCLC, GCLM, NQO1 ARE->Antioxidant_genes Transcription activation Antioxidant_effects Antioxidant Effects (Reduced ROS, Increased SOD, CAT, GSH-Px) Antioxidant_genes->Antioxidant_effects Nrf2_activation Nrf2 Phosphorylation & Nuclear Translocation p38_Akt->Nrf2_activation Autophagy Autophagy Induction (Increased LC3B-II) p38_Akt->Autophagy Contributes to HO1_expression HO-1 Expression Nrf2_activation->HO1_expression HO1_expression->Autophagy Cytokine_suppression Suppressed Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Autophagy->Cytokine_suppression

The molecular mechanisms underlying this compound's bioactivities involve complex signaling pathways that converge on master regulators of cellular antioxidant defense and inflammation. As illustrated in Figure 1, this compound exerts its antioxidant effects primarily through disruption of the HSF1-HSP90 complex, which promotes HSP90 binding to Keap1, leading to Nrf2 release and subsequent nuclear translocation [2]. Following nuclear translocation, Nrf2 binds to the antioxidant response element (ARE), initiating transcription of cytoprotective genes including HO-1, GCLC, GCLM, and NQO1 [2] [4]. This gene expression profile enhances cellular capacity to neutralize reactive oxygen species (ROS) through multiple mechanisms: HO-1 degrades heme into antioxidant products (biliverdin, carbon monoxide), while GCLC and GCLM mediate rate-limiting steps in glutathione synthesis [2].

Simultaneously, this compound activates anti-inflammatory pathways through p38 and Akt signaling, which contributes to Nrf2 activation and HO-1 expression [4]. Additionally, this compound treatment elevates levels of the autophagic protein LC3B-II, indicating autophagy induction [4]. Inhibition studies demonstrate that both HO-1 activity and autophagy are essential for this compound's suppression of pro-inflammatory cytokines in LPS-stimulated macrophages [4]. These interconnected pathways highlight this compound's ability to modulate multiple cellular defense systems simultaneously, explaining its efficacy in various experimental models of oxidative stress and inflammation.

Formulation Protocols for this compound Nano-Drug Delivery Systems

This compound Nanoemulsion Formulation

This compound nanoemulsions represent a promising delivery strategy that enhances the bioavailability and stability of this hydrophobic compound. The following protocol describes the preparation of this compound-containing oil-in-water (O/W) nanoemulsions, adapted from methods utilized in vaccine adjuvant development [6] and optimized for pharmaceutical applications:

  • Materials: this compound (≥95% purity), high-purity surfactants (Polysorbate 80, Span 80, or similar), co-surfactants (PEG-40 hydrogenated castor oil or similar), aqueous phase (deionized water or phosphate-buffered saline), heating mantle with magnetic stirrer, high-pressure homogenizer or probe sonicator, temperature-controlled water bath.

  • Preparation Method:

    • Begin by melting this compound at 45-50°C in a temperature-controlled water bath. This exceeds its melting point (33-35°C) while minimizing thermal degradation.
    • Prepare the oil phase by combining melted this compound with appropriate surfactants and co-surfactants at 70-80°C with continuous magnetic stirring at 500 rpm. Typical surfactant-to-oil ratios range from 1:5 to 1:10, depending on the specific surfactant system.
    • Heat the aqueous phase separately to the same temperature (70-80°C) to facilitate emulsion formation.
    • Gradually add the aqueous phase to the oil phase while maintaining vigorous stirring (1000-1500 rpm) to form a coarse pre-emulsion. Continue stirring for 15-20 minutes.
    • Process the coarse emulsion using a high-pressure homogenizer (3-5 cycles at 500-1000 bar) or probe sonication (50-60% amplitude, 5-10 minutes with pulse cycles) to reduce droplet size to the nanoscale.
    • Allow the nanoemulsion to cool gradually to room temperature with gentle stirring to prevent cracking of the emulsion.
  • Critical Quality Parameters: The resulting nanoemulsion should exhibit droplet size between 100-300 nm with a polydispersity index below 0.3, indicating a narrow size distribution. The zeta potential should be measured to predict physical stability, with values exceeding ±30 mV generally indicating good electrostatic stability.

Recent studies have demonstrated that this compound O/W emulsions maintain good physicochemical stability comparable to squalene-based emulsions when stored at 5°C and 25°C, with acceptable physical stability even at 40°C [2] [3]. For long-term storage, lyophilization can be considered with appropriate cryoprotectants such as sucrose or trehalose at concentrations of 5-10% w/v.

This compound-Based Nanoparticle Synthesis

This compound-functionalized nanoparticles offer enhanced targeting capabilities and controlled release properties. The following protocol describes the preparation of this compound-incorporated nanoparticles for anticancer drug delivery:

  • Materials: this compound, biodegradable polymer (PLGA, PLA, or PCL), dichloromethane or ethyl acetate, polyvinyl alcohol (PVA, MW 30,000-70,000), drug payload (e.g., doxorubicin, paclitaxel), probe sonicator, magnetic stirrer, centrifugation equipment, lyophilizer.

  • Preparation Method (Single Emulsion Technique):

    • Dissolve the biodegradable polymer (100 mg) and this compound (10-30 mg) in organic solvent (5 mL) to form the organic phase.
    • If encapsulating a hydrophobic drug, dissolve it in the organic phase. For hydrophilic drugs, use a double emulsion method.
    • Prepare the aqueous phase by dissolving PVA (1-2% w/v) in deionized water.
    • Emulsify the organic phase in the aqueous phase using probe sonication (40-60% amplitude, 2-3 minutes) while cooling in an ice bath to prevent solvent evaporation.
    • Stir the resulting emulsion magnetically for 3-4 hours to allow solvent evaporation and nanoparticle hardening.
    • Collect nanoparticles by centrifugation (15,000-20,000 rpm, 30 minutes) and wash three times with deionized water to remove excess surfactant.
    • Resuspend the nanoparticles in a cryoprotectant solution (5% trehalose or sucrose) and lyophilize for long-term storage.
  • Surface Functionalization: For active targeting, nanoparticles can be functionalized with targeting ligands (folate, transferrin, peptides) using carbodiimide chemistry or similar coupling approaches. Recent advances have demonstrated this compound's potential as an "active carrier" in novel nano-drug delivery systems for synthesizing anticancer drugs [2], where it may contribute both therapeutic and carrier functions.

This compound as Vaccine Adjuvant

This compound-based vaccine adjuvants represent an innovative application that leverages the immunostimulatory properties of this compound. The following protocol adapts methodology from patent literature [6] for research-scale preparation:

  • Materials: this compound (high purity), surfactant (Tween 80, Span 85, or similar), antigen solution, sterile phosphate-buffered saline (PBS), heating and mixing apparatus, microfluidizer or high-shear mixer.

  • Preparation Method:

    • Melt this compound at 45-50°C and maintain at this temperature throughout the process.
    • Prepare the oil phase by combining melted this compound with surfactant (typical ratio 1:10 to 1:20 surfactant-to-oil).
    • Heat the aqueous phase (PBS or antigen solution) to the same temperature.
    • Mix the oil and aqueous phases using a high-shear mixer (10,000-15,000 rpm for 5-10 minutes) to form a coarse emulsion.
    • Process the coarse emulsion through a microfluidizer at 10,000-15,000 psi for 3-5 cycles to form a stable submicron emulsion.
    • Sterilize the final adjuvant formulation by filtration through a 0.22 μm membrane if antigen is to be added separately, or mix with antigen under aseptic conditions if already incorporated.

Studies have demonstrated that this compound-based adjuvants prepared using this method induce immune responses comparable to squalene-based adjuvants while offering advantages of plant-based sustainability and solid-state stability [6]. The resulting emulsion typically exhibits droplet size of 150-250 nm, which is optimal for immune cell uptake and antigen presentation.

Analytical Methods and Characterization Techniques

Physical Characterization of this compound Formulations

Table 2: Standard Characterization Parameters for this compound Nanoformulations

Parameter Analytical Method Specifications Significance
Particle Size Dynamic Light Scattering (DLS) 100-300 nm (nanoemulsions); 100-500 nm (nanoparticles) Influences tissue penetration, cellular uptake, and biodistribution
Size Distribution Polydispersity Index (PDI) by DLS PDI < 0.3 indicates monodisperse system Affects formulation stability and reproducibility
Surface Charge Zeta Potential Measurement ±30 mV for electrostatic stability; near neutral for rapid clearance Predicts physical stability and in vivo behavior
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) Spherical morphology with smooth surface Confirms nanostructure and identifies irregularities
Crystallinity Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) Determination of amorphous or crystalline state Affects drug loading and release kinetics
Drug Loading HPLC/UV-Vis after dissolution Typically 5-20% w/w depending on drug and formulation Determines therapeutic efficacy and dosing
In Vitro Release Dialysis membrane method in PBS with surfactants Sustained release profile over hours to days Predicts in vivo release behavior

Comprehensive physicochemical characterization is essential for quality control and performance prediction of this compound-based nanoformulations. Particle size and distribution are typically analyzed by dynamic light scattering, which should be performed at multiple time points to assess stability [7]. Advanced techniques such as tomographic flow cytometry have been employed to achieve three-dimensional quantitative intracellular visualization of nanoparticles, providing insights into cellular uptake mechanisms and intracellular trafficking [8]. This method allows for 3D imaging of nanoparticle distribution in suspended cells, overcoming limitations of conventional 2D microscopy techniques.

Surface characterization including zeta potential measurement provides critical information about surface charge, which influences both physical stability and biological interactions [7]. Morphological assessment using electron microscopy techniques (TEM, SEM) confirms nanostructure and reveals potential irregularities in particle shape or surface topology. Additionally, differential scanning calorimetry can investigate the solid-state properties of this compound in formulations, particularly important given its low melting point and potential for polymorphic transitions.

Biological Activity Assessment
  • Antioxidant Activity Assays:

    • DPPH Radical Scavenging Assay: Prepare this compound solutions in appropriate solvent (e.g., ethanol) at concentrations ranging from 10-100 μg/mL. Mix with DPPH solution (0.1 mM in ethanol) and incubate in dark for 30 minutes. Measure absorbance at 517 nm and calculate percentage radical scavenging relative to control [3].
    • Cellular Antioxidant Activity: Use L02 hepatocytes or similar cell line. Induce oxidative damage with alcohol (100-300 mM) or high glucose (25-50 mM). Treat cells with this compound (10-160 μM) for 24 hours. Measure intracellular ROS using DCFH-DA fluorescence, antioxidant enzyme activities (SOD, CAT, GSH-Px) using commercial kits, and expression of Nrf2 pathway genes by RT-qPCR [2] [3].
  • Anti-inflammatory Activity Assays:

    • Cell-Based ELISA for Cytokines: Culture RAW264.7 macrophages and pre-treat with this compound (10-40 μM) for 2 hours before stimulating with LPS (100 ng/mL) for 24 hours. Measure TNF-α, IL-1β, and IL-6 levels in culture supernatant using ELISA kits [4].
    • Western Blot Analysis: Analyze protein expression of HO-1, Nrf2, phospho-p38, phospho-Akt, and LC3B in this compound-treated cells using specific antibodies. Include nuclear and cytoplasmic fractionation to assess Nrf2 translocation [4].
    • Gene Expression Analysis: Extract total RNA from treated cells and perform RT-qPCR for HO-1, TNF-α, IL-1β, and IL-6 mRNA expression using GAPDH as housekeeping gene [4].
  • Antimicrobial Activity Assays:

    • Agar Diffusion Method: Prepare Mueller-Hinton agar plates seeded with test organisms (S. aureus, E. coli, P. aeruginosa). Apply this compound (500-1000 μg/disk) to sterile filter paper disks, place on inoculated agar, and incubate 24 hours at 37°C. Measure zones of inhibition [3].
    • Broth Microdilution Method: Prepare twofold serial dilutions of this compound (75-2250 mg/L) in culture broth. Inoculate with standardized microbial suspensions and incubate 24 hours at 37°C. Determine minimum inhibitory concentrations (MICs) as the lowest concentration showing no visible growth [3].

Figure 2: Experimental Workflow for Evaluating this compound Bioactivity

The experimental workflow for comprehensive evaluation of this compound bioactivity encompasses multiple assessment tiers from basic physicochemical characterization to advanced biological activity profiling. As illustrated in Figure 2, researchers should begin with formulation development and physical characterization to establish baseline properties, followed by in vitro biological evaluation to confirm therapeutic activities and elucidate mechanisms of action [3] [4]. Advanced applications including detailed cellular uptake studies and intracellular distribution analysis provide critical insights for optimizing delivery system design [8]. Throughout this process, integration of quality by design (QbD) principles ensures development of robust, reproducible formulations with predictable performance characteristics.

Current Research Gaps and Future Perspectives

Despite promising preclinical results, several critical research gaps must be addressed to advance this compound-based nano-drug delivery systems toward clinical application. First, there is a notable lack of comprehensive in vivo pharmacokinetic data regarding this compound absorption, distribution, metabolism, and excretion [2]. Such studies are essential for determining appropriate dosing regimens and predicting human pharmacokinetics. Second, the precise molecular targets of this compound remain incompletely characterized, particularly regarding its membrane-stabilizing effects and immunomodulatory activities [2]. Target identification and validation would facilitate more rational design of this compound-containing therapeutics.

Additionally, systematic toxicity assessments of this compound and its nanoformulations are limited in current literature [2]. While traditional use as a precursor to coenzyme Q10 suggests reasonable safety, detailed toxicological evaluation following standard regulatory guidelines is necessary. There is also insufficient understanding of potential tumorigenic effects of this compound as a C45 compound, particularly in the context of tobacco smoke exposure [1]. Carefully controlled studies are needed to distinguish between any inherent biological activities and context-specific effects.

Future research directions should prioritize integrated experimental approaches to address these limitations:

  • Advanced Target Screening: Implementation of chemoproteomic strategies, including affinity chromatography coupled with mass spectrometry and cellular thermal shift assays, to identify direct molecular targets of this compound.

  • Multi-Omics Analysis: Application of transcriptomics, metabolomics, and proteomics to elucidate system-level responses to this compound treatment and identify potential biomarkers for efficacy and toxicity.

  • Structure-Activity Relationship Studies: Systematic modification of this compound's isoprenoid chain and terminal functional groups to optimize pharmacological properties while minimizing potential adverse effects.

  • Innovative Delivery System Design: Development of stimuli-responsive nanocarriers that leverage this compound's chemical structure for controlled drug release in response to specific pathological conditions such as altered pH, enzyme activity, or redox status [7].

The growing interest in plant-derived nanomaterials for delivery of medicinal plant extracts and phytochemicals further supports the potential of this compound-based delivery systems [9]. As a compound that combines natural origin with multi-target effects, this compound represents not only a focus for novel drug development but also a bridge connecting natural products and precision medicine [2]. With continued research investment, this compound-based nano-drug delivery systems are poised to contribute significantly to the innovation of next-generation biocompatible therapies for inflammatory disorders, neurodegenerative diseases, and cancer.

References

Comprehensive Application Notes and Protocols: Solanesol-Derived Micellar Systems for Advanced Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Solanesol is a terpene alcohol composed of nine isoprene units, mainly extracted from solanaceous plants like tobacco. It possesses inherent bioactivities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, making it particularly valuable for pharmaceutical applications. The hydrophobic nature of this compound enables effective encapsulation of poorly water-soluble anticancer drugs, while its multiple non-conjugated double bonds contribute to strong free radical absorption and antioxidant activity. These characteristics position this compound as an excellent candidate for developing dual-function drug carriers that combine delivery capabilities with intrinsic therapeutic effects.

Recent advances in stimulus-responsive nanocarriers have highlighted this compound's potential in targeted cancer therapy. Unlike conventional "inert" carrier materials that may cause systemic accumulation and potential toxicity, this compound-based systems offer biocompatibility and additional therapeutic benefits. The development of this compound-derived micelles represents an innovative approach to synergistic cancer treatment, where the carrier itself contributes to the overall therapeutic outcome while improving drug solubility, stability, and targeted delivery through enhanced permeability and retention effects.

Material Synthesis and Preparation Protocols

Synthesis of this compound-PEG-Poly(Glutamic Acid) (Sol-PEG-PGA)

The amphiphilic this compound derivative Sol-PEG-PGA is synthesized through a three-step process involving click chemistry for high yield and specificity [1]:

  • Step 1: Alkynylation of this compound

    • Reaction: Mix this compound (1.0 equiv) with propargyl bromide (1.2 equiv) in anhydrous acetone
    • Conditions: Add anhydrous K₂CO₃ (1.5 equiv) and reflux at 65°C for 12 hours under nitrogen atmosphere
    • Workup: Cool to room temperature, filter to remove salts, and concentrate under reduced pressure
    • Purification: Purify the alkynylated this compound via silica gel column chromatography (hexane:ethyl acetate = 9:1)
  • Step 2: Click Reaction with Amino-PEG-Azide

    • Reaction: Dissolve alkynylated this compound (1.0 equiv) and amino-PEG-azide (NH₂-PEG-N₃, MW=1000, 1.1 equiv) in degassed THF
    • Catalyst: Add CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (0.4 equiv)
    • Conditions: Stir at room temperature for 24 hours under nitrogen protection
    • Workup: Concentrate under reduced pressure and dissolve in dichloromethane
    • Purification: Wash with EDTA solution (0.1 M) to remove copper catalysts, dry over anhydrous Na₂SO₄, and concentrate to obtain Sol-PEG-NH₂
  • Step 3: Conjugation with Poly(Glutamic Acid)

    • Reaction: Dissolve Sol-PEG-NH₂ (1.0 equiv) and γ-PGA (0.3 equiv based on monomer) in DMSO
    • Activation: Add EDC (1.5 equiv) and NHS (1.5 equiv) and stir at room temperature for 6 hours
    • Workup: Dialyze against deionized water using a dialysis membrane (MWCO 3500) for 48 hours
    • Recovery: Lyophilize to obtain Sol-PEG-PGA as a white solid
    • Characterization: Confirm structure via ¹H NMR and FT-IR; measure log P value to confirm improved hydrophilicity (reduced from 14.5 for this compound to 1.2 for Sol-PEG-PGA)
Synthesis of Solanesyl Thiosalicylate-Hyaluronate (HA-STS)

The HA-STS conjugate combines this compound's bioactivity with hyaluronic acid's CD44 targeting capability [2]:

  • Step 1: Synthesis of Solanesyl Thiosalicylate (STS)

    • Reaction: Dissolve this compound (1.0 equiv) and thiosalicylic acid (1.2 equiv) in anhydrous dichloromethane
    • Catalyst: Add DCC (1.5 equiv) and DMAP (0.1 equiv)
    • Conditions: Stir at room temperature for 12 hours under nitrogen atmosphere
    • Workup: Filter to remove dicyclohexylurea, wash with NaHCO₃ solution, and dry over anhydrous Na₂SO₄
    • Purification: Concentrate and purify via silica gel column chromatography (hexane:ethyl acetate = 8:1)
  • Step 2: Modification of Hyaluronic Acid (HA)

    • Reaction: Dissolve sodium hyaluronate (1.0 equiv based on monomer) in MES buffer (pH 6.0)
    • Activation: Add EDC (2.0 equiv) and NHS (1.0 equiv) and stir for 30 minutes
    • Coupling: Add adipic acid dihydrazide (ADH, 1.5 equiv) and react for 24 hours at room temperature
    • Purification: Dialyze against deionized water and lyophilize to obtain HA-ADH
  • Step 3: Conjugation of STS with HA-ADH

    • Reaction: Dissolve HA-ADH (1.0 equiv based on ADH) and STS (1.2 equiv) in DMSO
    • Activation: Add EDC (1.5 equiv) and NHS (1.5 equiv)
    • Conditions: Stir at room temperature for 24 hours
    • Workup: Dialyze against DMSO/water mixtures followed by pure water
    • Recovery: Lyophilize to obtain HA-STS conjugate
    • Characterization: Confirm by ¹H NMR; typical substitution degree: 15-25%
Synthesis of Redox-Responsive mPEG-Solanesol (SPDP)

The redox-sensitive this compound derivative contains a disulfide bond for glutathione-triggered drug release [3]:

  • Step 1: Synthesis of MSDP Intermediate

    • Reaction: Dissolve this compound (1.0 equiv) and 3,3'-dithiodipropionic acid (DPA, 2.2 equiv) in anhydrous dichloromethane
    • Activation: Add DCC (2.5 equiv) and DMAP (0.2 equiv)
    • Conditions: Stir at room temperature for 12 hours under nitrogen
    • Workup: Filter, concentrate, and purify via silica gel column chromatography
  • Step 2: Conjugation with mPEG

    • Reaction: Dissolve MSDP (1.0 equiv) and mPEG (MW=5000, 1.1 equiv) in anhydrous dichloromethane
    • Activation: Add DCC (1.5 equiv) and DMAP (0.1 equiv)
    • Conditions: Stir at room temperature for 24 hours under nitrogen
    • Workup: Filter, concentrate, and precipitate in cold diethyl ether
    • Recovery: Collect solid via filtration and dry under vacuum
    • Characterization: Confirm disulfide bond by ¹H NMR (δ 2.74, 2.80, 2.93 ppm)

Micelle Preparation and Characterization Protocols

Micelle Self-Assembly Procedure

This compound-derived micelles are prepared using the nanoprecipitation method [1] [3]:

  • Preparation of Organic Phase: Dissolve the this compound polymer (Sol-PEG-PGA, HA-STS, or SPDP) at 10 mg/mL in organic solvent (acetone for Sol-PEG-PGA, DMSO for HA-STS, ethanol for SPDP)
  • Aqueous Phase Preparation: Use deionized water or phosphate buffered saline (PBS, pH 7.4) as the aqueous phase
  • Assembly Process: Slowly add the organic phase (1 mL) into the aqueous phase (4 mL) under gentle stirring at room temperature
  • Organic Solvent Removal: Stir for 2 hours to allow complete evaporation of organic solvent or remove using rotary evaporation
  • Size Adjustment: Pass the micelle solution through a filter membrane (0.45 μm pore size) for sterilization and size homogenization
  • Storage Conditions: Store at 4°C for short-term use or lyophilize with cryoprotectant (5% trehalose) for long-term storage
Drug Loading Methods

Two primary approaches are used for drug incorporation in this compound-derived micelles:

  • Physical Encapsulation (for Sol-PEG-PGA and SPDP micelles):

    • Procedure: Dissolve drug (e.g., doxorubicin, paclitaxel) together with polymer in organic phase before micelle formation
    • Drug-to-Polymer Ratio: Typically 1:10 to 1:5 (w/w)
    • Efficiency: Determined by separating free drug using gel filtration or centrifugation
  • Chemical Conjugation (for HA-STS micelles):

    • Procedure: Conjugate drug to polymer backbone via pH-sensitive bonds (e.g., hydrazone bond)
    • Reaction: Dissolve HA-STS and drug in DMSO, add EDC/NHS, and stir for 24 hours
    • Purification: Dialyze against water to remove unreacted drug
Comprehensive Characterization Techniques

Essential characterization of this compound-derived micelles includes the following parameters:

  • Particle Size and Distribution:

    • Method: Dynamic light scattering (DLS)
    • Conditions: Measure in PBS at 25°C at a scattering angle of 90°
    • Expected Results: Sol-PEG-PGA: 120-180 nm; HA-STS: 150-220 nm; SPDP: 80-120 nm
    • Polydispersity Index (PDI): Should be <0.25 for monodisperse systems
  • Surface Charge:

    • Method: Zeta potential measurement
    • Conditions: Use electrophoretic light scattering in 1 mM KCl at 25°C
    • Expected Values: Sol-PEG-PGA: -15 to -25 mV; HA-STS: -20 to -30 mV; SPDP: -5 to -15 mV
  • Morphological Analysis:

    • Method: Transmission electron microscopy (TEM)
    • Sample Preparation: Negative staining with 2% phosphotungstic acid
    • Expected Morphology: Spherical core-shell structure
  • Critical Micelle Concentration (CMC):

    • Method: Fluorescence probe technique using pyrene
    • Procedure: Add pyrene (6×10⁻⁷ M) to micelle solutions at various concentrations
    • Measurement: Record excitation spectra (λem = 390 nm) and plot intensity ratio (I338/I333) vs. polymer concentration
    • Expected CMC: Sol-PEG-PGA: ~0.005 mg/mL; SPDP: ~0.008 mg/mL
  • Drug Loading Capacity and Encapsulation Efficiency:

    • Drug Loading (DL) % = (Weight of loaded drug / Weight of drug-loaded micelles) × 100%
    • Encapsulation Efficiency (EE) % = (Weight of loaded drug / Weight of drug initially added) × 100%
    • Analysis: Determine by HPLC after dissolving micelles in methanol

Therapeutic Efficacy Assessment Protocols

In Vitro Drug Release Studies

Drug release profiles are evaluated under different conditions to simulate physiological environments:

  • pH-Responsive Release (for HA-STS and Sol-PEG-PGA micelles):

    • Buffers: Phosphate buffer (pH 7.4), acetate buffer (pH 6.5), and acetate buffer (pH 5.0)
    • Procedure: Place drug-loaded micelles in dialysis bags (MWCO 3500) immersed in release medium at 37°C with gentle shaking
    • Sampling: Collect release medium at predetermined time points and analyze drug content by HPLC
    • Expected Results: <20% release at pH 7.4, 40-60% at pH 6.5, and >80% at pH 5.0 within 48 hours
  • Redox-Responsive Release (for SPDP micelles):

    • Conditions: PBS (pH 7.4) with and without 10 mM glutathione (GSH)
    • Procedure: Incubate micelles at 37°C with gentle shaking
    • Sampling: Collect samples at time intervals and analyze drug release
    • Expected Results: <25% release without GSH, >80% release with GSH within 24 hours
In Vitro Cytotoxicity and Cellular Uptake

Cell-based assays evaluate the biological performance of this compound-derived micelles:

  • Cell Culture:

    • Cell Lines: Mouse embryo fibroblasts (NIH/3T3) for biocompatibility; cancer cells (4T1, MCF-7, HepG-2) for efficacy
    • Conditions: Maintain in DMEM with 10% FBS at 37°C in 5% CO₂
  • Cytotoxicity Assay (MTT):

    • Procedure: Seed cells in 96-well plates (5×10³ cells/well) and incubate for 24 hours
    • Treatment: Add various concentrations of blank micelles, drug-loaded micelles, and free drug
    • Incubation: 48 hours at 37°C
    • Measurement: Add MTT solution (0.5 mg/mL) and incubate for 4 hours, then dissolve formazan crystals in DMSO
    • Analysis: Measure absorbance at 570 nm and calculate IC₅₀ values
  • Cellular Uptake:

    • Procedure: Seed cells in confocal dishes and incubate with FITC-labeled micelles or DOX-loaded micelles
    • Time Points: 1, 2, 4, and 8 hours
    • Analysis: Observe under confocal laser scanning microscopy; for quantitative analysis, use flow cytometry
In Vivo Antitumor Efficacy

Animal studies assess the therapeutic potential of this compound-derived micelles:

  • Tumor Model:

    • Animals: Female BALB/c mice (6-8 weeks old)
    • Procedure: Inoculate 4T1 cells (1×10⁶) subcutaneously into the right flank
    • Treatment: Initiate when tumor volume reaches ~100 mm³
  • Grouping and Dosing:

    • Groups: (1) Saline control, (2) Free drug, (3) Drug-loaded micelles
    • Administration: Intravenous injection via tail vein every 3 days for 15 days
    • Dose: Equivalent drug dose of 5 mg/kg for all drug-containing groups
  • Monitoring and Analysis:

    • Tumor Volume: Measure every 2 days using calipers (Volume = length × width² / 2)
    • Body Weight: Record every 2 days to assess systemic toxicity
    • Survival: Monitor daily for survival rate calculation
    • Histological Analysis: Collect major organs (heart, liver, spleen, lung, kidney) and tumors for H&E staining

Data Presentation and Analysis

Table 1: Characterization Parameters of this compound-Derived Micelles

Parameter Sol-PEG-PGA HA-STS SPDP
Size (nm) 120-180 150-220 80-120
PDI 0.15-0.22 0.18-0.25 0.12-0.20
Zeta Potential (mV) -15 to -25 -20 to -30 -5 to -15
CMC (mg/mL) 0.004-0.006 0.006-0.009 0.007-0.010
Drug Loading (%) 12-18% (DOX) 15-20% (DOX) 10-15% (DOX)
Encapsulation Efficiency (%) 75-85% 80-90% 70-80%

Table 2: Biological Performance of this compound-Derived Micelles

Parameter Sol-PEG-PGA/DOX HA-STS/DOX SPDP/DOX Free DOX
IC₅₀ (4T1 cells, μg/mL) 0.45 ± 0.08 0.32 ± 0.05 0.52 ± 0.10 0.85 ± 0.12
pH-Triggered Release (% at 48h, pH 5.0) 82.5 ± 3.2 88.7 ± 2.8 45.3 ± 2.5* N/A
Redox-Triggered Release (% at 24h, 10mM GSH) 25.3 ± 2.1 30.5 ± 2.8 85.6 ± 3.5 N/A
Tumor Inhibition Rate (%) 72.5 ± 4.3 78.9 ± 3.7 68.3 ± 5.1 55.2 ± 6.2
Cardiotoxicity Reduction Significant Significant Moderate Baseline

Note: *SPDP shows minimal pH response but high redox sensitivity

Table 3: Key Experimental Parameters for this compound-Derived Micelle Preparation

Experimental Step Critical Parameters Optimal Conditions Quality Control Checkpoints
Polymer Synthesis Reaction atmosphere, reagent purity, catalyst concentration Nitrogen atmosphere, anhydrous solvents, 0.2 equiv CuSO₄·5H₂O ¹H NMR confirmation, FT-IR analysis, log P measurement
Micelle Formation Organic/aqueous phase ratio, injection rate, stirring speed 1:4 organic:aqueous ratio, slow injection (1 mL/min), gentle stirring Size distribution (PDI < 0.25), visual clarity
Drug Loading Drug-polymer ratio, solvent selection, temperature 1:10 to 1:5 drug:polymer ratio, room temperature Encapsulation efficiency >70%, loading capacity >10%
In Vitro Release Buffer composition, sink conditions, temperature 37°C, gentle shaking (50 rpm), regular buffer replacement Cumulative release profile, integrity of release medium
Cell Studies Cell passage number, seeding density, exposure time Passage 5-15, 5×10³ cells/well, 48h exposure >90% cell viability in control, linear standard curve

Visual Experimental Workflows

The following diagrams illustrate key synthetic pathways and experimental workflows for this compound-derived micelle development:

G cluster_derivatives Derivative Synthesis Pathways Start Start: Native this compound Alkynylation Alkynylation Reaction Propargyl bromide, K₂CO₃ 65°C, 12h Start->Alkynylation STS_Synthesis STS Synthesis Thiosalicylic acid, DCC/DMAP RT, 12h Start->STS_Synthesis MSDP_Synthesis MSDP Synthesis DPA, DCC/DMAP RT, 12h Start->MSDP_Synthesis Click Click Chemistry NH₂-PEG-N₃, CuSO₄·5H₂O RT, 24h Alkynylation->Click PGA_Conjugation PGA Conjugation EDC/NHS, DMSO RT, 6h Click->PGA_Conjugation Sol_PEG_PGA Sol-PEG-PGA Product PGA_Conjugation->Sol_PEG_PGA HA_STS_Conjugation HA-STS Conjugation EDC/NHS, DMSO RT, 24h STS_Synthesis->HA_STS_Conjugation HA_Modification HA Modification ADH, EDC/NHS pH 6.0, 24h HA_Modification->HA_STS_Conjugation HA_STS HA-STS Product HA_STS_Conjugation->HA_STS mPEG_Conjugation mPEG Conjugation DCC/DMAP, DCM RT, 24h MSDP_Synthesis->mPEG_Conjugation SPDP SPDP Product mPEG_Conjugation->SPDP

Diagram 1: Synthetic Pathways for this compound Derivatives. This workflow illustrates the three primary synthetic routes for preparing functional this compound derivatives for micelle formation.

G cluster_assessment Therapeutic Efficacy Assessment Workflow Micelle_Prep Micelle Preparation Nanoprecipitation method Characterization Physicochemical Characterization DLS, TEM, Zeta potential Micelle_Prep->Characterization In_Vitro_Release In Vitro Drug Release pH/redox responsiveness Characterization->In_Vitro_Release Cytotoxicity Cytotoxicity Assay MTT method, IC₅₀ determination In_Vitro_Release->Cytotoxicity Cellular_Uptake Cellular Uptake Confocal microscopy, Flow cytometry Cytotoxicity->Cellular_Uptake In_Vivo_Efficacy In Vivo Antitumor Efficacy Tumor volume, Survival rate Cellular_Uptake->In_Vivo_Efficacy Toxicity Toxicity Assessment Body weight, Histopathology In_Vivo_Efficacy->Toxicity

Diagram 2: Therapeutic Efficacy Assessment Workflow. This diagram outlines the comprehensive evaluation process for this compound-derived micelles, from preparation to in vivo assessment.

Conclusion and Future Perspectives

This compound-derived micelles represent a promising platform for advanced drug delivery, particularly in cancer therapy. The integration of natural bioactive compounds with synthetic polymer engineering creates systems with enhanced therapeutic efficacy and reduced side effects. The protocols outlined in this document provide detailed methodologies for synthesizing, characterizing, and evaluating these innovative nanocarriers.

Future development should focus on multifunctional systems that combine targeting ligands, imaging agents, and therapeutic compounds in a single platform. Additionally, exploring alternative modification strategies and scale-up production methods will be essential for clinical translation. The inherent bioactivities of this compound, combined with the tunable properties of polymeric micelles, offer exciting opportunities for next-generation nanomedicines that maximize therapeutic outcomes while minimizing adverse effects.

References

Comprehensive Application Notes and Protocols for Sequential Extraction of Solanesol from Tobacco Leaves

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Significance

This compound is a non-cyclic terpene alcohol composed of nine isoprene units with the chemical formula C₄₅H₇₄O and a molecular weight of 631.086 g·mol⁻¹. This compound exists as a white or colorless wax at room temperature with a melting point of 33-35°C and exhibits low polarity, being insoluble in water but soluble in organic solvents such as hexane and ethanol [1]. The structure of this compound features nine non-conjugated double bonds in an all-trans configuration, which confers significant biological activity and makes it prone to reactions such as oxidation, addition, and dehydrogenation [2].

This compound is classified as a nonaisoprenoid and serves as a key intermediate in the synthesis of various pharmaceutical compounds. It predominantly accumulates in solanaceous plants, with tobacco (Nicotiana tabacum) containing the highest concentration among all solanaceous species—reaching up to 4.13% of the plant's dry weight [1] [2]. Other significant sources include potato, tomato, eggplant, and pepper plants [1]. The growing demand for this compound has increased dramatically from 4,000 tons in the 2000s to 66,000 tons in 2022, driven primarily by its applications in pharmaceutical synthesis [3].

Sequential Extraction Methods for this compound

Microwave-Ultrasound-Assisted Extraction (MUAE) Protocol

The sequential extraction method combining microwave-assisted extraction (MAE) followed by ultrasound-assisted extraction (UAE) represents a significant advancement in this compound recovery efficiency. This green extraction approach substantially reduces processing time from approximately 1 hour required by conventional methods to just 1.67 minutes total extraction time [3]. The method has demonstrated an optimum this compound yield of 3.40% (w/w) with a purity reaching 85% after initial extraction, which can be further purified to 88.7% using silica gel column chromatography [4].

2.1.1 Materials and Equipment
  • Raw Material: Dried tobacco leaves ground to fine powder (40-60 mesh recommended)
  • Solvents: Hexane or petroleum ether (PE) for extraction; ethanol for cleaning; elution solvents as needed
  • Equipment: Microwave extraction system with power control (200-800W capacity); ultrasonic bath with temperature control (40°C capacity); filtration apparatus; rotary evaporator; silica gel for column chromatography
2.1.2 Step-by-Step Experimental Procedure
  • Sample Preparation:

    • Dry tobacco leaves at 40°C for 24 hours to constant weight
    • Grind to fine powder using a laboratory mill and sieve to 40-60 mesh particle size
    • Store in airtight containers protected from light until use
  • Microwave-Assisted Extraction (First Stage):

    • Weigh 10g of tobacco powder accurately
    • Mix with solvent at optimized solvent-to-feed (S/F) ratio of 6:1 (mL/g)
    • Perform extraction at 400W for precisely 1.5 minutes
    • Filter the mixture while hot through Whatman No. 1 filter paper
    • Collect the filtrate and retain the solid residue for the second extraction stage
  • Ultrasound-Assisted Extraction (Second Stage):

    • Transfer the solid residue from MAE to ultrasound bath
    • Add fresh solvent at S/F ratio of 40:1 (mL/g)
    • Use solvent ratio of 1:2 (v/v) petroleum ether to ethanolic acid
    • Extract at 40°C for 30 minutes with ultrasonic frequency of 40kHz
    • Filter the mixture and combine with the initial MAE filtrate
  • Concentration and Recovery:

    • Evaporate combined extracts under reduced pressure at 40°C
    • Weight the crude this compound extract to calculate yield
    • Store at 4°C protected from light until purification

Table 1: Optimization Parameters for Sequential MAE-UAE Extraction

Parameter MAE Stage UAE Stage
Solvent-to-Feed Ratio 6:1 (mL/g) 40:1 (mL/g)
Power/Intensity 400W 40kHz frequency
Time 1.5 minutes 30 minutes
Temperature Microwave-induced heating 40°C
Solvent System Hexane or Petroleum Ether 1:2 PE:Ethanolic acid
Yield Primary extraction Secondary extraction enhancement
Alternative Extraction Methods

While sequential MAE-UAE provides excellent efficiency, several other extraction methods have been developed for this compound recovery, each with distinct advantages and limitations:

  • Supercritical CO₂ Fluid Extraction:

    • Uses CO₂ at supercritical conditions with ethanol as co-solvent
    • Advantage: High selectivity and minimal solvent residue
    • Disadvantage: High equipment cost and operational complexity
  • Molecularly Imprinted Polymers (MIPs):

    • Employ specific molecular recognition for selective separation
    • Advantage: High specificity and reusability
    • Disadvantage: Complex polymer synthesis requirement
  • Ammonia Leaching Pretreatment-Assisted Extraction:

    • Utilizes ammonia for preliminary treatment of tobacco material
    • Advantage: Effective for bound this compound conversion
    • Disadvantage: Requires careful pH control and neutralization
  • Bio-enzymatic Extraction:

    • Uses specific enzymes to break down cellular structures
    • Advantage: Mild conditions and high specificity
    • Disadvantage: Enzyme cost and sensitivity to processing conditions

Purification and Analysis of this compound

Purification Protocols

Crude this compound extract contains various impurities including nicotine, chlorophyll, and waxy substances that require removal to achieve pharmaceutical-grade purity. The following purification protocol yields this compound with 85-88.7% purity suitable for most pharmaceutical applications [4] [3].

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) in hexane
    • Load the crude this compound extract dissolved in minimal hexane
    • Elute with step gradient of hexane:diethyl ether (9:1 to 7:3 v/v)
    • Collect fractions and monitor by TLC (Rf ≈ 0.4 in hexane:ether 8:2)
    • Combine pure fractions and evaporate under reduced pressure
  • Phase-Transfer Catalytic Saponification (for bound this compound):

    • Dissolve crude extract in organic solvent-alkaline water system
    • Add phase-transfer catalyst (e.g., tetrabutylammonium bromide)
    • React at 50-75°C for 2-4 hours with stirring
    • Separate organic layer and wash with water until neutral
    • Recover this compound through solvent evaporation [5]
  • Crystallization Purification:

    • Dissolve partially purified this compound in refluxing methanol or acetonitrile
    • Cool slowly to room temperature then further to 4°C
    • Filter the white crystalline precipitate and wash with cold solvent
    • Dry under vacuum to obtain high-purity this compound (up to 98% purity) [5]
Analytical Methods for Quantification

Accurate quantification of this compound content is essential for quality control and process optimization. The following methods have been validated for this compound analysis:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse phase (250 × 4.6 mm, 5μm)
    • Mobile phase: Methanol:acetonitrile:water (90:8:2, v/v/v)
    • Flow rate: 1.0 mL/min
    • Detection: UV detector at 210-220nm
    • Retention time: Approximately 12-15 minutes
  • Thin-Layer Chromatography (TLC):

    • Stationary phase: Silica gel GF254 plates
    • Mobile phase: Petroleum ether:acetone (7:3, v/v)
    • Detection: UV 254nm or spraying with vanillin-sulfuric acid reagent
    • Rf value: Approximately 0.5
  • Gas Chromatography (GC):

    • Column: HP-5 capillary column (30m × 0.32mm × 0.25μm)
    • Temperature program: 200°C to 300°C at 10°C/min
    • Detection: FID at 320°C
    • Sample preparation: Derivatization with BSTFA for better volatility

Table 2: Comparison of Extraction Methods for this compound

Method Efficiency Time Cost Purity Scale-Up Potential
Sequential MAE-UAE High (3.40% yield) Very Fast (1.67 min) Moderate High (85-88.7%) Excellent
Supercritical CO₂ High Moderate High High Good
Ultrasonic Alone Moderate Moderate (30 min) Low Moderate Good
Soxhlet Moderate Long (4-6h) Low Moderate Excellent
Molecular Imprinted Polymers High Fast High Very High Limited

Biological Activities and Therapeutic Potential

This compound exhibits diverse biological activities that make it valuable for pharmaceutical development. The compound's unique structure with nine non-conjugated double bonds contributes to its free radical absorption ability and subsequent biological effects [2].

Table 3: Demonstrated Bioactivities of this compound

Bioactivity Effects Experimental Models Effective Concentrations
Antimicrobial Inhibits growth of S. aureus, E. coli, P. aeruginosa Standard bacterial strains 75-2,250 mg/L depending on strain
Antioxidant Scavenges DPPH free radicals, superoxide anions, hydroxyl radicals In vitro assays; L02 cells 10-160 μM in cellular models
Anti-inflammatory Inhibits pro-inflammatory cytokines (IL-1β, TNF-α) RAW264.7 cells; rat models 10-40 μM in cells; 1% (w/w) topical
Neuroprotective Ameliorates Huntington's disease-like symptoms Rat models 25-50 mg/kg in animal studies
Membrane-stabilizing Reduces mitochondrial membrane permeability Inner mitochondrial membrane 1.5 mol%

The mechanisms of action underlying these bioactivities involve multiple signaling pathways. For the antioxidant activity, this compound disrupts the heat shock protein (Hsp) 90-heat shock factor 1 (HSF1) complex, promoting binding of Hsp90 to Keap1, thereby releasing nuclear factor-erythroid 2 related factor 2 (Nrf2). Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), initiating transcription of downstream genes including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and regulatory subunit (GCLM) [2] [6].

For the anti-inflammatory effects, this compound induces HO-1 expression at both mRNA and protein levels, resulting in increased HO-1 activity in RAW264.7 cells. This compound treatment activates both p38 and Akt signaling pathways, and inhibition of these pathways suppresses this compound-induced activation of Nrf2, resulting in decreased HO-1 expression [2].

G cluster_pathway This compound Signaling Pathways This compound This compound HSP90 HSP90 This compound->HSP90 Disrupts p38 p38 This compound->p38 Activates Akt Akt This compound->Akt Activates KEAP1 KEAP1 HSP90->KEAP1 Binds HSF1 HSF1 NRF2 NRF2 KEAP1->NRF2 Releases ARE ARE NRF2->ARE Activates HO1 HO1 ARE->HO1 Induces GCLC GCLC ARE->GCLC Induces GCLM GCLM ARE->GCLM Induces Cytokines Cytokines HO1->Cytokines Inhibits p38->NRF2 Promotes Akt->NRF2 Promotes

Figure 1: Molecular mechanisms underlying this compound's antioxidant and anti-inflammatory activities

Applications in Pharmaceutical Development

Intermediate for Pharmaceutical Synthesis

This compound serves as a critical intermediate in the synthesis of several important pharmaceutical compounds. Its long isoprenoid chain makes it particularly valuable for ubiquinone-type medications:

  • Coenzyme Q₁₀ Synthesis:

    • This compound provides the fundamental polyprenyl chain structure
    • Conversion involves addition of benzoquinone moiety and modification steps
    • Coenzyme Q₁₀ functions in mitochondrial electron transport chain and as antioxidant
    • Applications include treatment of cardiovascular diseases, neurodegenerative disorders, and as dietary supplement for type 2 diabetes [1] [7]
  • Vitamin K₂ Production:

    • This compound serves as precursor for menaquinone-7 synthesis
    • Vitamin K₂ regulates calcium binding proteins, preventing vascular calcification
    • Therapeutic applications include osteoporosis treatment and arteriosclerosis prevention [1] [8]
  • Anti-cancer Agent Synergizers:

    • N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB) derivation
    • SDB overcomes P-glycoprotein-mediated multidrug resistance in cancer cells
    • Enhances efficacy of conventional chemotherapeutic agents [1] [8]
Therapeutic Carrier Systems

Recent advances have explored this compound as a therapeutic carrier in novel drug delivery systems:

  • PEGylated this compound Micelles:

    • Amphiphilic conjugates self-assemble into nanomicelles
    • Capable of encapsulating hydrophobic drugs like doxorubicin
    • Demonstrate pH-responsive drug release through hydrazone bond incorporation
    • Show synergistic antitumor effects between carrier and encapsulated drug [9]
  • Redox-Responsive Nanocarriers:

    • Solanesyl poly(ethylene glycol) dithiodipropionate (SPDP) synthesis
    • Accelerated drug release in presence of glutathione in tumor microenvironment
    • Enhanced therapeutic efficacy while reducing systemic toxicity [9]

Conclusion and Future Perspectives

The sequential microwave-ultrasound-assisted extraction method represents a significant advancement in this compound recovery, offering dramatically reduced processing times (1.67 minutes versus 1 hour for conventional methods) while maintaining high yield (3.40% w/w) and purity (85-88.7%) [4] [3]. This protocol provides researchers and pharmaceutical developers with an efficient, scalable approach for obtaining this valuable natural product from abundant tobacco sources.

Future research directions should address several critical bottlenecks in this compound application:

  • Pharmacokinetic studies: Comprehensive in vivo absorption, distribution, metabolism, and excretion profiles
  • Molecular target identification: Precise cellular targets and binding affinities
  • Toxicity assessment: Systematic evaluation of safety profiles across different administration routes
  • Formulation optimization: Enhanced delivery systems improving bioavailability and stability

The integration of advanced extraction technologies with green chemistry principles positions this compound as a promising natural product for pharmaceutical development, potentially leading to novel therapeutics for oxidative stress-related disorders, inflammatory conditions, and cancer. As research continues to elucidate the full therapeutic potential of this compound and its derivatives, this protocol provides the foundational methodology for efficient production of high-quality material to support these investigations.

References

Comprehensive Application Notes and Protocols for Supercritical CO₂ Extraction of Solanesol from Tobacco Waste

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Pharmaceutical Significance

This compound is a valuable aliphatic terpene alcohol with the chemical formula C₄₅H₇₄O, characterized by nine isoprene units forming a long carbon chain with several non-conjugated double bonds. This unique structure makes this compound chemically challenging to synthesize, necessitating extraction from natural sources, primarily tobacco (Nicotiana tabacum) of the Solanaceae family, which contains the highest known this compound concentration (up to 4.13% of dry weight) [1] [2]. This compound exists as a white to pale yellow solid at room temperature, with low polarity, water insolubility, and solubility in organic solvents like hexane and ethanol [1] [2]. Since its initial isolation from tobacco by Rowland et al. in 1956, this compound has gained significant attention for its diverse bioactivities and critical role as a pharmaceutical intermediate in synthesizing clinically important compounds [3] [4] [5].

The substantial medicinal value of this compound stems from its demonstrated bioactivities and its role as a precursor for essential therapeutic agents. As summarized in Table 1, this compound exhibits multiple pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial activities [4] [1] [5]. These bioactivities enable various therapeutic applications, from managing neurodegenerative diseases like Huntington's to treating inflammatory conditions such as periodontitis [4] [5]. Mechanistically, this compound exerts its antioxidant effects through the Nrf2/ARE pathway, activating antioxidant response elements and upregulating protective enzymes like heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70) [1] [2]. Its anti-inflammatory activity involves inhibition of pro-inflammatory cytokines (IL-1β, TNF-α) through p38 and Akt signaling pathways [4] [5]. Most importantly, this compound serves as a key intermediate in synthesizing coenzyme Q10 (essential for cellular energy production), vitamin K₂ (crucial for blood clotting and bone health), and anticancer agent synergizers like N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB) [4] [5]. Recent advances have also explored this compound's application in drug delivery systems, where its derivatives form therapeutic micelles for hydrophobic anticancer drugs like doxorubicin, enhancing efficacy through synergistic effects [6].

Table 1: Bioactivities and Therapeutic Applications of this compound

Bioactivity Mechanism of Action Therapeutic Applications Experimental Evidence
Antioxidant Activates Nrf2/ARE pathway; upregulates HO-1, GCLC, GCLM; scavenges free radicals Protection against ethanol-induced hepatic oxidative damage; potential anti-aging applications In vitro studies with L02 hepatocytes; free radical scavenging assays [4] [1] [2]
Anti-inflammatory Inhibits pro-inflammatory cytokines (IL-1β, TNF-α); induces HO-1 via p38 and Akt pathways Periodontitis treatment; neuropathic pain management; topical anti-inflammatory formulations Carrageenan-induced paw edema in rats; LPS-stimulated RAW264.7 cells [4] [5]
Neuroprotective Restores coenzyme Q10 activity; attenuates oxidative and inflammatory brain damage Huntington's disease management; potential applications in Alzheimer's and Parkinson's diseases 3-Nitropropionic-induced Huntington's model in rats [4] [5]
Antimicrobial Inhibits growth of Gram-positive and Gram-negative bacteria Antibacterial applications; tobacco mosaic virus resistance Inhibition of S. aureus, E. coli, P. aeruginosa, M. phlei [4] [1] [5]
Pharmaceutical Intermediate Serves as precursor for synthesis of key therapeutic compounds Coenzyme Q10, vitamin K2, anticancer drug synergizers Chemical synthesis applications [4] [5] [6]

Supercritical CO₂ Extraction Optimization Parameters

Supercritical carbon dioxide (SC-CO₂) extraction has emerged as the most efficient and environmentally friendly method for this compound isolation from tobacco waste materials. This technique offers significant advantages over conventional extraction methods, including reduced solvent consumption, lower operational temperatures that prevent thermal degradation of this compound, and the ability to manipulate selectivity through pressure and temperature adjustments [3] [7]. The SC-CO₂ extraction process involves using carbon dioxide above its critical point (critical temperature: 31.1°C, critical pressure: 7.38 MPa), where it exhibits unique properties intermediate between gases and liquids, resulting in enhanced mass transfer characteristics and superior penetration into solid tobacco matrices [3] [8]. The extraction mechanism follows several sequential steps: (1) transport of supercritical CO₂ to the particle surface and diffusion into the particle interior, (2) dissolution of this compound with the supercritical fluid, (3) transport of the this compound-CO₂ solution from the particle interior to the surface, and (4) transport from the particle surface to the bulk solvent [8].

The efficiency of SC-CO₂ extraction for this compound recovery is influenced by several key operational parameters that can be optimized to maximize yield and selectivity, as detailed in Table 2. Among these, extraction pressure demonstrates a pronounced positive correlation with this compound yield, as increased pressure enhances CO₂ density and solvating power [3]. Studies have shown that raising pressure from 10 MPa to 30 MPa significantly increases both extraction rate and total this compound yield from tobacco waste [3]. The effect of temperature is more complex due to its competing influences on this compound solubility; while increased temperature reduces CO₂ density, it simultaneously enhances this compound vapor pressure, resulting in a non-uniform trend that requires careful optimization [3]. CO₂ flow rate primarily affects the extraction rate rather than the ultimate yield, with higher flow rates (e.g., 1.0 LPM) accelerating the process by maintaining a steeper concentration gradient between the solid and fluid phases [3]. Additionally, particle size of tobacco waste material plays a crucial role, with smaller particles (e.g., 175 mm mean size) providing greater surface area for mass transfer but potentially increasing diffusion limitations if too fine [3]. Most significantly, the incorporation of ethanol as a polar modifier (typically 10-23% by weight) dramatically improves this compound recovery by increasing the polarity of the supercritical fluid and enhancing this compound solubility, with studies demonstrating a direct correlation between ethanol concentration and extraction efficiency [7].

Table 2: Key Operational Parameters for SC-CO₂ Extraction of this compound

Parameter Optimal Range Effect on Extraction Recommended Conditions
Pressure 15-30 MPa Higher pressure increases CO₂ density and solvating power, enhancing this compound yield 20-25 MPa for balanced yield and efficiency [3]
Temperature 40-80°C Complex effect: reduces density but increases vapor pressure; mid-range often optimal 50-60°C for most applications [3] [9]
CO₂ Flow Rate 0.5-2.0 LPM Higher flow rates increase extraction rate but not necessarily final yield 1.0 LPM for laboratory-scale equipment [3]
Particle Size 150-500 μm Smaller particles increase surface area but may cause channeling; optimal size depends on material 175-250 μm for tobacco waste [3]
Ethanol Modifier 10-23% (w/w) Significantly enhances this compound solubility and selectivity 15-20% for highest yield and bioactivity [7]
Extraction Time 60-180 min Duration depends on other parameters; most extraction occurs in first 90-120 min 90-120 min for near-complete extraction [3] [9]
Moisture Content <10% Excessive moisture impedes CO₂ penetration and reduces efficiency Pre-dry tobacco waste to 5-8% moisture [9]

Advanced optimization approaches for SC-CO₂ extraction of this compound employ statistical experimental designs such as Response Surface Methodology (RSM) with Central Composite Rotatable Design (CCRD) to model both individual and interactive effects of process parameters [9] [7]. This methodology has demonstrated that the linear terms of pressure, temperature, and time, along with their square terms and the pressure-temperature interaction, significantly influence this compound extraction yield (p < 0.05) [9]. Through such optimization techniques, researchers have achieved this compound yields of approximately 2.99% from N. tabacum cv. Samsun and 2.33% from N. tabacum cv. Virginia under optimized conditions of 23.41 MPa, 50°C, and 90 minutes extraction time [9]. Furthermore, the anti-free radical activity of this compound-enriched extracts has shown a strong positive correlation (R² = 0.946) with this compound yield, indicating that optimized extraction parameters simultaneously maximize both yield and bioactivity [7].

Detailed Experimental Protocols

Supercritical CO₂ Extraction of this compound from Tobacco Waste

This protocol describes the optimized procedure for supercritical CO₂ extraction of this compound from industrial tobacco waste, incorporating ethanol as a polar modifier to enhance yield and selectivity [3] [7]. The method has been validated for various tobacco waste materials, including discarded leaves, stems, and production line residues from tobacco processing [3].

Materials and Equipment:

  • Raw Material: Industrial tobacco waste (shredded leaves, stems, or dust)
  • Solvents: Food-grade carbon dioxide (≥99.9% purity), absolute ethanol (HPLC grade)
  • Equipment: Supercritical fluid extraction system with co-solvent addition capability, comprising: CO₂ cylinder with dip tube, refrigerated cooling system, high-pressure pump, co-solvent pump, extraction vessel (100 mL to 1 L capacity), pressure control valves, temperature-controlled separators, and flow meter
  • Sample Preparation Equipment: Mechanical grinder, sieve analyzer, laboratory drying oven, moisture analyzer

Procedure:

  • Raw Material Preparation:

    • Grind representative tobacco waste samples using a mechanical grinder to achieve a mean particle size of 175-250 μm.
    • Determine initial moisture content using a moisture analyzer. If moisture exceeds 10%, dry the material in a laboratory oven at 40°C for 2-4 hours to achieve 5-8% final moisture content.
    • Weigh 20-50 g of prepared tobacco waste and load into the extraction vessel, ensuring uniform packing to avoid channeling during extraction.
  • System Preparation and Conditioning:

    • Set the extraction temperature to 50°C and pressure to 20 MPa.
    • Set the separator temperature to 50°C and pressure to 6.8 MPa to maintain supercritical conditions for ethanol-modified separation.
    • Program the CO₂ flow rate to 1.0 LPM and set the ethanol modifier concentration to 15% (w/w) of the total solvent.
    • Allow the system to stabilize at set conditions for 15-20 minutes before initiating extraction.
  • Extraction Process:

    • Commence the extraction by initiating both CO₂ and co-solvent pumps simultaneously.
    • Maintain dynamic extraction for 90-120 minutes, monitoring system pressure and temperature continuously.
    • Collect the extract from the separator vessel at 15-minute intervals to evaluate extraction kinetics.
    • Record the total extract mass at the end of the extraction process.
  • System Shutdown and Cleaning:

    • Gradually reduce the flow rate of both CO₂ and co-solvent pumps over 5 minutes before complete shutdown.
    • Slowly depressurize the system according to manufacturer specifications.
    • Recover the extracted this compound-enriched material from the separator vessel.
    • Clean the extraction system with pure ethanol followed by supercritical CO₂ to prevent carryover between batches.

Troubleshooting Guidelines:

  • Low Extraction Yield: Verify CO₂ purity, increase modifier concentration (up to 23%), or elevate extraction pressure (up to 30 MPa).
  • System Clogging: Reduce particle size distribution variability or incorporate a pre-filter for fine particles.
  • Poor Repeatability: Standardize tobacco waste composition and moisture content, ensure consistent packing density in extraction vessel.
  • Phase Separation Issues: Adjust separator temperature and pressure to maintain supercritical conditions for ethanol-modified separation.
Analytical Methods for this compound Quantification and Characterization

Accurate quantification and characterization of this compound in extracts is essential for quality control and standardization of pharmaceutical applications. This protocol describes two complementary analytical approaches for this compound analysis [4] [5].

High-Performance Liquid Chromatography (HPLC) Method:

  • Apparatus: HPLC system with DAD or UV detector, C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: n-Hexane:ethyl acetate (85:15, v/v) isocratic elution
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 215 nm
  • Column Temperature: 30°C
  • Injection Volume: 10 μL
  • Sample Preparation: Dissolve approximately 10 mg of extract in 10 mL of mobile phase, filter through 0.45 μm PTFE membrane
  • Quantification: Prepare this compound standard solutions in concentration range of 0.1-1.0 mg/mL, construct calibration curve, and calculate this compound content in samples using peak area comparison

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Apparatus: GC-MS system with non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 μm)
  • Carrier Gas: Helium at 1.0 mL/min constant flow
  • Temperature Program: Initial 150°C (hold 2 min), ramp to 280°C at 10°C/min (hold 10 min)
  • Injector Temperature: 250°C
  • Transfer Line Temperature: 280°C
  • Ionization Mode: Electron impact (70 eV)
  • Mass Range: 50-650 m/z
  • Sample Derivatization: For improved volatility, prepare trimethylsilyl derivatives using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) in pyridine at 70°C for 30 min
  • Identification: Compare mass spectra and retention times with authentic this compound standards

Quality Control and Characterization of this compound Extracts

Comprehensive characterization of this compound extracts ensures their suitability for pharmaceutical applications and confirms identity, purity, and bioactivity. The This compound content in SC-CO₂ extracts typically ranges from 10-45%, depending on extraction parameters and tobacco waste source [3] [7]. Quality assessment should include multiple complementary techniques to verify both chemical composition and functional properties.

Chemical Characterization:

  • Purity Analysis: Determine this compound content using the HPLC method described in Section 3.2, with acceptance criteria of ≥90% this compound for pharmaceutical applications [3] [7].
  • Structural Confirmation: Employ GC-MS for identity confirmation, comparing the characteristic mass fragmentation pattern with reference standards. Key fragments include m/z 219, 245, 313, and 341 corresponding to cleavage along the isoprenoid chain [9].
  • This compound Quantification: Calculate extraction yield as weight percentage of this compound relative to initial tobacco waste mass: Yield (%) = (mass of this compound in extract / mass of initial tobacco waste) × 100 [3].

Functional Activity Assessment:

  • Antioxidant Activity: Evaluate using DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. Prepare extract solutions in ethanol (100 μg/mL), mix with DPPH solution, incubate for 30 minutes in darkness, and measure absorbance at 517 nm. Calculate radical scavenging activity as percentage inhibition relative to control [4] [7].
  • Anti-inflammatory Assessment: Perform in vitro testing using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Measure inhibition of pro-inflammatory cytokines (IL-1β, TNF-α) via ELISA at this compound concentrations of 10-40 μM [4] [5].
  • Antibacterial Screening: Conduct agar diffusion assays against standard strains (S. aureus, E. coli) using 500-1000 μg/disk concentrations. Measure zones of inhibition after 24-hour incubation at 37°C [4] [1].

Table 3: Quality Control Specifications for Pharmaceutical-Grade this compound

Parameter Test Method Acceptance Criteria
Identification GC-MS Mass spectrum and retention time concordant with reference standard
Purity HPLC ≥90% this compound content (calculated on dried basis)
Appearance Visual White to pale yellow powder or waxy solid
Solubility Solubility test Soluble in n-hexane and ethanol; insoluble in water
Melting Point Capillary method 41-43°C
Heavy Metals ICP-MS ≤10 ppm total
Residual Solvents GC-FID Ethanol ≤5000 ppm; hexane ≤290 ppm
Antioxidant Activity DPPH assay IC₅₀ ≤ 100 μg/mL
Microbial Limits Microbial enumeration Total aerobic count ≤1000 CFU/g; yeast/molds ≤100 CFU/g

Process Visualization and Workflow Diagrams

The following workflow diagrams provide visual representations of key experimental procedures and optimization strategies for supercritical CO₂ extraction of this compound, facilitating implementation and troubleshooting.

Supercritical CO₂ Extraction Workflow

scfe_workflow Supercritical CO₂ Extraction Workflow for this compound start Start Extraction Process sample_prep Tobacco Waste Preparation • Grind to 175-250 μm • Adjust moisture to 5-8% start->sample_prep system_setup SC-CO₂ System Setup • Set temperature: 50°C • Set pressure: 20 MPa sample_prep->system_setup modifier Ethanol Modifier Addition • 15% (w/w) concentration system_setup->modifier extraction Dynamic Extraction • 90-120 minutes duration • CO₂ flow: 1.0 LPM modifier->extraction collection Extract Collection • Separator: 50°C, 6.8 MPa • Timed interval sampling extraction->collection analysis Extract Analysis • HPLC quantification • GC-MS confirmation collection->analysis end Process Completion analysis->end

Parameter Optimization Strategy

optimization_strategy Parameter Optimization Strategy for SC-CO₂ Extraction start Begin Optimization screening Parameter Screening • Pressure (15-30 MPa) • Temperature (40-80°C) • Time (60-180 min) start->screening design Experimental Design • Response Surface Methodology • Central Composite Design screening->design modeling Model Development • Individual and interactive effects • Quadratic relationships design->modeling verification Model Verification • Confirmatory experiments • Statistical validation (p<0.05) modeling->verification implementation Process Implementation • Establish operational ranges • Define control parameters verification->implementation end Optimized Protocol implementation->end

Conclusion and Future Perspectives

Supercritical CO₂ extraction represents a sustainable and efficient methodology for recovering high-value this compound from tobacco waste, transforming an agricultural byproduct into pharmaceutical-grade material with significant medicinal applications. Through optimization of critical parameters including pressure (15-30 MPa), temperature (40-80°C), extraction time (60-180 minutes), and ethanol modifier concentration (10-23%), researchers have achieved this compound yields exceeding 2.5% from industrial tobacco waste [3] [9] [7]. The strong correlation between extraction conditions and bioactivity (R² = 0.946 for antioxidant activity) further validates SC-CO₂ as a superior technique for producing therapeutically active this compound extracts [7].

Future development in this compound extraction should focus on integrated biorefinery approaches that combine multiple extraction technologies to maximize value recovery from tobacco waste. Economic assessments indicate that this compound recovery can significantly improve the economic viability of tobacco processing while addressing environmental concerns associated with waste disposal [3]. Emerging applications of this compound in nanotechnology-based drug delivery systems, particularly as therapeutic carriers for anticancer agents, present promising directions for further research and development [6]. As pharmaceutical demand for natural products continues to grow, optimized supercritical CO₂ extraction protocols will play an increasingly important role in sustainable supply chain development for this compound and related bioactive compounds.

References

Purification of Solanesol Using Molecularly Imprinted Polymers: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Solanesol is a valuable natural compound with nine isoprene units, primarily found in plants of the Solanaceae family, with tobacco being the richest source [1] [2]. This compound serves as a crucial pharmaceutical intermediate for synthesizing coenzyme Q10, vitamin K2, and anticancer drug synergists, and also exhibits intrinsic bioactivities including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects [1] [2]. The purification of this compound is essential for its medicinal applications, as crude extracts cannot be used directly as pharmaceutical raw materials [3]. Molecularly Imprinted Polymers (MIPs) have emerged as a powerful technology for the selective separation and purification of this compound, offering high specificity, robustness, and cost-effectiveness compared to traditional separation methods [3] [4].

These application notes provide detailed protocols for the synthesis of this compound-specific MIPs via emulsion polymerization and their application in solid-phase extraction for purifying this compound from complex plant matrices. The information presented is specifically tailored for researchers, scientists, and drug development professionals working in natural product chemistry and separation science.

Theoretical Background

Molecular Imprinting Technology

Molecular imprinting is a technique for creating artificial recognition sites on polymer matrices that complement the template molecule (this compound) in size, shape, and spatial arrangement of functional groups [4] [5]. The fundamental process involves: (1) complex formation between functional monomers and the template molecule; (2) polymerization with a cross-linking agent to fix the complex in a three-dimensional polymer network; and (3) template removal to reveal specific binding cavities [4] [6]. The resulting MIPs exhibit high selectivity and affinity for the target molecule, functioning as "artificial receptors" or "plastic antibodies" [6].

MIP Synthesis Methods Comparison

Various polymerization methods can be employed for MIP synthesis, each with distinct advantages and limitations for this compound purification:

Method Particle Morphology Post-treatment Advantages Limitations
Bulk Polymerization [3] [5] Irregular particles Grinding and sieving required Simple procedure Irregular shapes, buried binding sites
Suspension Polymerization [3] Spherical (250-350 μm) None required Uniform size, no grinding -
Emulsion Polymerization [3] Spherical particles Demulsification required Uniform size, no grinding, environmentally friendly (water-based) Requires demulsification

For this compound purification, emulsion polymerization has demonstrated excellent performance, producing spherical MIPs with uniform particle size without requiring subsequent grinding processes that could damage binding sites [3].

Experimental Protocols

Synthesis of this compound Molecularly Imprinted Polymers (SSO-MIPs) via Emulsion Polymerization
3.1.1 Reagents and Equipment

Materials:

  • Template: Industrial-grade this compound (95% purity)
  • Functional monomer: Methyl methacrylate (MMA)
  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
  • Initiator: Potassium persulfate (KPS)
  • Emulsifier: Sodium dodecyl sulfate (SDS)
  • Solvents: Methanol, hexane, dichloromethane, glacial acetic acid
  • Water: Deionized water

Equipment:

  • Ultra-high-performance liquid chromatography (UHPLC) system with C18 column
  • Heat-collecting thermostatic heating magnetic stirrer
  • Low-speed centrifuge
  • Scanning electron microscope
  • Fourier transform infrared spectrometer
  • Laser particle size analyzer
3.1.2 Synthesis Procedure [3]
  • Pre-polymerization Complex Formation: Dissolve 1 mmol this compound (template) and 8 mmol methyl methacrylate (functional monomer) in appropriate solvent. Assist complex formation with ultrasound and pre-polymerize for 12 hours.

  • Emulsion Preparation: Dissolve 0.5 g SDS in 100 mL deionized water to form the aqueous phase.

  • Polymerization: Slowly drip the template-functional monomer mixture and 30 mmol EGDMA (cross-linker, previously purified by reduced pressure distillation) into the SDS solution under constant stirring. Add 10 mg KPS (initiator).

  • Reaction Conditions: Maintain reaction temperature at 70°C with continuous stirring for 6-8 hours.

  • Demulsification and Washing: Centrifuge the resulting polymer emulsion, wash with deionized water and ethanol.

  • Template Removal: Extract template molecules using methanol:acetic acid (9:1, v/v) solution in a Soxhlet apparatus until no template is detected in the extract by UHPLC.

  • Drying: Dry the resulting SSO-MIPs at 60°C under vacuum for 24 hours.

The following diagram illustrates the complete molecular imprinting process for this compound purification:

G Compound1 Template (this compound) Compound4 Pre-polymerization Complex Compound1->Compound4 Non-covalent interactions Compound2 Functional Monomer (MMA) Compound2->Compound4 Compound3 Cross-linker (EGDMA) Compound5 Emulsion Polymerization Compound3->Compound5 Compound4->Compound5 Initiator (KPS) 70°C Compound6 Polymer Matrix with Embedded Template Compound5->Compound6 Compound7 Template Removal Compound6->Compound7 Washing with methanol:acetic acid Compound8 Molecularly Imprinted Polymer (MIP) Compound7->Compound8 Compound9 Selective Rebinding of this compound Compound8->Compound9 Specific binding sites Compound10 Purified this compound Compound9->Compound10 Elution

3.1.3 Critical Parameters Optimization [3]

Optimal synthesis conditions for SSO-MIPs with high adsorption capacity and specificity:

Parameter Optimal Condition Effect on MIP Performance
Template:Monomer:Cross-linker Ratio 1:8:30 (mol:mol:mol) Higher ratios increase binding sites but may affect polymer porosity
Initiator Amount 10 mg Controls polymerization rate and molecular weight
Synthesis Temperature 70°C Optimized for initiator decomposition and polymerization kinetics
Reaction Time 6-8 hours Complete polymerization ensuring matrix stability
Emulsifier Concentration 0.5% (w/v) SDS Stable emulsion formation and particle size control
SSO-MIPs Characterization and Quality Control
3.2.1 Binding Performance Evaluation
  • Adsorption Capacity: Incubate 20 mg SSO-MIPs with 5 mL this compound solution (0.01-0.5 g/L) in hexane for 12 hours at room temperature.

  • Centrifugation: Separate polymers by centrifugation at 5000 rpm for 5 minutes.

  • Concentration Analysis: Determine this compound concentration in supernatant by UHPLC under following conditions:

    • Column: Accucore Vanquish C18+ (100 × 2.1 mm, 1.5 μm)
    • Mobile phase: Pure methanol
    • Flow rate: 0.2 mL/min
    • Detection wavelength: 210 nm
    • Column temperature: 30°C
    • Injection volume: 5 μL
  • Calculation: Calculate adsorption capacity using the following equation: Q = (C₀ - Cₑ) × V / m Where Q is adsorption capacity (mg/g), C₀ and Cₑ are initial and equilibrium concentrations (mg/mL), V is solution volume (mL), and m is MIP mass (g).

3.2.2 Imprinting Factor (IF) Determination [3]

The imprinting factor evaluates the specificity of SSO-MIPs compared to non-imprinted polymers (NIPs) synthesized without template:

Polymer Type Adsorption Capacity (mg/g) Imprinting Factor
SSO-MIPs 107.3 μmol/g 2.51
NIPs 42.8 μmol/g -

Imprinting Factor (IF) = Q_MIP / Q_NIP Where Q_MIP and Q_NIP are adsorption capacities of MIPs and NIPs, respectively. An IF value of 2.51 indicates excellent specific recognition for this compound [3].

Solid-Phase Extraction Protocol for this compound Purification
3.3.1 MIP-Flash Chromatography Purification [3]
  • Column Packing: Pack 500 mg SSO-MIPs into an empty chromatography column (e.g., 10 mL capacity).

  • Conditioning: Pre-condition column with 10 mL hexane.

  • Sample Loading: Load tobacco extract containing approximately 370 mg crude this compound dissolved in 5 mL hexane.

  • Washing: Remove interfering compounds with 10 mL hexane:dichloromethane (9:1, v/v).

  • Elution: Elute purified this compound with 15 mL methanol:acetic acid (9:1, v/v).

  • Concentration: Evaporate solvent under reduced pressure to obtain purified this compound.

  • Quality Control: Analyze purity by UHPLC, typically achieving 98.4% purity with 2.5% yield from tobacco leaves dry weight [3].

3.3.2 Performance Data

Performance comparison of this compound purification methods:

Method Purity (%) Yield (%) Throughput Cost
SSO-MIP Flash Chromatography [3] 98.4 2.5 (of dry weight) High Medium
Conventional Chromatography ~90 ~2.0 Medium High
Solvent Extraction ~70 ~1.5 Low Low

Applications in Pharmaceutical Development

The high-purity this compound obtained through MIP purification is essential for several pharmaceutical applications:

  • Coenzyme Q10 Synthesis: this compound serves as the key side-chain precursor for CoQ10, essential for mitochondrial function and cellular energy production [1] [2].

  • Vitamin K2 Production: this compound is a starting material for vitamin K2 synthesis, crucial for blood coagulation and bone metabolism [2].

  • Anticancer Therapy: Used in synthesizing N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB), an anticancer agent synergizer [2].

  • Drug Delivery Systems: this compound derivative micelles can be utilized for hydrophobic drug delivery [1] [2].

  • Direct Therapeutic Applications: Pure this compound exhibits neuroprotective effects in Huntington's disease models and anti-inflammatory activity in periodontitis models [1].

Troubleshooting and Technical Notes

Common Issues and Solutions
Problem Possible Cause Solution
Low Adsorption Capacity Incomplete template removal Extend Soxhlet extraction time; verify with UHPLC
High Non-specific Binding Inadequate monomer-template ratio Optimize template:monomer:cross-linker ratio (1:8:30)
Poor Selectivity Non-optimal porogen Test different solvents; ensure aprotic character
Particle Aggregation Insufficient emulsifier Increase SDS concentration; optimize stirring speed
Low Imprinting Factor Template degradation during polymerization Lower polymerization temperature; use radical scavengers
Storage and Stability
  • Store SSO-MIPs in sealed containers at room temperature
  • Maintain stability for over 12 months without significant performance loss
  • Avoid exposure to strong oxidizers and extreme pH conditions
  • Pre-wet dried MIPs with solvent before use to regenerate binding sites

Conclusion

The application of molecularly imprinted polymers for this compound purification represents a highly efficient and selective method for obtaining pharmaceutical-grade material from natural sources. The emulsion polymerization protocol described herein produces SSO-MIPs with excellent binding capacity (107.3 μmol/g) and impressive imprinting factor (2.51), enabling purification to 98.4% purity. The scalability of this process, combined with the reusability of MIPs, makes this approach economically viable for industrial application in pharmaceutical development.

Future directions for research include development of magnetic MIPs for easier separation [7], implementation of multi-template imprinting for simultaneous purification of multiple compounds [8], and integration of MIPs into continuous flow systems for enhanced production throughput.

References

Application Notes and Protocols: Solanesol as a Key Intermediate for Ubiquinone Drug Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Solanesol, a non-cyclic terpene alcohol composed of nine isoprene units, serves as a critical pharmaceutical intermediate for synthesizing metabolically active quinones, most notably Coenzyme Q₁₀ (Ubiquinone) and Vitamin K₂ [1] [2]. This document provides detailed application notes and experimental protocols for the extraction, analysis, and utilization of this compound in the synthesis of ubiquinone-based drugs, targeting researchers and drug development professionals. This compound is predominantly sourced from tobacco (Nicotiana tabacum L.), which contains the highest concentration among solanaceous plants, making tobacco leaves and waste products ideal for its industrial extraction [1] [3] [4]. The compound's long, specific isoprenoid chain is challenging to synthesize economically through total chemical synthesis, establishing plant-extracted this compound as the preferred starting material for the stereoselective production of CoQ₁₀ [1] [5] [4].

This compound Properties and Pharmacological Background

Chemical and Physical Properties

This compound (C₄₅H₇₄O), also known as Nonaprenol alcohol, is a long-chain unsaturated fatty alcohol belonging to the triterpenoid class [3]. Its structure features nine non-conjugated double bonds, which confer strong biological activity and make it prone to reactions such as oxidation, addition, and dehydrogenation [3]. At room temperature, it appears as a white to pale yellow solid, characterized by low polarity and insolubility in water, though it is soluble in hexane and ethanol [3].

Table 1: Fundamental Properties of this compound

Property Description
Chemical Name Nonaprenol alcohol
Molecular Formula C₄₅H₇₄O
Molecular Weight 631.07 g/mol
Physical State (at RT) White to pale yellow solid
Polarity Low
Water Solubility Insoluble
Common Solvents Soluble in hexane, ethanol
Key Structural Feature Nine non-conjugated double bonds
Primary Natural Source Tobacco (Nicotiana tabacum) leaves
Bioactivity and Medicinal Value

Beyond its role as an intermediate, this compound exhibits intrinsic polypharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects [1] [3]. Mechanistically, it suppresses ROS generation and inhibits pro-inflammatory cytokines (e.g., IL-1β, TNF-α) [3] [6]. Preclinical studies highlight its therapeutic potential in inflammatory disorders, neurodegenerative diseases, and anxiety-like behaviors [3] [6]. These bioactivities are attributed to its unique structure, particularly the nine double bonds that allow for strong free radical absorption [1].

Quantitative Data Summary for this compound

Table 2: Quantitative Data on this compound Accumulation, Extraction, and Bioactivity

Parameter Value/Range Context / Conditions
Content in Tobacco Leaves Up to 4.13% dry weight Highest in leaves, followed by stems and roots [3]
Increase Post-Pathogen Stress ≥7-fold In TMV-resistant tobacco varieties one week post-infection [2]
Increase Under Heat Stress >6-fold In potato leaves at 30°C day/20°C night vs. 22°C day/16°C night [2]
Antioxidant Activity (SC50) Comparable to Trolox Scavenging activities for superoxide anion and hydroxyl radicals [1]
Anti-inflammatory Dose (in vivo) 50 mg/kg Intraperitoneal administration in CFA-induced mouse model of anxiety [6]
Solanesyl Bromide Yield 98% Bromination of this compound using PBr₃ [4]
Ketone Intermediate Yield 72% From solanesyl bromide via treatment with reagents (e.g., ethyl acetate) followed by hydrolysis and decarboxylation [4]

Experimental Protocols

Protocol 1: Synthesis of Coenzyme Q₁₀ from this compound

This protocol outlines a semi-synthetic route for CoQ₁₀ production using this compound extracted from tobacco leaves as the starting material [4] [7].

4.1.1 Materials
  • Starting Material: Crude this compound extracted from tobacco leaves.
  • Reagents: Phosphorus tribromide (PBr₃), ethyl acetate, methanol, n-hexane, sodium carbonate, alcohol (for crystallization).
  • Solvents: n-Hexane, ethyl acetate, methanol, 1,2-dichloroethane.
  • Equipment: Round-bottom flasks, reflux condenser, separating funnel, TLC plates, C18 reverse-phase column (e.g., 3.9 mm x 150 mm), HPLC system, spectroscopic instruments (UV, NMR, FT-IR, ESI-MS).
4.1.2 Step-by-Step Procedure
  • Bromination of this compound to Solanesyl Bromide

    • Dissolve crude this compound in anhydrous n-hexane in a dry round-bottom flask under an inert atmosphere (e.g., N₂).
    • Add PBr₃ dropwise with stirring at 0-5°C (ice bath).
    • After addition, allow the reaction mixture to warm to room temperature and monitor by TLC.
    • Work up by washing with cold water, followed by saturated sodium bicarbonate solution, and dry the organic layer over anhydrous magnesium sulfate.
    • Evaporate the solvent under reduced pressure to obtain solanesyl bromide as a crude product. A yield of up to 98% has been reported [4].
  • Formation of Ketone Intermediate

    • Treat the obtained solanesyl bromide with reagents such as ethyl acetate in the presence of a base.
    • Subject the resulting ester to hydrolysis and decarboxylation under acidic or basic conditions to form the corresponding ketone.
    • Purify the ketone via standard workup and chromatography. A yield of approximately 72% for this step has been reported [4].
  • Coupling with Quinone Derivative and Cyclization

    • This step involves coupling the active isoprenoid chain (e.g., solanesyl bromide or the ketone derivative) with a suitably functionalized benzoquinone derivative. A key quinone intermediate is (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene [7].
    • The coupling is typically performed in an anhydrous solvent like 1,2-dichloroethane, using a Lewis acid catalyst such as Boron Trifluoride Etherate (BF₃•OEt₂).
    • Assemble the two parts via a Friedel-Crafts alkylation reaction. Optimized conditions suggest a molar ratio of TeMT : Compound 3 : BF₃•OEt₂ = 1 : 1.2 : 0.3, heated slowly to 80°C with stirring for 8 hours, yielding about 58.8% of the coupled product [7].
  • Oxidation to Ubiquinone (CoQ₁₀) and Purification

    • Oxidize the coupled hydroquinone or methoxy intermediate to the final quinone form (CoQ₁₀) using a suitable oxidizing agent (e.g., FeCl₃, Ag₂O).
    • Purify the crude CoQ₁₀. One method involves using a C18 reverse-phase column with a mobile phase of methanol and n-hexane (90:10 v/v) [4].
    • Perform solvent crystallization in alcohol at -20°C to obtain pure CoQ₁₀.
    • Analyze the final product for purity by HPLC and confirm the structure by spectroscopic techniques (UV, ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS) [4].
4.1.3 Analysis and Characterization
  • TLC: Monitor all reaction steps using TLC with appropriate eluent systems.
  • HPLC: Determine the purity of the final isolated ubiquinone.
  • Structural Elucidation: Use UV spectroscopy (characteristic peak ~275 nm), FT-IR (quinone C=O stretch), ¹H/¹³C NMR, and mass spectrometry to confirm the identity of the synthesized CoQ₁₀ [4].
Protocol 2: Synthesis of a Key Quinone Intermediate

This protocol details the synthesis of a crucial quinone precursor, (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene, used in CoQ₁₀ synthesis [7].

4.2.1 Materials
  • Precursors: p-Toluenesulfonyl chloride (TsCl), isoprene, 2,3,4,5-tetramethoxytoluene (TeMT).
  • Catalysts: Copper(I) chloride (CuCl), triethylamine hydrochloride (Et₃N•HCl), Boron trifluoride etherate (BF₃•OEt₂).
  • Reagents: Anhydrous sodium acetate (NaOAc), glacial acetic acid, sodium carbonate (Na₂CO₃).
  • Solvents: Acetonitrile, methanol, 1,2-dichloroethane.
4.2.2 Step-by-Step Procedure
  • Synthesis of (2E)-1-p-Toluenesulfonyl-2-methyl-4-chloride-2-butene (1)

    • Mix TsCl (2 g, 10.5 mmol), CuCl (0.157 g, 1.58 mmol), and Et₃N•HCl (0.217 g, 1.58 mmol) in a flask.
    • Add a mixture of isoprene (highly volatile) and acetonitrile under a nitrogen atmosphere.
    • Heat the reaction mixture at 90°C for 6 hours.
    • After completion, work up the reaction to isolate compound 1. The reported yield is 75.9% under optimized conditions (MTsCl:MIsoprene:MCuCl:MEt₃N•HCl = 1:1.8:0.15:0.15) [7].
  • Synthesis of (2E)-1-p-Toluenesulfonyl-2-methyl-4-acetoxy-2-butene (2)

    • Combine compound 1 and anhydrous sodium acetate (Molar ratio 1:1.8) in glacial acetic acid.
    • Heat the mixture at 120°C for 5 hours. Note: Temperature control is critical; higher temperatures lead to dehydrochlorination and reduced yield.
    • The product, compound 2, can be used directly in the next step without purification. The reported yield is 90.7% [7].
  • Synthesis of (2E)-1-p-Toluenesulfonyl-2-methyl-4-hydroxy-2-butene (3)

    • Dissolve compound 2 in methanol and cool the solution to 0-5°C.
    • Add a 20% sodium carbonate solution (Molar ratio 1:1.6) dropwise over 2 hours with vigorous stirring.
    • Continue stirring for an additional 3 hours at 0-5°C after complete addition.
    • Work up the reaction to obtain compound 3. The reported yield is 68.8% [7].
  • Synthesis of (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene (4)

    • Dissolve compound 3 and 2,3,4,5-tetramethoxytoluene (TeMT) in 1,2-dichloroethane.
    • Add Boron trifluoride etherate (BF₃•OEt₂) slowly. The optimal molar ratio is TeMT : Compound 3 : BF₃•OEt₂ = 1 : 1.2 : 0.3 [7].
    • Slowly heat the reaction mixture to 80°C and stir continuously for 8 hours. The color change indicates progression.
    • Work up the reaction to isolate the key intermediate 4. The reported yield is 58.8% [7].

The following diagram illustrates the workflow for this synthesis protocol.

G Start Start: TsCl & Isoprene Step1 Reaction with CuCl/Et₃N·HCl 90°C, 6h Start->Step1 Comp1 Compound (1) Yield: 75.9% Step1->Comp1 Step2 Esterification with NaOAc Glacial Acetic Acid, 120°C, 5h Comp1->Step2 Comp2 Compound (2) Yield: 90.7% Step2->Comp2 Step3 Hydrolysis with Na₂CO₃ 0-5°C, 2h addition, 3h reaction Comp2->Step3 Comp3 Compound (3) Yield: 68.8% Step3->Comp3 Step4 Friedel-Crafts Alkylation with TeMT & BF₃·OEt₂, 80°C, 8h Comp3->Step4 End Key Intermediate (4) Yield: 58.8% Step4->End

Figure 1. Workflow for Synthesis of Key Quinone Intermediate

Biosynthetic Pathway of this compound in Plants

Understanding the native biosynthetic pathway of this compound in plants is crucial for potential metabolic engineering approaches to enhance yield. This compound is biosynthesized in plastids via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway [8] [2].

The pathway involves three major stages:

  • Formation of C5 units: The building blocks, Isopentenyl diphosphate (IPP) and its isomer Dimethylallyl diphosphate (DMAPP), are synthesized from pyruvate and glyceraldehyde-3-phosphate.
  • Polymerization: The enzyme Solanesyl diphosphate synthase (SPS) catalyzes the sequential condensation of IPP with DMAPP (or other allylic diphosphates like FPP, GGPP) to form Solanesyl diphosphate (SPP), the direct precursor.
  • Modification: SPP is subsequently dephosphorylated to yield this compound [8] [2].

Key enzymes in this pathway include 1-deoxy-d-xylulose 5-phosphate synthase (DXS) and reductoisomerase (DXR) in the initial stage, and SPS in the final chain-elongation step. The following diagram illustrates this biosynthetic pathway.

G MEP_Pathway MEP Pathway in Plastids Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP MEP MEP DXP->MEP DXR IPP_DMAPP IPP / DMAPP (C5 Units) MEP->IPP_DMAPP IspD, IspE, IspF, IspG, IspH SPP Solanesyl Diphosphate (SPP) (C45) IPP_DMAPP->SPP SPS (Polymerization) This compound This compound SPP->this compound Dephosphorylation

Figure 2. Biosynthetic Pathway of this compound in Plants

Conclusion and Future Perspectives

This compound remains an indispensable intermediate for the efficient, stereoselective synthesis of ubiquinone drugs like Coenzyme Q₁₀. The protocols outlined herein provide a reproducible methodology for its chemical transformation. Future research should focus on optimizing extraction and purification techniques (e.g., molecularly imprinted polymers, improved enzymatic extraction) and enhancing this compound accumulation in source plants via metabolic engineering of key biosynthetic genes like DXS, DXR, and SPS [3] [8] [2]. Furthermore, exploring the direct pharmacological applications of this compound and its derivatives, leveraging its intrinsic bioactivities, presents a promising avenue for drug development [1] [3] [6]. Addressing current research bottlenecks, such as a lack of comprehensive in vivo pharmacokinetic data and unclear molecular targets, will be crucial for fully realizing the potential of this versatile natural product in medicine [3] [9].

References

Solanesol Extraction & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the most efficient methods for extracting solanesol, and how do they compare? The choice of extraction method significantly impacts yield, purity, and processing time. The following table summarizes the key performance characteristics of various techniques, providing a basis for selection.

Extraction Method Typical Yield (% Dry Weight) Key Advantages Major Limitations Best For
Subcritical CO₂ [1] ~1.0% (Tomato leaf) High purity (40-93%), clean process, low thermal degradation [1] High equipment cost, optimized for non-polar compounds [1] High-purity applications, temperature-sensitive materials
Microwave-Assisted (MAE) [2] Efficient (specific yield not stated) Fast, low solvent use, high efficiency [2] High energy consumption, scaling challenges [3] Fast, efficient extraction from various biomass types
Continuous Counter-Current [3] High (specific yield not stated) Suitable for large scale, high recovery [3] Multiple steps required, lengthy process [3] Large-scale, industrial production
Ultrasound-Assisted (UAE) [1] Lower than MAE & subcritical CO₂ Simple setup, reduced extraction time [1] Lower yield compared to other modern methods [1] Lab-scale extraction with simple equipment
Soxhlet [1] [3] <1.0% (Tomato leaf) [1] Simple, established method [1] Lengthy, high solvent use, thermal decomposition risk [3] Benchmarking other methods, not ideal for production
Maceration [3] Low (specific yield not stated) Very simple setup [3] Low yield, time-consuming [3] Initial, small-scale experiments

Q2: My extraction yield is lower than expected. What could be the cause? Low yields can stem from multiple factors. This flowchart helps troubleshoot the problem from raw material selection to the extraction process itself.

G Troubleshooting Low this compound Yield Start Low Extraction Yield RM Raw Material Issues? Start->RM Proc Process Issues? Start->Proc RM1 Low this compound content in source material RM->RM1 RM2 Incorrect plant variety, age, or curing method RM->RM2 RM3 Particle size too large RM->RM3 Proc1 Bound this compound not released (saponification needed) Proc->Proc1 Proc2 Solvent choice does not penetrate cells effectively Proc->Proc2 Proc3 Temperature or pressure sub-optimal Proc->Proc3

Actionable Steps:

  • Verify Raw Material: Confirm your source material is suitable. Tobacco is the richest source, but tomato and potato leaves (Solanaceae family) are also used. Content varies by species, growth stage, and post-harvest treatment [4].
  • Optimize Pretreatment: Ensure plant material is dried and ground to a fine powder (<1mm) to increase surface area [1]. For tobacco, proper curing converts bound this compound esters to the free form [3].
  • Incorporate Saponification: 40-60% of this compound exists in a form bound to fatty acids. A saponification step (hydrolysis with KOH) is often essential to convert this to free, extractable this compound [3] [5].

Q3: How can I improve the purity of my this compound extract? Achieving high purity (>90-98%) requires effective purification after initial extraction. The following workflow illustrates a proven multi-step process.

G High-Purity this compound Purification Workflow CE Crude Extract Sap Saponification CE->Sap 0. Phase-Transfer Catalyst can improve efficiency DW Dewaxing Sap->DW 1. Dissolve in warm Alcohol-Acetone mix PC Purification & Crystallization DW->PC 2. Cool to precipitate waxes & filter HP High-Purity This compound PC->HP 3. Crystallize from Methanol or Acetonitrile

Detailed Protocol (Based on Patent CN101182284A): [5]

  • Saponification: Perform phase-transfer catalytic saponification on the crude extract. This uses a system of organic solvent, alkaline water, and a phase-transfer catalyst under mild conditions to hydrolyze esters without severe oxidation.
  • Dewaxing: Dissolve the saponified extract completely in a warm (50-75°C) alcohol-acetone mixed solvent. Let the solution stand and cool to precipitate non-polar waxes, then filter.
  • Crystallization: Dissolve the dewaxed extract in refluxing methanol or acetonitrile. Subject the solution to冷冻结晶 (freezing crystallization) to obtain a white solid. Dry the crystals to achieve high-purity this compound.

Key Experimental Protocols for Reference

1. Subcritical CO₂ Extraction (from Tomato Leaves) [1]

  • Sample Prep: Dry tomato leaves at 65°C for 4 hours and grind to a particle size of <1 mm.
  • Extraction: Load 3g of powder mixed with glass beads into extraction vessel.
  • Conditions: Use subcritical CO₂ at 25°C. The solvation power is temperature and pressure-dependent.
  • Result: Achieves up to 1% dry weight yield with an extract purity of ~40%. A secondary purification step can raise purity to 93%.

2. Continuous Counter-Current Extraction (from Tobacco) [3]

  • Sample Prep: Powder dried tobacco leaves and pelletize to 12mm x 24mm with steam, adding 5-8% moisture.
  • Extraction: Use a nine-stage continuous counter-current extractor with hexane or a hexane-isopropanol mixture.
  • Process: Pellets move against solvent flow for efficient mass transfer.
  • Advantage: This method is designed for large-scale, economical production of crude this compound extract before further purification.

References

optimizing microwave-assisted extraction parameters

Author: Smolecule Technical Support Team. Date: February 2026

Key MAE Parameters and Optimized Values

The tables below consolidate optimal parameter ranges from recent studies, providing a starting point for your experiments.

Parameter Optimal Range / Value Influence on Extraction & Notes
Ethanol Concentration [1] [2] 60% - 82% (v/v) Higher polarity facilitates better absorption of microwave energy and extraction of medium-polarity phenolics and flavonoids. Concentration must be optimized for specific compounds [2].
Microwave Power [2] 400 W - 600 W Higher power increases heating rate and cell disruption, but excessive power can cause degradation of thermolabile compounds [2].
Extraction Time [1] [3] [2] 30 sec - 3 min Shorter times (30-60 sec) are effective for antioxidants in leaves [2]; longer times (~118 sec) may be needed for acids from pomace [3]. Prolonged exposure risks thermal degradation [4].
Sample-to-Solvent Ratio [3] 1:20 to 1:40 (g:mL) A ratio that is too high can lead to incomplete extraction, while a ratio that is too low dilutes the extract unnecessarily. An optimal balance ensures efficient mass transfer [3].

Experimental Design & Optimization Protocol

For systematic optimization, Response Surface Methodology (RSM) is highly recommended. Here is a detailed protocol based on the cited studies [3] [2]:

  • Define Variables and Ranges

    • Independent Variables: Typically include solvent concentration, microwave power, and extraction time.
    • Response Variables: These are your output metrics, such as extraction yield (mg/g), Total Phenolic Content (TPC in mg GAE/g), Total Flavonoid Content (TFC in mg QE/g), or antioxidant activity (e.g., DPPH/ABTS % inhibition) [2].
    • Preliminary Trials: Conduct single-factor experiments to determine realistic low, medium, and high levels for each independent variable [2].
  • Select and Execute an Experimental Design

    • Use a Box-Behnken Design (BBD), which is efficient for optimizing three variables [3].
    • The software (e.g., Design-Expert) will generate a set of experimental runs (e.g., 17 runs for a 3-factor BBD) [3].
    • Perform the experiments in random order to minimize the effect of extraneous variables.
  • Model Fitting and Statistical Analysis

    • Input your response data into the software to fit a quadratic polynomial model.
    • Analyze the Analysis of Variance (ANOVA) to check the model's significance. Look for a high F-value and a p-value < 0.05. A non-significant lack of fit (p > 0.05) is desirable [2].
    • The coefficient of determination () should be close to 1.0 (e.g., >0.90) to indicate the model fits the data well [2].
  • Validation of the Model

    • The software will predict the optimal conditions for maximum yield.
    • Conduct a confirmation experiment under these predicted optimal conditions. A close match (e.g., >98% agreement) between the predicted and actual results validates the model [3].

Troubleshooting Common MAE Issues

Here are solutions to frequently encountered problems in MAE:

Problem Possible Causes Solutions

| Low Extraction Yield | • Insufficient solvent volume • Low microwave power • Short extraction time • Poor solvent choice for target compound | • Increase solvent volume or concentration [2]. • Optimize power and time; avoid excessive settings that degrade compounds [2]. • Ensure sample is ground to a fine powder and evenly mixed in the solvent [4]. | | High Extraction Variability | • Uneven heating within the cavity • Inconsistent sample loading | • Use a homogeneous solvent and ensure proper stirring if available [4]. • Distribute the sample evenly in the vessel and use consistent packing [4]. • Calibrate pressure and temperature sensors regularly [4]. | | Analyte Degradation | • Extraction temperature too high • Excessive microwave power or time • Oxidation of the extract | • Lower the extraction temperature or power setting [4] [2]. • Consider using closed-vessel systems for higher boiling points or adding antioxidants to the solvent [4]. | | Safety Hazards | • Pressure build-up in closed vessels • Solvent evaporation/leakage • Microwave leakage | • Never exceed the vessel's pressure rating. Ensure safety valves are functional [4]. • Use solvents with high boiling points and check vessel seals before each run [4]. • Regularly inspect the oven door and seals for damage [4]. |

Critical Safety Precautions

  • Equipment Selection: Use closed-vessel systems for high-pressure/temperature extractions and open-vessel systems for volatile solvents [4].
  • Personal Protective Equipment (PPE): Always wear protective gloves, goggles, and a lab coat [4].
  • Ventilation: Work in a well-ventilated area or fume hood to avoid exposure to solvent vapors [4].
  • Waste Disposal: Dispose of all chemical waste according to your institution's safety protocols [4].

Workflow Visualization

The diagram below outlines the logical workflow for optimizing MAE parameters, incorporating the key principles and safety steps discussed.

Start Start MAE Optimization P1 Define Target Compound and Plant Material Start->P1 P2 Conduct Single-Factor Preliminary Tests P1->P2 P3 Select Key Parameters & Ranges for RSM P2->P3 P4 Design Experiments (e.g., Box-Behnken) P3->P4 P5 Perform MAE Runs & Analyze Responses (Yield, TPC, etc.) P4->P5 P6 Build & Validate Statistical Model P5->P6 P7 Confirm Optimal Conditions P6->P7 End Optimal Protocol Established P7->End Safety SAFETY PRECAUTIONS: - Check vessel integrity - Wear appropriate PPE - Work in ventilated area Safety->P2 Safety->P5

References

reducing solvent consumption in solanesol extraction

Author: Smolecule Technical Support Team. Date: February 2026

Modern Extraction Methods for Reduced Solvent Use

The primary strategy for reducing solvent consumption involves moving away from traditional methods like heat-reflux extraction and adopting advanced techniques. The following table summarizes the core characteristics of these methods.

Extraction Method Key Feature for Solvent Reduction Optimal Conditions Reported Outcome
Sequential MAE-UAE [1] Extremely short process time (1.67 min) drastically reduces solvent volume and energy use. MAE: 1.5 min; UAE: 0.17 min; Solvent: Hexane or Petroleum Ether [1]. Yield: ~2.05% (w/w); Purity: 88.7% [1].
Microwave-Assisted Extraction (MAE) [2] Uses water as a greener solvent and optimizes parameters for efficiency. Power: ~325 W; Time: 30 sec; Solvent: Water; Sample-to-water ratio: 1:1 [2]. Predicted Yield: 2.93% [2].
MAE with Saponification [3] Integrates saponification into the extraction step, alleviating emulsification and simplifying downstream purification. Addition of 0.05M NaOH into the extraction solvent [3]. Percentage Extracted: 0.91% [3].
Continuous Counter-Current Extraction [4] Highly efficient for large-scale processing, using solvent in a multi-stage, continuous flow for maximal solute recovery. Multi-stage process using pelletized tobacco [4]. Suitable for industrial-scale isolation [4].
Supercritical Fluid Extraction (SFE) [5] Uses supercritical CO₂ instead of organic solvents, eliminating solvent residues and reducing environmental impact. Pressure: 10.0-30.0 MPa; Temperature: 30-80 °C; Fluid: CO₂ [5]. Less solvent consumption, short production cycle (2-4 hours) [5].

Detailed Experimental Protocols

Protocol 1: Sequential MAE-UAE

This method, developed in 2024, is notable for its speed and high yield [1].

  • Preparation: Dry and pulverize tobacco leaves (Nicotiana tabacum L., Virginia variety).
  • MAE Step: Mix the powdered tobacco with an appropriate solvent (e.g., hexane). Perform MAE at optimized power for 1.5 minutes [1].
  • UAE Step: Immediately transfer the mixture from the MAE step to an ultrasonic device. Perform UAE for 10 seconds (0.17 minutes) [1].
  • Separation: Filter the extract to separate the solid residue.
  • Analysis: Quantify solanesol yield using High-Performance Liquid Chromatography (HPLC).
Protocol 2: MAE Using Water as Solvent

This 2024 study demonstrates a greener approach using water [2].

  • Preparation: Use tobacco leaves from the Virginia variety.
  • Extraction: Mix the sample with water at a sample-to-water ratio of 1:1 (w/v). A volume of 10 mL water is used for the test [2].
  • Heating: Place the mixture in a microwave system. Irradiate at a power of approximately 325 W for 30 seconds [2].
  • Analysis: Analyze the extracted this compound using HPLC.

Troubleshooting Common Issues

Issue: Low Extraction Yield

  • Cause: Inefficient cell wall rupture or incorrect solvent selection.
  • Solution: Ensure the sequential MAE-UAE is performed correctly, as MAE disrupts cell structures, and UAE enhances mass transfer, synergistically improving yield [1]. Also, verify that the solvent (e.g., hexane, petroleum ether) is suitable for this compound's low polarity [6].

Issue: Low Purity of Crude Extract

  • Cause: Co-extraction of waxes, lipids, and other impurities.
  • Solution: Integrate saponification directly into the extraction process by adding a low concentration of NaOH (e.g., 0.05M) to the solvent. This converts esterified this compound to its free form and helps remove fatty acids, reducing emulsification later [3].

Issue: Process is Not Scalable

  • Cause: Batch methods like standard MAE/UAE have volume limitations.
  • Solution: For pilot or industrial scale, consider Continuous Counter-Current Extraction. This method allows for continuous feeding of raw material and solvent in opposite directions, maximizing concentration gradient and extraction efficiency [4].

Workflow Visualization

The following diagram illustrates the logical decision flow for selecting and troubleshooting an extraction method based on your primary goal.

G Start Goal: Reduce Solvent Use Q1 What is the primary concern? Start->Q1 Q2 Is speed a critical factor? Q1->Q2 Maximize Efficiency Q3 Are you avoiding organic solvents? Q1->Q3 Green Solvents Q4 Working on a large scale? Q1->Q4 Industrial Scale M1 Method: MAE with Saponification Q2->M1 No M2 Method: Sequential MAE-UAE Q2->M2 Yes M3 Method: MAE with Water Q3->M3 Yes M4 Method: Supercritical CO₂ Q3->M4 No (if CO₂ is available) M5 Method: Counter-Current Extraction Q4->M5 Yes T1 Check NaOH concentration and extraction time. M1->T1 T2 Verify sequence timing and solvent selection. M2->T2 T3 Optimize power, time, and sample-to-water ratio. M3->T3 T4 Ensure pressure and temperature are within optimal range. M4->T4

Key Takeaways for Researchers

  • For Maximum Speed and Yield: The Sequential MAE-UAE method is the most promising, achieving high yields in under two minutes, which inherently minimizes solvent use [1].
  • For the Greenest Profile: MAE with water as a solvent is an excellent choice, eliminating organic solvents entirely, though it may require further optimization for different tobacco varieties [2].
  • For Industrial Scaling: Continuous Counter-Current Extraction remains a robust, large-scale method, while Supercritical CO₂ Extraction offers a clean, solvent-free alternative despite potentially higher initial equipment costs [5] [4].

References

increasing solanesol purity from tobacco

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary sources of solanesol for research purposes? this compound is a non-cyclic terpene alcohol that mainly accumulates in plants of the Solanaceae family. Tobacco (Nicotiana tabacum) is the most significant source, having the highest this compound content among all solanaceous plants [1] [2]. Other sources include potato leaves, tomato, eggplant, and pepper [1] [2]. Using tobacco, especially waste or low-grade tobacco, is common for its high yield and economic viability [3] [4].

Q2: Why is a purification step to remove waxes critical, and how can it be done? Crude this compound extracts contain non-polar waxes with properties similar to this compound, which pose a major challenge for purification [5]. An effective method is the "dewaxing" step. This involves dissolving the皂化后浸膏 in a specific alcohol-acetone mixed solvent at 50-75°C, then cooling to room temperature and filtering out the precipitated waxes. This process can be repeated until no more solid forms [5].

Q3: What are the standard methods to assess this compound purity in the lab? High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining this compound purity and is frequently cited in analytical protocols [4] [6].

Troubleshooting Guide

Here are solutions to common problems encountered during this compound extraction and purification.

Problem Possible Causes Suggested Solutions
Low Yield After Extraction Inefficient extraction method; Incomplete皂化 [5]. Adopt Modified Heat Reflux Extraction [6]; Ensure complete皂化 using PTC catalyst (e.g., TBAB) to convert bound this compound [5].
Purity Plateaus Below 90% Co-extracted waxes not fully removed [5]; Inefficient crystallization. Implement a dedicated dewaxing step with醇-丙酮混合溶剂 [5]; Optimize crystallization using methanol/乙腈 at low temperatures (-18–0°C) [5].
Oxidation and Degradation Multiple non-conjugated double bonds prone to oxidation [7]; Strong alkali conditions [5]. Use antioxidants; Perform皂化 under milder conditions with PTC to minimize碱接触 [5].
Difficulty Scaling Up Reliance on complex techniques like Column Chromatography [5]. Explore scalable techniques like Simulated Moving Bed (SMB) Chromatography [8] or Molecular Distillation [7].

Experimental Workflow for High-Purity this compound

The following diagram outlines a generalized workflow for extracting and purifying this compound, integrating several key techniques from the search results.

Start Start: Raw Material (Tobacco Leaf/Waste) Step1 Extraction (Solvent: n-Hexane, Ethanol) Temp: 30-90°C Start->Step1 Step2 Crude this compound浸膏 Step1->Step2 Step3 Phase-Transfer Catalyzed皂化 (Organic solvent-KOH/TBAB) Step2->Step3 Step4 皂化后浸膏 Step3->Step4 Step5 Dewaxing (Alcohol-Acetone solvent) Cool & Filter Step4->Step5 Step6 Dewaxed浸膏 Step5->Step6 Step7 Crystallization/Recrystallization (Solvent: Methanol,乙腈) Temp: -18 - 0°C Step6->Step7 Alt1 Alternative Path A: Preparative HSCCC Step6->Alt1 For high-throughput purification Alt2 Alternative Path B: Simulated Moving Bed (SMB) Chromatography Step6->Alt2 For industrial-scale purification Step8 High-Purity this compound (Purity >98%) Step7->Step8 Alt1->Step8 Alt2->Step8

Key Protocol Details:

  • Extraction: Pulverize tobacco leaves and use solvents like n-hexane or ethanol for extraction at 30-90°C. Modified heat reflux extraction can improve yields [5] [6].
  • 皂化: This critical step converts bound this compound to its free form. Using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) in a system of organic solvent (e.g., n-hexane) and alkali (e.g., KOH) allows for milder conditions (30-90°C), reducing oxidation and improving yield [5].
  • Dewaxing: Dissolve the皂化后浸膏 in an醇-丙酮混合溶剂 (e.g., methanol-acetone) at 50-75°C. Upon cooling, waxes precipitate and can be removed by filtration [5].
  • Crystallization/Recrystallization: Dissolve the dewaxed浸膏 in a refluxing solvent like methanol or乙腈. Cooling the solution to low temperatures (-18 to 0°C) induces crystallization. Repeating this step significantly increases purity [5].
  • Advanced Purification Techniques: For higher throughput or industrial scaling, techniques like High-Speed Counter-Current Chromatography (HSCCC) [9] or Simulated Moving Bed (SMB) Chromatography [8] are highly effective alternatives to standard column chromatography.

Advanced Techniques & Research Outlook

Emerging research points to several promising areas for enhancing this compound production:

  • Genetic Engineering: Overexpression of key enzymatic genes in the MEP pathway (like DXS, DXR, and SPS) in tobacco is a promising strategy to create plants with inherently higher this compound content [1] [2].
  • Novel Extraction Methods: Techniques like Supercritical CO₂ Extraction and Molecularly Imprinted Polymers (MIPs) are being explored for their efficiency and selectivity [7].
  • Direct Pharmacological Applications: Beyond its role as a synthon for CoQ10, recent preclinical studies highlight this compound's own antioxidant, anti-inflammatory, and membrane-stabilizing properties, activating pathways like Keap1/Nrf2/ARE to combat oxidative stress [7]. This expands its value as a target compound.

References

Solanesol Stability: Core Issues & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Solanesol's chemical structure, featuring nine non-conjugated double bonds, is the primary source of its valuable bioactivity and its susceptibility to degradation, with oxidation being the most critical concern [1].

  • Primary Degradation Agent: The most well-documented cause of this compound degradation is reaction with ozone ((O_3)). Evidence indicates that this compound can degrade completely (up to 100%) on fortified filters during air sampling when ozone levels are greater than approximately 15 parts per billion (ppb) [2] [3].
  • Degradation Products: Ozonation of this compound produces at least 26 compounds, which can be categorized into three main series [2] [3]:
    • Isoprenoid acetones (e.g., geranylacetone, farnesylacetone)
    • ω-Hydroxyisoprenoid acetaldehydes
    • Isoprenoid oxoaldehydes

The following diagram illustrates the degradation pathway of this compound when exposed to ozone.

G Start This compound Storage O3 Ozone Exposure (>15 ppb) Start->O3 Primary Risk Degradation Oxidative Degradation O3->Degradation Products Degradation Products Degradation->Products Three Main Series SubProducts Isoprenoid Acetones ω-Hydroxyisoprenoid Acetaldehydes Isoprenoid Oxoaldehydes Products->SubProducts

Troubleshooting Guide: this compound Stability Issues

This guide helps diagnose and resolve common stability problems. Quantitative data on influencing factors is summarized in the table below.

Factor Impact on this compound Stability Experimental Evidence & Conditions
Ozone (O₃) Extreme degradation. Directly proportional to [O₃] and sampling time. Pure this compound on filters degraded up to 100% when [O₃] > 15 ppb during air sampling [2] [3].
Temperature Higher temperature reduces stability. A this compound oil-in-water (O/W) emulsion showed good physicochemical stability at 5°C and 25°C, but physical stability was compromised at 40°C [1].
Humidity Effect varies with conditions. At high air sampling rate (1.7 L/min), loss is inversely proportional to humidity. At low rate (0.25 L/min), loss is virtually independent of humidity [2] [3].
Light & UV Can induce degradation (inferred from antioxidant properties). This compound can absorb UV radiation and scavenge free radicals, indicating photosensitivity [1] [4].
Formulation Proper formulation enhances stability. Emulsion systems and incorporation into micellar cores (e.g., dextran-b-solanesol) can protect this compound and other compounds [1] [5].

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to monitor in my this compound storage environment? A1: Your highest priority should be controlling ozone exposure. Also monitor and control temperature (store at low temperatures, ideally 5°C if feasible) and humidity. Protect this compound from light and UV radiation to prevent free radical-induced degradation [1] [2].

Q2: My this compound sample has degraded. How can I identify the degradation products? A2: The primary ozonation products can be identified using Electrospray Mass Spectrometry (ES-MS) and HPLC. Specifically, you can derivatize the products with 2-(p-aminophenyl)ethanol (APE) for ES-MS analysis or with 2,4-dinitrophenylhydrazine (DNPH) for HPLC detection at 360 nm [2] [3].

Q3: Are there any formulation strategies to improve this compound's stability? A3: Yes, encapsulation is an effective strategy. Research shows that:

  • Oil-in-water (O/W) emulsions can provide good stability at lower temperatures [1].
  • Incorporating this compound into the core of polymeric micelles (e.g., using dextran- or hyaluronate-based copolymers) can shield it from the environment, significantly enhancing stability for drug delivery applications [5] [6].

Detailed Experimental Protocols

Protocol 1: Assessing Oxidative Degradation of this compound by HPLC-UV/DNPH

This protocol is adapted from methods used to identify ozonation products [2] [3].

  • Objective: To detect and quantify key carbonyl-containing degradation products of this compound.
  • Materials:
    • This compound standard (≥98% purity)
    • Acetonitrile (HPLC grade)
    • n-Hexane
    • 2,4-Dinitrophenylhydrazine (DNPH) derivatization reagent
    • Ozone generator or source of controlled (O_3)
  • Method Workflow:

G Step1 1. Stress this compound Step2 2. Derivatize with DNPH Step1->Step2 Details1 Expose this compound sample to controlled O3 atmosphere (>15 ppb) for a set duration. Step1->Details1 Step3 3. HPLC-UV Analysis Step2->Step3 Details2 React the stressed sample with DNPH reagent to form hydrazone derivatives. Step2->Details2 Step4 4. Identify Products Step3->Step4 Details3 Inject derivative. Conditions: C4 or C18 column, ACN/H2O mobile phase, UV detection at 360 nm. Step3->Details3 Details4 Compare retention times with known standards (e.g., geranylacetone). Step4->Details4

  • HPLC Conditions (Suggested):
    • Column: Hypersil C4 or equivalent C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
    • Mobile Phase: Acetonitrile and Water (gradient or isocratic)
    • Flow Rate: 0.8 mL/min
    • Detection: UV-Vis at 360 nm (specific for DNPH derivatives)
    • Injection Volume: 10 µL [7]
Protocol 2: Quantifying this compound in Plant Material via HPLC-UV

This protocol is adapted from a validated method for rapid determination of this compound in tobacco leaves [8] [7].

  • Objective: To accurately extract and quantify the total (free and esterified) this compound content from plant biomass like tobacco leaves.
  • Materials:
    • Dried, ground plant material (e.g., tobacco leaf)
    • This compound standard (≥98% purity)
    • Potassium Hydroxide (KOH) in Ethanol (saponification reagent)
    • n-Hexane
    • Ultrasonic bath
  • Method Workflow:

G S1 1. Saponification S2 2. Ultrasound-Assisted Extraction S1->S2 D1 Hydrolyze esterified this compound by refluxing with ethanolic KOH. S1->D1 S3 3. Filtration & Analysis S2->S3 D2 Extract free this compound into n-hexane using an ultrasonic bath. S2->D2 S4 4. HPLC-UV Quantification S3->S4 D3 Filter the hexane layer and dilute to volume. S3->D3 D4 Inject onto HPLC. Use external standard method for quantification. S4->D4

  • HPLC Conditions (Validated):
    • Column: Hypersil C4 (4.6 mm x 150 mm, 5 µm)
    • Mobile Phase: Acetonitrile/Water
    • Flow Rate: 0.8 mL/min
    • Detection: UV at 202 nm
    • Linearity: 3.65 - 4672 ng
    • Detection Limit: 1.83 ng on-column [7]

References

Frequently Asked Questions (FAQs) & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the most critical unknown factors in solanesol pharmacokinetics? The table below summarizes the main gaps in knowledge that current research has identified [1].

Knowledge Gap Description / Implication
ADME Profile Lack of comprehensive data on Absorption, Distribution, Metabolism, and Excretion in live models [1].
Molecular Targets Unclear precise mechanisms of action and molecular targets within biochemical pathways [1].
Toxicity Profile Insufficient assessment of in vivo toxicity and long-term safety [1].
Bioavailability Unknown oral bioavailability and optimal dosing regimens due to poor water solubility [1] [2].

Troubleshooting Guide: Addressing this compound's Practical Experimental Challenges

Challenge Symptom Possible Solution
Low Water Solubility Poor dissolution in aqueous buffers; low and variable bioavailability in animal studies. Use pharmaceutical techniques like nanotechnology-based delivery systems (e.g., micelles) to improve solubility and delivery [1].
Lack of Standard Protocols Inconsistent results between labs; difficulty comparing data. Develop and validate in-house bioanalytical methods (e.g., HPLC) for quantifying this compound in biological samples like plasma and tissues [2].
Unclear Metabolic Fate Inability to identify metabolites; unknown metabolic pathways. Apply multi-omics analysis (metabolomics) to trace this compound and identify its potential metabolites in vivo [1].

Experimental Protocols & Workflows

To address these pharmacokinetic challenges, you can employ the following experimental methodologies.

1. In Vivo Nephroprotection Model & Dosing Protocol This established protocol from recent research demonstrates how to administer this compound in a rodent model and evaluate its protective effects [3].

  • Animal Model: Wistar albino rats (200-240 g) [3].
  • Nephrotoxicity Induction: Administer Gentamicin (100 mg/kg, i.p.) for 14 days [3].
  • This compound Treatment:
    • Doses: 30 mg/kg/day and 60 mg/kg/day [3].
    • Route: Oral gavage (p.o.) [3].
    • Formulation: Dissolve in distilled water with 2% ethanol [3].
    • Timing: Start 3 days after beginning gentamicin and continue for 3 days after the last gentamicin dose [3].
  • Endpoint Analysis:
    • Blood/Serum: Measure creatinine, Blood Urea Nitrogen (BUN), TNF-α [3].
    • Kidney Homogenate: Assess oxidative stress markers (TBARS, GSH) and mitochondrial complex enzyme activities (e.g., Complex-I) [3].
    • Histology: Fix kidney tissue in 10% formalin for pathological evaluation [3].

The workflow for this protocol can be visualized as follows:

G Start Study Start (Day 0) GEN_Start Gentamicin (100 mg/kg, i.p.) Start->GEN_Start SNL_Start This compound Treatment (30 or 60 mg/kg, p.o.) GEN_Start->SNL_Start After 3 days Continuation Continue Gentamicin & This compound Dosing SNL_Start->Continuation GEN_End Final Gentamicin Dose (Day 14) Continuation->GEN_End SNL_End Final this compound Dose (Day 17) GEN_End->SNL_End Continue for 3 days Sacrifice Sacrifice & Sample Collection (Day 18) SNL_End->Sacrifice Analysis Tissue Analysis Sacrifice->Analysis

2. Proposed Workflow for a Basic Pharmacokinetic Study This workflow outlines the key stages for initiating a foundational PK study to address the critical knowledge gaps.

G Formulation Formulate this compound (e.g., Micelles, Suspension) Administer Administer to Model (Record precise time and dose) Formulation->Administer Sample Serial Blood/Tissue Sampling (Over time period) Administer->Sample Analyze Analyze Samples (Bioanalytical Method: HPLC-MS) Sample->Analyze Process Process Data (PK Modeling: Cmax, Tmax, AUC, t½) Analyze->Process Identify Identify Metabolites (Metabolomics Analysis) Process->Identify

Key Quantitative Data from Preclinical Studies

The table below consolidates key quantitative findings from a recent in vivo study on this compound's protective effects, providing a reference for your experimental outcomes [3].

Parameter / Marker Change with Gentamicin (100 mg/kg) Effect of this compound (60 mg/kg) Measurement Method
Serum Creatinine Significant increase (p < .001) Significant decrease (p < .001) Alkaline picrate reaction at 510 nm [3]
Blood Urea Nitrogen (BUN) Significant increase (p < .001) Significant decrease (p < .001) Enzyme reagent with urease & glutamate dehydrogenase [3]
TNF-α Significant increase (p < .001) Significant decrease (p < .001) Not specified in provided excerpt [3]
Reduced Glutathione (GSH) Significant decrease Restored levels Tissue homogenate analysis [3]
Mitochondrial Complex-I Significant decrease (p < .001) Restored activity (p < .001) Enzymatic activity assay [3]

Future Research Directions

To advance the field, future studies should focus on:

  • Integrating Advanced Techniques: Employ target screening, nanotechnology-based delivery systems, and multi-omics analysis to elucidate mechanisms and improve efficacy [1].
  • Focus on ADME: Prioritize studies designed specifically to characterize the absorption, distribution, metabolism, and excretion of this compound [1] [4].
  • Comprehensive Toxicity Studies: Conduct thorough in vivo toxicity and safety assessments to enable clinical translation [1].

References

Production Methods for Scaling Up Solanesol Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Scaling up solanesol production primarily focuses on moving beyond conventional solvent extraction to methods that improve yield, purity, efficiency, and environmental impact. The table below summarizes the advanced techniques identified in recent literature.

Method Key Principle Reported Advantages for Scaling Up Key Considerations
Supercritical Fluid Extraction (SFE) [1] Uses supercritical CO₂ as a non-toxic, selective solvent. High selectivity for lipophilic compounds, avoids toxic solvents, easily scalable [1]. High initial equipment cost; requires optimization of pressure and temperature [1].
Countercurrent Chromatography (CCC/CPC) [1] Liquid-liquid separation without a solid stationary phase. High purity (up to 99%), high recovery rates, suitable for industrial scale-up [1]. Complex solvent system selection; optimization required for cost-effective large-scale runs [1].
Molecular Distillation (MD) [1] Separation under high vacuum and short heat exposure. Protects heat-sensitive this compound; effective for pre-purification and enriching viscous mixtures [1]. Used as a preliminary step; often combined with other methods like CCC for highest purity [1].
Microwave/Ultrasound-Assisted Extraction [2] [3] Uses microwave/ultrasonic energy to disrupt plant cells. Reduces extraction time and solvent consumption; can be used sequentially (MUAE) [3]. Process optimization needed to prevent compound degradation; scalability of equipment [2].
Molecularly Imprinted Polymers (MIPs) [2] Synthetic polymers with cavities specific to this compound. High selectivity and purification efficiency; can be reused [2]. Still primarily a research-stage technique; cost of polymer synthesis for large volumes [2].

Troubleshooting Common Scaling-Up Challenges

Here are answers to frequently asked questions regarding specific issues during scale-up.

  • FAQ: Our this compound yield is low and inconsistent. How can we improve this?

    • Answer: Low yield can stem from inefficient cell disruption or suboptimal solvent systems. Implementing Microwave-Ultrasound-Assisted Extraction (MUAE) can significantly enhance cell wall breakdown, improving solvent access and yield while reducing time and solvent use [3]. Furthermore, ensure your raw material (e.g., tobacco variety) has a high initial this compound content, as this varies genetically [4].
  • FAQ: We are struggling to achieve pharma-grade purity (>98%). What methods are most effective?

    • Answer: Achieving high purity often requires a multi-step process. Research demonstrates that a sequence of Molecular Distillation (MD) followed by Countercurrent Chromatography (CCC) is highly effective. One study used this combination to enrich this compound from a tobacco extract and then purify it to 99% purity [1].
  • FAQ: The traditional solvent extraction process is too slow and uses large volumes of hazardous solvents. Are there greener alternatives?

    • Answer: Yes. Supercritical CO₂ Extraction (SFE) is an excellent alternative. It uses non-toxic, recyclable CO₂, operates at moderate temperatures to protect this compound, and is considered a green technology. This method is particularly suitable for producing an initial high-quality concentrate from raw tobacco leaves [1].
  • FAQ: Our final product has a yellowish color and contains impurities. How can we remove them?

    • Answer: Color impurities are a common challenge. After primary purification (e.g., via CCC), a final decolorization step using active carbon has been proven effective in removing colored impurities to obtain a cleaner product [1].

Experimental Workflow for High-Purity this compound Isolation

The following diagram illustrates a proven multi-stage workflow for isolating high-purity this compound from tobacco, integrating the methods discussed above.

G Workflow for High-Purity this compound Isolation Start Tobacco Leaf Raw Material SFE Supercritical Fluid Extraction (SFE) (with CO₂) Start->SFE Raw Extract MD Molecular Distillation (MD) Enrichment Step SFE->MD Crude this compound CCC Countercurrent Chromatography (CCC) Primary Purification MD->CCC Enriched Fraction Decolor Decolorization (e.g., Active Carbon) CCC->Decolor Purified this compound End High-Purity this compound (≥99%) Decolor->End

Critical Parameters for Key Protocols

For researchers replicating these methods, paying close attention to the following optimized parameters is crucial.

1. Supercritical CO₂ Extraction (SFE) [1]

  • Pressure: 30 MPa
  • Temperature: 50 °C (moderate to protect thermolabile this compound)
  • Solvent: 100% CO₂

2. Countercurrent Chromatography (CCC) for Final Purification [1]

  • Solvent System: n-hexane / acetonitrile / benzotrifluoride (20:13:7, v/v/v)
  • Key Advantage: This is a liquid-liquid technique, avoiding irreversible adsorption loss that can occur with solid stationary phases.

Future Research Directions

While extraction technology is advancing, the field is also exploring synthetic this compound production through chemical synthesis to overcome raw material supply limitations, though this currently remains a smaller segment of the market and R&D efforts [5].

References

Frequently Asked Questions: Solanesol Properties & Applications

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the primary source and significance of solanesol in research? this compound is an aliphatic terpene alcohol composed of nine isoprene units [1] [2]. It is primarily found in plants of the Solanaceae family, with tobacco (Nicotiana tabacum) being the richest source, making tobacco leaves an ideal material for its extraction [1] [2]. Its significance stems from its role as a key pharmaceutical intermediate in the synthesis of Coenzyme Q10, Vitamin K2, and the anticancer agent synergizer SDB [1] [2].

  • Q2: What are the known bioactivities of this compound? Research has identified several valuable bioactivities for this compound, which underlie its medicinal potential. The table below summarizes these key activities.

Bioactivity Observed Effects & Potential Mechanisms
Antioxidant [2] Scavenges free radicals (superoxide anion, hydroxyl) due to non-conjugated double bonds; induces expression of cytoprotective enzymes HO-1 and Hsp70 [2].
Anti-inflammatory [2] Reduces pro-inflammatory cytokines; mechanism involves induction of HO-1 via activation of p38 and Akt signaling pathways [2].
Neuroprotective [2] Shown to ameliorate Huntington's disease-like symptoms in rat models, improving motor and cognitive performance, and restoring mitochondrial function [2].
Antimicrobial [2] Exhibits significant inhibitory effects against various bacteria, including E. coli and S. aureus [2].
  • Q3: Are there any known toxicity concerns related to this compound? One source notes that this compound, as a C45 compound, may act as a tumorigenic precursor in tobacco smoke [1]. However, in the context of its use as a purified compound for pharmaceutical applications, the available search results do not highlight specific or widespread toxicity concerns. Researchers should treat it with the general caution afforded to all new chemical entities and conduct their own safety pharmacology and toxicology studies.

Troubleshooting Guides & Experimental Protocols

Guide 1: High-Throughput Determination of this compound in Filters or Butts

This protocol is adapted from methods used to analyze this compound deposited in cigarette filters for smoke exposure studies and is an example of a high-throughput approach [3].

  • 1. Principle: this compound is extracted from a sample matrix (e.g., filter, plant material) and quantified using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with an internal standard for improved accuracy [3].
  • 2. Materials & Reagents:
    • Analytical Standard: this compound (purity >93%) [3].
    • Internal Standard: Geranylgeraniol (GG, purity >95%) [3].
    • Solvents: Methanol, 2-propanol [3].
    • Equipment: LC-MS/MS system, 48-well plate format for extraction, vortex mixer, centrifuge [3].
  • 3. Step-by-Step Protocol:
    • Sample Preparation: For a filter butt, cut a 1 cm portion from the mouth end, remove the wrapping, and place the filter material into a well of a 48-well plate [3].
    • Spike and Extract: Add a known amount of internal standard (GG) solution to the sample. Extract the this compound using an appropriate solvent [3].
    • Analysis: Inject the extract into the LC-MS/MS system. The method should use a reverse-phase column [3].
    • Quantification: Use a linear calibration curve of this compound, typically ranging from 1.9 to 367 μg per sample [3].
  • 4. Troubleshooting Common Issues:
    • Low Recovery: Ensure the sample is thoroughly homogenized and the extraction solvent is sufficient and appropriate. Verify the internal standard is added correctly.
    • Poor Chromatography: Check the LC column for degradation and ensure the mobile phase is fresh and properly prepared.
    • Signal Drift: Monitor instrument performance with quality control samples at both low and high concentrations within each run [3].
Guide 2: Low-Cost, High-Throughput Estimation via Digital Imaging

This method provides a low-cost alternative for estimating smoke constituent delivery correlated with this compound, useful for rapid screening [4].

  • 1. Principle: The optical staining density (luminosity) of a smoked filter butt is quantitatively proportional to the mainstream smoke deliveries of particulates, which correlate with this compound content [4].
  • 2. Materials & Reagents:
    • Flatbed scanner (e.g., HP ScanJet 4670) [4].
    • Software for image analysis (e.g., custom Visual Basic code) [4].
    • Reference target strip (e.g., Kodak Q-13) for consistent white and black balance [4].
  • 3. Step-by-Step Protocol:
    • Sample Prep: Cleanly cut the inner surface of the filter butt and ensure it is free of debris [4].
    • Scanning: Place the filter and reference target on the scanner. Scan at 600 dpi with all auto-correction features (exposure, contrast) turned off [4].
    • Analysis: Analyze the scanned image using the software. The luminosity is calculated from the RGB values using the formula: Luminosity = 255 − (0.3 × R + 0.6 × G + 0.1 × B) [4].
    • Correlation: Construct a brand-specific correlation curve between the measured luminosity and the mainstream smoke deliveries (e.g., nicotine) obtained via a gold-standard method like LC-MS/MS [4].

The following workflow summarizes the key steps in this digital imaging method:

Start Start: Prepare Filter Butt Step1 Cut 1cm Section & Remove Debris Start->Step1 Step2 Scan with Reference Target (600 DPI) Step1->Step2 Step3 Software Analysis: Calculate Luminosity Step2->Step3 Step4 Correlate with Gold-Standard (e.g., LC-MS/MS Data) Step3->Step4 End Estimate Constituent Delivery Step4->End

This compound Bioactivity & Signaling Pathways

This compound's anti-inflammatory activity involves a specific signaling pathway, as illustrated below.

This compound This compound p38 p38 Activation This compound->p38 Akt Akt Activation This compound->Akt Nrf2 Nrf2 Activation p38->Nrf2 Akt->Nrf2 HO1 HO-1 Expression (Cytoprotective Enzyme) Nrf2->HO1 CytokineReduction Reduction of Pro-inflammatory Cytokines HO1->CytokineReduction

References

Comprehensive Technical Support Guide: Optimizing Solanesol Biosynthesis in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanesol and Its Biosynthetic Pathway

This compound is a non-cyclic terpene alcohol composed of nine isoprene units that primarily accumulates in solanaceous plants such as tobacco, potato, tomato, eggplant, and pepper. Among these, tobacco (Nicotiana tabacum L.) represents the richest source, with this compound content reaching up to 4.13% of dry weight in certain varieties [1] [2]. This valuable compound serves as a key pharmaceutical intermediate for synthesizing ubiquinone-based drugs including coenzyme Q10, vitamin K2, and anti-cancer agent synergizers such as N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB) [3] [4]. Beyond its industrial applications, this compound exhibits direct bioactive properties, demonstrating antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects in preclinical studies [1] [5] [2].

The complete biosynthetic pathway of this compound occurs primarily in plant plastids through the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which is also known as the non-mevalonate pathway [3] [4] [6]. This pathway converts basic metabolites pyruvate and glyceraldehyde-3-phosphate into the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through a series of enzymatic reactions. These C5 building blocks are subsequently condensed by solanesyl diphosphate synthase (SPS) to form solanesyl diphosphate (SPP), which is finally converted to this compound through dephosphorylation [3] [4]. Understanding this pathway is fundamental for developing effective strategies to enhance this compound production in plant systems.

Key Enzymes in this compound Biosynthesis & Optimization Strategies

Critical Enzymes and Their Functions

Table: Key Enzymes in this compound Biosynthetic Pathway and Their Optimization Approaches

Enzyme Abbreviation Function in Pathway Response to Environmental Cues Optimization Strategy
1-deoxy-d-xylulose 5-phosphate synthase DXS First committed step: Condenses pyruvate & glyceraldehyde-3-phosphate to DXP Downregulated under MHT [7] Overexpression to enhance carbon flux into pathway [3]
1-deoxy-d-xylulose 5-phosphate reductoisomerase DXR Converts DXP to MEP; first irreversible step Upregulated under MHT [7] Chemical inhibition (fosmidomycin) sensitive; target for overexpression [3]
Isopentenyl diphosphate isomerase IPI Interconverts IPP and DMAPP to maintain precursor balance Variable expression across isoforms [6] Coordinate expression of specific isoforms (IPI4, IPI5) [6]
Geranylgeranyl diphosphate synthase GGPPS Produces GGPP (C20) precursor for longer chains Upregulated under MHT [7] Overexpression to enhance intermediate flux [7]
Solanesyl diphosphate synthase SPS Final enzymatic step: Condenses precursors to form SPP (C45) Strongly upregulated under MHT [7] Primary target for metabolic engineering; heterologous expression [3] [6]

The MEP pathway represents a complex enzymatic cascade that transforms basic photosynthetic metabolites into the specialized terpenoid backbone of this compound. The process begins with the condensation of pyruvate and glyceraldehyde-3-phosphate catalyzed by DXS, which commits carbon flux toward isoprenoid synthesis [3] [4]. This reaction produces 1-deoxy-d-xylulose 5-phosphate (DXP), which is subsequently rearranged and reduced to MEP by DXR - a critical regulatory step that is highly sensitive to environmental conditions [7]. Through a series of additional transformations catalyzed by IspD, IspE, IspF, IspG, and IspH, MEP is converted to the fundamental isoprenoid precursors IPP and DMAPP [4] [6]. The spatial and temporal coordination of these enzymatic activities ultimately determines the plant's capacity to produce this compound, with significant variation observed across different tissues, developmental stages, and environmental conditions [6].

Environmental & Genetic Regulation of this compound Biosynthesis

Table: Factors Influencing this compound Accumulation in Plants

Factor Category Specific Factor Effect on this compound Content Molecular-Level Mechanism Practical Application
Environmental Stimuli Moderately High Temperature (MHT: 30°C/24°C) >6-fold increase in potato; significant increase in tobacco [4] [7] Upregulation of NtDXR, NtGGPPS, NtSPS; Downregulation of NtDXS [7] Implement controlled temperature stress in growth protocols
Pathogen Infection ≥7-fold increase in TMV-resistant tobacco varieties [4] Activation of plant defense responses; tissue-specific regulation Use elicitors for metabolic induction without actual infection
Light Conditions Increased under long-wavelength light & moderate shade [4] Modulation of photosynthetic efficiency and plastid development Optimize light quality & intensity in growth facilities
Genetic Factors Tissue Specificity Highest in mature leaves > stems > roots (roots often undetectable) [6] Correlation with chlorophyll distribution and plastid density [6] Target leaf harvesting at appropriate developmental stages
Developmental Stage Peak at S3 stage (40 days after transplanting); declines thereafter [6] Coordinated expression of biosynthetic genes during maturation Implement precise harvest timing for maximum yield
Species/Cultivar Range of 0.70-4.13% dry weight across tobacco varieties [7] Natural variation in gene expression and enzyme activity Select high-yielding varieties for cultivation

The regulation of this compound biosynthesis involves a sophisticated interplay between genetic programming and environmental responsiveness. Research has demonstrated that this compound accumulation follows a distinct developmental pattern, with concentrations peaking during specific growth stages. In tobacco, the S3 stage (40 days after transplanting) typically shows the highest this compound content across all tobacco varieties examined, with a subsequent decline as plants continue to mature [6]. This temporal pattern correlates strongly with the expression profiles of key biosynthetic genes, particularly SPS genes, which display their highest transcript levels during this peak accumulation phase [6]. Additionally, tissue-specific distribution represents another crucial regulatory layer, with this compound preferentially accumulating in photosynthetically active tissues - primarily mature leaves, with minimal detection in roots [6]. This distribution pattern aligns with the chloroplast localization of the MEP pathway and underscores the connection between photosynthetic capacity and this compound production.

Experimental Protocols & Methodologies

Gene Expression Analysis for Biosynthetic Pathway Optimization

Transcriptomic analysis provides a powerful approach for identifying regulatory mechanisms controlling this compound biosynthesis. The following protocol has been successfully applied to study temperature induction of this compound accumulation in tobacco [7]:

  • Plant Material Preparation: Grow tobacco plants (Nicotiana tabacum 'Honghuadajinyuan') under controlled conditions for eight weeks, then subdivide into experimental groups (e.g., normal temperature: 22°C/16°C day/night vs. moderately high temperature: 30°C/24°C day/night). Maintain consistent photoperiod (12h), photosynthetic photon flux density (800 μmol·m⁻²·s⁻¹), and nutrient supply (Hoagland's solution every two days).
  • Tissue Harvesting: Collect leaf samples from the third fully expanded leaf from the apex at multiple time points (0, 3, 6, 9, and 12 days after treatment). Immediately flash-freeze samples in liquid nitrogen and store at -80°C until RNA extraction.
  • RNA Extraction & Sequencing: Extract total RNA using established kits, ensuring RNA Integrity Number (RIN) >8.0. Prepare RNA-seq libraries using oligo(dT) magnetic beads to enrich mRNA and sequence on Illumina HiSeq platform.
  • Bioinformatic Analysis: Align sequences to reference genome, calculate gene expression values (FPKM: fragments per kilobase of exon per million fragments mapped), identify differentially expressed genes (DEGs) with appropriate statistical thresholds (e.g., fold-change >2, adjusted p-value <0.05).
  • Pathway Analysis: Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis to identify biological processes and metabolic pathways significantly affected by experimental conditions.
  • qRT-PCR Validation: Select key biosynthetic genes (DXS, DXR, GGPPS, SPS) for validation using quantitative real-time PCR with appropriate reference genes.

This comprehensive approach has revealed that moderately high temperature (MHT) induces significant transcriptional reprogramming, upregulating critical genes including NtDXR, NtGGPPS, and NtSPS while surprisingly downregulating NtDXS [7]. These findings enable researchers to target specific genetic bottlenecks when designing metabolic engineering strategies.

This compound Quantification and Extraction Methods

Accurate quantification of this compound content is essential for evaluating optimization approaches. The following UPLC-based method provides reliable this compound measurement [6]:

  • Sample Preparation: Dry plant tissues to constant weight using a freeze-dryer, grind to fine powder, and sieve through a 40-mesh sieve.
  • Extraction: Weigh 0.2g of powdered sample into a 20mL stoppered centrifuge tube. Add 1mL of 1M NaOH (in ethanol) and 5mL hexane. Perform ultrasonic extraction at 50°C for 30 minutes.
  • Partitioning: Add 8mL distilled water, mix thoroughly, and centrifuge at 3000× g for 10 minutes.
  • Analysis: Transfer 0.5mL of the supernatant, dilute with 4.5mL methanol in brown volumetric flasks, and analyze using Ultra-High Performance Liquid Chromatography (UPLC) with appropriate this compound standards.

For larger-scale extraction, alternative methods have been developed with varying efficiencies:

  • Subcritical CO₂ Extraction: This clean technology has demonstrated excellent performance for this compound extraction from tomato leaves, achieving approximately 1% dry weight yield and 40% purity in primary extraction, with potential to reach 93% purity after secondary purification [8].
  • Conventional Methods: Supercritical CO₂ fluid extraction, ultrasonic-assisted extraction, microwave-assisted extraction, ammonia leaching pretreatment-assisted extraction, dynamic saponification extraction, and bio-enzymatic extraction have all been employed with varying efficiency and environmental impact [1] [2].
  • Purification Strategies: Molecularly imprinted polymers (MIPs) represent a novel purification approach, enabling selective separation through specific molecular recognition [2].

Troubleshooting Common Experimental Issues

Problem: Low this compound Yield in Transformed Plant Systems

Possible Causes and Solutions:

  • Inadequate Transgene Expression: The transformation with single biosynthetic genes often yields limited improvements due to pathway complexity. Solution: Implement multigene stacking approaches focusing on rate-limiting enzymes (DXR, GGPPS, SPS). Consider using bicistronic or polycistronic vectors to coordinate expression of multiple pathway genes [3] [4].
  • Improper Growth Conditions: this compound accumulation is highly sensitive to environmental factors. Solution: Apply moderate temperature stress (30°C/24°C day/night) for 6-12 days before harvest to naturally induce the biosynthetic pathway [7]. Optimize light quality to include long-wavelength light and implement moderate shading [4].
  • Suboptimal Harvest Timing: this compound content varies significantly with developmental stage. Solution: Time harvest to the S3 stage (40 days after transplanting for tobacco), corresponding to peak this compound accumulation [6]. Target mature leaf tissues with high chlorophyll content rather than young leaves or stems [6].
  • Pathway Regulation Issues: Engineering of metabolic pathways often triggers compensatory mechanisms. Solution: Implement tissue-specific promoters targeting chloroplast-rich cells to avoid pleiotropic effects. Consider transient expression systems to rapidly test combinatorial gene expression without stable transformation [3].

G Start Low this compound Yield Diagnosis A1 Check Transgene Expression Start->A1 A2 Verify Growth Conditions Start->A2 A3 Confirm Harvest Timing Start->A3 A4 Assess Pathway Regulation Start->A4 B1 Insufficient expression of key enzymes? A1->B1 B2 Suboptimal temperature or light conditions? A2->B2 B3 Harvested at wrong developmental stage? A3->B3 B4 Feedback inhibition or compensatory mechanisms? A4->B4 B1->A2 No C1 Implement multigene stacking approach B1->C1 Yes B2->A3 No C2 Apply moderate temperature stress (30°C/24°C) B2->C2 Yes B3->A4 No C3 Time harvest to S3 stage (40 days) B3->C3 Yes C4 Use tissue-specific promoters B4->C4 Yes End Improved This compound Yield C1->End C2->End C3->End C4->End

Flowchart: Systematic Troubleshooting Approach for Low this compound Yields in Experimental Systems

Problem: Inconsistent this compound Quantification Results

Possible Causes and Solutions:

  • Sample Degradation: this compound contains nine non-conjugated double bonds making it susceptible to oxidation [2]. Solution: Perform extractions under nitrogen atmosphere, use brown glassware to protect from light, and add antioxidants (e.g., BHT) to extraction solvents.
  • Improper Standardization: Commercial this compound standards may vary in purity. Solution: Characterize standards by NMR prior to use, create standard curves fresh for each analysis, and consider using internal standards (e.g., deuterated this compound analogs if available).
  • Extraction Efficiency Variability: this compound exists in both free and esterified forms in plant tissues [6]. Solution: Implement saponification steps to release bound this compound, optimize solvent systems (hexane:ethanol mixtures often effective), and validate extraction completeness through multiple extraction cycles.
  • Instrumentation Issues: UPLC/HPLC quantification requires proper parameter optimization. Solution: Regularly calibrate instrumentation, use C18 reverse-phase columns with methanol or acetonitrile/water gradients, and employ evaporative light-scattering detection (ELSD) or mass spectrometry for improved accuracy.

Advanced Applications & Future Research Directions

Heterologous Production Systems & Synthetic Biology Approaches

While plant extraction remains the primary this compound source, emerging heterologous production systems offer promising alternatives for more controllable and scalable production [3]. Microbial engineering in Escherichia coli or yeast represents a particularly attractive approach, as these systems enable precise manipulation of metabolic fluxes without the complexities of whole-plant physiology. Successful implementation requires: 1) Functional expression of plant-derived SPS genes in microbial hosts; 2) Optimization of the MEP pathway in prokaryotic systems or mevalonate pathway in eukaryotic systems to enhance precursor supply; 3) Balanced co-expression of upstream enzymes (DXS, DXR, GGPPS) to alleviate rate-limiting steps; and 4) Engineering of storage capacity or export mechanisms to prevent toxic accumulation of intermediates [3] [4]. These approaches potentially bypass the seasonal, geographical, and agricultural limitations associated with plant-based production while potentially achieving higher yields through controlled fermentation processes.

Recent advances in synthetic biology further expand the toolbox for this compound production optimization. CRISPR-based genome editing enables precise manipulation of endogenous biosynthetic genes in plant systems, potentially enhancing flux without introducing foreign transgenes [3]. Additionally, protein engineering of key enzymes like SPS through directed evolution could improve catalytic efficiency and substrate specificity. The development of biosensors for this compound or key intermediates would enable real-time monitoring of pathway performance and high-throughput screening of optimized strains or varieties [2]. As these technologies mature, integration of multi-omics data (transcriptomics, proteomics, metabolomics) with machine learning approaches will facilitate predictive modeling of this compound biosynthesis, enabling rational design of optimized production systems [2].

Nanotechnology Applications & Pharmaceutical Formulation

Beyond its role as a synthetic intermediate, this compound itself demonstrates significant bioactive properties with therapeutic potential. Recent research has revealed that this compound exhibits polypharmacological actions, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects [1] [2]. Mechanistic studies indicate that this compound can suppress ROS generation by activating the Nrf2/ARE antioxidant pathway and inhibit pro-inflammatory cytokines (IL-1β, TNF-α) through modulation of p38 and Akt signaling pathways [2]. These findings have stimulated interest in developing this compound as a direct therapeutic agent rather than merely a synthetic intermediate.

The unique amphiphilic structure of this compound, featuring a long isoprenoid chain with a terminal hydroxyl group, makes it particularly valuable for pharmaceutical formulation applications. Recent innovations include: 1) mPEGylated this compound micelles that enhance oral bioavailability of coenzyme Q10 and serve as redox-responsive nanocarriers with synergistic anticancer effects [7]; 2) This compound-based "active carriers" in novel nano-drug delivery systems for anticancer drugs [2]; 3) Oil-in-water (O/W) emulsions demonstrating good physicochemical stability comparable to squalene under various storage conditions [2]. These advanced applications leverage this compound's natural membrane-stabilizing properties and biocompatibility while potentially creating higher-value applications for this natural product. As research progresses, this compound is poised to serve as a "bridge connecting natural products and precision medicine", potentially leading to "next-generation biocompatible therapies" [2].

Conclusion

References

improving solanesol nanocarrier efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

This table addresses common experimental challenges and their evidence-based solutions.

Question Possible Cause Recommended Solution Key References
Low Drug Loading Capacity Hydrophobic mismatch between carrier and drug; insufficient hydrophobic domain. Use PEGylated solanesol (SPGS). The long this compound chain (9 isoprene units) provides a large hydrophobic core, achieving >39% loading for CoQ10. [1] [2]
Premature Drug Release (Systemic Toxicity) Lack of stimulus-responsive release mechanism; carrier stability in circulation. Incorporate a pH-sensitive bond (e.g., hydrazone) into the carrier. It remains stable at pH 7.4 but cleaves in the acidic tumor microenvironment (pH ~6.5), triggering release. [1] [3]
Poor Colloidal Stability & Micelle Disassembly Low critical micelle concentration (CMC); shear or dilution forces in vivo. Design carriers with longer hydrophobic chains (e.g., this compound derivatives). This compound's 9-unit chain forms more stable micelles than shorter analogs (e.g., farnesol with 3 units). [1]
Limited Synergistic Anti-Cancer Effect Carrier is biologically inert, functioning only as passive delivery vehicle. Develop a "therapeutic carrier." Derivative this compound into active molecules (e.g., Solanesyl Thiosalicylate, STS) that inhibit cancer pathways (e.g., RAS), synergizing with the loaded drug. [1]
Poor Oral Bioavailability of Loaded Drug Drug precipitation in GI tract; poor mucoadhesion. Formulate drugs in PEGylated this compound (SPGS) micelles. These nanocarriers enhance water dispersibility and exhibit strong muco-adhesive properties, improving absorption. [2]

Experimental Protocols & Workflows

Here are detailed methodologies for key procedures cited in the FAQs.

Protocol 1: Formulating PEGylated this compound (SPGS) Micelles for High Drug Loading

This protocol is adapted from methods used for CoQ10 delivery [2].

  • Objective: To synthesize Solanesyl Poly(ethylene glycol) Succinate (SPGS) and self-assemble it into stable, high-capacity micelles.

  • Materials:

    • This compound (≥95% purity), Poly(ethylene glycol) (PEG, e.g., MW 5000 Da), Succinic anhydride, 4-Dimethylaminopyridine (DMAP), N,N'-Dicyclohexylcarbodiimide (DCC).
    • Drug of interest (e.g., Coenzyme Q10, Doxorubicin).
    • Dialysis tubing (MWCO 3.5 kDa), 0.22 µm syringe filters.
  • Step-by-Step Method:

    • Synthesis of SPGS Conjugate: a. React this compound with succinic anhydride using DMAP as a catalyst to form solanesyl succinate. b. Couple solanesyl succinate with mono-methoxy PEG (mPEG) using DCC as a coupling agent. c. Purify the final SPGS product by precipitation in cold diethyl ether and drying under vacuum.
    • Micelle Preparation (Thin-Film Hydration Method): a. Dissolve SPGS and the drug (e.g., CoQ10) in an organic solvent (e.g., acetone) in a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator to form a thin, dry film. c. Hydrate the film with an aqueous buffer (e.g., PBS, pH 7.4) at a temperature above the phase transition of the polymer. d. Vortex and sonicate the solution to facilitate micelle formation. e. Filter the solution through a 0.22 µm filter to remove unincorporated drug aggregates and sterilize the preparation.
    • Characterization: a. Determine particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Measure drug loading capacity and encapsulation efficiency. This is typically done by disrupting micelles with a solvent and using HPLC or UV-Vis spectroscopy to quantify the drug.

The following diagram visualizes the synthesis and self-assembly workflow.

G Start Start: Synthesis & Formulation S1 Step 1: React this compound with succinic anhydride Start->S1 S2 Step 2: Couple intermediate with mPEG S1->S2 S3 Step 3: Purify SPGS conjugate S2->S3 S4 Step 4: Form thin film with SPGS and drug S3->S4 S5 Step 5: Hydrate film with aqueous buffer S4->S5 S6 Step 6: Sonicate and filter to form micelles S5->S6 End Output: Stable SPGS Micelles S6->End

Protocol 2: Evaluating pH-Responsive Drug Release

This protocol is based on studies of hydrazone-bond-based nanocarriers [1] [3].

  • Objective: To characterize the drug release profile of a stimulus-responsive this compound nanocarrier under different pH conditions simulating physiological (pH 7.4) and tumor microenvironments (pH 6.5) or endolysosomal compartments (pH 5.0).

  • Materials:

    • Prepared drug-loaded micelles (e.g., DOX-loaded mPEG-STS with hydrazone bond).
    • Release media: Phosphate Buffered Saline (PBS) at pH 7.4, pH 6.5, and pH 5.0.
    • Dialysis tubing (appropriate MWCO) or centrifugal filter devices.
    • Shimadzu UV-Vis spectrophotometer or Agilent HPLC system.
  • Step-by-Step Method:

    • Sample Preparation: Place a known volume of drug-loaded micelle solution into a dialysis bag or centrifugal filter.
    • Incubation: Immerse the sample in a large volume of release medium (to maintain sink conditions) under constant agitation at 37°C.
    • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium outside the dialysis bag and replace it with an equal volume of fresh pre-warmed medium.
    • Analysis: Quantify the drug concentration in the sampled aliquots using UV-Vis spectroscopy or HPLC.
    • Data Analysis: Calculate the cumulative drug release percentage over time and plot the release profile for each pH condition.

The diagram below illustrates the mechanism of pH-sensitive drug release.

G Stable Stable Micelle in Bloodstream (pH 7.4) Uptake Cellular Uptake Stable->Uptake Acidic Acidic Environment (e.g., pH 5.0-6.5) Uptake->Acidic Bond Hydrazone Bond Cleavage Acidic->Bond Release Drug Released Bond->Release

Key Mechanisms of Action

Understanding the biological activity of this compound itself is crucial for designing effective therapeutic carriers. The following diagram summarizes its key antioxidant mechanism as identified in preclinical models [4].

G This compound This compound Disruption Disrupts Hsp90-Keap1 Complex This compound->Disruption Nrf2Release Nrf2 Release & Stabilization Disruption->Nrf2Release Nucleus Nrf2 Translocates to Nucleus Nrf2Release->Nucleus ARE Binds to Antioxidant Response Element (ARE) Nucleus->ARE Genes Transcription of Antioxidant Genes (HO-1, GCL) ARE->Genes Outcome Reduced Oxidative Stress and Cell Protection Genes->Outcome

References

Overview of Solanesol Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Solanesol is primarily analyzed using chromatographic techniques. The table below summarizes the key methods identified in the literature:

Analytical Method Key Separation/Detection Details Reported Performance Metrics Common Sample Sources Citations
Reversed-Phase HPLC with UV Detection Hypersil C4 or C18 columns; mobile phases like acetonitrile/water or isopropyl alcohol/methanol; detection at 202-215 nm. [1] [2] [3] LOD: 1.83 ng; Linear range: 3.65-4672 ng; Recovery: ~98.7%. [1] [2] Tobacco leaves. [1] [2]
HPLC with Evaporative Light Scattering Detection (ELSD) C18 column; acetonitrile-isopropanol (60:40, v/v) mobile phase. [4] Linear range: 0.1-1.5 mg/mL; nebulizer gas 1.5 L/min; drift tube 65°C. [4] Tobacco leaves. [4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Reverse-phase separation with triple-quadrupole MS or ESI-TOF/MS detection. [1] [5] LOD: 0.05 μg/butt; Linear range: 1.9-367 μg/butt (for filter analysis). [5] Cigarette filter butts, tobacco leaves. [1] [5]
Gas Chromatography (GC) High-temperature GC on a Dexsil 300 column after derivatization to trimethylsilyl derivative. [6] Suitable for free and total (after saponification) this compound. [6] Tobacco leaf. [6]

Detailed Experimental Protocols

Here are detailed methodologies for two common approaches to analyzing this compound in plant material like tobacco leaves.

Protocol 1: Determination of Total this compound in Tobacco Leaves by RP-HPLC-UV

This method uses saponification to hydrolyze bound this compound esters, followed by ultrasound-assisted extraction and HPLC analysis [1] [2].

Workflow: The following diagram outlines the key steps for this protocol:

G Start Start: Tobacco Leaf Sample Saponification Saponification Ground tobacco + ethanolic KOH Reflux hydrolysis Start->Saponification Extraction Ultrasound-Assisted Extraction Solvent: n-hexane Saponification->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC HPLC-UV Analysis C4 or C18 column Acetonitrile/Water mobile phase Detection: 202 nm Filtration->HPLC End End: Quantification HPLC->End

Key Details:

  • Saponification: This critical step liberates this compound from fatty acid esters. Ground tobacco is heated under reflux with ethanolic potassium hydroxide (KOH) [2].
  • Extraction: The saponified mixture is acidified, and the free this compound is extracted using n-hexane with the aid of ultrasound to improve efficiency [1] [2].
  • HPLC Conditions:
    • Column: Hypersil C4 or C18 (e.g., 150-250 mm x 4.6 mm, 5 µm) [1] [3].
    • Mobile Phase: Isocratic elution with acetonitrile/water [1] or isopropyl alcohol/methanol (60:40, v/v) [3].
    • Detection: UV detection at 202 nm or 215 nm [1] [3].
    • Flow Rate: 0.8 - 1.0 mL/min [1] [4].
Protocol 2: Determination of this compound in Cigarette Filters by LC-MS/MS

This method is used to estimate smoke constituent intake by measuring this compound retained in smoked cigarette filters [5].

Workflow: The following diagram illustrates the sample preparation and analysis process:

G Start Start: Smoked Cigarette Filter Butt Prep Filter Preparation Remove 1 cm section from mouth end Start->Prep Plate High-Throughput Setup Place in 48-well plate Prep->Plate IS Add Internal Standard (e.g., Geranylgeraniol) Plate->IS Extraction Solvent Extraction IS->Extraction LCMS LC-MS/MS Analysis Reverse-phase chromatography Triple-quadrupole MS detection Extraction->LCMS End End: Correlation with Nicotine & TPM LCMS->End

Key Details:

  • Sample Preparation: A portion of the filter is placed in a 48-well plate and spiked with an internal standard (e.g., geranylgeraniol) for improved reliability [5].
  • Green Chemistry: This method was designed to reduce solvent use and increase throughput [5].
  • LC-MS/MS Conditions:
    • The specific chromatographic conditions are not detailed in the provided abstracts, but the detection is performed using a triple-quadrupole mass spectrometer for high sensitivity and selectivity [5].
    • The method is validated for a linear range of 1.9 to 367 µg/butt [5].

Frequently Asked Questions (FAQs)

Q1: What are the key advantages and disadvantages of different extraction techniques for this compound? The search results compare several extraction methods [7] [8]:

  • Ultrasound-Assisted Extraction (UAE): Effective for reducing extraction time and solvent consumption [7].
  • Microwave-Assisted Extraction (MAE): Similar to UAE, it offers reduced time and solvent use [7].
  • Supercritical Fluid Extraction (SFE): Considered a green process (especially with CO₂), yielding extracts without chemical residues. It is particularly suitable for thermolabile compounds [7].
  • Countercurrent Separation (CPC/CCC): A liquid-liquid chromatographic technique that avoids irreversible loss of substance on solid supports and is scalable. It is highly effective for purification but can be complex [7].

Q2: How can I improve the purity of this compound from a crude tobacco extract? The literature describes multi-step purification workflows:

  • A combination of Molecular Distillation (MD) followed by Countercurrent Chromatography (CCC) or Centrifugal Partition Chromatography (CPC) has been used to achieve this compound with a purity of up to 99% [7].
  • Flash Chromatography using Molecularly Imprinted Polymers (MIPs) as the stationary phase has been reported to isolate this compound with high purity and specificity directly from crude extracts [8].

Q3: Why is saponification used in some protocols but not others? This depends on the analytical goal. A significant portion of this compound in tobacco exists as esters. Therefore:

  • For "Total this compound" content, saponification (alkaline hydrolysis) is essential to break these esters and measure both free and bound forms [2].
  • For "Free this compound" content, analysis can be performed on a direct hexane extract without saponification [6].
  • In cigarette filter analysis, the this compound deposited from smoke is in free form, so saponification is not typically required [5].

Seeking Further Technical Details

The search results I obtained are from scientific journal articles that focus on developing and applying methods, but they lack the granular, step-by-step troubleshooting details found in official standard operating procedures (SOPs) or instrument-specific user guides.

To build a more comprehensive troubleshooting guide, I suggest you:

  • Consult Official Pharmacopoeias: Check for monographs in standards like the U.S. Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), which may contain validated methods for related compounds.
  • Refer to Instrument Manufacturers: Application notes and technical support from HPLC, GC, and MS manufacturers often provide highly detailed, validated methods and troubleshooting tips for specific analytical challenges.
  • Expand Literature Search: A deeper search into specialized analytical chemistry journals or textbooks focusing on method validation may yield more specific information on parameters like system suitability testing, robustness, and ruggedness for lipid analysis.

References

temperature effects on solanesol accumulation

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Here are answers to common experimental questions:

Q1: What is the optimal temperature for maximizing solanesol accumulation in tobacco? A: Studies indicate that a moderately high temperature (MHT) of 30°C during the day and 24°C at night is effective. Exposure to this regime for 9 to 12 days significantly increased this compound content in tobacco leaves. The accumulation is linked to the upregulation of specific genes in the biosynthetic pathway [1].

Q2: Does temperature affect this compound levels in other solanaceous plants? A: Yes. Research in potato plants shows a similar response. When potatoes were moved from 22°C/16°C to 30°C/20°C, a six-fold increase in leaf this compound content was observed after one week [2] [3].

Q3: Which genes are crucial for temperature-regulated this compound accumulation? A: The biosynthesis occurs via the MEP pathway in chloroplasts. RNA-sequencing reveals that MHT induces significant expression changes. The table below summarizes key genes and their response to MHT in tobacco [1]:

Gene Symbol Gene Name Expression Change under MHT Role in Pathway
NtHMGR 3-hydroxy-3-methylglutaryl-CoA reductase Upregulated Key early-stage enzyme [1]
NtGGPS Geranylgeranyl diphosphate synthase Upregulated Produces C20 precursor [1]
NtSPS Solanesyl diphosphate synthase Upregulated Critical enzyme; catalyzes formation of C45 backbone [1]
NtDXR 1-deoxy-D-xylulose 5-phosphate reductoisomerase Upregulated Core MEP pathway enzyme [1]
NtDXS 1-deoxy-D-xylulose 5-phosphate synthase Downregulated Core MEP pathway enzyme [1]
NtFPS Farnesyl diphosphate synthase Downregulated Diverts flux to competing pathways (e.g., sesquiterpenes) [1]

Q4: My this compound yields are low even with temperature treatment. What could be wrong? A: Consider these factors:

  • Genetic Variation: Different plant varieties have genetically determined this compound levels. Screen cultivars to identify high-yielding germplasm [2] [3].
  • Plant Developmental Stage: this compound content changes with development. Conduct time-course experiments to find the optimal harvest window [2].
  • Light Intensity: High light intensity can increase the net photosynthetic rate, which is correlated with higher this compound accumulation under MHT [1].

Detailed Experimental Protocol

This protocol is synthesized from research methods used to investigate temperature effects on this compound in tobacco and potato [1] [3].

Objective: To analyze the effect of moderately high temperature on this compound accumulation and gene expression in tobacco leaves.

Materials and Equipment:

  • Plant Materials: Tobacco plants (Nicotiana tabacum), e.g., 'Honghuadajinyuan'
  • Growth Chambers (with precise control of temperature, light, and humidity)
  • Liquid Nitrogen (for sample freezing)
  • HPLC System with UV/RI detector or LC-MS/MS
  • RNA Extraction Kit, qRT-PCR System
  • Solvents: Hexane, Ethanol, Methanol

Procedure:

  • Plant Growth & Acclimation: Grow plants under controlled conditions (e.g., 22°C/16°C day/night) for 8 weeks [1].
  • Temperature Treatment: Divide plants into two groups:
    • Control: Maintain at normal temperature (e.g., 22°C/16°C).
    • MHT Treatment: Transfer to moderately high temperature (e.g., 30°C/24°C). Ensure other conditions (light, humidity, nutrient) remain identical [1].
  • Sample Harvesting: Harvest leaves from the same developmental stage (e.g., the third fully expanded leaf from the apex) at multiple time points (e.g., 0, 3, 6, 9, 12 days). Flash-freeze in liquid nitrogen and store at -80°C. Use biological triplicates [1].
  • This compound Quantification:
    • Extraction: Weigh ~0.2 g of freeze-dried, powdered leaf material. Add 1 mL of 1M NaOH (in ethanol) and 5 mL of hexane. Perform ultrasonic extraction at 50°C for 30 minutes [1].
    • Analysis: After centrifugation, analyze the hexane supernatant using HPLC or LC-MS/MS. Use purified this compound as a standard for quantification [4].
  • Gene Expression Analysis (qRT-PCR):
    • Extract total RNA from ground leaf tissue.
    • Synthesize cDNA and perform qRT-PCR using primers for key genes (NtSPS, NtHMGR, NtDXR, NtGGPS). Use housekeeping genes (e.g., Actin) for normalization [1].

This compound Biosynthesis Pathway

The diagram below illustrates how temperature influences the this compound biosynthesis pathway within the plant chloroplast.

G MEP_Pathway MEP Pathway (Chloroplast) IPP Isopentenyl Diphosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP GPP Geranyl Diphosphate (GPP, C10) IPP->GPP FPP Farnesyl Diphosphate (FPP, C15) GPP->FPP GGPP Geranylgeranyl Diphosphate (GGPP, C20) FPP->GGPP SPP Solanesyl Diphosphate (SPP, C45) GGPP->SPP This compound This compound SPP->this compound NtDXR NtDXR (Upregulated) NtDXR->MEP_Pathway NtDXS NtDXS (Downregulated) NtDXS->MEP_Pathway NtFPS NtFPS (Downregulated) NtFPS->FPP NtGGPS NtGGPS (Upregulated) NtGGPS->GGPP NtSPS NtSPS (Upregulated) NtSPS->SPP Temperature Moderately High Temperature (30°C / 24°C) Temperature->NtDXR Temperature->NtDXS Temperature->NtFPS Temperature->NtGGPS Temperature->NtSPS

Key Takeaways:

  • Temperature acts as a signal that triggers a coordinated change in gene expression [1].
  • Upregulation of NtSPS is critical, as it catalyzes the final chain-elongation step to form the C45 backbone of solanesyl diphosphate [1].
  • Downregulation of NtFPS suggests a strategic diversion of metabolic flux away from competing pathways (like sterol biosynthesis) and toward the production of longer-chain prenyl diphosphates like this compound [1].

Research Implications & Future Directions

Understanding temperature regulation of this compound opens several promising avenues:

  • Metabolic Engineering: Overexpression of key upregulated genes like NtSPS and NtHMGR could create high-yielding plant lines or microbial systems for heterologous production [2] [3].
  • Agricultural Optimization: This knowledge can be integrated into a bio-refinery approach, using controlled environments to enhance the value of solanaceous crop foliage, which is often a waste product [3].

References

handling solanesol oxidation during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

What causes solanesol to oxidize? this compound is highly susceptible to oxidation due to its unique chemical structure, which features nine non-conjugated double bonds [1]. The primary agent causing its degradation is ozone (O₃), even at low indoor concentrations as slight as 15 parts per billion (ppb) [2] [3] [4]. Exposure to ozone can lead to degradation of up to 100% during processes like air sampling [2] [3].

How can I prevent this compound oxidation during extraction and storage?

  • Control the Atmosphere: Use an inert gas environment (like nitrogen or argon) for all critical steps to eliminate exposure to ozone and oxygen [2] [3].
  • Optimize Physical Conditions: Store this compound at low temperatures (5°C). Research shows it has good physicochemical stability at 5°C and 25°C, but stability decreases at 40°C [1].
  • Use Appropriate Filters: If your process involves air sampling, be aware that the choice of filter membrane (e.g., PTFE vs. quartz fiber) can influence the degree of this compound loss due to ozone [2] [3].

What are the main oxidation products of this compound? Ozonation of this compound produces a complex mixture of at least 26 compounds, which can be grouped into three main series [2] [3] [4]. The table below lists ten key products that have been identified.

Product Category Specific Identified Compounds
Isoprenoid Acetones Acetone, 6-methyl-5-hepten-2-one, Geranylacetone, Farnesylacetone, Tetraprenylacetone, Geranylfarnesylacetone, Farnesylfarnesylacetone, Farnesylgeranylgeranylacetone, Bombiprenone [2] [3] [4]
Other Compounds 4-oxopentanal [2] [3] [4]

Troubleshooting Guides & Experimental Protocols

Assessing Oxidative Damage in Cell Models

This protocol is adapted from a study investigating the protective effect of this compound against high glucose-induced oxidative damage in hepatocytes [5].

Objective: To evaluate the protective efficacy of this compound against oxidative stress in a high glucose-induced L-02 hepatocyte injury model.

  • Cell Line: Human hepatic L-02 cells.
  • Reagents: this compound (purity >99%), high-glucose medium (e.g., 49.5 mM glucose), Cell Counting Kit-8 (CCK-8), assay kits for ALT, AST, LDH, MDA, SOD, CAT, and GSH-Px, Reactive Oxygen Species (ROS) detection kit, reagent for measuring Mitochondrial Membrane Potential (MMP) [5].
  • Procedure:
    • Cell Culturing: Culture L-02 cells in standard medium.
    • Model Induction: Treat cells with a high-glucose medium (49.5 mM) to induce oxidative damage.
    • Intervention: Co-treat the injured cells with varying concentrations of this compound.
    • Viability Assay: Use the CCK-8 assay to measure cell viability.
    • Biochemical Analysis: Measure the levels of liver function markers (ALT, AST, LDH) and oxidative stress markers (MDA, SOD, CAT, GSH-Px) using commercial kits.
    • ROS and MMP Measurement: Use fluorescent probes to detect intracellular ROS levels and monitor changes in MMP [5].
  • Key Analysis: The activation of the Keap1-Nrf2-ARE antioxidant pathway can be analyzed by examining the expression levels of Keap1, Nrf2, and downstream genes (HO-1, NQO1) at both mRNA and protein levels [1] [5].

The following diagram illustrates the core mechanism by which this compound activates this protective pathway.

G This compound This compound HSP90_HSF1 HSP90/HSF1 Complex This compound->HSP90_HSF1 Disrupts Keap1_Nrf2 Keap1/Nrf2 Complex This compound->Keap1_Nrf2 Disrupts FreeHSF1 Free HSF1 HSP90_HSF1->FreeHSF1 Releases HSP70 HSP70 Gene Transcription FreeHSF1->HSP70 Activates HSP70->Keap1_Nrf2 Promotes Disruption FreeNrf2 Free Nrf2 Keap1_Nrf2->FreeNrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) FreeNrf2->ARE Binds to Antioxidants Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->Antioxidants  Upregulates

Protocol for Testing this compound's Antioxidant Activity

This method outlines the core principles for evaluating the free radical scavenging ability of this compound itself [6].

Objective: To determine the in vitro antioxidant activity of this compound.

  • Key Principle: this compound's nine non-conjugated double bonds allow it to donate electrons and react with free radicals, terminating chain reactions [6].
  • Common Assays:
    • Free Radical Scavenging: Use assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay. Studies show a high correlation (R² = 0.946) between this compound yield and anti-free radical activity [6].
    • Comparison Standard: Compare its scavenging capacity for superoxide anions and hydroxyl radicals to a standard like Trolox (a water-soluble vitamin E analog) [1] [6].
    • Enzyme Activity: Measure this compound's ability to enhance the activity of endogenous antioxidant enzymes, including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) [5] [6].

The workflow for testing and validating this compound's stability and antioxidant properties can be summarized as follows:

G Start Extract this compound (Inert Atmosphere) Store Store at Low Temp (5°C) Start->Store TestOxidation Test for Oxidation Store->TestOxidation Method1 HPLC with DNPH Derivatization (Detects Carbonyl Products) TestOxidation->Method1 Method2 Electrospray Mass Spectrometry (Identifies Product Series) TestOxidation->Method2 AssessBio Assess Bioactivity Method1->AssessBio Method2->AssessBio Model Use Cell Models (e.g., L-02) AssessBio->Model Assays Run Antioxidant Assays (DPPH, SOD, CAT, GSH-Px) AssessBio->Assays Result Determine Purity & Stability Model->Result Assays->Result

Key Takeaways for Researchers

  • Oxidation is Reversible: The degradation of this compound by ozone is a well-defined chemical process. By implementing strict atmospheric controls (O₂ and O₃ exclusion) and low-temperature storage, you can effectively prevent it [1] [2] [3].
  • Validate with Multiple Methods: Combine chemical techniques (like HPLC) to detect oxidation products with biological assays (like cell models and antioxidant kits) to confirm that this compound's bioactivity remains intact [2] [5].
  • Leverage its Bioactivity: Remember that this compound is not just a passive ingredient; it's an active compound with demonstrated antioxidant, anti-inflammatory, and membrane-stabilizing properties. Its ability to activate the Keap1-Nrf2-ARE pathway is a key mechanism behind its protective effects [1] [5] [6].

References

Solanesol vs. Other Natural Antioxidants: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental findings for solanesol alongside other common natural antioxidants for which direct comparative data was available in the search results.

Antioxidant Primary Source Key Bioactivities & Applications Reported Experimental Effects & Models Key Mechanisms / Pathways Implicated

| This compound | Tobacco, potato, tomato [1] [2] | Anti-inflammatory, neuroprotective, antimicrobial, pharmaceutical intermediate (CoQ10, Vitamin K2) [1] [2] | - In vitro (L02 cells): Reduced alcohol-induced oxidative damage (10-80 µM) [1].

  • In vivo (mice): Ameliorated anxiety-like behaviors (50 mg/kg); reduced IL-1β, TNF-α, TIA1 in the brain [3]. | - Activates Nrf2/ARE pathway [1].
  • Induces HO-1 via p38/Akt [1] [2].
  • Inhibits pro-inflammatory cytokines [1] [3]. | | Myricetin | Various plants [4] | Antioxidant, anti-inflammatory | - In vivo (mice): Protected against airway inflammation and oxidative stress in an asthma model [4]. | - Scavenges free radicals [4]. | | Curcumin/Turmeric | Turmeric rhizome [4] | Antioxidant, anti-inflammatory | - Human Clinical Trial: Meta-analysis showed improvement in glycemic indices [4]. | - Scavenges free radicals [4]. | | Green Tea Compounds | Green tea leaves [4] | Antioxidant, nutraceutical | - Human / Animal Models: Associated with various health benefits [4]. | - Scavenges free radicals [4]. | | Vitamin E (Trolox) | Synthetic water-soluble analog | Reference antioxidant in assays | - In vitro: this compound's scavenging capacity for superoxide anion and hydroxyl radicals was comparable to Trolox [1] [2]. | - Direct free radical scavenging [1]. |

Detailed Experimental Data on this compound

For researchers, the specific experimental conditions and methodologies used to evaluate this compound's activity are critical.

  • Antioxidant Activity Assays

    • DPPH Radical Scavenging: Crude this compound extracts demonstrated anti-free radical activity, with a high correlation (R²=0.946) between activity and this compound yield [2].
    • Superoxide Anion & Hydroxyl Radical Scavenging: this compound showed strong activity comparable to the water-soluble vitamin E analog Trolox [1] [2].
    • Cellular Oxidative Stress Models: In ethanol-treated L02 hepatocytes, this compound (10-80 µM) disrupted the Hsp90-HSF1 complex, promoting Keap1 binding and subsequent Nrf2 release. Nrf2 then translocated to the nucleus to activate antioxidant response element (ARE)-driven genes like HO-1, GCLC, and GCLM [1].
  • Membrane Stabilizing Activity

    • In studies on E. coli, incorporating this compound at 1.6 mol% improved bacterial membrane resistance to osmotic pressure [1].
    • In mitochondrial membranes, this compound at 1.5 mol% reduced permeability to small hydrophilic solutes [1].
  • Neuroprotective and Anxiolytic Activity

    • In a CFA-induced mouse model of neuroinflammation, intraperitoneal administration of this compound (50 mg/kg for 1 week) significantly reduced anxiety-like behaviors in open field and elevated plus-maze tests [3].
    • The mechanism involved the downregulation of T cell-restricted intracellular antigen-1 (TIA1) in the anterior cingulate cortex, leading to reduced levels of pro-inflammatory cytokines (IL-1β and TNF-α) and inhibition of microglial and astrocytic activation [3].

Mechanistic Pathways of this compound

The following diagrams illustrate the key antioxidant and anti-inflammatory pathways of this compound identified in preclinical studies.

G cluster_nrf2 Nrf2/ARE Antioxidant Pathway (in L02 cells) cluster_inflammation Anti-inflammatory/Anxiolytic Pathway (in mouse brain) This compound This compound Hsp90_HSF1 Hsp90-HSF1 Complex This compound->Hsp90_HSF1 Disrupts TIA1 TIA1 Protein This compound->TIA1 Downregulates Keap1_Nrf2 Keap1-Nrf2 Complex Hsp90_HSF1->Keap1_Nrf2 Promotes Hsp90-Keap1 binding Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2 Nrf2_nucleus Nrf2 (in nucleus) Nrf2_free->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE HO_1_GCL HO-1, GCLC, GCLM (Antioxidant Genes) ARE->HO_1_GCL Activates Transcription Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α) TIA1->Cytokines Leads to GlialCells Inhibition of Microglial & Astrocytic Activation Cytokines->GlialCells Anxiety Ameliorated Anxiety-like Behavior GlialCells->Anxiety

Key Research Gaps and Future Directions

While the existing data is promising, several critical bottlenecks need to be addressed to advance this compound research [1]:

  • Molecular Targets: Its precise molecular targets and receptors remain unclear.
  • Pharmacokinetics: There is a notable lack of in vivo pharmacokinetic data (ADME: Absorption, Distribution, Metabolism, Excretion).
  • Toxicology: Systematic toxicity assessments are insufficient.
  • Clinical Data: Well-controlled human clinical trials are needed to confirm efficacy and safety.

Future research is expected to focus on target screening, developing nanotechnology-based delivery systems to improve bioavailability, and applying multi-omics analyses to elucidate its comprehensive mechanism of action [1].

References

solanesol antibacterial efficacy against Gram-positive vs Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Efficacy of Solanesol

Bacterial Strain Type Key Findings (MIC or Inhibition) Experimental Context Citation
Staphylococcus aureus Gram-positive Significant inhibition at 500-1000 µg/disk (disk diffusion); strongest effect among tested bacteria at 75 mg/L (broth dilution) [1]. Agar diffusion and broth dilution methods [1]. [1]
Bacillus subtilis Gram-positive Weaker inhibitory effect compared to S. aureus [1] [2]. Agar diffusion and twofold dilution methods [1]. [1] [2]
Escherichia coli Gram-negative Significant inhibition at 500-1000 µg/disk (disk diffusion); less effective than against S. aureus at >900 mg/L (broth dilution) [1]. Agar diffusion and broth dilution methods [1]. [1]
Pseudomonas aeruginosa Gram-negative Significant inhibition at 500-1000 µg/disk [1]. Agar diffusion method [1]. [1]
Mycobacterium phlei Gram-positive Significant inhibition at 500-1000 µg/disk [1]. Agar diffusion method [1]. [1]

Experimental Protocols for Determining Efficacy

The data in the table is generated through standardized laboratory protocols that determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth [3] [4].

  • Broth Dilution Method: This is a common and quantitative method for MIC determination [3] [4]. Researchers prepare a series of tubes or microtiter wells containing a liquid growth medium (like Mueller-Hinton Broth) with serial two-fold dilutions of this compound. Each well is inoculated with a standardized bacterial suspension (e.g., ~5x10^5 CFU/mL) and incubated at 37°C for 16-20 hours. The MIC is identified as the lowest concentration where no visible turbidity (growth) occurs [4].
  • Agar Diffusion Method: This qualitative or semi-quantitative method involves spreading bacteria on an agar plate and placing a paper disk impregnated with a specific amount of this compound (e.g., 500 µg/disk). After incubation, the diameter of the clear zone around the disk (zone of inhibition) indicates the compound's effectiveness [1].

The following diagram illustrates the typical workflow for the broth microdilution method, a standard technique used in these studies.

Start Standardize Bacterial Inoculum (~5 × 10⁵ CFU/mL) Prep Prepare Broth with Serial Dilutions of this compound Start->Prep Inoculate Inoculate Broth with Standardized Bacteria Prep->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Read Results: Identify MIC Incubate->Read

Mechanism of Action and Research Implications

The exact antibacterial mechanism of this compound is not fully understood, but research points to several key activities:

  • Membrane-Stabilizing Effects: this compound has been shown to integrate into bacterial membranes, such as in E. coli, improving membrane resistance to deformation and enhancing resistance to osmotic pressure. This suggests its activity may be linked to modulating membrane structure and function [1].
  • Antioxidant Properties: this compound can suppress reactive oxygen species (ROS) generation [1]. While often discussed in the context of its anti-inflammatory effects, the interplay between oxidative stress and bacterial survival may also contribute to its antibacterial efficacy.
  • Broad-Spectrum Activity: The presence of nine non-conjugated double bonds in its chemical structure is considered crucial for its remarkable biological activities, including antibacterial effects [1].

It is crucial for researchers to note that while this compound shows direct antibacterial potential, one study on related plant alkaloids (solanidine and solasodine) found that sub-inhibitory concentrations could stimulate biofilm formation in *Pseudomonas aeruginosa* [5]. This underscores the importance of concentration-dependent studies in future research.

References

Comparison of Solanesol Extraction Technologies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core features of different extraction methods, helping you evaluate their suitability for various research and development scenarios.

Extraction Method Key Principle Reported Solanesol Yield Reported Purity Key Advantages Key Limitations/Challenges
Supercritical Fluid Extraction (SFE) Uses supercritical CO₂ (e.g., 30 MPa, 50°C) as a solvent [1] [2]. Not explicitly quantified Not explicitly quantified (used as a pre-enrichment step) [1] Less solvent consumption, short extraction time (2-4 hours), no chemical residues, environmentally friendly [1] [2]. High initial equipment cost, requires optimization of pressure and temperature.

| Microwave-Assisted Extraction (MAE) | Heats solvent and sample directly with microwave energy [3] [4]. | 2.93% (Virginia tobacco, optimized) [3] 1.3% (Virginia tobacco) [4] | Not specified | Rapid (e.g., 30-90 seconds), reduced solvent consumption, high efficiency [3]. | Requires process optimization (power, time, solvent); can be limited by sample size for scaling. | | Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls via cavitation [5]. | Conversion rate at 2.3% (for techno-economic analysis) [5] | Not specified | Reduced process time, operates at low temperatures, can use safe solvents [5]. | Requires optimization of frequency and duration; scaling can be challenging. | | Combined SFE/MD/CCC/CPC | Multi-step process: SFE pre-enrichment, Molecular Distillation (MD), then liquid-liquid chromatography (CPC/CCC) [1]. | ~25% recovery from original sample [1] | >99% (final product after all steps) [1] | Achieves very high purity suitable for pharmaceuticals; no solid support means no irreversible adsorption [1]. | Highly complex process with multiple stages; lower overall recovery rate; requires specialized equipment. | | Molecularly Imprinted Polymers (MIP) | Uses polymers with cavities specific to this compound for selective separation [6]. | Not specified | 98.4% (from a separate study) [1] | High selectivity, potential for creating highly pure products [6]. | Not the focus of current results; requires specialized polymer synthesis. |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a deeper dive into the experimental protocols for two of the techniques described in the search results.

Protocol for Microwave-Assisted Extraction (MAE)

This protocol is based on the optimization study using Virginia tobacco leaves [3] [4].

  • Raw Material Preparation: Tobacco leaves (Nicotiana tabacum L., Virginia variety) were oven-dried and ground to a particle size of 80 mesh [4].
  • Extraction Process:
    • The ground tobacco was mixed with water at a specific sample-to-water ratio of 0.25 g/mL (e.g., 1:4) [3] [4].
    • The mixture was subjected to microwave irradiation. The identified optimum parameters were a power of 200-325 W for a duration of 30 to 90 seconds [3] [4].
  • Post-Extraction Processing: The extract was further purified using methods like rotary evaporation and column chromatography with a silica gel stationary phase and a mobile phase of petroleum ether and ethanol to isolate pure this compound [4].
  • Analysis: The this compound content in the final product was quantified using High-Performance Liquid Chromatography (HPLC) [3] [4].
Protocol for Multi-Step High-Purity Purification

This advanced protocol combines several techniques to achieve pharmaceutical-grade purity (>99%) [1].

  • Step 1: Initial Enrichment via SFE
    • Ground Burley tobacco leaves were processed using supercritical CO₂ at 30 MPa and 50°C to obtain a crude extract rich in this compound [1].
  • Step 2: Further Enrichment via Molecular Distillation (MD)
    • The SFE extract was fed into a molecular distillation unit. This step leverages the high boiling point of this compound (686°C) to separate it from lower-boiling-point compounds under high vacuum, which minimizes thermal stress [1].
  • Step 3: High-Resolution Purification via Countercurrent Chromatography (CPC/CCC)
    • The enriched distillate from MD was processed using Centrifugal Partition Chromatography (CPC) or Countercurrent Chromatography (CCC), which are liquid-liquid separation techniques.
    • A specific solvent system, n-hexane/acetonitrile/benzotrifluoride (20:13:7, v/v/v), was used to isolate this compound based on its partition coefficient [1].
  • Step 4: Final Polish (Optional)
    • A final solid-phase extraction (SPE) step was used to achieve the target purity of >99% [1].
  • Analysis: The final product's structure was verified using Nuclear Magnetic Resonance (NMR) spectroscopy, and its purity was confirmed by both NMR and LC-APCI-MS/MS [1].

Technology Selection Guide

Choosing the right technology depends heavily on your project's goals, resources, and the required product quality.

  • For High-Volume, Cost-Effective Production: MAE or UAE are excellent starting points. They offer a good balance between yield, speed, and operational costs. A techno-economic analysis suggests a this compound production plant using UAE can be economically feasible [5].
  • For Maximum Purity for Pharmaceutical R&D: The multi-step process involving SFE combined with MD and CPC/CCC is the most effective, albeit more complex and potentially lower-yielding. This path is necessary to achieve purities exceeding 99% [1].
  • For Sustainable and Green Extraction: SFE with CO₂ is a strong candidate as it avoids large quantities of organic solvents, and the CO₂ can be recycled [1] [2].

Pathways and Workflow Visualization

To better understand the mechanisms and procedural flow of these technologies, the following diagrams illustrate the antioxidant pathway influenced by this compound and a generalized workflow for its extraction and purification.

This compound's Antioxidant Mechanism

G This compound This compound HSP90_HSF1 HSP90-HSF1 Complex This compound->HSP90_HSF1 Disrupts HSF1 HSF1 HSP90_HSF1->HSF1 Releases HSP90_Keap1 HSP90-Keap1 Complex HSF1->HSP90_Keap1 Promotes Formation Keap1_Nrf2 Keap1-Nrf2 Complex HSP90_Keap1->Keap1_Nrf2 Displaces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds HO1_NQO1 HO-1, NQO1 GCLC, GCLM ARE->HO1_NQO1 Activates Transcription Antioxidant_Effects Reduced ROS Increased GSH Membrane Stabilization HO1_NQO1->Antioxidant_Effects

Generalized Extraction and Purification Workflow

G RawMaterial Tobacco Leaf (Dried & Ground) Extraction Primary Extraction (MAE, UAE, SFE) RawMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Enrichment Enrichment (Molecular Distillation, CC) CrudeExtract->Enrichment EnrichedProduct Enriched Product (~80-90% Purity) Enrichment->EnrichedProduct Purification High-Res Purification (CPC/CCC, MIP, SPE) EnrichedProduct->Purification FinalProduct High-Purity this compound (>99% Purity) Purification->FinalProduct

Each technology offers a different balance of efficiency, cost, and purity. The optimal choice depends on whether the priority is throughput, sustainability, or achieving the highest possible purity for pharmaceutical applications.

References

Efficacy of Solanesol in Preclinical Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Key Efficacy Findings / Mechanisms Experimental Subjects Dosage / Concentration Reference / Year
Metabolic Disease
Obesity & Insulin Resistance ↓ weight gain, ↓ insulin resistance, ↓ adipose tissue inflammation; Mechanism: Inactivates NLRP3 inflammasome, ↓ ROS, ↓ K+ efflux in macrophages [1]. HFD-fed mice Oral administration [1]. 2025 [1]
Anxiety & Neuroinflammation ↓ anxiety-like behaviors; Mechanism: ↓ TIA1 protein, ↓ pro-inflammatory cytokines (IL-1β, TNF-α), ↓ microglial/astrocytic activation in the anterior cingulate cortex [2]. CFA-induced mouse model 50 mg/kg (intraperitoneal) [2]. 2024 [2]
Neurodegeneration
Huntington's Disease Improved motor/cognitive function, restored mitochondrial complex activity, ↓ oxidative stress & inflammation in rat brain [3]. 3-Nitropropionic-acid induced rat model Not specified in review [3]. 2019 [3]
Systemic Inflammation
Periodontitis Alleviated oxidative stress and ↓ pro-inflammatory cytokines in rats [4] [3]. Ligature-induced rat model Intragastric administration [4]. 2025 [4]
General Anti-inflammatory Inhibited LPS-stimulated secretion of pro-inflammatory cytokines [4] [5]. RAW264.7 macrophage cell line 10, 20, 40 µM [4] [5]. 2017 (via [4])
Oxidative Stress
Alcohol-induced Liver Injury Activated Keap1/Nrf2/ARE pathway, ↑ antioxidant genes (HO-1, GCLC, GCLM), ↓ oxidative damage [4] [5]. L02 human hepatocytes 10, 20, 40, 80 µM [4] [5]. 2015 (via [4])
High Glucose-induced Injury Activated Keap1/Nrf2/ARE pathway, improved antioxidant enzyme activities (SOD, CAT, GSH-Px), restored mitochondrial membrane potential [4] [5]. L02 human hepatocytes 40, 80, 160 µM [4] [5]. 2023 (via [4])

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed look at the methodologies from key models.

  • In Vitro Anti-inflammatory Model [4] [5]

    • Cell Line: RAW264.7 murine macrophage cell line.
    • Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS).
    • Intervention: Co-treatment with solanesol at various concentrations (e.g., 10, 20, 40 µM).
    • Key Readouts: Measurement of secreted pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the culture supernatant using techniques like ELISA. Analysis of protein or mRNA levels of key pathway components (e.g., p38, Akt, HO-1) via Western blot or qRT-PCR.
  • In Vivo Obesity Model [1]

    • Animal Model: High-Fat Diet (HFD)-fed mice.
    • Intervention: Oral administration of this compound over several weeks.
    • Key Readouts:
      • Metabolic Phenotyping: Body weight gain, glucose tolerance tests (GTT), insulin tolerance tests (ITT).
      • Tissue Analysis: Histological examination of epididymal white adipose tissue (e.g., H&E staining for crown-like structures). Measurement of inflammatory markers and NLRP3 inflammasome activity in isolated adipose tissue macrophages.
  • In Vivo Anxiety Model [2]

    • Animal Model: Complete Freund's Adjuvant (CFA)-induced mouse model (a model of neuroinflammation).
    • Intervention: Intraperitoneal injection of this compound (50 mg/kg) for one week.
    • Behavioral Tests:
      • Open Field Test (OFT): Measures anxiety-like behavior by quantifying the distance moved and time spent in the central area of an arena.
      • Elevated Plus Maze (EPM) Test: Assesses anxiety based on the time spent in the open, unprotected arms of the maze.
    • Tissue and Molecular Analysis: Post-behavioral testing, the anterior cingulate cortex (ACC) is dissected for Western blot analysis of TIA1, IL-1β, and TNF-α levels, and immunofluorescence staining for microglial (Iba-1) and astrocyte (S100b) activation.

Visualizing Key Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the primary molecular pathways through which this compound exerts its effects, based on the preclinical data.

This compound in Metabolic Inflammation

The diagram below summarizes the mechanism by which this compound ameliorates obesity-associated inflammation and insulin resistance [1].

ObesityMechanism cluster_macrophage Macrophage in Adipose Tissue This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Suppresses K_efflux K⁺ Efflux This compound->K_efflux Reduces ROS->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, etc.) NLRP3->Cytokines Inflammation Chronic Inflammation Cytokines->Inflammation IR Insulin Resistance Inflammation->IR WeightGain Reduced Weight Gain Inflammation->WeightGain Ameliorates ImprovedIR Improved Insulin Sensitivity IR->ImprovedIR Reverses

This compound in Neuroinflammation and Anxiety

This diagram outlines the pathway through which this compound alleviates anxiety-like behaviors by modulating neuroinflammation in the brain [2].

NeuroAnxietyMechanism cluster_brain Anterior Cingulate Cortex (ACC) This compound This compound TIA1 TIA1 Protein This compound->TIA1 Downregulates CFA CFA Injection (Stress/Inflammation) CFA->TIA1 Upregulates GlialCells Microglial & Astrocytic Activation TIA1->GlialCells NeuroCytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) GlialCells->NeuroCytokines Anxiety Anxiety-like Behaviors NeuroCytokines->Anxiety ReducedAnxiety Ameliorated Anxiety-like Behaviors Anxiety->ReducedAnxiety

Key Research Gaps and Future Directions

While the data is promising, several critical bottlenecks must be addressed to advance this compound research [4] [5]:

  • Pharmacokinetics & Toxicity: There is a notable lack of in vivo pharmacokinetic data (absorption, distribution, metabolism, excretion) and comprehensive toxicity assessments.
  • Molecular Targets: The direct molecular targets of this compound remain largely unclear.
  • Formulation Development: this compound is insoluble in water. Future studies are urged to develop better delivery systems, such as nanotechnology-based carriers, to improve its bioavailability and efficacy [4] [5].

References

solanesol accumulation in different plant organs

Author: Smolecule Technical Support Team. Date: February 2026

Organ-Specific Accumulation of Solanesol

The distribution of this compound across different plant organs is highly specific. The following table summarizes key quantitative findings from the research.

Plant Species Organ This compound Content (Relative Measure or Notes) Key Finding / Context
Nicotiana tabacum (Tobacco) Leaf Highest content [1] 21.45-fold higher total this compound than in stems [1]
Nicotiana tabacum (Tobacco) Stem Medium content [1] Serves as an intermediate accumulation site [1]
Nicotiana tabacum (Tobacco) Root Not Detected [1] No measurable this compound found [1]
Nicotiana tabacum (Tobacco) Leaf Up to ~90% increase [2] In leaves of NtSPS1 overexpression lines vs. wild-type [2]
Potato (general) Foliage Up to 1.5% of dry weight [3] Cited value for this compound content [3]

This distribution pattern is strongly correlated with the expression of biosynthetic genes, particularly solanesyl diphosphate synthase (SPS), which catalyzes the final step in the this compound precursor synthesis [1] [4] [5]. RNA-seq data confirms that the expression levels of NtSPS1 and NtSPS2 in tobacco follow the order leaf > stem > root, directly aligning with this compound accumulation [1].

Key Experimental Protocols for Quantification

The quantitative data in the table above was generated using standardized and reliable analytical methods. Here are the detailed experimental protocols from the cited studies:

  • Plant Material and Sampling (from [1]): For tobacco, leaf, stem, and root samples were harvested from plants at the S3 growth stage (40 days after transplanting). Leaf samples were also collected across four distinct growing stages (S1 to S4, corresponding to 10, 20, 40, and 60 days after transplanting) to track developmental changes.
  • This compound Extraction and Measurement (from [1] [6]):
    • Drying and Preparation: Plant tissues were freeze-dried to a constant weight, ground into a fine powder, and passed through a 40-mesh sieve.
    • Saponification and Extraction: A portion of the powder (0.2 g) was placed in a centrifuge tube with 1 mL of 1 M NaOH (in ethanol) and 5 mL of hexane. The mixture was subjected to ultrasonic extraction at 50°C for 30 minutes.
    • Liquid-Liquid Partitioning: After sonication, 8 mL of distilled water was added, and the mixture was centrifuged (e.g., at 3000× g for 10 minutes). The upper hexane layer, containing the extracted this compound, was collected.
    • Analysis: The this compound content in the extract was quantified using Ultra-High Performance Liquid Chromatography (UPLC). The specific increase in this compound in transgenic plants was confirmed by this method, coupled with RT-PCR to measure gene expression levels [1] [2] [6].

Factors Influencing this compound Accumulation

Beyond organ specificity, this compound content is dynamically regulated by several key factors:

  • Genetic Factors: The potential for this compound accumulation is genetically determined. In tobacco, its content is controlled by a "major gene plus polygene" mixed inheritance model [6]. Direct evidence comes from genetic engineering; overexpression of the NtSPS1 gene in tobacco significantly boosted the leaf this compound content by up to 90% compared to wild-type plants [2].
  • Developmental Stage: In tobacco leaves, this compound content is lowest at the seedling stage, increases as the plant matures, peaks at a mature stage (around 40 days after transplanting), and then slightly decreases in senescing leaves [1]. This pattern closely follows the distribution and abundance of chlorophyll [1].
  • Environmental Stimuli:
    • Temperature: Exposure to moderately high temperatures (MHT), such as 30°C/24°C (day/night), induces a significant increase in this compound content in tobacco leaves. Transcriptome analysis shows this upregulation is linked to increased expression of key genes like NtHMGR, NtDXR, and NtSPS [6]. A similar six-fold increase was observed in potato leaves under MHT [3].
    • Biotic Stress: Infection with pathogens like the tobacco mosaic virus (TMV) leads to a dramatic (≥7-fold) increase in this compound content in resistant tobacco varieties, suggesting a role in plant defense responses [3] [7].

Biosynthesis Pathway

This compound is biosynthesized in the plastids of plants via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway. The diagram below illustrates this pathway, highlighting the key enzymes involved.

The pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by DXS. A series of enzymatic reactions then produce the universal C5 building blocks, Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP). These units are assembled by geranylgeranyl diphosphate synthase (GGPPS) to form longer-chain precursors. The final and committed step is the condensation of these precursors by solanesyl diphosphate synthase (SPS) to form solanesyl diphosphate (SPP), which is then converted to this compound [1] [4] [5].

References

Bioactivity Overview of Solanesol and Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known bioactivities and experimental findings for solanesol and its primary derivatives, Coenzyme Q10 and Vitamin K2.

Compound Reported Bioactivities & Potential Therapeutic Applications Key Experimental Findings & Models

| This compound | Antimicrobial, Antioxidant, Anti-inflammatory, Neuroprotective [1] [2] [3] | • Antimicrobial: Inhibited growth of S. aureus, E. coli, P. aeruginosa; 75-2250 mg/L varying efficacy [1] [3]. • Anti-inflammatory: Reduced CFA-induced pain; ↓ TNF-α, IL-1β; suppressed microglial activation in mice [4]. • Antioxidant: Activated Nrf2/ARE pathway; protected L02 cells from EtOH/HG oxidative damage (40-160 µM) [1] [3]. | | Coenzyme Q10 (this compound Derivative) | Treat cardiovascular disease, migraine, Parkinson's disease, neurodegenerative diseases; dietary supplement for type 2 diabetes [5] [2] | • Primary Use: Key component of mitochondrial respiratory chain; application data primarily from clinical use rather than preclinical bioactivity comparisons [5] [2]. | | Vitamin K2 (this compound Derivative) | Treatment of osteoporosis [5] [2] | • Primary Use: Clinical application for bone health; detailed preclinical comparative bioactivity data not located in available search results [5] [2]. | | SDB (this compound Derivative) | Anti-cancer agent synergizer; reverses P-glycoprotein-mediated multidrug resistance in cancer cells [5] [2] | • Mechanism: Overcomes multidrug resistance in cancer cells; specific experimental data not detailed in available search results [5] [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from pivotal studies on this compound's anti-inflammatory and antioxidant effects.

  • Chronic Inflammatory Pain Model (2024) [4]:

    • Model Induction: Chronic inflammatory pain was induced in C57BL/6 mice by injecting 10 µL of 50% Complete Freund's Adjuvant (CFA) into the left hind paw.
    • Treatment: Mice received daily intraperitoneal injections of this compound (50 mg/kg) dissolved in DMSO and saline for one week after successful model induction.
    • Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments, and thermal hyperalgesia was measured using the Hargreaves test.
    • Molecular Analysis: After behavioral tests, the L4-L5 spinal cord tissue was collected. Protein levels of TNF-α and IL-1β were analyzed by Western blot, and activation of microglia and astrocytes was observed via immunohistochemical staining.
  • Antioxidant Mechanism in Cell Culture (2015 & 2023) [1] [3]:

    • Cell Model: Human hepatic L02 cells were used.
    • Induction of Injury: Oxidative damage was induced either with ethanol (2015) or high-glucose (2023) conditions.
    • Treatment: Cells were treated with this compound at concentrations ranging from 10 µM to 160 µM.
    • Pathway Analysis: The mechanism was investigated through techniques like Western blot and qPCR, showing that this compound disrupts the Hsp90-HSF1 complex, promotes Keap1 binding, and leads to the release and nuclear translocation of Nrf2. This activates the antioxidant response element (ARE), driving the expression of downstream genes like HO-1, GCLC, and GCLM.

Visualizing Key Mechanisms of Action

The following diagrams illustrate the primary molecular pathways through which this compound exerts its documented effects.

Research Gaps and Future Directions

Current research highlights several areas where more comparative data is needed, which could guide future experimental design:

  • Lack of Direct Comparative Studies: The available literature extensively describes the bioactivity of this compound itself and the clinical uses of its derivatives, but head-to-head comparative studies on the specific bioactivity and potency of different derivatives are notably lacking.
  • Focus on Molecular Targets: Future work should prioritize elucidating the precise molecular targets of this compound and its derivatives. As of 2025, this is still considered a critical research bottleneck [1] [3].
  • Advanced Delivery Systems: Research into nanotechnology-based delivery systems for this compound (e.g., micelles, emulsions) is emerging [1] [2]. Comparing the efficacy and bioavailability of different derivatives delivered via these advanced systems presents a significant opportunity.

References

solanesol membrane stabilization vs other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Membrane Stabilization

Solanesol contributes to membrane stability through its unique chemical structure. Its long, lipophilic tail, composed of nine isoprene units, allows it to integrate into lipid bilayers. Research indicates that at a concentration of 1.5 mol%, this compound reduces the permeability of the inner mitochondrial membrane to small, hydrophilic solutes [1] [2]. In studies on E. coli, incorporating this compound at 1.6 mol% was shown to improve the membrane's resistance to deformation and enhance bacterial tolerance to osmotic pressure [2].

The following diagram illustrates the primary signaling pathway through which this compound exerts its antioxidant and membrane-stabilizing effects, the Keap1/Nrf2/ARE pathway [1].

G node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow This compound This compound HSF1_HSP90 HSF1_HSP90 This compound->HSF1_HSP90 Disrupts Free_HSF1 Free_HSF1 HSF1_HSP90->Free_HSF1 HSP90_Keap1 HSP90_Keap1 HSF1_HSP90->HSP90_Keap1 HSE HSE Free_HSF1->HSE Binds Free_Nrf2 Free_Nrf2 HSP90_Keap1->Free_Nrf2 Nrf2_Nucleus Nrf2_Nucleus Free_Nrf2->Nrf2_Nucleus Translocates ARE ARE Nrf2_Nucleus->ARE Binds Antioxidants Antioxidants ARE->Antioxidants Membrane_Stabilization Membrane_Stabilization Antioxidants->Membrane_Stabilization Reduce ROS HSP70 HSP70 HSP70->Membrane_Stabilization Protects HSE->HSP70

Diagram Title: this compound's Antioxidant Pathway for Membrane Stabilization

This pathway highlights how this compound indirectly stabilizes membranes by promoting the production of powerful antioxidant molecules and protective proteins that mitigate oxidative damage to the lipid bilayer [1].

Comparative Analysis with Other Compounds

The table below compares this compound's membrane-stabilizing action with other common stabilizers, highlighting key differences in application and mechanism.

Compound Primary Mechanism of Action Experimental Context Key Experimental Findings

| This compound | Integrates into lipid bilayer, increasing mechanical resistance and reducing permeability [2]. | Inner mitochondrial membrane; E. coli membrane [2]. | - 1.5 mol%: Reduced membrane permeability [2].

  • 1.6 mol%: Increased resistance to osmotic pressure [2]. | | Cholesterol | Modulates membrane fluidity and permeability by interacting with phospholipid fatty acid chains. | Model lipid membranes (e.g., liposomes). | Broadly increases membrane order and reduces permeability to water and ions. | | Ceramide | Alters membrane properties, often promoting the formation of rigid domains and pores in signaling contexts. | Model membranes and cellular studies. | Can increase membrane rigidity but also promote permeabilization and signaling in apoptosis. | | SMA Polymer | Directly extracts and stabilizes patches of the native lipid bilayer along with embedded proteins (SMALP) [3]. | Extraction of membrane proteins for structural biology [3]. | Preserves the native lipid environment of membrane proteins, a key advantage for structural studies like cryo-EM [3]. |

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies behind the key data on this compound.

  • Protocol 1: Assessing Inner Mitochondrial Membrane Permeability

    • Objective: To evaluate the effect of this compound on the diffusion of small hydrophilic molecules across the inner mitochondrial membrane [2].
    • Methodology: Mitochondria are isolated from a suitable tissue source (e.g., rat liver). This compound is incorporated into the mitochondrial membranes at a specific concentration (1.5 mol% relative to membrane lipids). Membrane permeability is assessed by measuring the rate of swelling in an isotonic solution of a small solute (e.g., sucrose) using a spectrophotometer. Reduced swelling indicates lower membrane permeability [2].
  • Protocol 2: Evaluating Bacterial Membrane Rigidity and Osmotic Resistance

    • Objective: To determine how this compound incorporation affects the mechanical properties and osmotic stress tolerance of E. coli membranes [2].
    • Methodology: E. coli cells are grown in a culture medium. This compound is incorporated into the bacterial membranes at 1.6 mol%. Membrane resistance to deformation can be measured using techniques like atomic force microscopy (AFM). For osmotic resistance, bacterial survival is assessed after exposure to solutions with high osmotic pressure (e.g., high salt or sugar concentrations) [2].

Research Implications and Comparisons

  • This compound's Niche: this compound acts from within the lipid bilayer itself, directly reinforcing its structure. This contrasts with compounds like SMA polymer, which acts from outside by corralling a segment of the membrane. This compound's value lies in protecting membrane integrity under physical and oxidative stress, which is relevant for stabilizing industrial microbial strains or developing protective therapies for mitochondrial-related diseases [1] [2].

  • Contrast with Cholesterol: While both this compound and cholesterol modulate membrane physical properties, cholesterol's role is more universal in eukaryotic cells. This compound's effects have been documented in specific prokaryotic and organelle membranes, suggesting more specialized applications.

  • Comparison with SMA: SMA is indispensable for structural biology, preserving the native state of membrane proteins for analysis [3]. This compound, on the other hand, is more relevant for cellular reinforcement and biotechnological stabilization rather than for analytical protein extraction.

Current Research Gaps and Future Directions

Despite promising findings, several challenges and research gaps remain [1] [2]:

  • Molecular Targets: The precise molecular interactions between this compound and membrane lipids are not fully elucidated.
  • In Vivo Data: There is a notable lack of comprehensive in vivo pharmacokinetic and toxicity studies.
  • Therapeutic Delivery: Its low water solubility presents a formulation challenge, suggesting a need for advanced delivery systems like nanotechnology-based carriers.

Future research should focus on target identification, thorough in vivo validation, and developing effective delivery methods to translate this compound's membrane-stabilizing properties into practical applications [1].

References

geographical variation in solanesol content

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing Solanesol Accumulation

The following table synthesizes the primary factors that affect this compound content, as identified in the research. These factors are key to understanding potential geographical variation.

Factor Effect on this compound Content Example / Range of Variation Key Supporting Findings
Plant Species & Genetics Significant variation between species and cultivars [1] [2]. Tobacco: 0.05% to 3.6% dry weight (DW) [2]. Potato: 0.04% to 1.5% DW [2]. Content is controlled by major genes and polygenes [1]. Specific QTLs (quantitative trait loci) identified in potato [2].
Temperature Increase with moderately high temperature (MHT) [2] [3]. Up to 6-fold increase in potato leaves [2]. Significant increase in tobacco [3]. MHT upregulates key biosynthetic genes (HMGR, DXR, GGPS, SPS) in tobacco [3].
Light Conditions Increase with moderate shade and long-wavelength light [1] [4]. Specifically noted in tobacco [1]. Part of the plant's response to environmental factors [4].
Biotic Stress Increase after pathogen infection in resistant varieties [1] [4]. Up to 7-fold increase in TMV-resistant tobacco; no change in susceptible varieties [4]. Considered a role in plant defense mechanisms [4].
Nutrient & Water Stress Increase under drought and mineral deficiency [1] [5]. Applied as a "positive stress" to boost content in tomato bio-waste [5]. Nitrogen depletion and combined stresses effective in tomato leaves [5].

Experimental Protocols for this compound Analysis

To ensure the data you encounter in the literature is comparable, here are the standard methodologies used in the cited research.

  • 1. Plant Material and Stress Treatment: Experiments are often conducted with controlled growth conditions.

    • Moderately High Temperature: Tobacco plants are acclimated and then moved from a normal temperature (e.g., 22°C/16°C day/night) to a stress condition (e.g., 30°C/24°C) in illuminated incubators [3]. Potato plants showed a strong response when moved from 22/16°C to 30/20°C [2].
    • Combined Abiotic Stresses: Studies on tomato plants apply stresses like drought (water withdrawal), salinity (adding NaCl to nutrient solution), and nutrient deficit at the end of the cultivation cycle. Leaf samples are then collected for analysis [5].
  • 2. This compound Extraction and Quantification: A typical protocol used for tobacco leaves is as follows [3]:

    • Drying and Preparation: Freeze-dry leaves and grind them into a powder, sifting through a 40-mesh sieve.
    • Alkaline Hydrolysis: Weigh 0.2 g of powder into a centrifuge tube. Add 1 mL of 1 M NaOH (in ethanol) and 5 mL of hexane.
    • Ultrasonic Extraction: Perform extraction at 50°C for 30 minutes.
    • Liquid-Liquid Partitioning: Add 8 mL of distilled water and centrifuge the mixture at 3000× g for 10 minutes to separate the phases.
    • Analysis: Collect the hexane supernatant and dilute it with methanol for analysis, typically using High-Performance Liquid Chromatography (HPLC).

Molecular Regulation of this compound under Temperature Stress

The following diagram illustrates the molecular response to Moderately High Temperature (MHT), a key environmental factor, and its role in stimulating this compound biosynthesis in plants like tobacco.

G cluster_pathway MEP Pathway (in Plastids) MHT Moderately High Temperature (MHT) DXR DXR (Upregulated) MHT->DXR HMGR HMGR (Upregulated) MHT->HMGR GGPS GGPPS (Upregulated) MHT->GGPS SPS SPS (Upregulated) MHT->SPS Transcriptome Transcriptome Analysis (DEGs identified) MHT->Transcriptome DXS DXS DXS->DXR C5 Precursors IPP Isopentenyl diphosphate (IPP) DXR->IPP C5 Precursors HMGR->IPP Crosstalk GGPS->SPS Chain Elongation SPP Solanesyl diphosphate (SPP) SPS->SPP Chain Elongation IPP->GGPS Chain Elongation This compound This compound SPP->this compound Dephosphorylation

This molecular understanding explains one of the core mechanisms behind how environment shapes this compound accumulation.

How to Interpret the Data for Geographical Variation

Since a direct geographical comparison is not available, you can use the factors above as a framework for assessment:

  • Inferring Regional Suitability: Regions with warmer climates or specific seasonal temperature patterns are likely to be more conducive for cultivating this compound-rich biomass [2] [3].
  • Guiding Cultivar Selection: The genetic makeup of the plant is the most critical factor. Selecting high-yielding cultivars is a prerequisite for success [1] [2].
  • Understanding Supply Chain Constraints: The content is significantly higher in leaves (especially tobacco) than in other plant parts [1] [2]. This makes the availability of specific plant biomass and agricultural by-products a major factor in the commercial viability of this compound extraction from different locations [5] [6].

References

comparison of solanesol anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Anti-inflammatory effects and mechanisms

The table below summarizes the anti-inflammatory effects of solanesol in different experimental models, detailing the observed effects, mechanisms of action, and experimental subjects.

Experimental Subject Observed Anti-Inflammatory Effects Proposed Mechanism of Action Dosage/Concentration Citation
CFA-induced Anxiety Model (Mice) Reduced anxiety-like behavior; decreased neuro-inflammation in the anterior cingulate cortex (ACC). Downregulation of TIA1; inhibition of IL-1β and TNF-α; suppression of microglial and astrocytic activation. 50 mg/kg (intraperitoneal, for 1 week) [1] [2]
CFA-induced Chronic Pain (Mice) Alleviation of mechanical allodynia and thermal hypersensitivity; reduction in anxiety-like behavior. Downregulation of spinal TNF-α and IL-1β; suppression of microglial and astrocytic activation in the spinal cord. Not specified in abstract [3]
High-Fat Diet Obesity (Mice) Reduced weight gain, insulin resistance, and inflammation in white adipose tissue. Mitigation of NLRP3 inflammasome activation; reduction in macrophage inflammation, K+ efflux, and ROS production. Oral administration (specific dosage under investigation) [4]
EB-induced MS Model (Rats) Improved motor function, grip strength, memory, and cognition; reduced brain demyelination. Upregulation of SIRT-1; modulation of apoptotic markers; decreased TNF-α and IL-1β; reduced oxidative stress. 40–80 mg/kg [5]
LPS-stimulated Macrophages (in vitro) Inhibition of pro-inflammatory cytokine secretion. Inhibition via the p38 and Akt signaling pathways. 10, 20, 40 µM [6] [7]
Carrageenan-induced Edema (Rats) Inhibition of plantar swelling. Not specified in the reviewed content. 1% (w/w) [6]

Detailed experimental protocols

To assist in evaluating and replicating these findings, here is a summary of the key methodologies used in the cited studies.

  • Animal Models of Inflammation: Several in vivo models were used to assess different types of inflammation.
    • CFA-Induced Neuroinflammation and Pain: Chronic inflammatory pain and anxiety were induced by injecting Complete Freund's Adjuvant (CFA) into the hind paw of mice. Behavioral tests (open field and elevated plus-maze) assessed anxiety-like behaviors, while mechanical allodynia and thermal hypersensitivity were measured using von Frey filaments and a hot plate, respectively [1] [3] [2].
    • Obesity-Associated Inflammation: Mice were fed a High-Fat Diet (HFD) to induce obesity, insulin resistance, and chronic inflammation in adipose tissue [4].
    • Multiple Sclerosis Model: A model of demyelination was created in rats by injecting Ethidium Bromide (EB) into the brain's intracerebropeduncle (ICP) [5].
  • Cell Culture Models:
    • The anti-inflammatory effect on macrophages was studied in vitro using RAW264.7 cells stimulated with Lipopolysaccharide (LPS) [6].
  • Sample Collection and Analysis:
    • Protein Analysis: Levels of cytokines (IL-1β, TNF-α) and other proteins (TIA1, SIRT-1) were analyzed from tissue homogenates (e.g., brain regions, spinal cord, adipose tissue) using Western blotting [1] [5] [2].
    • Immunofluorescence: Activation of microglia and astrocytes in brain tissue sections was detected using antibodies against specific markers (Iba-1 for microglia, S100b for astrocytes) and visualized with a fluorescence microscope [1] [2].

Signaling pathways and mechanisms

This compound exerts its anti-inflammatory effects through multiple molecular pathways. The diagram below illustrates the key neuroinflammation regulation pathway identified in recent studies.

CFA CFA Induction TIA1 TIA1 Protein CFA->TIA1 Upregulates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) CFA->Cytokines Induces GlialCells Microglial & Astrocytic Activation CFA->GlialCells Activates This compound This compound Treatment This compound->TIA1 Downregulates This compound->Cytokines Directly Inhibits? TIA1->Cytokines Regulates Anxiety Anxiety-like Behavior Cytokines->Anxiety Promotes GlialCells->Cytokines Releases

The broader anti-inflammatory mechanisms of this compound, as identified across various studies, are summarized below.

cluster_1 Cellular Mechanisms cluster_2 Molecular Outcomes cluster_3 Physiological Effects This compound This compound Mech1 Inhibits NLRP3 Inflammasome This compound->Mech1 Mech2 Reduces ROS Production This compound->Mech2 Mech3 Inhibits p38/Akt Signaling This compound->Mech3 Out1 Decreased Pro-inflammatory Cytokines (IL-1β, TNF-α) Mech1->Out1 Mech2->Out1 Mech3->Out1 Out2 Inhibits Microglial/ Macrophage Activation Out1->Out2 Phys1 Reduced Neuroinflammation Out1->Phys1 Out2->Phys1 Out3 Upregulates SIRT1 Phys3 Neuroprotection Out3->Phys3 e.g., in MS models Phys2 Alleviated Metabolic Inflammation

Key takeaways for researchers

  • Multi-Target Anti-Inflammatory Action: this compound acts on NLRP3 inflammasomes, p38/Akt signaling, and TIA1 pathways, making it relevant for neuroinflammation, metabolic disease, and chronic pain research [1] [4] [2].
  • Promising Neuroinflammatory Agent: It shows particular promise for conditions like chronic pain, anxiety, and multiple sclerosis by modulating glial cell activation and key cytokines in the central nervous system [1] [3] [5].
  • Critical Research Gaps: Current data is primarily preclinical. Future work needs to address in vivo pharmacokinetics, detailed toxicity profiles, and direct comparative studies with established anti-inflammatory drugs to better position this compound among therapeutic alternatives [8] [6].

References

Solanesol as a Foundation for Therapeutic Carriers

Author: Smolecule Technical Support Team. Date: February 2026

Solanesol is a natural compound with a long-chain structure composed of nine isoprene units, which gives it inherent bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties [1] [2]. Its structure makes it an excellent building block for drug carriers.

A key innovation is the development of "therapeutic carriers" – systems where the carrier itself has a pharmacological effect, creating a synergistic action with the encapsulated drug. This is a significant advantage over traditional inert carriers, which can account for over 90% of a drug's weight and may cause exogenous toxicity [3].

Comparison of this compound-Derived Delivery Systems

The table below compares two primary this compound-derived micellar systems designed for the delivery of the anticancer drug Doxorubicin (DOX).

Delivery System Key Structural Features Mechanism of Action & Release Drug Loading Content (DLC) In Vitro Cytotoxicity (Against MCF-7 cells) In Vivo Tumor Inhibition (MCF-7 xenograft mice)

| mPEG-STS Micelles [4] [3] | • Derived from Solanesyl Thiosalicylic Acid (STS) • Contains an ester bond | • Inhibits RAS protein signaling • Sustained drug release | ~8.5% | • Blank micelles: ~70% cell survival • DOX-loaded: ~25% cell survival | • Blank micelles: Significant tumor growth inhibition • DOX-loaded: Greatest inhibition effect | | mPEG-HZ-STS Micelles [4] [3] | • Derived from Solanesyl Thiosalicylic Acid (STS) • Contains a pH-sensitive hydrazone (HZ) bond | • Inhibits RAS protein signaling • Accelerated drug release in acidic tumor environment | ~8.0% | • Blank micelles: ~65% cell survival • DOX-loaded: ~15% cell survival | • Blank micelles: Significant tumor growth inhibition • DOX-loaded: Greatest inhibition effect |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these studies, here is a summary of the key experimental methodologies used in the cited literature.

Synthesis of Solanesyl Thiosalicylic Acid (STS) and PEGylated Derivatives
  • Starting Materials: this compound (≥95%), thiosalicylic acid, methyl poly(ethylene glycol) (mPEG, Mn = 5000 Da), standard coupling agents like EDC and DMAP [3].
  • STS Synthesis: A two-step process.
    • Bromination: this compound is reacted with phosphorus tribromide (PBr₃) to form solanesyl bromide.
    • Coupling: Solanesyl bromide is reacted with thiosalicylic acid using cesium carbonate as a catalyst to form STS [3].
  • PEGylation: STS is linked to mPEG via esterification (for mPEG-STS) or through a pH-sensitive hydrazone bond (for mPEG-HZ-STS) using carbodiimide chemistry [3].
  • Characterization: Products are characterized using ¹H NMR and HPLC to confirm chemical structure and purity [3].
Preparation and Characterization of Drug-Loaded Micelles
  • Micelle Formation: PEGylated STS copolymers are self-assembled in an aqueous solution using methods like film hydration or dialysis [3].
  • Drug Loading: Doxorubicin (DOX) is loaded into the micelles during the self-assembly process. The free drug is removed by dialysis [3].
  • Characterization:
    • Particle Size & Zeta Potential: Measured using Dynamic Light Scattering (DLS). These micelles typically form nanoparticles with sizes around 100-200 nm [4] [3].
    • Drug Loading Content (DLC): Calculated by analyzing the amount of encapsulated DOX versus the total weight of the drug-loaded micelle [3].
    • In Vitro Drug Release: Conducted using a dialysis method against buffers at different pH levels (e.g., pH 7.4 and pH 5.0) to simulate normal blood and the acidic tumor microenvironment, respectively. The mPEG-HZ-STS system demonstrates a clear faster release at acidic pH [4] [3].
Biological Evaluation
  • In Vitro Cytotoxicity: Assessed using the MTT assay on cancer cell lines (e.g., human breast cancer MCF-7 cells). The viability of cells is tested after treatment with blank micelles, free DOX, and DOX-loaded micelles [4] [3].
  • Cellular Uptake: Visualized using fluorescence microscopy to track the intracellular delivery of fluorescent DOX [3].
  • Mechanistic Studies: Western Blotting is used to confirm the downregulation of target proteins, such as RAS, by the STS carrier [3].
  • In Vivo Efficacy: Evaluated in xenograft mouse models (e.g., mice with implanted MCF-7 tumors). Tumor volume and body weight are monitored over time to assess antitumor efficacy and systemic toxicity [4] [3].

Mechanism of Action: Synergistic Anticancer Pathways

The this compound-derived STS micelles exert their effects through multiple synergistic pathways, as illustrated below.

G node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green Micelle Micelle Cellular Uptake\n(Endocytosis) Cellular Uptake (Endocytosis) Micelle->Cellular Uptake\n(Endocytosis)  Enters Cell RAS_Inhibition RAS_Inhibition Inhibition of\nCancer Proliferation Inhibition of Cancer Proliferation RAS_Inhibition->Inhibition of\nCancer Proliferation Apoptosis Apoptosis Synergistic_Effect Synergistic_Effect Apoptosis->Synergistic_Effect Drug_Release Drug_Release Drug_Release->RAS_Inhibition  STS Carrier DNA_Damage DNA_Damage Drug_Release->DNA_Damage  Released DOX DNA_Damage->Apoptosis Lysosomal Trafficking\n(Acidic pH) Lysosomal Trafficking (Acidic pH) Cellular Uptake\n(Endocytosis)->Lysosomal Trafficking\n(Acidic pH) Lysosomal Trafficking\n(Acidic pH)->Drug_Release  Triggers Inhibition of\nCancer Proliferation->Apoptosis Inhibition of\nCancer Proliferation->Synergistic_Effect

Diagram: Synergistic Anticancer Mechanism of STS-DOX Micelles. The diagram illustrates how the drug delivery system inhibits tumor growth through multiple pathways: the STS carrier blocks RAS signaling while the released DOX causes DNA damage, both converging to promote cancer cell death.

Future Research Directions

While current data is promising, several areas require further investigation to advance these systems toward clinical use [2]:

  • Pharmacokinetics and Biodistribution: A lack of comprehensive in vivo data on how these micelles are absorbed, distributed, metabolized, and excreted.
  • Molecular Targets: The precise molecular targets of this compound and its derivatives beyond RAS inhibition are not fully elucidated.
  • Long-Term Toxicity: Systematic studies on the chronic toxicity and immunogenicity of repeated administrations are needed.

References

×

XLogP3

15.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

630.57396698 Da

Monoisotopic Mass

630.57396698 Da

Heavy Atom Count

46

UNII

FF31XTR2N4

Other CAS

13190-97-1

Wikipedia

Solanesol

General Manufacturing Information

2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-: INACTIVE

Dates

Last modified: 08-15-2023

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